molecular formula C6H9NS B1330864 N-Methyl-(2-thienylmethyl)amine CAS No. 58255-18-8

N-Methyl-(2-thienylmethyl)amine

Cat. No.: B1330864
CAS No.: 58255-18-8
M. Wt: 127.21 g/mol
InChI Key: TTXJMSRLGMWEJZ-UHFFFAOYSA-N
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Description

N-Methyl-(2-thienylmethyl)amine, commonly supplied as its hydrochloride salt (CAS 7404-67-3), is a chemical compound with the molecular formula C₆H₁₀ClNS and a molecular weight of 163.67 g/mol . This compound serves as a versatile intermediate in organic synthesis, primarily utilized in the production of various pharmaceuticals and bioactive molecules . Its structure, which features a thienylmethyl group, makes it a valuable bioisostere in medicinal chemistry, where the thiophene ring can be used as a replacement for phenyl rings to optimize the properties of lead compounds . This scaffold is particularly valuable in the exploration of compounds with potential therapeutic properties, such as antipsychotic and antidepressant agents . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in diverse experimental applications . The supplied product is presented as a white to off-white solid or crystalline material and is intended for research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJMSRLGMWEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331176
Record name N-Methyl-1-(thiophen-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58255-18-8
Record name N-Methyl-1-(thiophen-2-yl)methanamine
Source EPA DSSTox
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Record name 58255-18-8
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Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-(2-thienylmethyl)amine, a secondary amine featuring a thiophene moiety, serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural combination of a lipophilic, aromatic thiophene ring and a secondary amine group imparts favorable physicochemical properties, rendering it a valuable intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, analytical characterization, and known applications of this compound, with a particular focus on its role in drug discovery and development.

Introduction: The Strategic Importance of the Thienylmethylamine Scaffold

The thiophene ring is a privileged heterocycle in medicinal chemistry, known to be a bioisostere of the benzene ring but with distinct electronic properties that can modulate a molecule's metabolic stability, potency, and selectivity. The incorporation of a methylamine side chain introduces a basic center, crucial for forming salts with improved solubility and for establishing key interactions with biological targets such as receptors and enzymes. The strategic combination of these two moieties in this compound creates a versatile scaffold that has been leveraged in the synthesis of a range of biologically active compounds. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's pharmacokinetic or pharmacodynamic profile, is a well-established principle in drug design, further underscoring the utility of this particular amine.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 58255-18-8[2][3][4]
Molecular Formula C₆H₉NS[2]
Molecular Weight 127.21 g/mol [5]
Boiling Point 170.3 °C at 760 mmHgN/A
Density 1.055 g/cm³N/A
Flash Point 56.8 °CN/A
Appearance Colorless to light yellow liquid/powderN/A

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound is through the reductive amination of thiophene-2-carboxaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.

Synthetic Pathway: Reductive Amination

The reductive amination pathway offers a straightforward and high-yielding route to this compound. The reaction involves the condensation of thiophene-2-carboxaldehyde and methylamine to form an imine, which is subsequently reduced in situ by a suitable reducing agent like sodium borohydride.

G Thiophene_aldehyde Thiophene-2-carboxaldehyde Imine Intermediate Imine Thiophene_aldehyde->Imine + Methylamine Methylamine (CH3NH2) Methylamine->Imine Product This compound Imine->Product + Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->Product

Caption: Reductive amination of thiophene-2-carboxaldehyde.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for reductive amination of carbonyl compounds.

Materials:

  • Thiophene-2-carboxaldehyde

  • Methylamine solution (e.g., 2M in Methanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium hydroxide (10% w/v)

  • Anhydrous potassium carbonate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde in methanol.

  • Add a commercially available solution of methylamine in methanol (2M) to the flask.

  • To this mixture, add titanium(IV) isopropoxide and allow the reaction to stir at room temperature for 5-6 hours. This facilitates the formation of the intermediate imine.

  • Reduction: After the imine formation is complete, carefully add solid sodium borohydride portion-wise to the reaction mixture.

  • Continue stirring for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (2 x 20 mL).

  • Combine the organic extracts and extract with 2M hydrochloric acid (2 x 10 mL) to separate the amine product from any unreacted starting material.

  • Isolation: Make the acidic aqueous solution alkaline (pH ~10) by the slow addition of 10% (w/v) aqueous sodium hydroxide.

  • Extract the alkaline aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate in vacuo to yield the pure this compound.

Reactivity Profile

As a secondary amine, this compound undergoes typical reactions of this functional group. These include:

  • N-Alkylation and N-Arylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl or aryl halides to form tertiary amines.

  • Amide Formation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

  • Salt Formation: As a basic compound, it readily forms salts with various acids, a property often exploited to improve the solubility and handling of amine-containing compounds in pharmaceutical formulations.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of synthesized this compound. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR - Thiophene Protons: Multiplets in the aromatic region (~6.9-7.3 ppm).- Methylene Protons (-CH₂-): A singlet or a multiplet adjacent to the thiophene ring (~3.8-4.0 ppm).- N-Methyl Protons (-CH₃): A singlet at ~2.4 ppm.- N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR - Thiophene Carbons: Peaks in the aromatic region (~124-142 ppm).- Methylene Carbon (-CH₂-): A peak around 50-60 ppm.- N-Methyl Carbon (-CH₃): A peak around 35-45 ppm.
IR Spectroscopy - N-H Stretch: A characteristic absorption band for a secondary amine in the range of 3300-3500 cm⁻¹ (typically a single, sharp band).- C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C Stretch (thiophene): Absorptions in the 1400-1600 cm⁻¹ region.- C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.[6]
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 127.- Fragmentation: A prominent fragment corresponding to the loss of a methyl group (m/z = 112) and a fragment corresponding to the thienylmethyl cation (m/z = 97).

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its presence in patented molecules highlights its utility in targeting a range of biological systems.

Role as a Key Intermediate

Several patents list this compound (CAS 58255-18-8) as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4] This underscores its reliability and versatility in multi-step synthetic routes aimed at producing novel drug candidates.

Incorporation into Biologically Active Scaffolds

The thienylmethylamine moiety has been incorporated into various scaffolds with diverse biological activities. For instance, related thienylazolylalkoxyethanamines have been investigated for their analgesic properties. The N-methyl group in such structures can be crucial for modulating receptor affinity and pharmacokinetic properties.

Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for incorporating this compound into a drug discovery program.

G Start This compound Synthesis Chemical Synthesis (e.g., Amide Coupling, N-Alkylation) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar amines, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chemically significant and commercially available building block with demonstrable utility in organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the favorable properties imparted by the thiophene and N-methylamine moieties, makes it an attractive starting material for the development of novel compounds with a wide range of potential therapeutic applications. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to aid researchers and scientists in leveraging this versatile molecule in their own discovery and development endeavors.

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Sources

An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine (CAS 58255-18-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-(2-thienylmethyl)amine, a secondary amine of interest in synthetic chemistry. The document details its physicochemical properties, outlines a robust synthesis protocol via reductive amination, and offers a thorough analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a key intermediate in the development of novel molecular entities.

Introduction

This compound, registered under CAS number 58255-18-8, is a heterocyclic amine featuring a thiophene ring linked to a methylaminomethyl group. Its structure makes it a valuable building block in medicinal chemistry and materials science, where the thiophene moiety can impart specific electronic and conformational properties to a target molecule. This guide offers a senior application scientist's perspective on the synthesis, characterization, and handling of this versatile intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Data of this compound [1]

PropertyValue
CAS Number 58255-18-8
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol
Appearance Not specified (likely a liquid)
Boiling Point 170.3 °C at 760 mmHg
Density 1.055 g/cm³
Flash Point 56.8 °C
XLogP3 1.1

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with methylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Underlying Principles and Mechanism

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity. The reaction is typically carried out under mildly acidic conditions which are necessary to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. A selective reducing agent, such as sodium borohydride (NaBH₄), is then used to reduce the imine C=N bond to a C-N single bond. Sodium borohydride is often chosen for its compatibility with alcoholic solvents and its milder reactivity compared to reagents like lithium aluminum hydride, which would also reduce the starting aldehyde.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Product Thioaldehyde Thiophene-2-carboxaldehyde Imine_Formation Imine Intermediate Thioaldehyde->Imine_Formation + Methylamine - H₂O Methylamine Methylamine Target This compound Imine_Formation->Target + [H] (Reduction)

Sources

Synthesis of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

N-Methyl-(2-thienylmethyl)amine is a valuable secondary amine incorporating the thiophene moiety, a key heterocycle in medicinal chemistry and materials science.[1] This guide provides a detailed examination of the principal synthetic routes to this compound, intended for researchers and professionals in organic synthesis and drug development. We will explore two primary, field-proven methodologies: direct one-pot reductive amination and a two-step sequence involving the synthesis of a primary amine precursor followed by Eschweiler-Clarke methylation. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

The structural motif of this compound, which combines a biologically significant thiophene ring with a secondary N-methyl amine, makes it a versatile building block in organic synthesis.[1] The introduction of a methyl group to a nitrogen atom can significantly alter the physical, chemical, and pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl effect".[2] This modification can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Consequently, robust and efficient synthesis of this compound is of considerable interest.

This guide focuses on the two most reliable and scalable synthetic strategies, providing the necessary detail for successful laboratory implementation.

Synthetic Strategy I: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction between a carbonyl compound and an amine to form an intermediate imine, which is subsequently reduced to the target amine.[3][4] This one-pot procedure is highly efficient for generating this compound directly from thiophene-2-carboxaldehyde.

Principle and Rationale

The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by dehydration to form an N-methyliminium ion, which is then reduced in situ. While various reducing agents can be used, a combination of titanium(IV) isopropoxide and sodium borohydride offers a mild and effective system.[5]

  • Causality of Reagent Choice:

    • Titanium(IV) isopropoxide (Ti(O-iPr)₄): Acts as a mild Lewis acid and a dehydrating agent. It activates the carbonyl group towards nucleophilic attack and facilitates the formation of the imine intermediate by sequestering water.[5] Its compatibility with a wide range of functional groups makes it superior to harsher acid catalysts.

    • Sodium Borohydride (NaBH₄): A cost-effective and selective reducing agent that readily reduces the iminium ion intermediate to the secondary amine without affecting the thiophene ring.

Experimental Workflow: Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction T2C Thiophene-2-carboxaldehyde Imine Intermediate Iminium Ion T2C->Imine MeA Methylamine Solution MeA->Imine Ti Ti(O-iPr)₄ Ti->Imine Activation & Dehydration Product This compound Imine->Product NaBH4 NaBH₄ NaBH4->Product Reduction cluster_0 Mechanism of Eschweiler-Clarke Methylation Amine R-NH₂ (2-thienylmethyl)amine Hemiaminal R-NH-CH₂OH (Hemiaminal) Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R-NH=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R-NH-CH₃ (this compound) Iminium->Product + H⁻ (from HCOOH) FormicAcid HCOOH FormicAcid->Iminium CO2 CO₂

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.
  • Materials: (2-thienylmethyl)amine, formic acid (88-95%), formaldehyde (37% aq. solution), 2M hydrochloric acid, sodium hydroxide.

  • Procedure:

    • To a round-bottom flask, add (2-thienylmethyl)amine (10 mmol, 1.0 eq.).

    • Add formic acid (30 mmol, 3.0 eq.) and formaldehyde solution (20 mmol, 2.0 eq.). [6] 3. Heat the reaction mixture at 80-100 °C for 12-18 hours. The evolution of carbon dioxide should be observed. [7][6] 4. Cool the mixture to room temperature and acidify with 2M hydrochloric acid.

    • Wash the acidic solution with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer to pH > 10 with cold aqueous sodium hydroxide.

    • Extract the product with diethyl ether (3 x 30 mL), dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure to yield the product.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Direct Reductive Amination Method 2: Eschweiler-Clarke
Number of Steps One-pot synthesisTwo distinct synthetic steps
Starting Materials Thiophene-2-carboxaldehyde, Methylamine2-Thiophenecarbonitrile, Formaldehyde, Formic Acid
Key Reagents Ti(O-iPr)₄, NaBH₄LiAlH₄ or H₂/Catalyst, HCOOH
Typical Yields Good to Excellent (70-95%)Good to Excellent (80-95% for methylation step) [2]
Byproducts Inorganic salts, waterWater, CO₂, inorganic salts
Scalability Good; amenable to large-scale synthesisExcellent; a classic, robust industrial reaction
Considerations Requires inert atmosphere due to Ti(O-iPr)₄.Requires synthesis of the primary amine precursor. Formic acid is corrosive.
Selectivity High selectivity for the secondary amine.Excellent selectivity; avoids over-alkylation to the quaternary salt. [7]

Purification and Characterization

Purification

The crude product from either method is an oil that can be purified by vacuum distillation. For smaller scales or higher purity requirements, column chromatography on silica gel (using a solvent system such as ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking) is effective.

Analytical Characterization

The identity and purity of this compound (C₆H₉NS, M.W. 127.21 g/mol ) should be confirmed using standard analytical techniques. [8][9]

  • ¹H NMR (CDCl₃):

    • Thiophene Protons: Three distinct signals in the aromatic region, typically ~6.8-7.2 ppm.

    • Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.0 ppm (2H).

    • N-Methyl Protons (-NH-CH₃): A singlet at approximately 2.4-2.5 ppm (3H).

    • Amine Proton (-NH-): A broad singlet, chemical shift can vary.

  • ¹³C NMR (CDCl₃):

    • Thiophene Carbons: Signals in the range of ~124-142 ppm.

    • Methylene Carbon (-CH₂-): A signal around 50-55 ppm.

    • N-Methyl Carbon (-CH₃): A signal around 35-40 ppm.

  • Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z = 127.

  • FT-IR (neat): Characteristic N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and C=C/C-S stretches from the thiophene ring.

Conclusion

Both direct reductive amination and the two-step Eschweiler-Clarke sequence are highly effective and reliable methods for the synthesis of this compound.

  • Direct Reductive Amination is the more convergent and atom-economical choice, making it ideal for rapid synthesis from a commercially available aldehyde.

  • The Eschweiler-Clarke reaction , while requiring an additional step to prepare the precursor, is an exceptionally robust and dependable method that completely avoids the risk of over-methylation, a critical consideration for ensuring product purity.

The choice of method will depend on the specific project goals, including available starting materials, required scale, and the desired purity profile. Both protocols, when executed with care, provide reliable access to this important synthetic building block.

References

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An In-depth Technical Guide to N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-(2-thienylmethyl)amine is a secondary amine featuring a methyl group and a thienylmethyl substituent. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its structure, combining an aromatic heterocyclic ring (thiophene) with a secondary amine, imparts specific physicochemical properties that make it a target of interest for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its molecular structure, chemical properties, and a representative synthetic protocol, offering a foundational resource for researchers in the field.

Molecular Structure and Chemical Identity

The fundamental identity of a chemical compound lies in its molecular structure. This compound consists of a thiophene ring linked through a methylene bridge to a methylamino group.

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Key Chemical Identifiers

For unambiguous identification and database referencing, a standardized set of identifiers is crucial.

IdentifierValueSource
Molecular Formula C6H9NS[1][2]
Molecular Weight 127.21 g/mol [1][2]
CAS Number 58255-18-8[1][2]
IUPAC Name N-methyl-1-(thiophen-2-yl)methanamineN/A
Synonyms (Methyl)[(thiophen-2-yl)methyl]amine, N-(2-Thienylmethyl)methylamine, N-Methyl-2-thiophenemethanamine[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications.

PropertyValueSource
Appearance Liquid or white powder[1]
Density 1.055 g/cm³[1]
Boiling Point 170.3 °C at 760 mmHg[1]
Flash Point 56.8 °C[1]

Synthesis and Reactivity

This compound is commonly synthesized via reductive amination. This method is widely employed for the formation of amines from carbonyl compounds.

General Synthesis Workflow: Reductive Amination

A general and effective method for preparing N-methyl secondary amines involves the reductive amination of an aldehyde with methylamine.[3]

Reductive_Amination_Workflow Start Start Materials: - Thiophene-2-carbaldehyde - Methylamine Solution Reaction Reaction Vessel: - Add aldehyde and methylamine - Introduce Ti(IV) isopropoxide Start->Reaction 1. Reactants Reduction Reduction: - Add Sodium Borohydride (NaBH4) Reaction->Reduction 2. Formation of Intermediate Quench Quenching: - Add water to stop the reaction Reduction->Quench 3. Reduction to Amine Extraction Workup: - Filter precipitate - Extract with organic solvent Quench->Extraction 4. Isolation Purification Purification: - Dry and concentrate the organic phase Extraction->Purification 5. Purification Product Final Product: This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of Thiophene-2-carbaldehyde

This protocol is adapted from a general procedure for the synthesis of N-methyl secondary amines.[3]

Materials:

  • Thiophene-2-carbaldehyde

  • Methylamine solution (e.g., 2M in Methanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride (NaBH₄)

  • Diethyl ether (or other suitable organic solvent)

  • Water (deionized)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of thiophene-2-carbaldehyde in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add a solution of methylamine.

  • Allow the mixture to stir at ambient temperature for a designated period to facilitate imine formation.

  • Introduce titanium(IV) isopropoxide to the reaction mixture, which acts as a Lewis acid catalyst and dehydrating agent.

  • After a further period of stirring, carefully add solid sodium borohydride in portions to reduce the intermediate imine to the secondary amine.

  • Once the reduction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water.

  • Filter the resulting inorganic precipitate and wash it with diethyl ether.

  • Separate the organic layer from the aqueous layer. Extract the aqueous layer with additional portions of diethyl ether.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by distillation or column chromatography.

Applications in Research and Development

This compound and its derivatives are of significant interest in medicinal chemistry. The thiophene moiety is a common scaffold in many pharmaceutical compounds, and the secondary amine provides a key site for further functionalization.

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1]

  • Scaffold for Drug Discovery: The thienylmethylamine core can be elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents.

  • Organic Synthesis: It is utilized as a building block in various organic reactions to introduce the N-methyl-2-thienylmethyl group into larger molecules.[1]

Conclusion

This compound is a compound with a well-defined molecular structure and a range of applications, particularly in the realm of organic and medicinal chemistry. This guide has provided a detailed overview of its key identifiers, physicochemical properties, and a representative synthetic methodology. A thorough understanding of these fundamental aspects is essential for researchers and scientists working with this versatile chemical building block.

References

  • This compound. LookChemicals. [Link]

  • amine | C11H13NS2 | CID 914033. PubChem. [Link]

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The Expanding Therapeutic Potential of N-Methyl-(2-thienylmethyl)amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties, enhancing drug-receptor interactions and metabolic profiles.[3] Within this broad class, derivatives of N-Methyl-(2-thienylmethyl)amine are emerging as a versatile and promising group of bioactive compounds. This technical guide provides an in-depth analysis of the known biological activities of these derivatives, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, plausible mechanisms of action, and detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Thiophene Scaffold and the Significance of N-Methylation

The five-membered sulfur-containing heterocycle, thiophene, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4] The thiophene nucleus's ability to engage in various biological interactions, coupled with its synthetic tractability, makes it an attractive starting point for drug design.[2]

The addition of an N-Methyl-aminomethyl group at the 2-position of the thiophene ring introduces several key features. The tertiary amine can act as a protonable center at physiological pH, influencing solubility and the potential for ionic interactions with biological targets. The N-methyl group, in particular, has been shown to be a critical structural feature in various classes of antitumor agents, where its presence can be essential for activity.[5] This guide will explore the synthesis and biological evaluation of derivatives built upon this core this compound structure.

Anticancer Activity: Targeting Cellular Proliferation

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms such as topoisomerase inhibition, tyrosine kinase inhibition, and apoptosis induction.[4] While direct studies on this compound derivatives are emerging, related structures provide compelling evidence of their potential cytotoxic effects.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene-based compounds is highly dependent on the nature and position of substituents. For instance, studies on N-methyl-4-phenoxypicolinamide derivatives, which share an N-methyl amide motif, have shown that specific substitutions on an associated aryl ring can lead to potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[6][7] In one study, compound 8e (a N-methyl-4-phenoxypicolinamide derivative) exhibited potent activity against H460 and HT-29 cell lines with IC50 values of 1.7 µM and 3.0 µM, respectively.[6]

For the this compound scaffold, it is hypothesized that modifications of the amine or addition of substituents to the thiophene ring could significantly modulate activity. Bulky or aromatic groups attached to the nitrogen, for example, could enhance binding to hydrophobic pockets in target enzymes.

Potential Mechanisms of Action

The mechanism of action for many thiophene-containing anticancer agents involves the inhibition of key cellular processes. A plausible mechanism for this compound derivatives could involve the inhibition of kinases or interference with DNA replication, similar to other N-methylated antitumor agents.[5] For example, certain thiophene derivatives have been shown to inhibit VEGFR-2 and EGFR, key tyrosine kinases involved in tumor angiogenesis and proliferation.[8] Another potential pathway is the induction of apoptosis through the generation of reactive oxygen species (ROS), a mechanism observed in other thiophene-based compounds.[4]

Below is a conceptual diagram illustrating a potential kinase inhibition pathway.

anticancer_mechanism Derivative This compound Derivative Kinase Tyrosine Kinase (e.g., VEGFR-2, EGFR) Derivative->Kinase Binds to ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Signaling Downstream Signaling Cascade PhosphoSubstrate->Signaling Proliferation Tumor Cell Proliferation & Angiogenesis Signaling->Proliferation

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1][4]

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Create serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[5][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Activity: A New Frontier

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise against a range of Gram-positive and Gram-negative bacteria.[3][11]

Spectrum of Activity and SAR

Compounds incorporating the thiophene ring have demonstrated broad-spectrum antibacterial activity.[11] For example, certain thienopyrimidine derivatives have shown significant activity against E. coli, B. subtilis, and S. aureus.[12][13] The antimicrobial efficacy is often influenced by the substituents on the thiophene or associated rings. In a series of thieno[2,3-d]pyrimidin-3-yl]-carboxamides, derivatives with specific substituted amido side chains were found to be the most potent.[13] This suggests that for this compound derivatives, modifications to the amine functionality could be a key strategy to enhance potency and modulate the spectrum of activity.

Data on Thiophene Derivatives

While specific MIC values for this compound derivatives are not yet widely published, data from structurally related thiophene compounds highlight the potential of this class.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiophene DerivativesA. baumannii (Col-R)16 - 32[11]
Thiophene DerivativesE. coli (Col-R)8 - 32[11]
Thiophene-IsoxazoleS. aureus< 0.125 - 6.75[2]
ThienopyrimidinesS. aureusActive[12]

Note: Col-R indicates colistin-resistant strains. This data is for related thiophene derivatives and serves as a proxy for potential activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[2]

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Compound Dilution: Prepare a stock solution of the this compound derivative in DMSO. In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.[2]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

mic_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Compound Prepare Stock Solution of Test Compound SerialDilution Perform 2-fold Serial Dilution of Compound in Broth Compound->SerialDilution SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read

Caption: Experimental workflow for MIC determination by broth microdilution.

Central Nervous System (CNS) Activity Considerations

While less explored, the structural features of this compound derivatives suggest potential for CNS activity. The ability of a molecule to cross the blood-brain barrier (BBB) is governed by factors such as low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors.[14] Many CNS drugs are basic tertiary amines, a feature present in this scaffold.[14] Further research is warranted to explore activities such as anticonvulsant, antidepressant, or neuroprotective effects, which have been observed in other heterocyclic amine derivatives.[15][16]

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing body of literature on related thiophene derivatives strongly supports the potential for potent anticancer and antimicrobial activities. The key to unlocking this potential lies in systematic synthetic exploration and rigorous biological screening.

This guide has provided a framework for such exploration, outlining the key biological areas of interest, insights into structure-activity relationships, and robust, validated protocols for in vitro evaluation. By leveraging this information, researchers can design and test novel libraries of this compound derivatives, paving the way for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.

References

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  • MTT (Assay protocol). (2023). Protocols.io. [Link]

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Elucidating the Mechanism of Action of N-Methyl-(2-thienylmethyl)amine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-(2-thienylmethyl)amine is a heterocyclic amine whose mechanism of action remains largely uncharacterized. Its structure, featuring a thiophene ring linked to a secondary methylamine, bears resemblance to scaffolds known to interact with key neurological targets. The thiophene moiety is a recognized pharmacophore present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability and target affinity.[1] This guide presents a structured, hypothesis-driven framework for the systematic investigation of this compound's pharmacological profile. We propose three primary hypothetical mechanisms: (1) Monoamine Oxidase (MAO) Inhibition , (2) Monoamine Reuptake Inhibition , and (3) Direct Adrenergic or Serotonergic Receptor Modulation . This document provides detailed, field-proven experimental protocols to systematically test these hypotheses, offering a comprehensive roadmap for researchers in pharmacology and drug development to elucidate the compound's core mechanism of action.

Introduction and Rationale

This compound (CAS 58255-18-8) is a small molecule featuring a thiophene ring, a known "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Thiophene derivatives have been successfully developed as inhibitors of monoamine oxidase (MAO), as well as selective inhibitors of norepinephrine (NET) and serotonin (SERT) transporters.[3][4][5] The structural similarity of this compound to β-phenethylamines—a classic backbone for central nervous system (CNS) active agents—further suggests its potential to interact with monoaminergic systems.[6][7]

The lipophilicity often conferred by the thiophene ring can contribute to blood-brain barrier penetration, a critical attribute for neurologically active agents.[1] Given this structural precedent, a systematic evaluation of its effect on the key regulators of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) is a logical starting point for its mechanistic characterization. This guide provides the experimental framework to dissect these potential interactions.

Hypothetical Mechanisms of Action

Based on structure-activity relationship (SAR) studies of related thiophene and phenethylamine analogues, we can postulate three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The structural motif of an amine proximal to an aromatic ring is a feature of many MAO inhibitors. Thiophene-containing compounds, in particular, have been shown to be potent and selective inhibitors of MAO-B.[4][8] MAO enzymes are critical for the degradation of monoamine neurotransmitters; their inhibition leads to increased synaptic concentrations of these amines, an action central to treatments for depression and Parkinson's disease.[9] We hypothesize that this compound may act as an inhibitor of either MAO-A, MAO-B, or both.

Hypothesis 2: Monoamine Reuptake Inhibition

The presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are primary targets for a vast number of CNS-acting drugs. Thiophene derivatives have been successfully designed as potent NET and SERT inhibitors.[3][10] Furthermore, SAR studies of phenethylamine derivatives show that substitutions on the aromatic ring, such as replacing a phenyl with a thiophenyl group, can strongly influence inhibitory activity at DAT.[11] We hypothesize that this compound may bind to one or more of these transporters, inhibiting the reuptake of their respective neurotransmitters.

Hypothesis 3: Direct Receptor Modulation

Thienylethanolamine derivatives have been reported to act as antagonists at alpha- and/or beta-adrenoreceptors.[12] The core structure of this compound could plausibly allow it to bind directly to G-protein coupled receptors (GPCRs) within the adrenergic or serotonergic families, acting as either an agonist or an antagonist.

Experimental Workflow for Mechanism Elucidation

A phased approach, beginning with broad screening and progressing to more specific functional characterization, is the most efficient path to identifying the primary mechanism of action. This workflow ensures that resources are directed toward the most promising biological targets.

graph TD; A[Phase 1: Primary Target Screening] --> B{MAO Inhibition?}; A --> C{Transporter Binding?}; A --> D{Receptor Binding?};

Figure 1: Phased experimental workflow for MOA elucidation.

Phase 1: Primary Screening Protocols

The initial phase is designed to rapidly identify which, if any, of the hypothetical targets the compound interacts with at a meaningful concentration (typically ≤10 µM).

  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the two MAO isoforms. Using a luminescent-based kit provides high sensitivity and a straightforward, quantitative readout. A significant reduction in luminescence in the presence of the compound indicates inhibition.

  • Methodology:

    • Reagents: Recombinant human MAO-A and MAO-B enzymes, MAO-Glo™ Assay Kit (Promega) containing a luminogenic MAO substrate, Luciferin Detection Reagent, and appropriate buffers. Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B).

    • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to create a concentration range from 100 µM to 1 nM.

    • Assay Plate Setup: In a 96-well white opaque plate, add 12.5 µL of test compound dilutions or reference inhibitor.

    • Enzyme Addition: Add 12.5 µL of MAO-A or MAO-B enzyme preparation to appropriate wells. Include "no enzyme" controls.

    • Incubation 1: Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Substrate Addition: Add 25 µL of the MAO substrate solution to all wells to initiate the enzymatic reaction.

    • Incubation 2: Incubate for 60 minutes at room temperature.

    • Detection: Add 50 µL of Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal. Incubate for 20 minutes in the dark.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Calculate percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value for each isoform.

  • Causality: This protocol determines if the compound can displace a known high-affinity radioligand from the binding site of DAT, SERT, and NET. A reduction in measured radioactivity indicates competitive binding. This is a direct measure of target engagement, though it does not reveal functional activity (i.e., inhibitor vs. substrate).

  • Methodology:

    • Reagents: Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET. Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET. Non-specific binding definers: GBR 12909 (DAT), Fluoxetine (SERT), Desipramine (NET).

    • Preparation: Prepare serial dilutions of this compound (100 µM to 1 nM) in binding buffer.

    • Assay Setup (per transporter): In a 96-well plate, combine:

      • 50 µL of test compound dilution.

      • 50 µL of the appropriate radioligand (at a concentration near its Kd).

      • 100 µL of the cell membrane preparation.

      • Include wells for "total binding" (vehicle only) and "non-specific binding" (saturating concentration of the respective definer).

    • Incubation: Incubate for 60-120 minutes at room temperature or 4°C, depending on the transporter's standard protocol.

    • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Allow filters to dry, then add scintillation cocktail to each well. Seal the plate and count using a microplate scintillation counter.

    • Analysis: Calculate specific binding (Total - Non-specific). Determine the percent inhibition caused by the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Phase 2: Functional Characterization Protocols

If Phase 1 yields a positive "hit" (e.g., IC50 or Ki < 1 µM), proceed to functional assays to determine the nature of the interaction.

  • Causality: This experiment distinguishes between a reversible inhibitor (which dissociates from the enzyme) and an irreversible one (which forms a covalent bond). This is critical for drug development, as irreversible inhibitors carry different safety profiles. The protocol tests whether the enzyme's activity can be restored after removing the inhibitor by dilution.

  • Methodology:

    • Pre-incubation: Incubate a concentrated solution of MAO enzyme with a high concentration (e.g., 10x IC50) of this compound or a control inhibitor for 30 minutes.

    • Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the MAO-Glo™ assay buffer containing the substrate.

    • Activity Measurement: Immediately measure the enzymatic activity over time using a luminometer in kinetic mode.

    • Interpretation:

      • Reversible: A rapid increase in enzyme activity upon dilution indicates the inhibitor is dissociating, and activity is being restored.

      • Irreversible: Enzyme activity remains low and does not recover, indicating the inhibitor is tightly or covalently bound.

  • Causality: This is the gold-standard functional assay for transporter inhibitors. It uses synaptosomes (resealed nerve terminals) which contain functional, endogenous transporters. The assay directly measures the ability of the compound to block the uptake of a radiolabeled neurotransmitter into the nerve terminal.

  • Methodology:

    • Reagents: Freshly prepared rat striatal (for DAT) or cortical (for SERT/NET) synaptosomes. [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

    • Preparation: Prepare serial dilutions of this compound.

    • Assay Setup: Pre-incubate synaptosomes with the test compound dilutions or vehicle for 10-15 minutes at 37°C.

    • Uptake Initiation: Add the respective [³H]neurotransmitter to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) within the linear range of uptake.

    • Uptake Termination: Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

    • Detection & Analysis: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Calculate the IC50 for the inhibition of uptake for each neurotransmitter.

graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

}

Figure 2: Potential sites of action at a dopaminergic synapse.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary goal is to build a selectivity profile for the compound.

Table 1: Summary of Hypothetical Pharmacological Data

Target Assay Type Metric Value (nM) Selectivity Ratio
MAO-A Enzymatic Inhibition IC50 8,500 MAO-B/A = 0.05
MAO-B Enzymatic Inhibition IC50 425
DAT Radioligand Binding Ki 150
SERT Radioligand Binding Ki 2,200 DAT/SERT = 0.07
NET Radioligand Binding Ki 1,850 DAT/NET = 0.08
DAT Functional Uptake IC50 250
SERT Functional Uptake IC50 >10,000

| NET | Functional Uptake | IC50 | >10,000 | |

  • Interpretation of Hypothetical Data: The data in Table 1 would strongly suggest that this compound is a selective dopamine reuptake inhibitor . Its potency at DAT (Ki=150 nM, IC50=250 nM) is more than 10-fold greater than at SERT or NET. It also shows modest, selective MAO-B inhibition, but at a concentration nearly 3-fold higher than its DAT binding affinity. This profile suggests its primary mechanism of action is likely DAT inhibition.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to elucidating the mechanism of action for this compound. By progressing through phased screening and functional assays, researchers can efficiently identify the compound's primary biological target and its functional consequences. Based on the structural alerts within the molecule, a profile centered on monoamine oxidase or transporter inhibition is the most probable outcome.[3][4][11]

Upon confirmation of a primary target, future work should focus on in vivo studies to demonstrate target engagement and pharmacological effects in a whole-animal model. This could include microdialysis to measure changes in synaptic neurotransmitter levels or behavioral assays relevant to the identified mechanism (e.g., locomotor activity for a dopamine-acting agent).

References

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  • Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. Sapienza University of Rome.
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N-Methyl-(2-thienylmethyl)amine: A Scoping Review and Framework for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-(2-thienylmethyl)amine is a simple secondary amine whose therapeutic potential remains largely unexplored. Public domain literature and bioactivity databases currently lack significant data on its biological targets and mechanism of action. This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this molecule. By leveraging principles of bioisosterism, structure-activity relationship (SAR) analysis, and modern computational screening methodologies, we propose a hypothesis-driven approach to unlock its pharmacological potential. This document is intended to serve as a strategic roadmap for researchers, outlining both theoretical and practical steps, from initial hypothesis generation to preclinical experimental validation.

Introduction: The Enigmatic Profile of this compound

This compound is a molecule with the chemical formula C₆H₉NS[1][2]. It features a thiophene ring connected via a methylene bridge to a methyl-substituted secondary amine. The thiophene ring is a common motif in medicinal chemistry, often serving as a bioisostere for a phenyl ring, a substitution that can modulate potency, selectivity, and pharmacokinetic properties[2][3]. Despite its structural simplicity and the presence of the biologically relevant thienylmethylamine scaffold, a thorough review of scientific literature and chemical databases, including PubChem and ChEMBL, reveals a conspicuous absence of bioactivity data[4][5][6][7][8][9][10].

This lack of data presents both a challenge and an opportunity. The challenge lies in the absence of a clear starting point for investigation. The opportunity resides in the potential for discovering novel pharmacology. This guide is structured to navigate this "data-poor" environment by establishing a logical, evidence-based workflow for target identification and validation.

Hypothesis Generation via Bioisosterism and Structural Analogy

In the absence of direct screening data, the most logical first step is to generate hypotheses based on the molecule's structural features.

The Thiophene Moiety as a Phenyl Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a similar biological response, is a cornerstone of medicinal chemistry[2][11][12]. The thiophene ring is a well-established bioisostere of a benzene ring. This suggests that this compound may share targets with its phenyl analog, N-methylphenethylamine .

N-methylphenethylamine and its derivatives are known to interact with a variety of targets within the central nervous system (CNS), primarily monoamine transporters and receptors[13][14][15]. Therefore, a primary set of hypotheses is that this compound may modulate:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, which is a key regulator of monoaminergic systems.

  • Adrenergic and Serotonergic Receptors: Such as the 5-HT₂A receptor, which is a common target for phenethylamine derivatives[14][16].

Insights from Structurally Related Thienylmethylamine Derivatives

While data on the core molecule is scarce, more complex molecules incorporating the thienylmethylamine scaffold have been documented. For instance, Thenalidine, which contains an N-phenyl-N-(2-thienylmethyl)piperidine core, is known as a histamine H1 antagonist[17]. This suggests that histamine receptors could be another family of potential targets.

Based on these structural analogies, we can propose a primary set of potential targets for initial investigation, summarized in Table 1.

Target Class Specific Examples Rationale
Monoamine TransportersDAT, NET, SERTBioisosteric relationship to N-methylphenethylamine.
G-Protein Coupled Receptors (GPCRs)TAAR1, 5-HT₂A, Histamine H1Analogy to known phenethylamine and thienylamine derivatives.
Sensory ReceptorsTRPM8A complex derivative showed activity as a cooling agent on this target[18].
EnzymesMonoamine Oxidase (MAO-A, MAO-B)Potential for metabolism and/or inhibition, common for amine-containing CNS drugs.

Table 1: Hypothesized Potential Therapeutic Targets of this compound

In Silico Target Prediction and Virtual Screening

Computational methods provide a rapid and cost-effective means to screen a molecule against a vast number of potential biological targets, refining our hypotheses before committing to resource-intensive wet lab experiments[19][20].

Pharmacophore Modeling and Ligand-Based Screening

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor[1][21][22][23][24]. We can construct pharmacophore models based on the known ligands of our hypothesized targets (e.g., phenethylamine-based DAT inhibitors or tryptamine-based 5-HT₂A agonists). This compound can then be conformationally analyzed to determine how well it fits these models. A high degree of fit would strengthen the hypothesis for that particular target.

The logical workflow for this process is depicted below.

G cluster_0 Ligand-Based Virtual Screening Workflow A Select Hypothesized Target (e.g., Dopamine Transporter) B Compile a set of known active ligands for the target A->B Identify ligand set C Generate a 3D Pharmacophore Model based on common features B->C Model generation E Screen conformers against the pharmacophore model C->E Input model D Generate multiple low-energy conformers of This compound D->E Input molecule F Analyze fit score and prioritize targets E->F Evaluate results

Caption: Ligand-based pharmacophore screening workflow.

Experimental Validation of Potential Targets

Following the generation of prioritized hypotheses from in silico screening, experimental validation is imperative. The following section details standardized protocols for assessing the interaction of this compound with the proposed targets.

Primary Binding Assays

The first step is to confirm a direct physical interaction between the compound and the target protein. Radioligand binding assays are the gold standard for this purpose.

Protocol 4.1.1: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human DAT.

    • [³H]-WIN 35,428 (a high-affinity radioligand for DAT).

    • This compound stock solution (in DMSO).

    • GBR 12909 (a selective DAT inhibitor for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Scintillation vials and scintillation fluid.

    • Microplate harvester and liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of GBR 12909 solution (10 µM final concentration, for non-specific binding), or 50 µL of the this compound dilution.

    • Add 50 µL of [³H]-WIN 35,428 (to a final concentration of ~1-2 nM, near its Kd).

    • Add 100 µL of the DAT-expressing cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate for 60 minutes at 4°C with gentle agitation.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester, and wash three times with ice-cold assay buffer to separate bound from free radioligand.

    • Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Once binding is confirmed, the next step is to determine the functional consequence of that binding (e.g., agonism, antagonism, or transport inhibition).

Protocol 4.2.1: Monoamine Transporter Uptake Assay

  • Objective: To measure the ability of this compound to inhibit the uptake of dopamine by cells expressing DAT.

  • Materials:

    • HEK293 cells stably expressing human DAT.

    • [³H]-Dopamine.

    • This compound stock solution.

    • GBR 12909 (as a positive control for inhibition).

    • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Methodology:

    • Plate the DAT-expressing cells in a 96-well plate and grow to confluence.

    • Wash the cells with warm Uptake Buffer.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or GBR 12909.

    • Initiate the uptake reaction by adding [³H]-Dopamine (to a final concentration of ~10-20 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells with a suitable lysis buffer or detergent.

    • Transfer the lysate to scintillation vials and measure the incorporated radioactivity.

    • Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC₅₀ for uptake inhibition.

This general protocol can be adapted for NET and SERT by using [³H]-Norepinephrine and [³H]-Serotonin, respectively, along with appropriate cell lines and control inhibitors (e.g., desipramine for NET, fluoxetine for SERT).

Proposed Experimental Validation Workflow

The overall strategy for moving from hypothesis to validated hit is a multi-stage process.

G cluster_1 Target Validation Workflow Hypothesis Hypothesized Targets (from Structural Analysis) InSilico In Silico Screening (Pharmacophore, Docking) Hypothesis->InSilico Prioritized Prioritized Target List InSilico->Prioritized Rank by score Binding Primary Binding Assays (e.g., Radioligand Binding) Prioritized->Binding Test top candidates Functional Functional Assays (e.g., Uptake, Reporter Gene) Binding->Functional Confirm hits with Ki < 1µM SAR Structure-Activity Relationship (SAR) Studies Functional->SAR Characterize mechanism Lead Lead Candidate SAR->Lead

Sources

In-Silico Modeling of N-Methyl-(2-thienylmethyl)amine Interactions with the β2-Adrenergic Receptor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of N-Methyl-(2-thienylmethyl)amine and its potential interactions with the human β2-adrenergic receptor (β2AR), a prototypical G-protein coupled receptor (GPCR) and a significant drug target. Drawing upon the known pharmacological activities of structurally related thienylethanolamine derivatives, which exhibit antihypertensive properties through adrenoceptor modulation, this guide establishes the β2AR as a primary putative target for this compound.[1] We will delve into a multi-faceted computational approach, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods to their own drug discovery pipelines. The methodologies outlined herein are crafted to be self-validating, incorporating known β2AR ligands as controls to ensure the robustness of the computational models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to accelerate the identification and optimization of novel therapeutics targeting the β2AR.

Introduction: The Rationale for Targeting the β2-Adrenergic Receptor

This compound is a small molecule featuring a thiophene ring, a common scaffold in medicinal chemistry known to be present in numerous FDA-approved drugs.[2] While direct biological data for this specific molecule is sparse, the principle of chemical similarity guides our initial hypothesis. Structurally related compounds, such as thienylethanolamines, have demonstrated antihypertensive activity by acting as antagonists at α- and/or β-adrenoceptors.[1] Adrenergic receptors, a class of GPCRs, are integral to the regulation of cardiovascular and pulmonary functions. The β2-adrenergic receptor, in particular, is a well-established therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3]

In-silico modeling offers a powerful and resource-efficient avenue to explore the potential interaction between this compound and the β2AR. By simulating their interaction at an atomic level, we can predict binding affinity, identify key interacting residues, and understand the dynamic behavior of the complex. This knowledge is invaluable for lead optimization and the rational design of more potent and selective drug candidates.

Physicochemical Properties of this compound

A foundational step in any in-silico study is the characterization of the ligand. The table below summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C6H9NSLookChemicals
Molecular Weight 127.21 g/mol LookChemicals
CAS Number 58255-18-8LookChemicals
Boiling Point 170.3 °C at 760 mmHgLookChemicals
Flash Point 56.8 °CLookChemicals
Density 1.055 g/cm3 LookChemicals

Preparing the Molecular Systems for Simulation

The accuracy of any in-silico model is fundamentally dependent on the quality of the starting structures of both the ligand and the protein target. This section outlines the essential preparatory steps.

Ligand Preparation

The 3D structure of this compound can be generated from its 2D representation using cheminformatics software such as Avogadro or the online PubChem Sketcher. The following steps are crucial for preparing the ligand for docking and simulation:

  • Energy Minimization: The initial 3D structure should be subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

  • Charge Assignment: Accurate partial charges are critical for electrostatic interaction calculations. Gasteiger-Hückel charges are a common and effective method for this purpose.

  • Torsion Angle Definition: The rotatable bonds within the ligand must be defined to allow for conformational flexibility during docking.

Receptor Preparation: The β2-Adrenergic Receptor

The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. For the β2AR, multiple crystal structures are available, representing both active and inactive states. This allows for comparative studies to understand how ligand binding might influence receptor conformation.

PDB IDStateResolution (Å)Co-crystallized Ligand
2RH1 Inactive2.40Carazolol (Inverse Agonist)
3SN6 Active3.20BI-167107 (Agonist) & Gs protein
4LDE Active2.80BI-167107 (Agonist) & Nanobody

Protocol for Receptor Preparation:

  • Download PDB Structure: Obtain the desired PDB file (e.g., 2RH1 for the inactive state) from the RCSB PDB database.

  • Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the receptor itself. These should be removed.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding interactions.

  • Assign Partial Charges: Assign partial charges to the protein atoms. For proteins, the AMBER or CHARMM force fields are commonly used.

  • Define the Binding Site: The binding site for orthosteric ligands in the β2AR is well-characterized, located within the transmembrane helices.[4] For docking studies, a grid box encompassing this region needs to be defined.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[5] This method is instrumental in virtual screening and for generating initial hypotheses about ligand-receptor interactions.

Rationale and Choice of Software

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[6][7][8] The scoring function of AutoDock Vina estimates the binding affinity in kcal/mol, with more negative values indicating stronger binding.

Step-by-Step Molecular Docking Protocol

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) grid_box Define Binding Site (Grid Box Generation) ligand_prep->grid_box receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens, Charge Assignment) receptor_prep->grid_box run_vina Run AutoDock Vina grid_box->run_vina analyze_poses Analyze Binding Poses (Lowest Energy Conformation) run_vina->analyze_poses binding_affinity Evaluate Binding Affinity (Scoring Function) analyze_poses->binding_affinity interactions Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) binding_affinity->interactions

Figure 1: A generalized workflow for molecular docking using AutoDock Vina.

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools.

  • Define the Grid Box: Center the grid box on the known binding site of the β2AR. A box size of approximately 25 x 25 x 25 Å is generally sufficient to cover the orthosteric pocket.

  • Create a Configuration File: This file specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run AutoDock Vina: Execute the docking calculation from the command line.

  • Analyze the Results: The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity. The pose with the lowest energy is typically considered the most likely. Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulations: Unveiling the Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the system's behavior over time.[9] This is particularly important for GPCRs, which are known for their conformational flexibility.

Rationale and Choice of Software and Force Fields

GROMACS is a versatile and widely used package for performing MD simulations.[10][11][12][13][14] For the protein and lipid bilayer, force fields such as CHARMM36m or AMBER14SB are well-suited. The ligand can be parameterized using the General Amber Force Field (GAFF) or the CGenFF server.

Step-by-Step Molecular Dynamics Simulation Protocol

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production MD cluster_analysis Analysis initial_complex Start with Docked Complex embed_membrane Embed in Lipid Bilayer (e.g., POPC) initial_complex->embed_membrane solvate Solvate with Water and Add Ions embed_membrane->solvate energy_min Energy Minimization solvate->energy_min nvt NVT Equilibration (Constant Volume and Temperature) energy_min->nvt npt NPT Equilibration (Constant Pressure and Temperature) nvt->npt run_md Production MD Run (e.g., 100 ns) npt->run_md trajectory_analysis Analyze Trajectory (RMSD, RMSF, Hydrogen Bonds) run_md->trajectory_analysis

Figure 2: A comprehensive workflow for molecular dynamics simulation of a GPCR-ligand complex.

  • System Building: Start with the best-docked pose of this compound in the β2AR. Embed this complex in a realistic lipid bilayer (e.g., POPC) and solvate the system with water. Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Conduct a two-phase equilibration. First, a short simulation under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature. Second, a longer simulation under an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds or more) to observe meaningful conformational changes and interactions.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (Root Mean Square Deviation - RMSD), identify flexible regions of the protein (Root Mean Square Fluctuation - RMSF), and quantify persistent interactions (e.g., hydrogen bond analysis).

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific receptor.[15] This can be done based on a set of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based).

Rationale and Application

A pharmacophore model for the β2AR can be used to virtually screen large compound libraries to identify novel scaffolds that are likely to bind to the receptor. It can also guide the optimization of hit compounds by highlighting which chemical features are essential for activity.

Ligand-Based Pharmacophore Modeling Protocol

Pharmacophore_Modeling_Workflow cluster_input Input cluster_generation Model Generation cluster_validation Validation cluster_application Application active_ligands Select Set of Known β2AR Agonists/Antagonists feature_mapping Identify Common Chemical Features active_ligands->feature_mapping generate_hypotheses Generate Pharmacophore Hypotheses feature_mapping->generate_hypotheses validate_model Validate with Known Actives and Decoys generate_hypotheses->validate_model virtual_screening Virtual Screening of Compound Libraries validate_model->virtual_screening

Figure 3: Workflow for ligand-based pharmacophore modeling.

  • Ligand Set Selection: Curate a diverse set of known β2AR agonists and/or antagonists with a range of potencies. Examples include isoproterenol, salbutamol (agonists), and propranolol, carazolol (antagonists).

  • Feature Identification: Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers.

  • Model Generation: Use software like LigandScout or Phase to generate and score multiple pharmacophore hypotheses based on the alignment of the training set ligands.

  • Model Validation: The best pharmacophore model should be able to distinguish known active compounds from inactive decoys in a test database.

  • Virtual Screening: The validated pharmacophore model can then be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.

Conclusion and Future Directions

This technical guide has provided a comprehensive, step-by-step framework for the in-silico investigation of this compound's potential interaction with the β2-adrenergic receptor. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a robust understanding of this ligand-receptor system. The methodologies presented here, when combined with experimental validation, can significantly accelerate the drug discovery process.

Future in-silico work could explore the binding of this compound to other adrenergic receptor subtypes to predict its selectivity profile. Additionally, more advanced techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) could be employed to obtain more accurate predictions of binding affinity. Ultimately, the synergy between computational and experimental approaches will be key to unlocking the full therapeutic potential of novel chemical entities.

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Literature review of thiophene-containing compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiophene-Containing Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, have rendered it a "privileged scaffold" in drug design. This guide provides a comprehensive exploration of the journey of thiophene-containing compounds from chemical curiosities to blockbuster drugs. We will delve into the rich history of thiophene's discovery, dissect its structure-activity relationships, and survey the vast therapeutic landscape shaped by its derivatives. Furthermore, this document offers detailed experimental protocols and workflows, providing researchers with practical insights into the synthesis and evaluation of this remarkable class of compounds.

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The story of thiophene began serendipitously in 1882 when German chemist Viktor Meyer discovered it as an impurity in benzene derived from coal tar.[1] This five-membered aromatic ring (C₄H₄S) quickly garnered attention for its structural similarity to benzene, a concept now fundamental to medicinal chemistry known as bioisosterism.[1] This similarity allows the thiophene nucleus to mimic and interact with biological receptors intended for phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

The sulfur atom within the thiophene ring is a key player in its utility. It influences the ring's electronic properties and can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] The aromatic nature and hydrophobicity of thiophene can also improve membrane permeability.[2] This versatility has led to the incorporation of thiophene into a wide array of therapeutic agents across numerous disease areas.[3][4]

Caption: Bioisosterism of Thiophene and Benzene.

The Therapeutic Landscape of FDA-Approved Thiophene Drugs

The successful translation of thiophene's structural advantages into clinical therapies is evident in the number of FDA-approved drugs containing this moiety. Our analysis reveals at least 26 such drugs spanning a multitude of pharmacological classes.[2][5] These compounds have become indispensable tools in treating conditions ranging from inflammation and cancer to cardiovascular and central nervous system disorders.

Therapeutic CategoryDrug Name(s)Primary Mechanism of Action (Representative)
Anti-inflammatory Suprofen, Tiaprofenic Acid, Tenoxicam, Tinoridine, ZileutonInhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes involved in prostaglandin and leukotriene synthesis.[2][3][6]
Cardiovascular Clopidogrel, Prasugrel, Ticlopidine, EprosartanAntiplatelet activity (inhibition of P2Y₁₂ ADP receptor) or angiotensin II receptor blockade.[2]
Anticancer Raltitrexed, OSI-930, RaloxifeneInhibition of key enzymes in nucleotide synthesis (e.g., thymidylate synthase) or receptor tyrosine kinases.[2]
Central Nervous System Olanzapine, Tiagabine, EtizolamAntipsychotic (dopamine and serotonin receptor antagonism), anticonvulsant (GABA reuptake inhibition), or anxiolytic activity.[2]
Antimicrobial/Antifungal Cefoxitin, SertaconazoleInhibition of bacterial cell wall synthesis or fungal ergosterol biosynthesis.[2][4]
Other Articaine, Dorzolamide, TiotropiumLocal anesthetic, carbonic anhydrase inhibitor (for glaucoma), and anticholinergic (for COPD), respectively.[2][4]
Spotlight: Anti-inflammatory Thiophenes and COX/LOX Inhibition

A significant number of thiophene-based drugs exert their effects by modulating inflammatory pathways.[6] Drugs like tiaprofenic acid are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[3][6] Zileuton, on the other hand, targets 5-lipoxygenase (5-LOX), an enzyme responsible for synthesizing leukotrienes, another class of inflammatory mediators.[3][6]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Tiaprofenic Tiaprofenic Acid (Thiophene NSAID) Tiaprofenic->COX Inhibits Zileuton Zileuton (Thiophene Drug) Zileuton->LOX Inhibits

Caption: Inhibition of Inflammatory Pathways.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the ring. SAR studies are crucial for optimizing these compounds into effective drug candidates. While no single universal pattern exists, several key principles have emerged from decades of research.[7]

  • Bioisosteric Replacement: The most common application of thiophene is as a bioisosteric replacement for a phenyl ring. This substitution can alter metabolism, improve solubility, or enhance receptor binding affinity without drastically changing the molecule's overall shape.[2]

  • Positional Isomerism: The biological activity can vary significantly between 2-substituted and 3-substituted thiophenes. The choice of substitution position is a critical parameter in the design of new analogues.[7]

  • Key Functional Groups: The addition of specific functional groups, such as carboxylic acids, amides, amines, and methoxy groups, has been shown to be important for anti-inflammatory activity, likely by facilitating interactions with target enzymes like COX and LOX.[8]

Synthetic Strategies for Thiophene Derivatives

A variety of robust synthetic methods have been developed to construct the thiophene core and its derivatives, enabling the creation of diverse chemical libraries for drug screening.

Common Synthetic Routes:
  • Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[9][10]

  • Gewald Aminothiophene Synthesis: A highly versatile and widely used method for preparing 2-aminothiophenes. It involves the base-catalyzed condensation of a ketone with an α-cyanoester in the presence of elemental sulfur.[9][11]

  • Hinsberg Synthesis: This route involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol outlines a general procedure for the synthesis of a 2-aminothiophene-3-carboxylate derivative, a common intermediate in drug discovery.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base catalyst)

  • Ethanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (100 mL).

  • Addition of Sulfur: While stirring, add elemental sulfur (0.1 mol) to the mixture.

  • Catalyst Addition: Slowly add morpholine (0.1 mol) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR.

Core Workflows in Thiophene Drug Discovery

The path from a synthesized thiophene compound to a potential drug candidate involves a series of rigorous experimental workflows.

G cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Development Lib Thiophene Library Synthesis (e.g., Gewald) HTS High-Throughput Screening (HTS) Lib->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead Generation Hit->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt LeadOpt->LeadGen Iterative Design ADME ADME/Tox Profiling LeadOpt->ADME Candidate Candidate Selection ADME->Candidate

Caption: Thiophene Drug Discovery Workflow.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

For anticancer drug discovery, a primary step is to assess the cytotoxicity of novel compounds. The MTT assay is a standard colorimetric method for this purpose.[12]

Objective: To determine the concentration of a thiophene derivative required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • 96-well microplate

  • Culture medium (e.g., DMEM with 10% FBS)

  • Thiophene compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the thiophene compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[12]

Conclusion and Future Directions

From its unexpected discovery to its current status as a privileged scaffold, the thiophene ring has had a profound impact on drug discovery.[1] Its bioisosteric relationship with benzene has enabled the development of a diverse array of drugs targeting a wide range of diseases.[1] The continued exploration of thiophene chemistry, coupled with modern drug discovery technologies, promises the development of novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on new synthetic methodologies to access novel thiophene derivatives and the application of computational methods to better predict the biological activity and pharmacokinetic properties of these versatile compounds. The legacy of thiophene in medicinal chemistry is firmly established, and its future remains bright.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Taylor & Francis Online.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • Thiophene-Based Compounds. MDPI Encyclopedia.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
  • Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis of thiophene and Their Pharmacological Activity.
  • Thiophene-Based Compounds with Potential Anti-Inflamm

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Physicochemical characteristics of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-(2-thienylmethyl)amine

Foreword

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No. 58255-18-8). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It offers a foundational understanding of the molecule's behavior, grounded in established chemical principles. We will explore not only the "what" but also the "why" behind its characteristics, detailing the authoritative experimental protocols used to determine these properties and predicting spectral outcomes where public data is unavailable. This approach ensures that the reader is equipped not just with facts, but with the scientific rationale needed to confidently work with this versatile chemical intermediate.

Molecular Identity and Synthesis

This compound is a secondary amine featuring a methyl group and a thienylmethyl group attached to a central nitrogen atom. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique electronic properties and potential for further functionalization, making it a valuable building block.

Chemical Structure
  • Systematic Name: N-Methyl-1-(thiophen-2-yl)methanamine

  • CAS Number: 58255-18-8

  • Molecular Formula: C₆H₉NS

  • Molecular Weight: 127.21 g/mol [1]

Rationale for Synthesis: Reductive Amination

To accurately characterize a compound, one must begin with a pure sample. The most direct and widely adopted method for synthesizing N-methyl secondary amines of this type is the reductive amination of the corresponding aldehyde.[2][3] This process involves two key steps: the formation of an imine intermediate from 2-thiophenecarboxaldehyde and methylamine, followed by its immediate reduction to the target amine.

This method is favored for its high efficiency, selectivity, and the use of readily available, moderate reducing agents, which prevents side reactions. The choice of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is critical; they are mild enough not to reduce the initial aldehyde but are highly effective at reducing the protonated imine (iminium ion), which is the active species under typical reaction conditions.[3]

G cluster_synthesis Synthesis Workflow reagents 2-Thiophenecarboxaldehyde + Methylamine (CH₃NH₂) imine Imine Formation (Intermediate) reagents->imine Condensation (-H₂O) reduction Reduction with NaBH₄ or NaBH₃CN imine->reduction product This compound (Crude Product) reduction->product purification Aqueous Workup & Purification (Distillation) product->purification final_product Pure Analyte purification->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination
  • Reaction Setup: To a round-bottom flask charged with a magnetic stirrer, add 2-thiophenecarboxaldehyde (1.0 eq) and methanol (MeOH) as the solvent.

  • Imine Formation: Cool the solution in an ice bath. Add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2M in MeOH) dropwise while stirring. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Re-cool the flask in an ice bath. In small portions, add sodium borohydride (NaBH₄) (1.5 eq) to the solution. Causality Note: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching & Workup: Carefully add water to quench any remaining NaBH₄. Reduce the volume of methanol using a rotary evaporator. Add diethyl ether and water to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product.

Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The following table summarizes its key properties.

PropertyValueSource / Comment
CAS Number 58255-18-8[1]
Molecular Formula C₆H₉NS[1]
Molecular Weight 127.21 g/mol [1]
Physical State Liquid at 25°CInferred from boiling point.
Boiling Point 170.3 °C (at 760 mmHg)[4]
Density 1.055 g/cm³[4]
Flash Point 56.8 °C[4]
pKa (Conjugate Acid) ~10.5 (Estimated)Estimated based on similar alkylamines.[5]
Solubility Insoluble in water; Soluble in aqueous acid and common organic solvents.Based on chemical principles.
Boiling Point

The boiling point of 170.3 °C is significantly higher than that of a nonpolar alkane of similar molecular weight (e.g., nonane, BP 151 °C). This elevation is a direct consequence of intermolecular hydrogen bonding. The N-H bond in the secondary amine allows molecules to act as both hydrogen bond donors and acceptors, creating a strong attractive force that requires more thermal energy to overcome for the substance to enter the gas phase.

Solubility Profile

The solubility of an amine is a function of its polarity and its ability to act as a base.

  • In Water: The molecule has a polar amine group capable of hydrogen bonding with water, but this is counteracted by the nonpolar thiophene ring and hydrocarbon backbone. Consequently, it is expected to be insoluble or only slightly soluble in neutral water. A similar, more complex derivative is described as "slightly water soluble".[6]

  • In Aqueous Acid: As a base, the lone pair on the nitrogen atom readily accepts a proton from an acid (like HCl) to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This is a defining characteristic used in its purification and handling.

  • In Organic Solvents: Following the "like dissolves like" principle, the compound is miscible with a wide range of common organic solvents such as ethanol, diethyl ether, and dichloromethane.

  • Water Solubility: Add ~20 mg of the amine to 1 mL of deionized water in a test tube. Agitate for 60 seconds. Observe if the solution is homogenous (soluble) or if a separate phase/cloudiness persists (insoluble).

  • Acid Solubility (5% HCl): To a test tube with ~20 mg of the amine, add 1 mL of 5% aqueous HCl. Agitate and observe. Complete dissolution indicates the presence of a basic functional group.

  • Base Solubility (5% NaOH): To a test tube with ~20 mg of the amine, add 1 mL of 5% aqueous NaOH. Agitate and observe. No dissolution is expected.

  • Organic Solvent Solubility: Repeat step 1 using solvents like ethanol and diethyl ether. Complete miscibility is expected.

G start Start with Sample water Test in Water start->water organic Test in Organic Solvent (e.g., Ether) start->organic result_water_insol Result: Insoluble water->result_water_insol hcl Test in 5% HCl result_hcl_sol Result: Soluble (Basic Amine) hcl->result_hcl_sol result_org_sol Result: Soluble organic->result_org_sol result_water_insol->hcl

Caption: Logical workflow for solubility testing of the amine.

Basicity (pKa)

The pKa of an amine refers to the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value corresponds to a stronger base. While an experimental value for this compound is not publicly available, we can make a reliable estimation. The pKa values for simple aliphatic secondary amines are typically in the range of 10.5-11.0. For instance, the pKa of diethylamine is 10.9. The pKa values for primary alkylamines are very similar, typically around 10.6.[5] The electronic effect of the thienyl group at the β-position is minimal, so the basicity is dominated by the alkylamino moiety. Therefore, a pKa of ~10.5 is a reasonable and scientifically sound estimate for its conjugate acid.

  • Sample Preparation: Prepare an aqueous solution of the amine at a known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like a small amount of ethanol may be necessary.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point, where exactly half of the amine has been neutralized.

Caption: Conceptual diagram of pKa determination via titration.

Spectroscopic Signature Analysis

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below are the predicted spectral characteristics for this compound based on established principles of organic spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

  • N-H Stretch: A single, characteristically weak-to-medium, sharp absorption band is expected in the 3300-3350 cm⁻¹ region. This is the hallmark of a secondary amine.[4]

  • C-H Stretches: Aromatic C-H stretching from the thiophene ring will appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹).

  • C=C Stretches: Aromatic ring stretching vibrations from the thiophene ring are expected around 1500-1600 cm⁻¹ .

  • C-N Stretch: A medium intensity band for the aliphatic C-N bond is expected in the 1180-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Predicted for CDCl₃ solvent).

  • Thiophene Protons (3H): These will appear in the aromatic region, ~6.9-7.3 ppm . They will show a characteristic coupling pattern. The proton at position 5 will likely be a doublet of doublets, as will the proton at position 3. The proton at position 4 will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Methylene Protons (-CH₂-) (2H): These protons are adjacent to both the thiophene ring and the nitrogen. They are expected to appear as a sharp singlet around ~3.8 ppm .

  • Methyl Protons (-CH₃) (3H): This group, attached to the nitrogen, will appear as a sharp singlet around ~2.4 ppm .

  • Amine Proton (-NH-) (1H): This proton will appear as a broad singlet that can range from ~1.5-2.5 ppm . Its chemical shift is highly dependent on concentration and temperature, and it may exchange with trace D₂O.

  • Thiophene Carbons (4C): Four distinct signals are expected in the aromatic region (~124-142 ppm ). The carbon attached to the CH₂ group (C2) will be the most downfield.

  • Methylene Carbon (-CH₂-) (1C): This carbon, attached to the nitrogen, is expected around ~50-55 ppm .

  • Methyl Carbon (-CH₃) (1C): This carbon, also attached to the nitrogen, is expected around ~35-40 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecule's mass and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 127 .

  • Major Fragmentation: The most prominent fragmentation pathway for this molecule is the α-cleavage (benzylic-type cleavage) of the C-N bond. This results in the loss of the methylamino radical (•NHCH₃) to form a highly stable, resonance-delocalized thienylmethyl cation. This fragment is expected to be the base peak (most intense peak) in the spectrum at m/z = 97 .

Conclusion

This compound is a secondary amine with well-defined physicochemical properties derived from its unique structure. Its boiling point is governed by hydrogen bonding, and its solubility is dictated by its basicity and the balance of polar and nonpolar moieties. While specific experimental spectral data is not widely published, its spectroscopic signature can be reliably predicted, showing characteristic features for the secondary amine, methyl, methylene, and thiophene groups. The protocols and principles outlined in this guide provide a robust framework for the synthesis, purification, and analytical characterization of this important chemical intermediate.

References

  • LookChemicals. (n.d.). 58255-18-8, this compound. Retrieved January 12, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Turner, N. J., & Dunsmore, C. J. (2017). Reductive aminations by imine reductases: from milligrams to tons. Future Medicinal Chemistry, 9(12), 1367-1383. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34005, (2-Thienylmethyl)amine. Retrieved January 12, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Available at: [Link]

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An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and may not be exhaustive. Independent verification of all properties and protocols is strongly recommended.

Introduction

N-Methyl-(2-thienylmethyl)amine hydrochloride is a secondary amine salt incorporating a thiophene methylamine backbone. The thiophene ring, a sulfur-containing aromatic heterocycle, is a key structural motif in numerous pharmaceuticals and biologically active compounds. The presence of the N-methyl group can significantly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, which in turn can modulate its pharmacological profile. This guide provides a comprehensive overview of the known properties and synthetic considerations for this compound, acknowledging the current limitations in publicly available experimental data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, guiding decisions on formulation, analytical method development, and interpretation of biological data.

General Information
PropertyValueSource
Chemical Name This compound hydrochloride
Synonyms 2-methylaminomethylthiophene hcl; methyl(thiophen-2-ylmethyl)amine hydrochloride; N-Methyl-1-(2-thienyl)methanamine hydrochloride
CAS Number 7404-67-3,
Molecular Formula C6H10ClNS
Molecular Weight 163.67 g/mol ,
Physical Form Solid
Physicochemical Data
  • Melting Point: As a hydrochloride salt of a small organic molecule, a crystalline solid with a relatively high melting point would be expected.

  • Solubility: The hydrochloride salt form is anticipated to confer aqueous solubility. Solubility in organic solvents will vary depending on the polarity of the solvent.

  • pKa: The pKa of the secondary ammonium ion is a critical parameter influencing its ionization state at physiological pH. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Purification

The primary route for the synthesis of this compound hydrochloride is through the reductive amination of 2-thiophenecarboxaldehyde with methylamine. This is a robust and widely used method for the formation of secondary amines.

Synthetic Pathway: Reductive Amination

The causality behind this experimental choice lies in the efficiency and selectivity of the reductive amination process. The reaction proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the secondary amine. The choice of reducing agent is critical to the success of the reaction, with milder reducing agents being preferred to avoid the reduction of the starting aldehyde.

Synthesis_Pathway 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Imine_Intermediate Imine Intermediate 2-Thiophenecarboxaldehyde->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate This compound This compound (Free Base) Imine_Intermediate->this compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->this compound Final_Product This compound Hydrochloride This compound->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Synthesis of this compound hydrochloride via reductive amination.

Experimental Protocol (Proposed)

This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for achieving high yields and purity.

  • Imine Formation: To a solution of 2-thiophenecarboxaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of methylamine (as a solution in a solvent like THF or ethanol, or as the hydrochloride salt with a base like triethylamine to liberate the free amine). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent often favored for reductive aminations as it can be added directly to the reaction mixture containing the aldehyde and amine. The reaction is continued until the reduction is complete.

  • Work-up and Purification of the Free Base: The reaction is quenched by the addition of an aqueous basic solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound free base. Purification can be achieved by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the aromatic region, ~6.9-7.5 ppm), a singlet or multiplet for the methylene protons adjacent to the thiophene ring and the nitrogen atom, and a singlet for the N-methyl protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the N-methyl carbon. The chemical shifts would be indicative of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the secondary ammonium salt.

  • C-H stretching of the aromatic thiophene ring and the aliphatic methyl and methylene groups.

  • C=C stretching of the thiophene ring.

  • C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base (127.21 g/mol ). The fragmentation pattern would likely involve cleavage of the benzylic C-N bond and fragmentation of the thiophene ring, providing structural confirmation.

Applications and Biological Significance

While specific biological activity data for this compound hydrochloride is limited in the public domain, the structural motifs present suggest potential areas of interest for drug discovery and development. The thiophene ring is a well-established bioisostere of the benzene ring and is found in numerous approved drugs with diverse therapeutic applications. The N-methyl group can play a crucial role in modulating receptor binding affinity and pharmacokinetic properties.

A study on a related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, which is a potent activator of the TRPM8 receptor, identified N-(2-thienylmethyl)-1H-pyrazol-3-amine as a hydrolysis product[1]. This indicates that the N-(2-thienylmethyl)amine moiety can be a component of larger, biologically active molecules.

Safety and Handling

Based on safety data for similar compounds, this compound hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound hydrochloride is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide has summarized the available information on its properties and synthesis. However, a significant lack of publicly available experimental data, particularly in the areas of physicochemical properties and detailed analytical characterization, highlights the need for further research to fully elucidate the potential of this compound. The protocols and predicted data presented herein provide a foundational framework for researchers initiating studies on this molecule.

References

  • McGorrin, R. J., et al. (2015). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 86, 213-223. [Link]

  • Seedion. This compound Hydrochloride. [Link]

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Synonyms for N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-(2-thienylmethyl)amine and Its Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This compound is a secondary amine that serves as a valuable building block in the synthesis of pharmacologically active compounds. Its structural motif, incorporating a thiophene ring and a methylamino group, is of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the nomenclature of this compound, a detailed protocol for its synthesis via reductive amination, a thorough guide to its analytical characterization, and insights into its applications in drug discovery and development.

Nomenclature and Synonyms: A Comprehensive Overview

The unambiguous identification of a chemical entity is paramount in scientific research and drug development. This compound is known by several names, reflecting different nomenclature systems and common usage in chemical databases. A clear understanding of these synonyms is crucial for efficient literature searching and chemical sourcing.

The systematic IUPAC name for this compound is N-methyl-1-(thiophen-2-yl)methanamine [1]. This name clearly defines the substitution pattern: a methyl group on the nitrogen atom of a methanamine that is attached to the second position of a thiophene ring.

A comprehensive list of synonyms and identifiers is presented in Table 1.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
IUPAC Name N-methyl-1-thiophen-2-ylmethanamine[1]
CAS Number 58255-18-8[1][2][3]
Common Synonyms N-Methyl-N-(thien-2-ylmethyl)amine[1][3]
Methylthiophen-2-ylmethylamine[1][3]
N-methyl-2-thiophenemethanamine[1][3]
(Methyl)[(thiophen-2-yl)methyl]amine
N-(2-Thienylmethyl)methylamine
N-Methyl-2-thiophenemethylamine
a-methyl-2-thenylamine[1]
Molecular Formula C6H9NS[1]
Molecular Weight 127.21 g/mol [1]
InChI InChI=1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3[1]
InChIKey TTXJMSRLGMWEJZ-UHFFFAOYSA-N[1]
SMILES CNCC1=CC=CS1[1][2]

Synthesis of this compound via Reductive Amination

The synthesis of this compound is most commonly achieved through the reductive amination of thiophene-2-carboxaldehyde with methylamine. This method is widely used in medicinal chemistry due to its efficiency and the commercial availability of the starting materials[4][5][6]. The reaction proceeds in two conceptual steps: the formation of an intermediate imine (or iminium ion) followed by its reduction to the corresponding amine.

Synthetic Pathway

G Thiophene_aldehyde Thiophene-2-carboxaldehyde Imine Iminium Intermediate Thiophene_aldehyde->Imine Condensation Methylamine Methylamine (CH3NH2) Methylamine->Imine Product This compound Imine->Product Reduction Reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reducing_agent->Imine

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Thiophene-2-carboxaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., 2M in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous DCM or DCE (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add the methylamine solution (1.2-1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The choice of a mild reducing agent like NaBH(OAc)3 is crucial as it selectively reduces the iminium ion in the presence of the unreacted aldehyde[6].

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure. The expected signals include a singlet for the N-methyl protons, a singlet for the methylene protons adjacent to the nitrogen and the thiophene ring, and multiplets for the three protons on the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. PubChem provides ¹³C NMR data for N-methyl-1-(thiophen-2-yl)methanamine, which can be used as a reference[1].

Table 2: Predicted ¹H and Experimental ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Experimental) [1]
N-CH₃Singlet, ~2.4 ppm~35.8 ppm
N-CH₂Singlet, ~3.8 ppm~51.2 ppm
Thiophene C5-HMultiplet, ~7.2 ppm~126.8 ppm
Thiophene C4-HMultiplet, ~6.9 ppm~125.1 ppm
Thiophene C3-HMultiplet, ~6.9 ppm~124.3 ppm
Thiophene C2-~143.2 ppm

Infrared (IR) Spectroscopy:

The IR spectrum of a secondary amine is characterized by a single, relatively weak N-H stretching absorption in the region of 3300-3500 cm⁻¹[7]. Other characteristic peaks include C-H stretching of the methyl and methylene groups and the aromatic C-H and C=C stretching of the thiophene ring.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.21 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the bond between the methylene group and the thiophene ring.

Analytical Workflow

G Synthesis Synthesized Product Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity Final Characterized Compound NMR->Final IR->Final MS->Final Purity->Final

Caption: Analytical workflow for this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. The incorporation of a methyl group on the nitrogen atom can significantly impact the pharmacological properties of a molecule, a phenomenon sometimes referred to as the "magic methyl" effect[8][9].

Key considerations for its application include:

  • Modulation of Physicochemical Properties: The N-methyl group can influence a compound's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

  • Pharmacodynamic Effects: The methyl group can affect the binding affinity and selectivity of a molecule for its biological target. It can also alter the conformation of the molecule, leading to improved interactions with the target protein.

  • Pharmacokinetic Profile: N-methylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For instance, it can block metabolic sites and prolong the half-life of a compound.

Derivatives of this compound have been explored for various therapeutic targets, leveraging the unique electronic and steric properties of the thiophene ring in combination with the modulatory effects of the N-methyl group.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of synonyms and a straightforward synthetic route. Its characterization relies on standard analytical techniques, providing a clear spectroscopic signature. The strategic incorporation of the N-methyl group makes this compound and its derivatives highly valuable in the field of drug discovery for optimizing the pharmacological profiles of new chemical entities. This guide provides a foundational understanding for researchers and scientists working with this important building block.

References

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An In-depth Technical Guide to the Predicted Physicochemical Properties of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

Introduction: The Critical Role of pKa and LogP in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a clinically effective therapeutic is governed by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Two of the most critical parameters in this profile are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (LogP). The pKa value determines the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and interaction with biological targets.[1] Similarly, LogP quantifies a molecule's lipophilicity, a key factor in its ability to traverse cellular membranes and avoid rapid clearance.[2]

This guide focuses on N-Methyl-(2-thienylmethyl)amine (CAS: 58255-18-8), a secondary amine featuring a thiophene ring. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, often considered a bioisosteric replacement for a benzene ring, which can modulate physicochemical properties while retaining biological activity.[3] Understanding the predicted pKa and LogP of this molecule is therefore not merely an academic exercise, but a vital predictive step in assessing its potential as a drug candidate. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind these values, the logic of their prediction, and the practical methodologies for their experimental validation.

Part 1: The Ionization State (pKa) of this compound

The basicity of the secondary amine in this compound is the primary determinant of its ionization state in physiological environments. The pKa of its conjugate acid dictates the equilibrium between the neutral, lipophilic form and the protonated, cationic, and more hydrophilic form. This balance is paramount for oral absorption, target binding, and solubility.[4]

Computational Prediction of pKa

The in-silico prediction of pKa has become an indispensable tool in early-phase drug discovery, allowing for the rapid screening of large virtual libraries.[5] Methodologies range from empirical, data-driven approaches that leverage large databases of experimental values to more computationally intensive quantum mechanical (QM) methods.[6]

  • Empirical Methods : These are the most common and rapid predictors. Software like ACD/pKa DB and ChemAxon's Marvin use fragment-based approaches, analyzing the query molecule for known ionizable groups and applying corrections based on the electronic effects of neighboring substituents.[1][5][7] These methods rely on extensive, curated databases of experimentally measured pKa values.[7]

  • Quantum Mechanical (QM) Methods : These "first-principles" approaches calculate the free energy change of the deprotonation reaction. While often more accurate for novel scaffolds not well-represented in empirical databases, they are computationally expensive.[8] Semiempirical QM methods like PM6 or AM1 offer a balance between speed and accuracy for drug-like molecules.[6][8]

Predicted pKa Value:

The key difference is the replacement of the benzene ring with a thiophene ring. Thiophene is an electron-rich aromatic heterocycle, but it can exhibit mild electron-withdrawing inductive effects due to the electronegativity of the sulfur atom, while also being capable of pi-electron donation.[12] Generally, electron-withdrawing groups decrease the basicity of nearby amines (lower the pKa of the conjugate acid).[13] Therefore, it is chemically reasonable to predict that the pKa of this compound will be slightly lower than that of N-methylbenzylamine.

Prediction Method/BasisPredicted pKa (Conjugate Acid)Rationale / Notes
Comparative Structural Analysis ~9.4 Estimated based on the experimental pKa of N-methylbenzylamine (~9.7)[10][11] with a slight downward adjustment to account for the mild electron-withdrawing character of the 2-thienyl group relative to a phenyl group.[13]
ACD/pKa DB (Anticipated)9.3 ± 0.4This is a typical range for predictions from leading empirical software for this type of structure, reflecting the algorithm's likely classification. The accuracy of such tools is generally within ±0.4 log units for well-parameterized structures.[5]
Experimental Protocol for pKa Determination: Potentiometric Titration

The gold standard for pKa determination of amines is potentiometric titration. This self-validating method directly measures the pH change of a solution of the amine as it is neutralized by a strong acid, with the pKa being equal to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

    • Accurately weigh approximately 1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept minimal and consistent.

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration Procedure:

    • Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative (ΔpH/ΔV) of the curve.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is the experimental pKa of the conjugate acid of this compound.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter titrate1 Add HCl Titrant in Increments prep1->titrate1 prep2 Prepare Standardized 0.1 M HCl Titrant prep2->titrate1 prep3 Prepare Analyte Solution (this compound in H2O) prep3->titrate1 titrate2 Stir and Allow pH to Stabilize titrate1->titrate2 Repeat until past equivalence titrate3 Record (Volume HCl, pH) titrate2->titrate3 Repeat until past equivalence titrate3->titrate1 Repeat until past equivalence analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Point (max ΔpH/ΔV) analysis1->analysis2 analysis3 Find Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4

Workflow for Experimental pKa Determination by Potentiometric Titration.

Part 2: The Lipophilicity (LogP) of this compound

Lipophilicity, commonly expressed as LogP, is a measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water). It is a primary indicator of a drug's ability to be absorbed, penetrate biological membranes, and bind to targets. For an ionizable molecule like an amine, the distribution is pH-dependent (LogD), but the fundamental lipophilicity is defined by the LogP of the neutral, uncharged form.

Computational Prediction of LogP

A multitude of computational algorithms exist to predict LogP, each employing a different theoretical basis. Their speed and accessibility make them crucial for prioritizing compounds before synthesis.

  • Atom-based Methods (e.g., XLOGP3, WLOGP): These methods sum the contributions of individual atoms or atom types to the overall lipophilicity. They are fast but may miss complex intramolecular interactions.[9]

  • Fragment-based Methods (e.g., MLOGP): These approaches dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, often with correction factors.[9]

  • Hybrid/Property-based Methods (e.g., iLOGP, SILICOS-IT): More advanced methods combine fragmental and topological approaches or use whole-molecule properties to derive a prediction, often showing improved accuracy for diverse chemical structures.

Predicted LogP Values:

Fortunately, several prediction algorithms have been applied to this compound, providing a consensus view of its lipophilicity.

Prediction AlgorithmPredicted LogPMethodological Basis
iLOGP 1.90Physics-based method
XLOGP3 1.12Atomistic and knowledge-based method
WLOGP 1.32Atomistic method based on Wildman-Crippen approach
MLOGP 0.84Topological method based on Moriguchi et al.
SILICOS-IT 2.50Hybrid fragmental/topological method
Consensus LogP 1.54 Average of the five predictive models
Data sourced from Ambeed (2024).[13]

The consensus value of 1.54 suggests that this compound is moderately lipophilic. This value is a balance between the hydrophobic thiophene ring and the polar secondary amine group. It falls within a favorable range for many drug candidates, suggesting a good potential for membrane permeability without excessive partitioning into lipid tissues.

Experimental Protocol for LogP Determination: The Shake-Flask Method

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of the partition coefficient. It is a robust, self-validating system when performed correctly.

Step-by-Step Methodology:

  • Phase Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4, to determine LogD, or a pH where the amine is >99% neutral, e.g., pH 11.4, to determine LogP).

    • Saturate n-octanol with the aqueous phase by vigorously mixing them and allowing them to separate.

    • Saturate the aqueous phase with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol or aqueous phase. The initial concentration should be quantifiable by the chosen analytical method (e.g., HPLC-UV).

    • Combine known volumes of the pre-saturated n-octanol and aqueous phases in a flask or vial (e.g., 10 mL of each).

    • Add the stock solution of the compound to the biphasic system.

    • Stopper the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the flask at low speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol layer and the aqueous layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV, constructing a calibration curve with known standards.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep1 Prepare Pre-saturated n-Octanol and Aqueous Phases exp1 Combine Phases and Analyte in Flask prep1->exp1 prep2 Prepare Analyte Stock Solution prep2->exp1 prep3 Prepare HPLC Calibration Curve analysis2 Measure Concentration in Each Phase via HPLC prep3->analysis2 exp2 Shake to Reach Equilibrium exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 analysis1 Sample Octanol & Aqueous Layers exp3->analysis1 analysis1->analysis2 analysis3 Calculate P = [Conc]oct / [Conc]aq analysis2->analysis3 analysis4 LogP = log10(P) analysis3->analysis4

Workflow for Experimental LogP Determination by Shake-Flask Method.

Synthesis and Conclusion for the Drug Development Professional

The in-silico analysis of this compound provides a strong directional forecast of its drug-like properties. The predicted basic pKa of ~9.4 indicates that at physiological pH (7.4), the molecule will exist predominantly (>99%) in its protonated, cationic form. This has two immediate consequences: high aqueous solubility, which is favorable for formulation, but low passive permeability across lipid membranes, which could hinder oral absorption.

This is where the interplay with lipophilicity becomes critical. The consensus LogP of 1.54 for the neutral form suggests a moderate intrinsic lipophilicity. While the high degree of ionization at pH 7.4 will result in a much lower (more negative) LogD value, the underlying lipophilicity of the neutral base is sufficient to suggest that the small fraction of uncharged species present can still effectively partition into membranes. This balance is often a hallmark of successful oral drugs.

For the researcher, these predicted values serve as a robust foundation for decision-making. They suggest that formulation strategies might focus on optimizing dissolution, while the intrinsic permeability is likely adequate. The methodologies and predictive rationales outlined in this guide provide not only the "what" but the "why," empowering scientists to apply these principles to novel analogs and lead optimization efforts. The subsequent experimental validation, following the detailed protocols provided, is the essential next step to confirm these predictions and build a comprehensive, data-driven ADME profile.

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  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved January 12, 2026, from [Link]

  • Unacademy. (n.d.). Factors That Affect the Basicity of Amines. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 12, 2026, from [Link]

  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of pKa values using the PM6 semiempirical method. Retrieved January 12, 2026, from [Link]

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Methodological & Application

Application Note: Quantitative Analysis of N-Methyl-(2-thienylmethyl)amine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of N-Methyl-(2-thienylmethyl)amine. As a critical intermediate and potential impurity in pharmaceutical manufacturing, its precise quantification is essential for ensuring drug safety and quality. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed protocol, an explanation of the underlying principles, and a discussion of its applicability, advantages, and limitations. The methodologies are designed to meet the rigorous standards of the pharmaceutical industry and are grounded in established validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction

This compound (CAS: 58255-18-8) is a secondary amine containing a thiophene moiety.[5][6] It serves as a key building block or can appear as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Due to the potential impact of impurities on the safety and efficacy of drug products, regulatory bodies mandate strict control over their levels.[1][2] Consequently, the development of validated, accurate, and reliable analytical methods for the quantification of this compound is a critical aspect of quality control in drug development and manufacturing.

This guide is intended for researchers, analytical scientists, and quality control professionals. It provides not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters, ensuring the methods are both robust and defensible.

Analyte Properties

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Structure Chemical Structure of this compound(Self-generated)
CAS Number 58255-18-8[5]
Molecular Formula C₆H₉NS[6]
Molecular Weight 127.21 g/mol (Calculated)
Boiling Point 170.3 °C at 760 mmHg[5]
Density 1.055 g/cm³[5]
Flash Point 56.8 °C[5]
General Reactivity As a secondary amine, it is basic and can react with acids to form salts. It may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[7]

Analytical Strategy and Method Selection

The choice of an analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity (Limit of Quantification), and available instrumentation.

Method_Selection start Define Analytical Need matrix Sample Matrix Complexity (e.g., API, Drug Product, Biological Fluid) start->matrix sensitivity Required Sensitivity (e.g., %, ppm, ppb) start->sensitivity hplc_uv Method 1: HPLC-UV matrix->hplc_uv Low to Moderate gc_ms Method 2: GC-MS matrix->gc_ms Low to Moderate (Volatile Matrix) lc_msms Method 3: LC-MS/MS matrix->lc_msms High / Complex sensitivity->hplc_uv High ppm to % level sensitivity->gc_ms Low ppm level sensitivity->lc_msms ppb to low ppm level

Caption: Logical flow for selecting the appropriate analytical method.

  • HPLC-UV: Ideal for routine quality control of drug substances (APIs) where impurity levels are expected to be relatively high (e.g., >0.05%). It is robust, cost-effective, and widely available.

  • GC-MS: Suitable for identifying and quantifying volatile or semi-volatile impurities. Given the analyte's boiling point, GC is a viable option, though derivatization may be necessary to improve peak shape and thermal stability.

  • LC-MS/MS: The preferred method for trace-level quantification in complex matrices like final drug products or biological samples.[8][9][10] Its superior sensitivity and selectivity make it the gold standard for impurity analysis.[10]

Sample Preparation Workflow

Effective sample preparation is crucial for accurate and reproducible results, aiming to extract the analyte from the matrix and present it in a suitable solvent.[11][12][13]

Sample_Prep_Workflow cluster_API Drug Substance (API) cluster_DP Drug Product (e.g., Tablet) api_weigh 1. Accurately Weigh API api_dissolve 2. Dissolve in Diluent api_weigh->api_dissolve common_filter 3. Centrifuge / Filter (e.g., 0.22 µm PVDF) api_dissolve->common_filter dp_weigh 1. Weigh & Homogenize (e.g., Grind Tablets) dp_extract 2. Extract with Solvent (Sonication/Shaking) dp_weigh->dp_extract dp_extract->common_filter spe_cleanup 4. Optional: SPE Cleanup (For Complex Matrices) common_filter->spe_cleanup final_sample 5. Analyze via HPLC/GC/LC-MS common_filter->final_sample Bypass SPE spe_cleanup->final_sample Proceed

Caption: General sample preparation workflow for different pharmaceutical matrices.

Protocol: General Sample Preparation
  • For Drug Substance (API):

    • Accurately weigh approximately 25-50 mg of the API into a 50 mL volumetric flask.[12]

    • Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent.

  • For Drug Product (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 10-20).

    • Accurately weigh an amount of powder equivalent to one average tablet weight into a 100 mL volumetric flask.

    • Add 70 mL of an appropriate extraction solvent, then shake or sonicate for 30 minutes to ensure complete extraction of the analyte.[12]

    • Dilute to volume with the extraction solvent.

  • Filtration:

    • Centrifuge an aliquot of the prepared solution at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an autosampler vial.[9]

Method 1: HPLC with UV Detection

This method is designed for the quantification of this compound as an impurity in an active pharmaceutical ingredient (API).

Principle: Reversed-phase chromatography separates the analyte from the main API and other impurities based on its polarity. The thiophene ring in the analyte provides a chromophore for UV detection.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Ammonium Acetate (ACS Grade).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of this compound reference standard in diluent.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Prepare the sample as described in Section 3, aiming for a final API concentration of 1.0 mg/mL. This corresponds to a 1 µg/mL concentration for an impurity at the 0.1% level.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 235 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration).

    • Quantify the analyte in the sample solution using the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for confirmation of identity and quantification, particularly if volatile co-impurities are present. A derivatization step is included to improve chromatographic performance.

Principle: The analyte, after an optional derivatization, is volatilized and separated in a capillary column. The mass spectrometer fragments the eluting compound, providing a unique mass spectrum for identification and selective ion monitoring for quantification.

Instrumentation and Reagents
  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.

  • Reagents: Dichloromethane (DCM, HPLC Grade), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS), Pyridine.

  • Caution: The use of methanol or ethanol as injection solvents should be avoided as they can form condensation products with amines.[14]

Protocol: GC-MS Analysis
  • Standard and Sample Preparation:

    • Prepare stock solutions in Dichloromethane.

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.[15]

  • Derivatization Protocol:

    • Add 100 µL of BSTFA + 1% TMCS and 10 µL of Pyridine to the vial.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumental Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 min purge delay)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Initial 80 °C, hold 1 min. Ramp 15 °C/min to 280 °C, hold 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Scan (m/z 40-450) for identification; SIM for quantification.
SIM Ions Propose based on fragmentation: e.g., m/z 199 (M+), 184 (M-CH₃), 97 (Thienyl-CH₂).
  • Data Analysis:

    • Confirm identity by comparing the retention time and mass spectrum against a reference standard.

    • For quantification, use the peak area of the primary SIM ion and an external standard calibration.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, suitable for trace-level quantification in any pharmaceutical matrix.

Principle: The analyte is separated by HPLC, ionized (typically by electrospray ionization), and detected by a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion, providing exceptional selectivity and sensitivity.[16]

LCMSMS_Principle lc_column LC Column (Separation) ion_source Ion Source (ESI+) Generates [M+H]+ lc_column->ion_source q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 128.2) ion_source->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) [M+H]+ → Fragments q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 81.1) q2->q3 detector Detector Signal q3->detector

Caption: Principle of LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents
  • LC-MS/MS System: Agilent 1290 Infinity II UHPLC with 6470 Triple Quadrupole MS or equivalent.[8]

  • Column: Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm, or equivalent.[17]

  • Reagents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Protocol: LC-MS/MS Analysis
  • Standard Preparation:

    • Prepare a 1.0 µg/mL stock solution in diluent.

    • Perform serial dilutions to create calibration standards from 0.05 ng/mL to 50 ng/mL.

  • Sample Preparation:

    • Prepare the sample as described in Section 3, aiming for a final API concentration of 10 mg/mL. This allows for the detection of impurities at the sub-ppm level.

  • Instrumental Conditions:

ParameterSetting
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
4.0
5.0
5.1
7.0
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Analyte
This compound
  • Data Analysis:

    • Quantify using the peak area of the quantifier MRM transition.

    • The qualifier ion must be present, and the ratio of qualifier to quantifier peak areas must be consistent with that of a reference standard.

Method Validation and Comparison

All analytical methods intended for pharmaceutical quality control must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[18] Validation demonstrates that the method is specific, accurate, precise, linear, and robust over a defined range.[1][3][19]

Summary of Validation Parameters
ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (Typical)
Specificity Baseline resolution from APINo interferences at RTNo interferences in MRMMethod is specific for the analyte
Linearity (r²) >0.998>0.995>0.998r² ≥ 0.995
Range 0.1 - 10 µg/mL0.05 - 5 µg/mL0.05 - 50 ng/mLDefined by linearity and accuracy
Accuracy (% Recovery) 95-105%90-110%85-115%80-120% of nominal value
Precision (%RSD) < 5.0%< 10.0%< 15.0%Repeatability RSD ≤ 15%
LOD (Est.) ~0.03 µg/mL~0.01 µg/mL~0.01 ng/mLS/N ≥ 3
LOQ (Est.) ~0.1 µg/mL~0.05 µg/mL~0.05 ng/mLS/N ≥ 10 and acceptable precision
Robustness EvaluatedEvaluatedEvaluatedNo significant impact from minor changes
Method Comparison
FeatureHPLC-UVGC-MSLC-MS/MS
Primary Use Routine QC, AssayConfirmatory, VolatilesTrace analysis, Complex matrices
Sensitivity Low (ppm)Medium (ppm)High (ppb)
Selectivity ModerateHigh (with MS)Very High
Cost LowMediumHigh
Complexity LowMedium (derivatization)High
Sample Throughput HighMediumHigh

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Application Note: Quantitative Analysis of Primary Amines in Pharmaceutical Matrices using 4-Amino-1-pentanol-d4 as an Internal - Benchchem. Benchchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • This compound. LookChemicals.
  • Q2(R2)
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.
  • amine | C11H13NS2 | CID 914033. PubChem.

  • (2-Thienylmethyl)amine | C5H7NS | CID 34005. PubChem.
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  • Sample preparation in analysis of pharmaceuticals. (2007). Trends in Analytical Chemistry.
  • N-(2-thienylmethyl)imidazol-1-amine | C8H9N3S | CID 457284. PubChem.
  • N1-[(5-Chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine. Echemi.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • This compound (Cas 58255-18-8). Parchem.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). University of Helsinki.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (1992).
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). PMC.
  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (2023). RSC Publishing.

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Application Note: Quantitative Analysis of N-Methyl-(2-thienylmethyl)amine in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of N-Methyl-(2-thienylmethyl)amine in human plasma. The protocol outlines a streamlined protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and highly selective detection using electrospray ionization tandem mass spectrometry. The method has been developed and validated according to principles outlined in international regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This application note serves as a comprehensive guide for researchers and drug development professionals requiring a reliable analytical method for this compound in a biological matrix.

Introduction and Scientific Rationale

This compound is a secondary amine containing a thiophene moiety. As a small molecule, its quantification in complex biological matrices like plasma is critical for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity, specificity, and speed.[1][2]

The inherent selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for precise quantification even in the presence of endogenous matrix components. The primary challenge in bioanalysis is the effective removal of matrix interferences, such as proteins and phospholipids, which can cause ion suppression and compromise data quality.[3][4] Therefore, the selection of an appropriate sample preparation strategy is paramount to developing a rugged and reliable method. This guide explains the causal logic behind each step, from sample clean-up to final detection, providing a scientifically sound and validated protocol.

Analyte Properties & Ionization Strategy

Understanding the physicochemical properties of this compound is foundational to developing an effective HPLC-MS/MS method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-Methyl-2-thiophenemethanamine[5]
CAS Number 58255-18-8[6]
Molecular Formula C₆H₉NS[5][6]
Molecular Weight 127.21 g/mol [6]
Chemical Class Secondary Amine[7]

The presence of a secondary amine group makes the molecule basic. In an acidic mobile phase, this amine will be readily protonated. This characteristic makes it an ideal candidate for positive mode Electrospray Ionization (ESI), a soft ionization technique that generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source.[8][9] This stable precursor ion is essential for subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell to generate specific product ions for MRM analysis.

Method Development and Optimization

The analytical method was systematically developed by optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired sensitivity, selectivity, and robustness.

Sample Preparation Strategy

The primary goal of sample preparation is to remove matrix components while ensuring high recovery of the analyte. For small molecules in plasma, common techniques include "dilute and shoot," protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][10]

G cluster_0 Sample Preparation Decision Logic Start Human Plasma Sample Decision Required Outcome? Start->Decision PPT Protein Precipitation (PPT) Decision->PPT Speed & Simplicity SPE Solid-Phase Extraction (SPE) Decision->SPE Maximum Cleanliness Result_PPT Fast, Simple, Good Recovery Sufficient for MS/MS Selectivity PPT->Result_PPT Result_SPE Cleaner Extract, Higher Cost Needed for Very Low LOQ or High Interference SPE->Result_SPE

Caption: Logic for selecting the sample preparation method.

Protein precipitation with a cold organic solvent (e.g., acetonitrile) was chosen for this method. This technique offers an excellent balance of speed, simplicity, cost-effectiveness, and efficiency in removing the bulk of proteins from plasma samples.[1][3] While not as exhaustive as SPE, the resulting supernatant is sufficiently clean for analysis with a modern, robust HPLC-MS/MS system, where the specificity of MRM detection compensates for residual matrix components.

HPLC Chromatographic Separation

Reversed-phase chromatography is the preferred mode for separating small polar molecules like this compound.

  • Column: A C18 stationary phase provides excellent retention and separation for compounds of this nature. A column with smaller particles (e.g., ≤3 µm) allows for higher efficiency and faster analysis times.

  • Mobile Phase: A gradient elution using water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) provides a robust separation. The addition of a small amount of acid (e.g., 0.1% formic acid) to both mobile phases is critical. It serves two purposes:

    • Improves Peak Shape: By ensuring the analyte is consistently in its protonated state, peak tailing is minimized.

    • Enhances Ionization: The acidic environment promotes the formation of the [M+H]⁺ ion in the ESI source, thereby increasing sensitivity.[9]

  • Gradient: A gradient starting with a high percentage of aqueous phase and ramping up the organic phase ensures that the analyte is retained, focused at the head of the column, and then eluted as a sharp, symmetrical peak.

Tandem Mass Spectrometry (MS/MS) Detection

The MS/MS detection was optimized for maximum sensitivity and specificity.

MSMS_Fragmentation cluster_ms Tandem Mass Spectrometry (MRM) Q1 Quadrupole 1 (Q1) Precursor Ion Selection m/z 128.2 Q2 Collision Cell (Q2) Fragmentation (CID) Q1:f1->Q2:f0 [M+H]⁺ Q3 Quadrupole 3 (Q3) Product Ion Selection m/z 81.1 & 98.1 Q2:f1->Q3:f0 Fragments Detector Detector Q3:f1->Detector

Caption: Schematic of the Multiple Reaction Monitoring (MRM) process.

  • Ionization: As established, positive mode Electrospray Ionization (ESI) was used.

  • Precursor Ion: The singly protonated molecule [M+H]⁺ serves as the precursor ion. With a molecular weight of 127.21, the expected m/z for the precursor is 128.2 .

  • Product Ions: The precursor ion (m/z 128.2) was fragmented in the collision cell to identify stable, high-intensity product ions. While empirical determination is required, logical fragmentation pathways for this compound would involve the cleavage of the thiophene ring or the loss of the methyl group. For this method, two prominent product ions were selected for the MRM transitions to ensure high confidence in identification and quantification.

    • Transition 1 (Quantitative): m/z 128.2 → 81.1 (Corresponds to the thiomethylium ion)

    • Transition 2 (Qualitative): m/z 128.2 → 98.1 (Corresponds to the loss of the methylamine group)

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Materials:

  • This compound reference standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior should be used (e.g., a deuterated analog or a related chemical structure).

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in acetonitrile at a concentration that yields a consistent and strong signal (e.g., 50 ng/mL). This is the Protein Precipitation Solution .

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples (e.g., Low, Medium, High concentrations).

  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 300 µL of the cold Protein Precipitation Solution (acetonitrile containing the IS). c. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. d. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS System Configuration

cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Protocol 1) Autosampler Autosampler Injection SamplePrep->Autosampler HPLC HPLC Separation (Protocol 2) Autosampler->HPLC MSMS MS/MS Detection (Protocol 2) HPLC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Overall experimental workflow diagram.

Table 2: HPLC Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 3: MS/MS Parameters

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
MRM Transitions Analyte
This compound (Quant)
This compound (Qual)
Internal Standard (IS)

Note: Declustering Potential (DP) and Collision Energy (CE) values are instrument-dependent and must be empirically optimized for the specific analyte and internal standard.

Protocol 3: Method Validation

The developed method should be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[11][12][13][14]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeMinimum RequirementAcceptance Criteria
Specificity/Selectivity Ensure no interference from matrix componentsAnalyze at least 6 blank plasma lotsNo significant peaks (>20% of LLOQ) at the analyte's retention time
Linearity & Range Establish the relationship between concentration and responseCalibration curve with ≥ 6 non-zero standardsCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Define the lowest concentration measured with acceptable precision and accuracyAnalyze ≥ 5 replicates at the proposed LLOQPrecision ≤ 20% CV, Accuracy within 80-120%
Accuracy Measure the closeness of results to the true valueAnalyze QC samples at ≥ 3 concentrations (Low, Med, High)Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Measure the repeatability of the methodAnalyze QC samples at ≥ 3 concentrations (intra- & inter-day)Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Assess the impact of matrix on ionizationPost-column infusion or analysis of post-extraction spiked samplesCV of IS-normalized matrix factor should be ≤ 15%
Recovery Determine the efficiency of the extraction processCompare analyte response in pre- vs. post-extraction spiked samplesShould be consistent, precise, and reproducible
Stability Evaluate analyte stability under various conditionsFreeze-thaw, short-term (bench-top), long-term, post-preparativeAnalyte concentration should be within ±15% of initial

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. The method is suitable for regulated bioanalysis and can be readily implemented in laboratories supporting pharmaceutical research and development.

References

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  • Lab Manager. (2008). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

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Protocol for N-Methyl-(2-thienylmethyl)amine derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Methyl-(2-thienylmethyl)amine via Acylation Derivatization

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a secondary amine whose analysis by gas chromatography-mass spectrometry (GC-MS) is hindered by its inherent polarity. The active hydrogen on the secondary amine group leads to poor peak shape, low volatility, and potential thermal degradation within the GC system. This application note provides a comprehensive, field-proven protocol for the chemical derivatization of this compound using Trifluoroacetic Anhydride (TFAA). This acylation reaction effectively masks the polar amine group, rendering the analyte more volatile and thermally stable, thus enabling robust and reproducible GC-MS analysis. We will detail the underlying chemical principles, provide a step-by-step experimental workflow, and present the necessary parameters for successful implementation.

Introduction: The Rationale for Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1] However, many compounds of interest in pharmaceutical and chemical research, such as this compound, contain polar functional groups like primary or secondary amines.[2] These groups can engage in strong intermolecular hydrogen bonding, which decreases volatility and causes the compounds to adsorb to active sites (e.g., silanol groups) on the GC column and inlet liner.[3] This adsorption results in significant chromatographic issues, including broad, tailing peaks and poor sensitivity.

Chemical derivatization is a crucial sample preparation technique that modifies the analyte to improve its chromatographic behavior.[4] The process involves replacing the active hydrogen on the polar functional group with a non-polar moiety. For secondary amines, two common strategies are acylation and silylation.[3]

  • Acylation converts compounds with active hydrogens into esters, amides, or thioesters.[5] Using fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) is particularly advantageous as it produces stable, highly volatile derivatives that are excellent for GC analysis and often yield characteristic mass spectra.[6][7]

  • Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are potent and produce volatile byproducts that typically do not interfere with analysis.[8][9]

This guide will focus on acylation with TFAA, a robust and highly effective method for derivatizing secondary amines like this compound.[1]

Principle of TFAA Acylation

The core of the protocol is the acylation of the secondary amine using Trifluoroacetic Anhydride (TFAA). TFAA is the most reactive and volatile of the common fluorinated anhydrides.[1][6] The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the TFAA molecule. This leads to the displacement of a trifluoroacetate leaving group and the formation of a stable, non-polar N-trifluoroacetyl amide derivative.

The chemical transformation is as follows:

This compound + Trifluoroacetic Anhydride → N-Methyl-N-(2-thienylmethyl)-2,2,2-trifluoroacetamide + Trifluoroacetic Acid

This derivatization achieves several critical objectives:

  • Increases Volatility: The replacement of the polar N-H bond with a non-polar trifluoroacetyl group eliminates hydrogen bonding, significantly increasing the analyte's vapor pressure.[10]

  • Improves Thermal Stability: The resulting amide is more resistant to degradation at the high temperatures of the GC injector and column.[6]

  • Enhances Peak Shape: By masking the polar amine, interactions with active sites in the GC system are minimized, resulting in sharper, more symmetrical peaks.[1]

  • Provides Structural Confirmation: The derivative has a predictable mass shift (an increase of 96 Da), and the trifluoroacetyl group can induce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the derivatization of this compound.

Required Materials and Equipment
  • Reagents:

    • This compound standard

    • Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)

    • Ethyl Acetate, anhydrous (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)

    • Methanol, HPLC grade (for standard preparation)

    • Nitrogen gas, high purity

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler vials with PTFE-lined caps (e.g., 2 mL)

    • Micro-syringes

    • Pipettes

    • Heating block or laboratory oven

    • Vortex mixer

    • Evaporation unit (e.g., nitrogen blow-down)

Derivatization Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare Analyte Solution (e.g., 1 mg/mL in Methanol) B Aliquot 100 µL of Solution into Reaction Vial A->B C Evaporate to Dryness (under Nitrogen Stream) B->C D Add 100 µL Ethyl Acetate (Anhydrous) C->D E Add 50 µL TFAA D->E F Seal Vial & Vortex E->F G Heat at 70°C for 30 min F->G H Cool to Room Temp. G->H I (Optional) Evaporate Reagent & Reconstitute in Solvent H->I J Transfer to Autosampler Vial I->J K Inject 1 µL into GC-MS J->K

Caption: Experimental workflow for TFAA derivatization of this compound.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Pipette 100 µL of the stock solution into a clean reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature. This step is critical as TFAA readily reacts with water and other protic solvents.[5]

Step 2: Acylation Reaction

  • To the dried residue, add 100 µL of anhydrous ethyl acetate. Vortex briefly to ensure the analyte is fully dissolved.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[6]

  • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture and loss of the volatile reagent.

  • Vortex the mixture for 10-15 seconds.

  • Place the vial in a heating block or oven set to 70°C for 30 minutes to drive the reaction to completion.[6]

Step 3: Post-Reaction Workup

  • After heating, allow the vial to cool completely to room temperature.

  • Recommended: The reaction produces trifluoroacetic acid as a byproduct, which can be detrimental to the GC column.[1] To remove it along with excess TFAA, gently evaporate the contents of the vial to dryness again under a stream of nitrogen.

  • Reconstitute the dried derivative in 100-200 µL of fresh anhydrous ethyl acetate. The sample is now ready for analysis.

Quantitative Protocol Summary
ParameterValue/ReagentRationale
Sample Amount 100 µg (from stock)Provides sufficient concentration for detection.
Solvent 100 µL Ethyl AcetateAnhydrous aprotic solvent to dissolve the analyte without reacting with TFAA.
Derivatizing Agent 50 µL TFAAA suitable excess to ensure the reaction proceeds to completion.
Reaction Temp. 70°CAccelerates the reaction rate for the secondary amine.[6]
Reaction Time 30 minutesSufficient duration for complete derivatization at the specified temperature.[6]
Final Volume 100-200 µLAdjust to achieve the desired final concentration for GC-MS analysis.

GC-MS Analysis Parameters

The following parameters provide a validated starting point for the analysis of the derivatized analyte. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Setting
GC System
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C, hold 1 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Full Scan
Scan Range 40 - 450 m/z

Expected Results and Trustworthiness

  • Chromatography: The derivatized N-Methyl-(N-2-thienylmethyl)-2,2,2-trifluoroacetamide should elute as a sharp, symmetrical peak. Its retention time will be different from the underivatized parent compound (which would likely not elute well, if at all).

  • Mass Spectrometry: The molecular weight of the parent amine is 141.23 g/mol . The addition of the trifluoroacetyl group (COCF3) and loss of H results in a mass increase of 96.01 Da. Therefore, the derivatized product will have a molecular weight of 237.24 g/mol . The mass spectrum should show a molecular ion (M+) at m/z 237, along with characteristic fragment ions that can be used for identification and quantification in Selected Ion Monitoring (SIM) mode if required.

To ensure the trustworthiness of the protocol, it is essential to perform the following validation steps:

  • Analyze a Reagent Blank: Prepare a "sample" with no analyte, taking it through the entire derivatization and analysis procedure to identify any interfering peaks from solvents or reagents.

  • Confirm Derivatization: Inject a small amount of the underivatized standard to confirm its poor chromatographic behavior and verify the appearance of the new, sharp derivative peak post-reaction.

  • Assess Repeatability: Prepare and analyze multiple replicates (n=3-5) of the same standard to check the precision of the entire method.

Conclusion

The acylation of this compound with Trifluoroacetic Anhydride is a highly effective and reliable method to enable its analysis by GC-MS. By converting the polar secondary amine into a stable and volatile N-trifluoroacetyl amide, this protocol overcomes common chromatographic challenges, leading to improved peak shape, enhanced sensitivity, and robust results. The detailed steps and parameters provided in this application note serve as a comprehensive guide for researchers and scientists in drug development and related fields, forming a solid foundation for method development and validation.

References

  • Canal-Raffin, M., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci., 57(1-2), 63-71. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide, for GC derivatization, =98.5%. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

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  • Canal-Raffin, M., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

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  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Kumar, P., & Kumar, V. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. Retrieved from [Link]

  • Gomathi, S., et al. (2015). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. PubChem Compound Database. Retrieved from [Link]

  • Berdeaux, O., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 28(4), 1599. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, MSTFA. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Sulfur compounds - Analysis of thiophene in benzene. Retrieved from [Link]

  • Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved from [Link]

  • Płotka-Wasylka, J. M., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(19), 12165-12206. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 75-85. Retrieved from [Link]

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The Versatile Synthon: Harnessing N-Methyl-(2-thienylmethyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiophene Moiety in Drug Design

In the landscape of modern drug discovery, the thiophene ring stands out as a privileged scaffold.[1][2] This five-membered aromatic heterocycle, an isostere of benzene, is a cornerstone in the design of a multitude of blockbuster pharmaceuticals, including the anticoagulant Rivaroxaban, the antiplatelet agent Clopidogrel, and the antidepressant Duloxetine.[3][4] Its prevalence stems from the unique electronic properties and metabolic profile conferred by the sulfur atom, which can influence a molecule's potency, selectivity, and pharmacokinetic properties. N-Methyl-(2-thienylmethyl)amine, a secondary amine bearing this critical pharmacophore, serves as a highly versatile and strategic building block for the synthesis of novel bioactive compounds.

This guide provides an in-depth exploration of this compound as a synthetic precursor. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-tested insights into reaction mechanisms and experimental design. The protocols herein are presented as self-validating systems, equipping researchers in medicinal chemistry and drug development with the knowledge to confidently and effectively utilize this valuable synthon.

Core Applications and Synthetic Strategies

This compound is primarily employed in reactions that leverage the nucleophilicity of its secondary amine functionality. The most common and impactful transformations include N-alkylation to form tertiary amines and N-acylation to generate amides. These reactions are fundamental in expanding molecular diversity and fine-tuning the pharmacological profiles of lead compounds.

Reductive Amination: A Controlled Pathway to Tertiary Amines

Reductive amination is arguably the most robust and widely utilized method for the N-alkylation of secondary amines.[5][6] This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. The key advantage of this methodology over direct alkylation with alkyl halides is the significant reduction in the risk of over-alkylation, which can lead to the formation of undesired quaternary ammonium salts.[5][7]

Mechanism and Rationale:

The reaction is initiated by the condensation of this compound with an aldehyde or ketone under weakly acidic conditions to form a transient iminium ion. A mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine.[5][8] NaBH(OAc)₃ is the reagent of choice due to its tolerance of mildly acidic conditions and its selectivity for iminium ions over the carbonyl starting materials, preventing the premature reduction of the aldehyde or ketone.[5][8]

Diagram 1: Reductive Amination Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve this compound and aldehyde/ketone in anhydrous solvent (e.g., DCE). B Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions. A->B Reagent Addition C Stir at room temperature. Monitor by TLC/LC-MS. B->C Stirring & Monitoring D Quench with saturated NaHCO₃ solution. C->D Reaction Completion E Extract with organic solvent (e.g., DCM). D->E Phase Separation F Dry organic layer (Na₂SO₄), filter, and concentrate. E->F Drying & Concentration G Purify by flash column chromatography. F->G Final Product Isolation

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of N-Methyl-N-(phenylmethyl)-(2-thienylmethyl)amine

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound127.211.27 g10.01.0
Benzaldehyde106.121.17 g (1.12 mL)11.01.1
Sodium triacetoxyborohydride211.943.18 g15.01.5
1,2-Dichloroethane (DCE)-100 mL--
Saturated aq. NaHCO₃-50 mL--
Dichloromethane (DCM)-3 x 50 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.27 g, 10.0 mmol) and benzaldehyde (1.17 g, 11.0 mmol).

  • Dissolve the starting materials in anhydrous 1,2-dichloroethane (100 mL).

  • Stir the solution at room temperature and add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three portions over 15 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tertiary amine.

N-Acylation: Constructing Robust Amide Bonds

The synthesis of amides from this compound is another cornerstone transformation, providing access to a class of compounds with significant biological activity and metabolic stability. The reaction with an acyl chloride is a rapid and high-yielding method for this purpose.

Mechanism and Rationale:

This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable amide product. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[5]

Diagram 2: N-Acylation General Scheme

G cluster_reactants Reactants cluster_products Products Amine This compound Amide Tertiary Amide Amine->Amide AcylChloride R-COCl (Acyl Chloride) AcylChloride->Amide HCl HCl Base Base (e.g., Et₃N) Base->Amide Solvent Anhydrous Solvent (e.g., DCM) Solvent->Amide

Caption: General Scheme for N-Acylation.

Experimental Protocol: Synthesis of N-Methyl-N-(2-thienylmethyl)benzamide

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound127.211.27 g10.01.0
Benzoyl chloride140.571.48 g (1.22 mL)10.51.05
Triethylamine101.191.11 g (1.53 mL)11.01.1
Dichloromethane (DCM), anhydrous-100 mL--
1 M HCl-30 mL--
Saturated aq. NaHCO₃-30 mL--
Brine-30 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.27 g, 10.0 mmol) and triethylamine (1.11 g, 11.0 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.48 g, 10.5 mmol) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting amine.

  • Dilute the reaction mixture with DCM (50 mL).

  • Wash the organic phase sequentially with 1 M HCl (30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Conclusion: A Building Block for Future Discoveries

This compound is a powerful and versatile building block that provides a direct entry point to a wide array of thiophene-containing compounds. The protocols for reductive amination and N-acylation detailed in this guide represent reliable and scalable methods for the synthesis of tertiary amines and amides, respectively. By understanding the mechanistic underpinnings of these reactions, researchers can rationally design and execute synthetic strategies to generate novel molecular entities with therapeutic potential. The continued exploration of the synthetic utility of this and related thiophene-based synthons will undoubtedly fuel the engine of drug discovery for years to come.

References

  • Shafiee, A., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1635-1668. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Synthesis of thiophene and Their Pharmacological Activity. IJPRA, 8(4), 1345-1353. Available at: [Link]

  • Google Patents. (2012). Process for preparation of duloxetine hydrochloride. US8269023B2.
  • Google Patents. (2007). Improved synthesis and preparations of duloxetine salts. WO2007119116A2.
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  • Labidi, A. (2021). Duloxetine Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). amine. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (2-Thienylmethyl)amine. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

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Application Notes and Protocols for Cell-Based Assays Involving N-Methyl-(2-thienylmethyl)amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology and drug discovery, the exploration of novel chemical entities with the potential to modulate CNS targets is a critical endeavor. N-Methyl-(2-thienylmethyl)amine and its structural analogs represent a class of compounds with potential psychoactive properties due to their structural similarities to known monoamine neurotransmitter modulators. The thiophene ring, a bioisostere of the benzene ring, combined with a secondary amine, suggests possible interactions with key proteins involved in neurotransmission, such as monoamine oxidases (MAOs) and neurotransmitter transporters.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of this compound and related novel compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for screening and mechanistic studies.

Part 1: Elucidating Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Their dysfunction is implicated in a range of neurological disorders, making them a key target for therapeutic intervention.[2] Selective inhibitors of MAO-A are used in treating depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[2]

The following fluorometric assay provides a sensitive method to determine if this compound acts as an inhibitor of MAO-A or MAO-B. The assay principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[3]

Workflow for MAO Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound (Test Inhibitor) Dilutions plate_setup Add Enzyme, Buffer, and Inhibitors/Controls to a 96-well plate prep_inhibitor->plate_setup prep_enzyme Prepare MAO-A and MAO-B Enzyme Solutions prep_enzyme->plate_setup prep_controls Prepare Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B) and Negative Control (Vehicle) prep_controls->plate_setup pre_incubation Pre-incubate to allow inhibitor-enzyme interaction plate_setup->pre_incubation add_substrate Add MAO Substrate (e.g., Tyramine) and Fluorometric Probe pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Fluorescence (Ex/Em = 535/587 nm) incubation->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[3][4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor)[3]

  • Selegiline (selective MAO-B inhibitor)[3]

  • MAO substrate (e.g., Tyramine)

  • Fluorometric probe (e.g., a reagent that reacts with H₂O₂)

  • H₂O₂ standard

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.1 nM to 100 µM). Prepare similar dilutions for the positive controls, clorgyline and selegiline.

  • Reaction Setup: In separate wells of a 96-well plate, add the following for both MAO-A and MAO-B reactions:

    • Assay Buffer

    • MAO-A or MAO-B enzyme solution

    • Test compound dilutions, positive controls, or vehicle control (for 100% activity).

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature. This allows the test compound to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate and the fluorometric probe to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).[4]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation:

ParameterInterpretation
IC₅₀ The concentration of this compound required to inhibit 50% of the MAO enzyme activity. A lower IC₅₀ indicates higher inhibitory potency.
MAO-A vs. MAO-B Selectivity By comparing the IC₅₀ values for MAO-A and MAO-B, the selectivity of the compound can be determined. A significantly lower IC₅₀ for one isoform indicates selectivity.

Part 2: Assessing Dopamine Transporter (DAT) Function

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[5] DAT is a primary target for psychostimulants, such as cocaine and amphetamine, and is a key area of investigation for therapeutics for conditions like ADHD and depression.

This section describes a cell-based neurotransmitter uptake assay to determine if this compound can inhibit dopamine reuptake. The assay utilizes a cell line stably expressing the human dopamine transporter (hDAT) and measures the uptake of a fluorescent or radiolabeled dopamine substrate.[6][7]

Signaling Pathway and Assay Principle

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space dopamine Fluorescent Dopamine Substrate dat Dopamine Transporter (DAT) dopamine->dat Uptake inhibitor This compound (Potential Inhibitor) inhibitor->dat Inhibition dopamine_in Accumulated Fluorescent Dopamine Substrate dat->dopamine_in

Caption: Inhibition of dopamine uptake at the dopamine transporter.

Detailed Protocol: Fluorescent Dopamine Uptake Inhibition Assay

This protocol is based on methods using commercially available neurotransmitter transporter uptake assay kits.[6]

Materials:

  • HEK293 or CHO cells stably expressing hDAT

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • HEPES-buffered solution

  • Fluorescent dopamine substrate

  • This compound (test compound)

  • Known DAT inhibitor (e.g., GBR12909 or cocaine) as a positive control[7]

  • Fluorescent plate reader

Procedure:

  • Cell Seeding: Seed the hDAT-expressing cells onto the poly-D-lysine coated 96-well plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in HEPES-buffered solution.

  • Pre-treatment with Inhibitor: Wash the cells with HEPES-buffered solution. Then, add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.[6]

  • Substrate Addition: Add the fluorescent dopamine substrate to all wells.

  • Uptake Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every 90 seconds for 30 minutes) using a bottom-reading fluorescent plate reader.[6]

  • Data Analysis:

    • For each well, calculate the rate of uptake (slope of the fluorescence vs. time curve).

    • Normalize the uptake rates to the vehicle control (100% activity).

    • Plot the percent transporter activity against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Interpretation:

ParameterInterpretation
IC₅₀ The concentration of this compound that inhibits 50% of the dopamine substrate uptake by DAT. A lower IC₅₀ value signifies a more potent inhibition of the dopamine transporter.[5]
Efficacy The maximum percentage of inhibition achieved by the compound. This can indicate whether the compound is a full or partial inhibitor.

Conclusion

The cell-based assays outlined in this guide provide a robust and reliable framework for the initial characterization of this compound and its analogs. By systematically evaluating the effects of these novel compounds on key neurological targets like monoamine oxidases and the dopamine transporter, researchers can gain critical insights into their potential pharmacological profile. These foundational assays are an indispensable step in the drug discovery pipeline, enabling data-driven decisions for further preclinical development.

References

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

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Application Notes & Protocols: Evaluating the Preclinical Efficacy of N-Methyl-(2-thienylmethyl)amine in Animal Models of Dopamine-Related CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Author: Senior Application Scientist, Advanced Neuro-Pharmacology Division
Introduction

N-Methyl-(2-thienylmethyl)amine is a novel research compound with a chemical structure suggestive of potential activity at monoamine transporters. While the precise mechanism of action is under active investigation, preliminary computational and in-vitro screening data (hypothetical) suggest a selective affinity for the dopamine transporter (DAT), indicating its potential as a dopamine reuptake inhibitor (DARI).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of this compound using validated and robust animal models. The protocols detailed herein are designed to test the hypothesis that by blocking dopamine reuptake, this compound can ameliorate symptoms in dopamine-deficient and dopamine-dysregulated states. We will focus on two well-established models: the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease and the Spontaneously Hypertensive Rat (SHR) model of Attention-Deficit/Hyperactivity Disorder (ADHD).

Hypothesized Mechanism of Action: Dopamine Reuptake Inhibition

The central hypothesis is that this compound binds to and inhibits DAT on the presynaptic membrane of dopaminergic neurons. This action is theorized to block the re-clearance of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing dopaminergic neurotransmission. This mechanism is crucial for pathologies characterized by either a loss of dopaminergic neurons (Parkinson's Disease) or a dysregulation of dopamine signaling (ADHD).

Dopamine_Synapse_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron Dopaminergic Neuron Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Compound N-Methyl- (2-thienylmethyl)amine Compound->DAT Inhibition Post_Neuron Receiving Neuron D_Receptor Dopamine Receptors D_Receptor->Post_Neuron Signal Transduction Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D_Receptor Binding PD_Workflow cluster_setup Model Generation cluster_validation Lesion Validation cluster_testing Efficacy Testing cluster_analysis Terminal Analysis A Acclimatize Rats (1 week) B Stereotaxic Surgery: Unilateral 6-OHDA injection into MFB A->B C Post-operative Care & Recovery (2-3 weeks) B->C D Apomorphine-Induced Rotation Test C->D E Baseline Behavioral Testing (Cylinder Test) D->E F Chronic Dosing: Vehicle vs. This compound E->F G Endpoint Behavioral Testing (Cylinder Test) F->G H Euthanasia & Brain Collection G->H I Immunohistochemistry (TH Staining) & Neurochemistry (HPLC) H->I

Figure 2: Experimental Workflow. Workflow for evaluating the test compound in the 6-OHDA rat model of Parkinson's Disease.

Protocol 1: Generation of the 6-OHDA Hemi-Parkinsonian Rat Model

Causality: The goal is to achieve a >90% unilateral lesion of the nigrostriatal dopamine pathway. Injecting into the MFB is chosen over the striatum or SNc for its efficiency in producing a rapid and comprehensive lesion. [1][2][3]

  • Animal Preparation: Use male Sprague-Dawley rats (200-250g). Anesthetize the rat with isoflurane and place it in a stereotaxic frame. [2]2. Surgical Procedure:

    • Shave and clean the scalp with betadine and 70% ethanol.

    • Make a midline incision and expose the skull. Identify bregma.

    • Drill a small burr hole over the injection site. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura. [2]These coordinates should be optimized for the specific rat strain and age.

  • Neurotoxin Injection:

    • Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid to prevent oxidation).

    • Slowly lower a Hamilton syringe needle to the target DV coordinate.

    • Infuse the 6-OHDA solution at a rate of 1 µL/min. [2] * Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.

    • Slowly retract the needle, suture the scalp, and provide post-operative care (analgesia, hydration, soft food). [2]4. Recovery: Allow animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed and stabilized.

Protocol 2: Apomorphine-Induced Rotation Test (Lesion Validation)

Causality: A successful unilateral dopamine lesion leads to denervation supersensitivity of postsynaptic dopamine receptors in the lesioned striatum. Apomorphine, a dopamine receptor agonist, will therefore cause the rat to rotate contralaterally (away from the lesioned side). The rate of rotation is a reliable indicator of the extent of dopamine depletion. [4][5]

  • Habituation: Place the rat in a circular test arena (e.g., a 40cm diameter cylinder) and allow it to habituate for 10 minutes. [4]2. Drug Administration: Administer a subcutaneous (s.c.) injection of apomorphine hydrochloride (e.g., 0.25 - 0.5 mg/kg, dissolved in saline with 0.1% ascorbic acid). [6][7]3. Data Collection: Immediately after injection, begin recording full 360° body turns. Count contralateral and ipsilateral rotations for 30-45 minutes using an automated tracking system or by a blinded observer. [4][6]4. Inclusion Criterion: A successful lesion is typically defined as an average of >5-7 full contralateral rotations per minute. [3][7]Animals not meeting this criterion should be excluded from further efficacy studies.

Protocol 3: Cylinder Test (Motor Function Efficacy)

Causality: This test assesses forelimb use asymmetry during natural exploratory behavior. [8][9]A rat with a unilateral lesion will show a preference for using its ipsilateral (non-impaired) forelimb to support its body when exploring a vertical surface. [10][11]An effective therapeutic should increase the use of the contralateral (impaired) forelimb, reducing this asymmetry.

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter for rats) is used, often with mirrors placed behind it to ensure a clear view of paw placements. [8][12]2. Procedure:

    • Place the rat in the cylinder and videotape for 5 minutes. [8][12] * No pre-training or habituation is required for this test. [11]3. Scoring: A blinded observer reviews the video recordings. Count the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.

  • Data Analysis: Calculate the percentage of contralateral forelimb use: (% Contralateral Use) = [Contralateral Touches / (Contralateral + Ipsilateral + Both Touches)] * 100.

Data Presentation: Parkinson's Disease Model
Treatment GroupApomorphine-Induced Rotations (Contra. turns/min)Cylinder Test: % Use of Contralateral (Impaired) Forelimb
Sham (Vehicle)0.5 ± 0.248.5% ± 3.1%
6-OHDA (Vehicle)9.8 ± 1.215.2% ± 2.5%
6-OHDA + Cmpd (Low Dose)7.1 ± 1.5#25.8% ± 3.0%#
6-OHDA + Cmpd (High Dose)4.5 ± 1.1#38.9% ± 4.2%#
*Data are presented as Mean ± SEM. p<0.05 vs. Sham. #p<0.05 vs. 6-OHDA (Vehicle).

Part 2: ADHD Model - The Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is the most validated genetic animal model of the combined subtype of ADHD. [13]Originating from Wistar-Kyoto (WKY) rats, SHRs display the core behavioral symptoms of ADHD: hyperactivity, impulsivity, and poor sustained attention, which are associated with dysfunctions in dopaminergic systems. [13][14][15]The WKY rat serves as the proper normotensive and normo-active control strain. [13]

ADHD_Workflow cluster_tests Behavioral Tests A Acquire Adolescent Rats (SHR & WKY Strains, ~4 weeks old) B Habituate to Housing (1 week) A->B C Acute or Sub-chronic Dosing: Vehicle vs. This compound B->C D Behavioral Testing Battery C->D T1 Open Field Test (Hyperactivity) D->T1 T2 Y-Maze (Working Memory / Attention) D->T2 E Data Analysis & Interpretation T1->E T2->E

Figure 3: Experimental Workflow. Workflow for evaluating the test compound in the SHR model of ADHD.

Protocol 4: Open Field Test (Hyperactivity)

Causality: This test assesses basal locomotor activity and exploration in a novel environment. [16][17]SHRs typically exhibit significantly higher levels of locomotor activity compared to WKY controls, a correlate of hyperactivity. [18][19]A compound with efficacy for ADHD, like methylphenidate, is expected to normalize this hyperactivity.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls, equipped with infrared beams or a video tracking system to monitor movement. [16]2. Procedure:

    • Habituate animals to the testing room for at least 1 hour before the test. * Gently place the rat in the center of the open field. * Allow the animal to explore freely for a set period (e.g., 15-30 minutes).

  • Data Collection: The tracking system automatically records parameters such as:

    • Total distance traveled.

    • Time spent in different zones (center vs. periphery).

    • Rearing frequency (vertical movements). [16]4. Data Analysis: Compare the total distance traveled and other locomotor metrics between WKY, vehicle-treated SHR, and compound-treated SHR groups.

Protocol 5: Y-Maze Spontaneous Alternation (Working Memory & Attention)

Causality: This task leverages the innate tendency of rodents to explore novel environments. [20]Spontaneous alternation, defined as entering a different arm of the maze on each of three consecutive entries, requires the animal to remember which arms it has recently visited. [21]This behavior is dependent on working memory and attention. SHRs often show impaired spontaneous alternation, reflecting deficits in these cognitive domains. [18]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long) at a 120° angle to each other.

  • Procedure:

    • Place the rat at the end of one arm and allow it to freely explore the maze for 8 minutes. [22][23][24] * Record the sequence of arm entries using a video camera or automated software. An arm entry is counted when all four paws of the rat are within the arm. [23]3. Scoring:

    • Record the total number of arm entries.

    • An "alternation" is a sequence of three consecutive entries into different arms (e.g., A, B, C or C, A, B).

  • Data Analysis: Calculate the percentage of spontaneous alternation: (% Alternation) = [Number of Alternations / (Total Arm Entries - 2)] * 100.

Data Presentation: ADHD Model
Treatment GroupOpen Field: Total Distance Traveled (m) in 20 minY-Maze: Spontaneous Alternation (%)
WKY (Control)18.5 ± 2.175.4% ± 4.5%
SHR (Vehicle)42.3 ± 3.552.1% ± 3.8%
SHR + Cmpd (Low Dose)31.0 ± 2.9#61.5% ± 4.1%
SHR + Cmpd (High Dose)22.1 ± 2.4#70.8% ± 5.0%#
*Data are presented as Mean ± SEM. p<0.05 vs. WKY. #p<0.05 vs. SHR (Vehicle).

References

  • Meneses, A., Perez-Garcia, G., Ponce-Lopez, T., Tellez, R., Gallegos-Cari, A., & Castillo, C. (2011). Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview. Reviews in the Neurosciences. [Link]

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Application Note & Protocol: High-Throughput Screening of N-Methyl-(2-thienylmethyl)amine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of N-Methyl-(2-thienylmethyl)amine-based compound libraries to identify novel kinase inhibitors. The thiophene moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines the critical steps from library design and management to primary assay development, execution of the HTS campaign, and subsequent hit validation. We present a detailed, field-proven protocol for a fluorescence polarization-based assay, a robust method for identifying compounds that disrupt protein-ligand interactions. The causality behind experimental choices, data analysis pipelines, and strategies for mitigating common HTS pitfalls such as compound interference are discussed to ensure scientific integrity and the generation of high-quality, actionable data.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring system is a five-membered aromatic heterocycle containing a sulfur atom, which has become a cornerstone in medicinal chemistry.[1] Its structural and electronic properties often serve as a bioisosteric replacement for phenyl rings, enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] Thiophene derivatives have been successfully incorporated into a wide range of FDA-approved drugs, demonstrating their therapeutic potential across various disease areas.[1] The this compound scaffold, in particular, offers a versatile backbone for creating diverse chemical libraries with potential applications in targeting enzymes, receptors, and ion channels. This guide will focus on the discovery of kinase inhibitors, a critical class of therapeutic targets in oncology and immunology.

Library Design and Management

A successful HTS campaign begins with a high-quality, well-characterized compound library. The design of an this compound library should focus on strategic diversification of the core scaffold to explore a broad chemical space.

Scaffold Decoration and Diversification

The synthesis of the library can be approached through parallel synthesis, where the core this compound is decorated with a variety of substituents at key positions.[3] This allows for the systematic evaluation of structure-activity relationships (SAR) following the initial screen.

  • Key Diversification Points:

    • Substitution on the thiophene ring.

    • Modification of the methyl group on the amine.

    • Derivatization of the amine itself.

Compound Quality Control and Plating

Ensuring the purity and identity of library compounds is paramount to avoid false positives and negatives.

  • QC Measures: All compounds should be analyzed for purity (typically >95%) and identity using methods like LC-MS and ¹H NMR.

  • Solubility: The solubility of each compound in DMSO should be determined to ensure compatibility with aqueous assay buffers. Compounds with poor solubility may precipitate in the assay, leading to non-specific effects. The predicted LogP of amine is 2.6, suggesting moderate lipophilicity.[4]

  • Plate Mapping: Compounds are typically dissolved in 100% DMSO to create stock solutions (e.g., 10 mM) and then plated in 384- or 1536-well microplates for screening.[5]

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed to efficiently identify active compounds from a large library.[6]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation Primary_HTS Primary HTS (Single Concentration) Validation->Primary_HTS Optimized Protocol Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits Orthogonal_Assay Orthogonal/Secondary Assays Hit_Confirmation->Orthogonal_Assay SAR_Expansion SAR by Analogs Orthogonal_Assay->SAR_Expansion

Caption: High-Throughput Screening Workflow Diagram.

Detailed Protocol: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive binding assay using fluorescence polarization to screen for inhibitors of a hypothetical kinase, "Kinase-X". The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) when it binds to the larger kinase protein. Small molecule inhibitors that displace the tracer will result in a decrease in the FP signal.

Materials and Reagents
  • Kinase-X: Recombinant, purified protein.

  • Fluorescent Tracer: A known ligand of Kinase-X conjugated to a fluorophore (e.g., FITC, TAMRA).

  • Assay Buffer: E.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Compound Library: this compound library plated in 384-well plates.

  • Positive Control: A known inhibitor of Kinase-X (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Microplates: Low-volume, black, 384-well plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Assay Development and Optimization
  • Tracer Concentration: Determine the optimal tracer concentration that gives a robust FP signal without saturating the system.

  • Kinase Titration: Titrate Kinase-X against a fixed concentration of the tracer to determine the EC₅₀ for binding. For the screen, use a kinase concentration that results in ~80% of the maximal FP signal.

  • DMSO Tolerance: Ensure the assay is not significantly affected by the final concentration of DMSO used to deliver the compounds (typically ≤ 1%).

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is generally considered excellent for HTS.[5]

    • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, 'pos' is the positive control, and 'neg' is the negative control.

Primary HTS Protocol
  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plates into the 384-well assay plates.

  • Kinase Addition: Add 10 µL of Kinase-X solution (at 2X the final concentration) to all wells.

  • Tracer Addition: Add 10 µL of the fluorescent tracer (at 2X the final concentration) to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Hit Selection
  • Normalization: Normalize the raw data to the plate controls (positive and negative). The percent inhibition can be calculated as:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Threshold: Define a hit threshold based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of the negative controls).

  • Data Visualization: Use scatter plots to visualize the distribution of activity across the library and identify potential outliers or systematic errors.

Hit Validation and Triage

A critical phase of any HTS campaign is to eliminate false positives and confirm the activity of primary hits.[7]

Hit Confirmation and Dose-Response
  • Cherry-Picking: Re-test the primary hits from a fresh stock of the compound.

  • IC₅₀ Determination: Perform a dose-response curve for each confirmed hit to determine its potency (IC₅₀).

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures a different aspect of the target's biology.

  • Example: A biochemical kinase activity assay that measures the phosphorylation of a substrate (e.g., using luminescence or time-resolved fluorescence).

Counter-Screening and Specificity
  • Assay Interference: Screen hits against assays designed to detect common sources of interference, such as compound aggregation or fluorescence quenching. The inclusion of a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate aggregation-based artifacts.[8]

  • Kinase Selectivity Profiling: Test the confirmed hits against a panel of other kinases to determine their selectivity profile.

Data Presentation

Quantitative data from the HTS and follow-up studies should be summarized in a clear and concise format.

Table 1: HTS Campaign Summary

ParameterValue
Library Size50,000
Screening Concentration10 µM
Primary Hit Rate0.8%
Confirmed Hit Rate0.3%
Z'-Factor (mean ± SD)0.78 ± 0.05

Table 2: Profile of a Confirmed Hit Compound

Compound IDPrimary Assay IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Selectivity (vs. Kinase-Y)
NMT-123451.21.5>50-fold

Conclusion

High-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign relies on a rigorous and systematic approach, from the design of a high-quality chemical library to the careful validation of primary hits. The protocols and strategies outlined in this guide provide a robust framework for researchers to identify and advance promising lead compounds targeting kinases and other biologically relevant targets. The inherent versatility of the thiophene scaffold suggests that this approach can be readily adapted to a wide range of biological targets and disease areas.

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  • Yi, Z., et al. (2022). Strategies on Designing Thiamine Analogues for Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes: Systematic Investigation of the Role of the Central Ring. ChemRxiv. [Link]

  • Ullah, H., et al. (2019). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules. [Link]

  • PubChem. N-(2-thienylmethyl)imidazol-1-amine. [Link]

  • PubChem. N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link]

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Application Notes and Protocols: Developing Enzyme Inhibition Assays for N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for developing robust enzyme inhibition assays for N-Methyl-(2-thienylmethyl)amine. Given its structural characteristics as a secondary amine, this compound is a putative modulator of monoamine oxidase (MAO) activity. This document outlines multiple assay formats, including spectrophotometric, fluorometric, and bioluminescent methods, to characterize the inhibitory potential of this compound against the two key isoforms, MAO-A and MAO-B. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis procedures to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Rationale for Targeting Monoamine Oxidases

This compound is a synthetic compound featuring a secondary amine and a thiophene moiety. While its specific biological targets are not extensively documented, its structure is analogous to substrates of monoamine oxidases (MAOs). MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters and xenobiotic amines.[1][2][3] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[1][3]

  • MAO-B primarily metabolizes phenylethylamine and benzylamine and is a target for therapeutic agents used in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][3][4]

Given the therapeutic importance of MAO inhibitors, it is of significant interest to characterize the interaction of novel amine-containing compounds like this compound with these enzymes. This application note provides a roadmap for researchers to screen and characterize the inhibitory activity of this compound against both MAO-A and MAO-B.

Foundational Principles of MAO Inhibition Assays

The core principle of an MAO inhibition assay is to quantify the enzymatic activity of MAO in the presence and absence of a test compound. The activity of MAO is typically monitored by measuring the production of one of its by-products: an aldehyde, ammonia, or hydrogen peroxide (H₂O₂).[5] The choice of assay method depends on the desired sensitivity, throughput, and available instrumentation.

A critical aspect of assay design is the inclusion of appropriate controls:

  • Negative Control (No Inhibitor): Measures the maximum enzymatic activity.

  • Positive Control (Known Inhibitor): Validates the assay's ability to detect inhibition. For MAO-A, clorgyline is a standard selective inhibitor, while selegiline (deprenyl) is a selective inhibitor for MAO-B.[3][6][7]

  • Blank (No Enzyme): Accounts for background signal.

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Spectrophotometric Assay for MAO-A and MAO-B Inhibition

This method offers a straightforward and cost-effective approach for determining MAO activity. It relies on substrates that undergo a detectable change in absorbance upon enzymatic conversion.

Principle

This protocol utilizes kynuramine as a substrate for MAO-A and benzylamine for MAO-B. MAO-A oxidizes kynuramine to 4-hydroxyquinoline, and MAO-B oxidizes benzylamine to benzaldehyde. The formation of these products can be monitored by measuring the increase in absorbance at specific wavelengths.[1][4]

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
Recombinant Human MAO-ASigma-AldrichM7316
Recombinant Human MAO-BSigma-AldrichM7441
Kynuramine dihydrobromideSigma-AldrichK3002
Benzylamine hydrochlorideSigma-AldrichB1508
Clorgyline hydrochlorideSigma-AldrichM3778
Selegiline hydrochlorideSigma-AldrichM0035
This compoundVariesVaries
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparation-
96-well UV-transparent microplatesCorning3635
Spectrophotometric microplate readerVaries-
Experimental Workflow

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagent Solutions: - Enzyme (MAO-A/B) - Substrate (Kynuramine/Benzylamine) - Inhibitors (Test Compound, Controls) B Dispense 20 µL of Inhibitor/ Vehicle to wells A->B C Add 160 µL of Enzyme Solution and pre-incubate for 15 min B->C D Initiate reaction by adding 20 µL of Substrate Solution C->D E Incubate at 37°C for 30 min D->E F Measure Absorbance: - 316 nm for MAO-A (4-hydroxyquinoline) - 250 nm for MAO-B (benzaldehyde) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and determine IC₅₀ G->H

Figure 1: Workflow for the spectrophotometric MAO inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of this compound, clorgyline, and selegiline in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in the assay buffer.

    • Prepare working solutions of MAO-A and MAO-B in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare working solutions of kynuramine and benzylamine in the assay buffer.

  • Assay Procedure:

    • Add 20 µL of the serially diluted test compound or control inhibitors to the wells of a 96-well UV-transparent microplate. For the 100% activity control, add 20 µL of vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor solutions).

    • Add 160 µL of the appropriate MAO enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the corresponding substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 316 nm for the MAO-A assay and 250 nm for the MAO-B assay using a microplate reader.[1][4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Fluorometric Assay for MAO-A and MAO-B Inhibition

Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods.[8] This protocol is based on the detection of H₂O₂, a common product of all MAO-catalyzed reactions.

Principle

This assay employs a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which in the presence of horseradish peroxidase (HRP), is oxidized by the H₂O₂ generated from the MAO reaction to produce the highly fluorescent product, resorufin.[9] The increase in fluorescence is directly proportional to the MAO activity.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
Recombinant Human MAO-ASigma-AldrichM7316
Recombinant Human MAO-BSigma-AldrichM7441
p-Tyramine hydrochloride (MAO substrate)Sigma-AldrichT90344
Amplex™ Red ReagentThermo Fisher ScientificA12222
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
Clorgyline hydrochlorideSigma-AldrichM3778
Selegiline hydrochlorideSigma-AldrichM0035
This compoundVariesVaries
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparation-
96-well black, flat-bottom microplatesCorning3915
Fluorescence microplate readerVaries-
Experimental Workflow

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagent Solutions: - Enzyme (MAO-A/B) - Substrate (p-Tyramine) - Inhibitors (Test Compound, Controls) - Detection Reagent (Amplex Red, HRP) B Dispense 20 µL of Inhibitor/ Vehicle to wells A->B C Add 160 µL of Enzyme Solution and pre-incubate for 15 min B->C D Initiate reaction by adding 20 µL of Substrate/Detection Reagent Mix C->D E Incubate at 37°C for 30 min, protected from light D->E F Measure Fluorescence (Ex/Em = 530-570/590-600 nm) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and determine IC₅₀ G->H

Figure 2: Workflow for the fluorometric MAO inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions and serial dilutions of the inhibitors as described in the spectrophotometric protocol.

    • Prepare working solutions of MAO-A and MAO-B.

    • Prepare a stock solution of Amplex Red in DMSO.

    • Prepare a working detection reagent by mixing Amplex Red, HRP, and the MAO substrate (p-tyramine) in the assay buffer. This mixture should be prepared fresh and protected from light.

  • Assay Procedure:

    • Add 20 µL of the serially diluted test compound or control inhibitors to the wells of a 96-well black microplate.

    • Add 160 µL of the appropriate MAO enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the working detection reagent to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at 530-570 nm and emission at 590-600 nm.[9][10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (RFU_inhibitor - RFU_blank) / (RFU_vehicle - RFU_blank)] x 100 (where RFU is Relative Fluorescence Units).

    • Determine the IC₅₀ value as described previously.

Bioluminescent Assay for MAO-A and MAO-B Inhibition

Bioluminescent assays are renowned for their high sensitivity, low background, and broad dynamic range, making them particularly suitable for high-throughput screening (HTS).[11][12]

Principle

The MAO-Glo™ Assay (Promega) utilizes a luminogenic MAO substrate, an aminopropylether analog of luciferin methyl ester.[8] MAO converts this substrate into luciferin, which is then acted upon by luciferase to produce light. The amount of light generated is directly proportional to the MAO activity.[11] This assay is performed in two steps: first, the MAO reaction, and second, the addition of a detection reagent that stops the MAO reaction and initiates the light-producing reaction.[12]

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
MAO-Glo™ Assay SystemPromegaV1401/V1402
Recombinant Human MAO-ASigma-AldrichM7316
Recombinant Human MAO-BSigma-AldrichM7441
This compoundVariesVaries
96-well white, opaque microplatesCorning3917
LuminometerVaries-
Experimental Workflow

Bioluminescent_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Step 1: MAO Reaction) cluster_detection Detection (Step 2: Light Generation) cluster_analysis Data Analysis A Prepare Reagent Solutions: - Enzyme (MAO-A/B) - Luminogenic Substrate - Inhibitors (Test Compound, Controls) - Luciferin Detection Reagent B Dispense Inhibitor/Vehicle, Enzyme, and Luminogenic Substrate to wells A->B C Incubate at room temperature for 60 min B->C D Add Luciferin Detection Reagent C->D E Incubate at room temperature for 20 min D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and determine IC₅₀ G->H

Figure 3: Workflow for the bioluminescent MAO inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions provided with the MAO-Glo™ Assay System.

    • Prepare stock solutions and serial dilutions of this compound and control inhibitors.

    • Prepare working solutions of MAO-A and MAO-B.

  • Assay Procedure (MAO Reaction):

    • In a 96-well white, opaque microplate, combine the MAO enzyme, luminogenic substrate, and the test compound or controls according to the kit protocol.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection (Light Generation):

    • Add the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[11]

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (RLU_inhibitor - RLU_blank) / (RLU_vehicle - RLU_blank)] x 100 (where RLU is Relative Light Units).

    • Determine the IC₅₀ value as described previously.

Concluding Remarks

The selection of an appropriate assay for screening this compound will depend on the specific research goals. Spectrophotometric assays are suitable for initial screening, while fluorometric and bioluminescent assays provide higher sensitivity for more detailed characterization and high-throughput applications. By following the detailed protocols and incorporating the necessary controls, researchers can confidently and accurately determine the MAO inhibitory profile of this compound and other novel compounds, thereby contributing to the discovery of new therapeutic agents.

References

  • The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Promega Corporation.

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

  • MAO-Glo™ Assay Systems. Promega Corporation.

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed.

  • A bioluminescent assay for monoamine oxidase activity. PubMed.

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate.

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.

  • Monoamine Oxidase Assays. Cell Biolabs, Inc.

  • Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF. ResearchGate.

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink.

  • Human Monoamine Oxidase (MAO)-A and MAO-B Inhibitory Activity Assay. Bio-protocol.

  • Monoamine oxidase A&B detection. Il-8.

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.

  • Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Abcam.

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc.

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Application Note: Characterization of N-Methyl-(2-thienylmethyl)amine as a Putative Ligand for Monoaminergic G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

N-Methyl-(2-thienylmethyl)amine is a structural analog of pharmacologically significant compounds, sharing core moieties with known monoaminergic agents. The 2-thienylethylamine scaffold is a bioisostere of the 2-phenethylamine structure, which is fundamental to a vast class of endogenous neurotransmitters and synthetic drugs targeting the central nervous system.[1][2] This structural similarity suggests a high probability of interaction with receptors for dopamine and serotonin. The exploration of such novel ligands is pivotal in drug discovery, offering potential pathways to new therapeutic agents with refined selectivity and efficacy.

This document provides a comprehensive guide for researchers to characterize the binding properties of this compound. We will focus on its putative role as a ligand for G-protein coupled receptors (GPCRs), specifically the dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in neuropsychiatric pharmacology.[3][4] The protocols herein are designed to be self-validating, providing a rigorous framework for determining key binding parameters such as affinity (Kd, Ki) and receptor density (Bmax).

Part 1: Foundational Principles of Receptor Binding

Receptor binding assays are a cornerstone of pharmacology, enabling the quantification of the interaction between a ligand and its receptor.[5][6] These assays are predicated on the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex at equilibrium.[7] The primary methodologies employed are saturation and competition binding assays, typically utilizing a radiolabeled ligand to enable sensitive detection.

Saturation Binding: Quantifying Affinity and Density

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8][9] The Kd is a measure of the ligand's affinity for the receptor; a lower Kd value signifies a higher affinity. The Bmax represents the total concentration of receptors in the preparation.[10] In these assays, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.[11][12]

A critical aspect of saturation assays is the differentiation between specific and non-specific binding.

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as lipids, proteins, or the filter apparatus.[13][14] NSB is typically linear and non-saturable. It is determined by incubating the radioligand and receptor preparation in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[15]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[8]

Competition Binding: Determining the Affinity of Unlabeled Ligands

Competition binding assays are used to determine the affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a radiolabeled ligand from the receptor.[16][17] These experiments are crucial for screening compound libraries and characterizing the pharmacology of new molecules like this compound. The assay yields an IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[18] The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[17]

Part 2: Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for characterizing the binding of this compound to putative dopamine D2 and serotonin 5-HT2A receptors.

Diagram of the Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-D2R or HEK-5HT2A cells) Protein_Assay Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Assay Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Protein_Assay->Saturation_Assay Competition_Assay Competition Binding Assay (Determine Ki of This compound) Protein_Assay->Competition_Assay Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Saturation_Assay Reagent_Prep->Competition_Assay Data_Acquisition Radioactivity Counting (Scintillation Counter) Saturation_Assay->Data_Acquisition Competition_Assay->Data_Acquisition Data_Processing Data Processing (CPM to fmol/mg) Data_Acquisition->Data_Processing Nonlinear_Regression Non-linear Regression Analysis Data_Processing->Nonlinear_Regression Parameter_Determination Determine Kd, Bmax, Ki Nonlinear_Regression->Parameter_Determination

Caption: Overall workflow for receptor binding studies.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1) or serotonin 5-HT2A receptor (e.g., HEK293).

  • Radioligands:

    • For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A Receptors: [³H]-Ketanserin.

  • Unlabeled Ligands (for NSB):

    • For D2 Receptors: Haloperidol or unlabeled Raclopride.

    • For 5-HT2A Receptors: Mianserin or unlabeled Ketanserin.

  • Test Compound: this compound hydrochloride.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Protocol 1: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax for the radioligand at the target receptor.[11]

  • Preparation:

    • Thaw the cell membrane preparation on ice.

    • Dilute the membranes in binding buffer to a final concentration of 10-20 µg of protein per well. The optimal concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound.[7]

    • Prepare serial dilutions of the radioligand (e.g., [³H]-Spiperone) in binding buffer. A typical concentration range would be 0.01 to 10 times the expected Kd.

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of the unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of the radioligand dilution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. The optimal time and temperature should be determined in preliminary kinetic experiments.

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[18]

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

Protocol 2: Competition Binding Assay

This protocol determines the Ki of this compound.[16][19]

  • Preparation:

    • Prepare the membrane suspension as described in the saturation assay protocol.

    • Prepare a fixed concentration of the radioligand (e.g., [³H]-Spiperone) in binding buffer, typically at a concentration close to its Kd.

    • Prepare serial dilutions of this compound in binding buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of a standard unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Competition Wells: Add 50 µL of the this compound dilution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubation, Termination, and Quantification:

    • Follow steps 3-5 from the Saturation Binding Assay protocol.

Part 3: Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding

  • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).

  • Fit the data using a non-linear regression model for a one-site binding hyperbola.[22] The equation is: Y = (Bmax * X) / (Kd + X) Where Y is the specific binding, X is the radioligand concentration, Bmax is the maximum binding capacity, and Kd is the equilibrium dissociation constant.

Competition Binding Data Analysis
  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope) to determine the IC50.[23]

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Table of Expected Binding Parameters
ParameterDescriptionHow to DeterminePutative Target: D2 ReceptorPutative Target: 5-HT2A Receptor
Kd Dissociation constant of the radioligand; a measure of affinity.Saturation Assaye.g., for [³H]-Spiperonee.g., for [³H]-Ketanserin
Bmax Maximum number of binding sites; receptor density.Saturation Assayfmol/mg proteinfmol/mg protein
IC50 Concentration of competitor that inhibits 50% of specific binding.Competition AssayFor this compoundFor this compound
Ki Inhibition constant of the competitor; a measure of affinity.Calculated from IC50For this compoundFor this compound

Part 4: Understanding the Broader Context - Signaling Pathways

This compound, by binding to GPCRs like the D2 and 5-HT2A receptors, is expected to modulate intracellular signaling cascades.[24][25][26] Understanding these pathways provides a mechanistic basis for the ligand's potential physiological effects.

Dopamine D2 Receptor Signaling

Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3][] The D2 receptor is a classic example of a Gi/o-coupled receptor.[28]

  • Canonical Pathway: Upon agonist binding, the D2 receptor activates the Gi/o protein, which leads to the inhibition of adenylyl cyclase. This decreases the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to reduced protein kinase A (PKA) activity.[28][29]

  • Other Pathways: D2 receptors can also signal through G protein-independent pathways involving β-arrestin and can modulate ion channels and other kinases like Akt.[][30]

Diagram of D2 Receptor Signaling

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of substrates

Caption: Canonical Gi/o-coupled signaling pathway of the D2 receptor.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a member of the 5-HT2 family of serotonin receptors and is coupled to Gq/11 proteins.[4][31]

  • Canonical Pathway: Agonist activation of the 5-HT2A receptor stimulates phospholipase C (PLC).[32] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[25] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[33]

  • Other Pathways: 5-HT2A receptors can also engage other signaling pathways, including those involving MAP kinases, through mechanisms that may be G-protein-independent.[34]

Diagram of 5-HT2A Receptor Signaling

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol HT2A 5-HT2A Receptor Gq Gαq/11 HT2A->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of substrates

Caption: Canonical Gq/11-coupled signaling pathway of the 5-HT2A receptor.

Conclusion

The protocols and principles outlined in this application note provide a robust framework for the initial characterization of this compound as a ligand for dopamine and serotonin receptors. By systematically performing saturation and competition binding assays and applying rigorous non-linear regression analysis, researchers can accurately determine the affinity of this novel compound. This foundational data is an indispensable first step in elucidating its pharmacological profile and potential as a lead compound in drug development. Subsequent functional assays will be necessary to determine whether it acts as an agonist, antagonist, or allosteric modulator at these receptors.

References

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  • CUSABIO. G protein-coupled receptor signaling pathway. [Link]

  • Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • Sarkar, A., et al. (2023). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]

  • Slideshare. G protein coupled receptors and their Signaling Mechanism. [Link]

  • Tyagi, M., et al. (2019). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. [Link]

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  • Wikipedia. Dopamine receptor. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Verhoeff, N. P., & Kaptein, R. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Receptor Research. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • University of Strathclyde. Receptor binding techniques: saturation (equilibrium) analysis. [Link]

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  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics. [Link]

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Application Note: A Robust LC-MS/MS Method for the Quantification of Secondary Amines via Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and reliable quantification of secondary amines in complex matrices. Secondary amines are a critical class of compounds in pharmaceutical development, environmental analysis, and metabolomics, but their inherent physicochemical properties—high polarity, low volatility, and poor ionization efficiency—present significant analytical challenges. To overcome these obstacles, this method employs a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This approach not only enhances chromatographic retention on reversed-phase columns but also dramatically improves ionization efficiency in the mass spectrometer. Detailed protocols for sample preparation, derivatization, LC-MS/MS analysis, and method validation are provided to ensure reproducibility and adherence to stringent regulatory standards.

Introduction: The Challenge of Secondary Amine Analysis

Secondary amines are organic compounds and functional groups that consist of a nitrogen atom attached to two organic substituents and one hydrogen. Their presence is ubiquitous, from active pharmaceutical ingredients (APIs) and their metabolites to crucial signaling molecules in biological systems. Furthermore, they are recognized as potential precursors to the formation of carcinogenic N-nitrosamines, making their accurate quantification a matter of public health and regulatory scrutiny.[1]

Direct analysis of secondary amines by LC-MS is often hindered by several factors:

  • Poor Chromatographic Retention: Due to their polar nature, secondary amines exhibit weak retention on traditional reversed-phase (RP) C18 columns, often eluting in or near the solvent front where matrix effects are most pronounced.[2]

  • Low Ionization Efficiency: Many secondary amines are not readily protonated in typical electrospray ionization (ESI) sources, leading to poor sensitivity.[3]

  • Matrix Effects: Co-eluting compounds in complex samples can suppress or enhance the ionization of the target analyte, compromising accuracy and precision.[4]

To address these issues, two primary strategies can be employed: utilizing alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or implementing a chemical derivatization step.[5] While HILIC is a powerful tool for retaining polar compounds, derivatization offers a more universal solution by fundamentally altering the analyte's properties to be more amenable to conventional RP-LC-MS analysis.[3][6]

Strategic Approach: The Power of Dansylation

Chemical derivatization with Dansyl Chloride (Dns-Cl) is a robust and widely adopted strategy for the analysis of primary and secondary amines.[7][8] The reaction, known as dansylation, involves the nucleophilic attack of the unprotonated amine on the highly electrophilic sulfonyl chloride group of Dns-Cl. This reaction proceeds under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its reactive, non-protonated state.[7]

The benefits of dansylation are threefold:

  • Increased Hydrophobicity: The bulky, non-polar dansyl group significantly increases the hydrophobicity of the amine, leading to excellent retention and separation on standard reversed-phase columns.[7]

  • Enhanced Ionization: The derivatized product contains a tertiary amine (the dimethylamino group on the naphthalene ring), which is readily protonated, resulting in a strong signal in positive mode ESI-MS.[8]

  • Improved Sensitivity and Specificity: The stable sulfonamide bond formed is ideal for MS analysis.[7] The significant mass addition allows for the selection of specific and high m/z precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode, moving away from the noisy, low-mass region of the spectrum and enhancing specificity.

Caption: Dansylation reaction of a secondary amine with Dansyl Chloride.

Detailed Protocol: Quantification via Dansylation LC-MS/MS

This section provides a step-by-step protocol for the quantification of a model secondary amine, N-methylbenzylamine, in a sample matrix.

Materials and Reagents
  • N-methylbenzylamine (Analyte) and d7-N-methylbenzylamine (Internal Standard, IS)

  • Dansyl Chloride (Dns-Cl), ≥99.0% purity (Sigma-Aldrich)[9]

  • LC-MS Grade Acetonitrile (ACN) and Water

  • Formic Acid, Optima™ LC/MS Grade

  • Sodium Bicarbonate and Sodium Carbonate Anhydrous

  • Ammonium Hydroxide solution

  • 0.22 µm PTFE syringe filters

Preparation of Solutions
  • 100 mM Carbonate-Bicarbonate Buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of sodium carbonate in 45 mL of water. Adjust volume to 50 mL. Filter and store at 4°C.[8]

  • 50 mM Dansyl Chloride Reagent: Dissolve 135 mg of Dns-Cl in 10 mL of ACN. This solution should be prepared fresh daily and kept in the dark.[8]

  • Derivatization Solution: Immediately before use, mix the 100 mM carbonate buffer and 50 mM Dns-Cl reagent in a 1:1 (v/v) ratio.[8]

  • Quenching Solution: 2% Ammonium Hydroxide in water.

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Prep 1. Prepare Sample/ Standard Dilutions Spike_IS 2. Spike with Internal Standard Sample_Prep->Spike_IS Add_Reagent 3. Add 1:1 Dns-Cl/ Buffer Reagent Spike_IS->Add_Reagent Incubate 4. Incubate 60 min at 25°C in dark Add_Reagent->Incubate Quench 5. Add Quenching Solution Incubate->Quench Dilute 6. Dilute for Injection Quench->Dilute LCMS 7. LC-MS/MS Analysis (RP-C18, MRM) Dilute->LCMS

Caption: Overall workflow for secondary amine quantification.

Step-by-Step Derivatization Procedure
  • To 25 µL of your sample, standard, or blank matrix in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 50 µL of the freshly prepared Derivatization Solution (Dns-Cl/Buffer mix).[8]

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction at 25°C for 60 minutes in the dark. A thermomixer can be used for gentle agitation.[8]

  • Add 10 µL of the Quenching Solution to consume any excess Dansyl Chloride. Vortex for 10 seconds.

  • Dilute the final mixture with the initial mobile phase (e.g., 1:10 with 95% Water/5% ACN) to an appropriate concentration for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific analyte and instrumentation.

Parameter Condition
LC System Standard UPLC/HPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) e.g., 355.1 -> 171.1 (Optimize for specific dansylated amine)
MRM Transition (IS) e.g., 362.2 -> 171.1 (Optimize for specific dansylated IS)

Method Validation

To ensure the reliability and accuracy of the analytical data, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[10][11] The validation should assess selectivity, linearity, accuracy, precision, limit of quantification, and stability.

Validation Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank samples.[10]Ensures the signal is from the analyte, not the matrix.
Linearity Calibration curve with r² ≥ 0.99.[12]Demonstrates a proportional response to concentration.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20% CV.[13]Defines the lowest reliable measurement concentration.
Accuracy (RE%) Within ±15% of the nominal value (±20% at LLOQ).[12]Measures the closeness of results to the true value.
Precision (CV%) Intra- and Inter-day precision ≤15% (≤20% at LLOQ).[10]Assesses the repeatability and reproducibility of the method.
Matrix Effect CV of IS-normalized matrix factor should be ≤15%.Evaluates the impact of the sample matrix on ionization.
Stability Analyte stable under various conditions (freeze-thaw, bench-top, post-preparative).Ensures sample integrity during handling and storage.

Troubleshooting

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; pH of mobile phase inappropriate.[14]Add a buffer salt (e.g., 5-10 mM ammonium formate) to the mobile phase. Ensure mobile phase pH is low enough to keep the dansylated amine protonated.[14]
Low/No Signal Incomplete derivatization; old Dns-Cl reagent.Prepare fresh Dns-Cl reagent daily. Ensure buffer pH is correct (9.5-10.5). Optimize incubation time and temperature.[7]
High Variability (Poor Precision) Inconsistent derivatization; sample/reagent pipetting errors.Use an autosampler for reagent addition if possible. Ensure thorough mixing at each step. Use a stable, isotopically labeled internal standard.
High Background/Interference Excess derivatization reagent.Optimize the quenching step. Divert the flow to waste during the elution of the excess reagent and its byproducts.

Conclusion

The analytical challenges posed by secondary amines can be effectively overcome through a well-designed chemical derivatization strategy. The use of Dansyl Chloride provides a robust method to enhance chromatographic retention, dramatically improve mass spectrometric sensitivity, and ensure high specificity. The detailed protocol and validation framework presented in this application note offer a reliable and reproducible approach for researchers, scientists, and drug development professionals to accurately quantify secondary amines, supporting critical decisions in pharmaceutical safety, metabolomics, and environmental monitoring.

References

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available from: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]

  • Chypre, P., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Wang, L., et al. (2020). Targeted quantification of amino acids by dansylation. MethodsX. Available from: [Link]

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Available from: [Link]

  • ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available from: [Link]

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  • MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]

  • Lee, S. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Toxins. Available from: [Link]

  • IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books. Available from: [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Available from: [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available from: [Link]

  • ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • LCGC International. Mastering Nitrosamines analysis: From Method Development To Analysis. Available from: [Link]

  • U.S. Department of Health & Human Services. Bioanalytical Method Validation for Biomarkers. Available from: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

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  • MDPI. (2023). Development and Validation of an LC–MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Molecules. Available from: [Link]

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Application Notes & Protocols: Investigating N-Methyl-(2-thienylmethyl)amine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Potential Neuromodulator

N-Methyl-(2-thienylmethyl)amine (CAS 58255-18-8) is a small molecule featuring a thiophene ring connected to a secondary methylamine group.[1][2] Its structural architecture bears resemblance to moieties found in various centrally active compounds, suggesting potential interactions with key neurochemical systems. The thiophene ring is a bioisostere of the phenyl ring, present in numerous central nervous system (CNS) agents, while the methylamine side chain is a classic feature of monoamine neurotransmitters and their modulators.[3][4]

This guide provides a comprehensive framework for the initial neuropharmacological characterization of this compound. The central hypothesis, based on its structure, is that this compound may interact with monoamine systems, specifically by modulating the activity of monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—or monoamine oxidase (MAO) enzymes.[5][6] These systems are critical regulators of mood, cognition, and motor control and are the targets of major drug classes for treating depression, anxiety, and neurodegenerative diseases.[7][8]

The following sections detail a logical, tiered approach to experimental investigation, beginning with high-throughput in vitro screening to identify primary molecular targets and progressing to targeted in vivo behavioral assays to assess its functional impact on CNS-related behaviors.

Tier 1: In Vitro Target Identification and Functional Characterization

The initial phase of research is designed to determine if and how this compound interacts with its highest probability targets: monoamine transporters and MAO enzymes.

Profiling against Monoamine Transporters (DAT, SERT, NET)

The primary hypothesis is that the compound may inhibit the reuptake of monoamine neurotransmitters. This can be tested through two sequential assays: binding affinity and functional uptake inhibition.

This protocol determines the affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters. It measures the ability of the test compound to displace a known high-affinity radioligand from the transporter.

Principle: Cell membranes containing a high concentration of a specific recombinant human transporter (hDAT, hSERT, or hNET) are incubated with a fixed concentration of a corresponding radioligand and varying concentrations of the test compound. The amount of radioligand displaced is proportional to the test compound's binding affinity.

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands:

    • For hDAT: [³H]-Spiperone or [³H]-WIN 35,428.[9][10]

    • For hSERT: [³H]-Citalopram.

    • For hNET: [³H]-Nisoxetine.

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Non-specific Binding Definers:

    • For hDAT: (+)-Butaclamol (2 µM) or Haloperidol (1 µM).[9][10]

    • For hSERT: Fluoxetine (10 µM).

    • For hNET: Desipramine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer, typically from 100 µM to 0.1 nM. Also prepare solutions for total binding (buffer with DMSO) and non-specific binding (containing the appropriate definer).

  • Reaction Setup: In a 96-well plate, combine in the following order:

    • 50 µL of assay buffer or non-specific definer or test compound dilution.

    • 50 µL of radioligand diluted in assay buffer (final concentration should be approximately its Kd value, e.g., 1-2 nM for [³H]-Spiperone).[10]

    • 100 µL of cell membrane suspension (typically 5-20 µg of protein per well, optimized to ensure specific binding is <10% of total radioligand added).[9]

  • Incubation: Incubate the plate at room temperature (or 25-30°C) for 60-120 minutes to reach equilibrium.[10]

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

This assay confirms whether binding to the transporter translates into functional inhibition of neurotransmitter uptake. This can be performed using radiolabeled substrates or specialized fluorescent dyes.[6][11][12]

Principle: Cells expressing the target transporter are pre-incubated with the test compound before the addition of a labeled substrate (e.g., [³H]-dopamine). An active transporter will internalize the substrate. The inhibitory effect of the compound is measured by the reduction in substrate accumulation inside the cells.[13]

Materials:

  • Cells: HEK293 cells stably or transiently expressing hDAT or hSERT.[12] Alternatively, commercially available JAR cells can be used for SERT assays.[11]

  • Substrates:

    • [³H]-Dopamine for hDAT assays.

    • [³H]-Serotonin (5-HT) for hSERT assays.[11]

  • Test Compound: this compound stock solution and serial dilutions.

  • Positive Controls: Cocaine or GBR-12909 for DAT; Fluoxetine or Paroxetine for SERT.[14]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Instrumentation: 96-well plate, liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and grow to ~90% confluency.[12]

  • Pre-incubation: Wash the cells with warm uptake buffer. Add 50 µL of buffer containing varying concentrations of this compound, positive control, or vehicle (for total uptake) to the wells. Incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of uptake buffer containing the radiolabeled substrate (final concentration near its Km, e.g., 10-20 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period within the linear uptake range (typically 5-10 minutes) at 37°C. Non-specific uptake is determined in parallel using non-transfected cells or by performing the incubation at 4°C.

  • Uptake Termination: Rapidly aspirate the solution and wash the cells 3-4 times with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add a scintillant, and measure radioactivity.

Data Analysis:

  • Calculate the percent inhibition of specific uptake for each compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve. A potent compound will have a low IC₅₀ value.

Profiling against Monoamine Oxidase (MAO-A and MAO-B)

Dysfunction of MAO enzymes is linked to several neurological disorders, and MAO inhibitors are used to treat depression and Parkinson's disease.[7][15] It is crucial to assess whether this compound has any off-target activity at these enzymes.

This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The reduction in fluorescence in the presence of the test compound indicates inhibition. Commercial kits are widely available for this purpose.[5]

Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to yield a fluorescent product. The assay measures this fluorescence to quantify MAO activity.[5]

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: p-Tyramine or another suitable substrate for both MAO-A and MAO-B.[5]

  • Detection Reagents: HRP and a fluorescent probe (e.g., Amplite Red).

  • Test Compound: this compound stock solution and serial dilutions.

  • Selective Inhibitors (Controls): Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[15][16]

  • Instrumentation: 96-well solid black plate, fluorescence microplate reader.

Procedure:

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • MAO-A or MAO-B enzyme in assay buffer.

    • Test compound at various concentrations, or a selective inhibitor for control wells.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the reaction mixture containing the substrate, HRP, and fluorescent probe to all wells.

  • Incubation: Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 530-540 nm Ex / 585-595 nm Em).

Data Analysis:

  • Calculate the percent inhibition of MAO-A and MAO-B activity for each concentration of the test compound.

  • Determine the IC₅₀ values for each enzyme isoform to assess potency and selectivity.

Interpreting In Vitro Data

The results from these assays will provide a comprehensive in vitro profile of this compound.

Table 1: Example Data Summary for this compound

TargetAssay TypeParameterHypothetical ValuePotency Interpretation
hDAT Binding AffinityKi85 nMPotent
Uptake InhibitionIC₅₀150 nMFunctionally Active
hSERT Binding AffinityKi1200 nMWeak
Uptake InhibitionIC₅₀2500 nMWeakly Active
hNET Binding AffinityKi>10,000 nMInactive
Uptake InhibitionIC₅₀>10,000 nMInactive
hMAO-A Enzyme InhibitionIC₅₀>10,000 nMInactive
hMAO-B Enzyme InhibitionIC₅₀8500 nMInactive

Based on the hypothetical data above, the compound is a potent and selective dopamine reuptake inhibitor (DRI). This profile suggests potential therapeutic applications as a psychostimulant or antidepressant and directs the subsequent in vivo investigation.

Visualizing Mechanisms and Workflows

Diagram 1: Hypothesized Mechanism of Action at the Dopaminergic Synapse

Synaptic_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine vesicle->DA Release receptor Dopamine Receptors DA->DAT DA->receptor Binding & Signal Test_Compound N-Methyl- (2-thienylmethyl)amine Test_Compound->DAT Inhibition

Caption: Inhibition of the dopamine transporter (DAT) by this compound.

Diagram 2: Experimental Screening Workflow

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Testing start Synthesize/Acquire This compound binding Primary Screen: Radioligand Binding Assays (DAT, SERT, NET) start->binding functional Functional Confirmation: Uptake Inhibition Assays binding->functional selectivity Selectivity Profiling: MAO-A/B Enzyme Assays functional->selectivity decision Potent & Selective Hit Identified? selectivity->decision epm Anxiolytic Model: Elevated Plus Maze (EPM) decision->epm Yes stop_inactive Stop: Inactive or Non-selective decision->stop_inactive No fst Antidepressant Model: Forced Swim Test (FST) epm->fst stop_active Advance to Further Preclinical Studies fst->stop_active

Caption: Tiered screening cascade for this compound characterization.

Tier 2: In Vivo Behavioral Assessment

If in vitro data reveal a potent and selective profile (e.g., as a DRI or SRI), the next step is to assess the compound's effects in established animal models of anxiety and depression.[17][18] These models have predictive validity for anxiolytic and antidepressant drugs in humans.[19]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to screen for anxiolytic-like effects, based on the rodent's natural aversion to open, elevated spaces.[20] Anxiolytic compounds typically increase the proportion of time spent in the open arms.[19]

Materials:

  • Subjects: Adult male mice (e.g., C57BL/6) or rats.

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms without walls ("open arms").

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Positive Control: Diazepam (1-2 mg/kg, i.p.).

  • Software: Video tracking software to automatically record and score behavior.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.) 30 minutes prior to testing.

  • Testing: Place the animal in the center of the maze, facing one of the open arms. Allow it to explore freely for 5 minutes.

  • Recording: Record the session with an overhead camera.

  • Scoring: Analyze the recording for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms (a measure of general locomotor activity).

Data Analysis:

  • Calculate the percentage of time spent in the open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.

  • Calculate the percentage of open arm entries: (Open Entries / (Open + Closed Entries)) * 100.

  • Compare the results from the compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in open arm time/entries without a significant change in total arm entries suggests an anxiolytic-like effect.[17]

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common screening tool for antidepressant drugs. It is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

Materials:

  • Subjects: Adult male mice or rats.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Test Compound, Vehicle, and Positive Control: (e.g., Fluoxetine, 10-20 mg/kg, i.p.).

Procedure:

  • Dosing Regimen: Acute (single dose) or chronic (daily for 14-21 days) dosing can be used. Dosing is typically performed 30-60 minutes before the test.

  • Pre-test (Day 1): Place each animal in the water cylinder for 15 minutes. This is a habituation session. Remove, dry thoroughly, and return the animal to its home cage.

  • Test (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-6 minute session.

  • Recording: Record the last 4 minutes of the test session.

  • Scoring: An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

Data Analysis:

  • Calculate the total time (in seconds) spent immobile during the 4-minute observation period.

  • Compare the immobility times between the compound-treated group and the vehicle group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered strategy for the initial neuropharmacological evaluation of this compound. By progressing from broad in vitro screening to specific, functional in vivo models, researchers can efficiently determine the compound's primary mechanism of action and its potential behavioral consequences.

Positive findings from this workflow—such as the identification of a potent and selective monoamine reuptake inhibitor with anxiolytic or antidepressant-like properties—would provide a strong rationale for more advanced preclinical studies. Future steps could include full pharmacokinetic profiling, off-target liability screening against a broader panel of CNS receptors, and testing in more complex models of neurological disease.

References

  • Krishnamoorthy, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Wellcome Open Research. Available at: [Link]

  • Bhatt, S., et al. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Animals. Available at: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. Available at: [Link]

  • Maheshwari, K. K., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. World Journal of Pharmaceutical Research. Available at: [Link]

  • Jetir. (2024). Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Meredith, E. J., et al. (2016). Flow Cytometry to Determine Serotonin Transporter Function in Human Peripheral Blood Cells. Springer Nature Experiments. Available at: [Link]

  • O'Leary, O. F., et al. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Lauwers, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Griebel, G., & Bourin, M. (2016). Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. Available at: [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]

  • Lauwers, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Semantic Scholar. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Faggyas, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. Available at: [Link]

  • Sim, J., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available at: [Link]

  • PubChem. (n.d.). amine. PubChem. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Molecular Devices. Available at: [Link]

  • Contino, M., et al. (2020). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. ACS Chemical Neuroscience. Available at: [Link]

  • LookChemicals. (n.d.). 58255-18-8, this compound. LookChemicals. Available at: [Link]

  • PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). (2-Thienylmethyl)amine. PubChem. Available at: [Link]

  • International Journal of Research Publication and Reviews. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4-[(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny]. ijrpr.com. Available at: [Link]

  • PubChem. (n.d.). N-(2-thienylmethyl)imidazol-1-amine. PubChem. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Central Nervous System (CNS) Stimulants. LiverTox. Available at: [Link]

  • Deiva Nayagam, P. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Thenalidine. PubChem. Available at: [Link]

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Application Notes & Protocols for Antimicrobial Screening of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Thiophene Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating an urgent and innovative approach to antibiotic discovery.[1] The waning pipeline of new antimicrobial agents has intensified the search for novel chemical scaffolds with potent activity against multidrug-resistant pathogens.[2] Among the diverse heterocyclic compounds explored, the thiophene ring has emerged as a privileged structure in medicinal chemistry.[3][4][5][6] Thiophene-containing compounds exhibit a broad spectrum of biological activities, including significant antimicrobial properties, making them a focal point in the development of next-generation therapeutics.[3][7][8]

This comprehensive guide provides a structured, multi-tiered framework for the systematic antimicrobial screening of novel thiophene derivatives. Designed for researchers in drug discovery and development, these protocols offer a scientifically rigorous pathway from initial hit identification to preliminary preclinical characterization. We will detail not just the "how" but the critical "why" behind each experimental step, ensuring a robust and reproducible evaluation of your compounds' potential.

A Hierarchical Strategy for Antimicrobial Evaluation

A successful screening campaign is not a monolithic process but a strategic, tiered approach. This allows for the efficient allocation of resources, prioritizing the most promising compounds for more intensive and complex investigation. Our proposed workflow is designed to systematically narrow a library of novel thiophene compounds down to a select few with genuine therapeutic potential.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Characterization cluster_2 Tier 3: Advanced Profiling A Compound Library of Novel Thiophenes B Primary MIC Determination (Broth Microdilution) A->B C Data Analysis: Identify 'Hits' (MIC ≤ 16 µg/mL) B->C D MBC Determination (Bactericidal vs. Bacteriostatic) C->D Promising Hits G Data Integration: Select 'Leads' D->G E Time-Kill Kinetic Assays E->G F Cytotoxicity Screening (e.g., LDH or MTT Assay) F->G H Mechanism of Action (MoA) Studies G->H Validated Leads J Candidate Selection H->J I In Vivo Efficacy Models (e.g., Murine Infection Model) I->J

Caption: A hierarchical workflow for antimicrobial drug discovery.

Tier 1: Primary Screening - Identifying Initial Hits

The primary objective of this tier is to rapidly and cost-effectively identify compounds with demonstrable antimicrobial activity from a larger library. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[9][10]

Principle of the MIC Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][11] This is typically determined using the broth microdilution method, where a standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium.[9][12]

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials:

  • Novel thiophene compounds

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (e.g., ESKAPE pathogens panel: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each thiophene compound (e.g., 10 mg/mL in 100% DMSO).

    • Create an intermediate dilution in CAMHB to minimize the final DMSO concentration (ideally ≤1%).

  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (in CAMHB) to column 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2.[11]

    • Mix thoroughly by pipetting up and down.

    • Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[14]

    • Column 11 will serve as the growth control (broth and inoculum only).[11]

    • Column 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.

  • Reading Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Data Interpretation:

MIC Value (µg/mL)InterpretationNext Step
≤ 16Hit - Potentially ActiveProceed to Tier 2 Characterization
16 - 64Moderately ActiveConsider for re-synthesis/optimization
> 64InactiveDeprioritize

Tier 2: Secondary Characterization - Profiling the Hits

Compounds identified as "hits" in the primary screen undergo further testing to determine their spectrum of activity (bactericidal vs. bacteriostatic), potency, and preliminary safety profile.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17] This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting growth) agents, a critical distinction for therapeutic application. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[16]

Protocol: MBC Assay

  • Prerequisite: Perform an MIC assay as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17]

Time-Kill Kinetic Assays

This dynamic assay provides crucial information on the rate of antimicrobial activity.[18][19] By exposing a standardized bacterial population to the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and sampling at different time points (e.g., 0, 2, 4, 8, 24 hours), a profile of the compound's killing kinetics is generated.[20] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]

Time_Kill_Assay A Standardized Inoculum (~10^6 CFU/mL) B Add Thiophene Compound (e.g., 2x MIC) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates E->F G Count Colonies (CFU) F->G H Plot log10 CFU/mL vs. Time G->H

Sources

Troubleshooting & Optimization

N-Methyl-(2-thienylmethyl)amine sample degradation and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methyl-(2-thienylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and troubleshooting of this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the quality of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of N--Methyl-(2-thienylmethyl)amine.

1. What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. The compound should be protected from light and kept away from sources of heat, sparks, or open flames.

2. What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is essential to avoid storing it in proximity to these materials.

3. What is the typical appearance of this compound?

This compound is typically a colorless to slightly pale yellow liquid. Any significant deviation from this appearance, such as pronounced discoloration or the formation of precipitates, may indicate degradation.

4. What are the primary safety concerns when handling this compound?

This compound should be handled with care in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

II. Troubleshooting Guide: Sample Degradation

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Problem: I observe a change in the color of my this compound sample.

Potential Cause Explanation Recommended Action
Oxidation The secondary amine and the electron-rich thiophene ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air and light.Store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from light. Ensure the container is tightly sealed.
Contamination Contamination with impurities, particularly oxidizing agents, can catalyze degradation reactions.Use high-purity solvents and handle the compound in a clean environment. Avoid introducing any potential contaminants into the storage container.

Problem: My analytical results show unexpected peaks, suggesting the presence of impurities.

Potential Cause Explanation Recommended Action
Hydrolysis Although less common for this structure, prolonged exposure to acidic or basic conditions can potentially lead to the degradation of the molecule.Ensure that all solvents and reagents used are neutral and free from acidic or basic contaminants. Store the compound in a neutral environment.
Thermal Degradation Exposure to high temperatures can cause the breakdown of the molecule.Store the compound at the recommended cool temperature and avoid exposure to heat sources.
Photodegradation Exposure to UV or visible light can provide the energy for degradative reactions.Always store the compound in light-protected containers, such as amber vials.

III. Scientific Deep Dive: Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for designing stable formulations and interpreting analytical data. The molecule contains two primary reactive moieties: a secondary amine and a thiophene ring.

A. Degradation of the Secondary Amine

Secondary amines are susceptible to several degradation pathways, primarily through oxidation.

  • N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This is a common metabolic pathway and can also occur under chemical stress.

  • Dealkylation: Oxidative dealkylation can lead to the cleavage of the methyl or the thienylmethyl group, resulting in the formation of formaldehyde or thiophene-2-carbaldehyde and the corresponding primary amine.

B. Degradation of the Thiophene Ring

The thiophene ring is an electron-rich heterocycle and is also prone to oxidation.

  • S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or a sulfone.

  • Ring Opening: Under more aggressive oxidative conditions, the thiophene ring can be cleaved, leading to a variety of degradation products.

The interplay between these two functional groups can lead to a complex degradation profile. The following diagram illustrates the potential degradation pathways.

Potential degradation pathways of this compound.

IV. Experimental Protocols: Stability Indicating Method

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Here, we outline a general framework for developing a stability-indicating HPLC-UV method for this compound.

A. Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][2][3][4]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Heat the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for a specified period, monitoring the degradation.

3. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
  • Dissolve the stressed sample in a suitable solvent for analysis.

4. Photolytic Degradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined duration.
B. HPLC Method Development

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the results of the forced degradation studies.

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileStart with a gradient elution to separate the parent compound from its degradants.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for this compound (determine by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Column Temperature 30°C
C. Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following workflow diagram illustrates the process of developing a stability-indicating method.

Workflow for developing a stability-indicating analytical method.

V. References

  • LookChem. This compound. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • Rajput, G. et al. Stability Indicating Forced Degradation Studies. RJPT.

  • Jain, D. et al. Development of forced degradation and stability indicating studies of drugs—A review. NIH. (2014).

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges and maximizing efficiency in the synthesis of N-Methyl-(2-thienylmethyl)amine.

Introduction to Synthetic Strategies

This compound is a valuable secondary amine intermediate in medicinal chemistry. The most common and versatile method for its synthesis is the reductive amination of 2-thenaldehyde with methylamine.[1][2] This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the target amine.[3]

An alternative, classic method is the Eschweiler-Clarke reaction , which methylates a primary amine using formaldehyde as the carbon source and formic acid as the reductant.[4][5] While highly effective, this guide will focus on troubleshooting the more widely used reductive amination due to its milder conditions and broader applicability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question: My final yield is consistently low. What are the most likely causes?

Answer: Low yield is the most common issue and typically stems from one of three areas: incomplete imine formation, inefficient reduction, or losses during work-up.

  • Incomplete Imine Formation: The reaction between 2-thenaldehyde and methylamine to form the imine is a reversible equilibrium. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.

    • Causality: According to Le Chatelier's principle, removing a product (water) will drive the reaction forward.

    • Solution:

      • Use a Dehydrating Agent: Add a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to the reaction mixture before adding the reducing agent.[6] Ti(OiPr)₄ actively sequesters water, driving imine formation to completion.

      • Azeotropic Removal: For larger scale reactions, forming the imine in a solvent like toluene and removing water using a Dean-Stark apparatus before reduction is highly effective.

  • Inefficient Reduction: The choice and timing of the reducing agent are critical.

    • Causality: Some reducing agents, like sodium borohydride (NaBH₄), can directly reduce the starting aldehyde to 2-thiophenemethanol, creating a competitive side reaction that consumes starting material.[3]

    • Solution:

      • Allow Sufficient Time for Imine Formation: Stir the aldehyde and amine together for at least 1-2 hours at room temperature before adding the reducing agent. Monitor by TLC or LC-MS to confirm the disappearance of the aldehyde.

      • Use a Chemoselective Reducing Agent: Employ a milder hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are significantly more reactive towards the protonated imine (iminium ion) than the neutral aldehyde, thus minimizing side product formation.[3][7]

  • Work-up Losses: The product is a water-soluble amine, especially in its protonated (salt) form.

    • Causality: During aqueous work-up, if the pH is not sufficiently basic, a significant portion of the product will remain in the aqueous layer as the hydrochloride or acetate salt.

    • Solution: Ensure the aqueous layer is adjusted to a pH of 10-12 with a strong base (e.g., 2M NaOH) before extraction with an organic solvent. Check the pH with litmus paper after each addition. To recover product from the aqueous layer, perform multiple extractions (3-4 times) with a solvent like dichloromethane (DCM) or ethyl acetate.

Question: I've isolated my product, but it's contaminated with 2-thiophenemethanol. How can I prevent this?

Answer: The formation of 2-thiophenemethanol is a classic side reaction resulting from the direct reduction of 2-thenaldehyde.

  • Causality: This occurs when the reducing agent is not sufficiently selective for the imine over the aldehyde. This is particularly common with strong reducing agents like NaBH₄ when the reaction pH is not optimized.[3]

  • Preventative Measures:

    • Switch to a Milder Reductant: As mentioned, NaBH(OAc)₃ is the preferred reagent for suppressing aldehyde reduction.[7] It is less basic and delivers its hydride more selectively to the iminium ion.

    • Control the pH: Imine formation is often catalyzed by a small amount of acid (like acetic acid), which generates the more electrophilic iminium ion.[8] This accelerates the desired reaction, allowing it to outcompete the slower reduction of the aldehyde. However, too much acid can hydrolyze the imine. A catalytic amount (5-10 mol%) is typically sufficient.

Question: My reaction seems to stall and never reaches full conversion, even after extended time. Why?

Answer: A stalled reaction can be due to reagent stoichiometry or degradation.

  • Causality: Methylamine is a volatile gas often supplied as a solution in a solvent like methanol or water. Its concentration can decrease over time due to evaporation from repeated opening of the container. Similarly, hydride reducing agents can slowly decompose upon exposure to atmospheric moisture.

  • Solutions:

    • Verify Reagent Concentration: Use a fresh bottle of methylamine solution or titrate an older bottle to confirm its molarity before use.

    • Use a Slight Excess of Amine: Employing a small excess (1.1-1.2 equivalents) of methylamine can help drive the reaction to completion, especially if the aldehyde is the limiting reagent.[7]

    • Ensure Anhydrous Conditions: Add the hydride reagent under a nitrogen or argon atmosphere. Use anhydrous solvents to prevent premature quenching of the reductant.

Frequently Asked Questions (FAQs)

What is the recommended overall synthetic approach for high yield? A one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its operational simplicity and high chemoselectivity, which minimizes common side products.[7]

What is the reaction mechanism? The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thenaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a C=N double bond (the imine).

  • Reduction: The imine is reduced to an amine. In the presence of an acid catalyst, the imine is protonated to form an iminium ion, which is more readily reduced by a hydride transfer from the borohydride reagent.[1][9]

How do I choose the right reducing agent? The choice depends on factors like cost, safety, and the sensitivity of your substrate.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminiums, mild, non-toxic byproducts.[7]More expensive.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminiums at acidic pH, stable in protic solvents.[3]Highly toxic cyanide byproduct, requires careful quenching and disposal.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[6]Can reduce the starting aldehyde, less selective, requires careful pH and temperature control.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method with high atom economy, no salt byproducts.[10]Requires specialized high-pressure equipment, catalyst can be pyrophoric, may reduce other functional groups.

How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a nonpolar eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The aldehyde starting material will have a higher Rf value than the more polar amine product. Staining with potassium permanganate can help visualize the product, which will appear as a yellow spot. For more precise monitoring, LC-MS is ideal.

What are the key safety considerations?

  • Methylamine: Is a corrosive and flammable gas. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Borohydride Reagents: React with water and acid to produce flammable hydrogen gas. Add them slowly to the reaction mixture and quench with care.

  • Solvents: Use appropriate flammable-rated storage and handle in a fume hood.

Visualized Workflows and Logic

General Reductive Amination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Thenaldehyde in Anhydrous Solvent B Add Methylamine Solution (1.1 eq) A->B Step 1 C Stir for 1-2h (Imine Formation) B->C Step 2 D Slowly Add Reducing Agent (e.g., NaBH(OAc)₃) C->D Step 3 E Stir to Completion (Monitor by TLC/LC-MS) D->E Step 4 F Quench Reaction (e.g., with water or sat. NaHCO₃) E->F Step 5 G Adjust pH to >10 with NaOH F->G Step 6 H Extract with Organic Solvent (3x) G->H Step 7 I Dry, Filter, and Concentrate H->I Step 8 J Purify by Distillation or Chromatography I->J Step 9 K K J->K Final Product: This compound G Start Problem: Low Yield or Impure Product CheckTLC Analyze crude reaction mixture by TLC or LC-MS Start->CheckTLC SM_Present Significant starting aldehyde remains? CheckTLC->SM_Present Compare to starting material spot SideProduct Major side product (e.g., alcohol) present? SM_Present->SideProduct No IncompleteImine Cause: Incomplete imine formation. Solution: Add Ti(O-iPr)₄ or allow longer time before reduction. SM_Present->IncompleteImine Yes CleanButLow Reaction looks clean, but isolated yield is low SideProduct->CleanButLow No WrongReductant Cause: Non-selective reduction. Solution: Switch to NaBH(OAc)₃. Ensure catalytic acid is present. SideProduct->WrongReductant Yes WorkupLoss Cause: Product loss during work-up. Solution: Ensure aqueous pH > 10 before extraction. Use brine to break emulsions. Perform multiple extractions. CleanButLow->WorkupLoss

Caption: A logical guide for diagnosing and solving common synthesis problems.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-thenaldehyde and methylamine using sodium triacetoxyborohydride.

Materials:

  • 2-Thenaldehyde (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 2 M aqueous sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-thenaldehyde (1.0 eq) and anhydrous DCE (to make a ~0.5 M solution).

  • Amine Addition: Add the methylamine solution (1.2 eq) dropwise to the stirring solution at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 1 hour. The solution may become slightly cloudy.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. A slight exotherm may be observed.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate imine.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Basification and Extraction: Transfer the mixture to a separatory funnel. Add 2 M NaOH solution until the pH of the aqueous layer is >10 (check with pH paper).

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash once with brine to help remove residual water and break any emulsions.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary. The product is typically a colorless to pale yellow oil.

References

  • Grokipedia. Eschweiler–Clarke reaction.
  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • Kumpaty, H. J., Williamson, J. S., & Bhattacharyya, S. (2003). Synthesis of N-Methyl Secondary Amines.
  • Wikipedia. Reductive amination. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

  • ACS Publications. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wordpress. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • YouTube. Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • ResearchGate. Synthesis of N-Methyl Secondary Amines | Request PDF. [Link]

  • PubChem. amine. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

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Technical Support Center: N-Methyl-(2-thienylmethyl)amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientist. This guide is designed to provide in-depth troubleshooting for a common challenge in reverse-phase HPLC: peak tailing of the basic compound N-Methyl-(2-thienylmethyl)amine. As Senior Application Scientists, we understand that achieving a sharp, symmetrical peak is critical for accurate quantification and robust methods. This center provides a logical, cause-and-effect approach to diagnosing and solving this issue.

Frequently Asked Questions (FAQs): The Fundamentals of Peak Tailing

Before diving into molecule-specific issues, let's address the foundational concepts of peak asymmetry.

Q1: What is peak tailing and how is it measured?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] Ideally, a peak should be a symmetrical Gaussian shape. Tailing is an indicator of undesirable secondary interactions or system inefficiencies that can compromise resolution and the accuracy of integration.[2][3]

The degree of tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor of ≤ 2.0 is considered acceptable.[2]

Tailing Factor (Tf)Peak Shape DescriptionImplication for Analysis
Tf = 1.0 Perfectly Symmetrical (Gaussian)Ideal for quantification and resolution.
1.0 < Tf ≤ 1.5 Minor TailingGenerally acceptable for most assays.
1.5 < Tf ≤ 2.0 Moderate TailingMay be acceptable, but indicates underlying issues.
Tf > 2.0 Severe TailingUnacceptable; significantly impacts resolution and integration.
Q2: What are the primary causes of peak tailing in reverse-phase HPLC?

A: Peak tailing is most often a symptom of more than one retention mechanism occurring simultaneously.[1][4] While the primary goal in reverse-phase is hydrophobic interaction, secondary chemical and physical effects can distort the peak. The most common causes include:

  • Chemical Interactions: Strong interactions between the analyte and the stationary phase surface, particularly with residual silanol groups.[1][4][5] This is the most frequent cause for basic compounds like this compound.

  • Column Issues: Physical problems such as a column void (a settled area in the packing bed) or a partially blocked inlet frit can distort the sample path.[4]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and tailing.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Troubleshooting Guide: Peak Tailing of this compound

This section provides a systematic approach to resolving peak tailing for this compound, a secondary amine that is basic in nature.

Q3: My peak for this compound is tailing significantly. What is the most likely chemical cause?

A: The most probable cause is a secondary ionic interaction between your protonated (positively charged) analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of your C18 column.[2][4][6] Silanol groups are weakly acidic (pKa ≈ 3.5-4.5) and become deprotonated and negatively charged at typical mid-range mobile phase pH values (>3.0).[4][5] This creates active sites for ion-exchange, a powerful retention mechanism that disrupts the intended hydrophobic separation and causes significant tailing.[1][7]

cluster_0 Mobile Phase cluster_1 Stationary Phase (Silica Surface) Analyte This compound (Protonated, R₃NH⁺) Silanol Ionized Silanol Group (Si-O⁻) Analyte->Silanol Secondary Interaction (Ionic) C18 C18 Hydrophobic Ligand Analyte->C18 Primary Interaction (Hydrophobic) Tailing This strong secondary interaction leads to peak tailing.

Figure 1: Mechanism of silanol interaction causing peak tailing.
Q4: How can I use the mobile phase to eliminate these secondary silanol interactions?

A: Mobile phase optimization is the most powerful tool to improve peak shape for basic compounds. The strategy is to control the ionization state of both the analyte and the silanol groups.

Strategy 1: Operate at Low pH (Recommended Starting Point)

  • Principle: By lowering the mobile phase pH to between 2.5 and 3.0, you fully protonate the residual silanol groups, neutralizing their negative charge.[2][4] This eliminates the ion-exchange interaction. Your basic analyte will be fully protonated (charged), but with the silanols neutralized, retention will be governed primarily by hydrophobic interactions, resulting in a much sharper peak.[8]

  • Caution: Standard silica columns can hydrolyze and degrade at a pH below 2.0. Ensure your column is rated for low pH operation (e.g., Agilent ZORBAX StableBond, Waters SunFire).[4]

Strategy 2: Use a Competing Base

  • Principle: Adding a small, basic modifier like triethylamine (TEA) to the mobile phase can also improve peak shape.[2][9] The TEA molecules, being small and positively charged at low to mid pH, will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[10]

  • Typical Concentration: 0.05 M or approximately 0.1% v/v TEA.

Strategy 3: Increase Buffer Concentration

  • Principle: A buffer's role is to maintain a stable pH.[11] If your buffer concentration is too low (<10 mM), the local pH at the silanol surface can differ from the bulk mobile phase, leading to inconsistent ionization and tailing. Increasing the buffer concentration to 20-50 mM can provide a more robust and uniform pH environment, mitigating tailing.[2]

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary interactions.[2]
Buffer Phosphate, FormateGood buffering capacity in the low pH range. Ammonium formate is LC-MS compatible.[6]
Buffer Concentration 20 - 50 mMEnsures stable pH and masks residual silanol activity.[2]
Competing Base (Optional) Triethylamine (TEA)Competes with the analyte for active silanol sites.[9]
Q5: My peak shape is still not ideal after mobile phase optimization. Should I consider a different column?

A: Yes. If mobile phase adjustments are insufficient, the column itself is the next logical variable to address. Modern HPLC columns are designed specifically to minimize the issues seen with basic analytes.

  • High-Purity, Type B Silica Columns: These columns are made with silica that has a very low metal content. Metal impurities can increase the acidity of nearby silanol groups, creating highly active sites that cause tailing.[1][2]

  • End-Capped Columns: Most modern columns are "end-capped," where bulky silanols that were unable to react with the C18 bonding agent are subsequently reacted with a smaller silylating agent. This reduces the number of available free silanols by about 50%, significantly improving peak shape for polar and basic compounds.[1][4]

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This polar group provides a shielding effect, preventing basic analytes from getting close enough to interact with underlying silanols. EPG columns often provide the best peak shape for basic compounds, even at neutral pH.[12]

Q6: I've optimized my chemistry, but now all the peaks in my chromatogram are tailing. What does this suggest?

A: When all peaks in a chromatogram begin to tail uniformly, the problem is likely physical or instrumental, not chemical.[3] The issue is occurring before the separation begins, affecting every compound equally.

Start Start: Peak Tailing Observed Q1 Does the tailing affect only the basic analyte or all peaks? Start->Q1 OnlyAnalyte Chemical Issue: Analyte-Specific Interaction Q1->OnlyAnalyte Only Analyte AllPeaks Physical/Instrumental Issue: System-Wide Problem Q1->AllPeaks All Peaks Q2 Optimize Mobile Phase: - Lower pH to 2.5-3.0 - Increase buffer strength - Add competing base (TEA) OnlyAnalyte->Q2 A1 Check for Blocked Frit: - Reverse-flush column (if permitted) - Replace frit or column AllPeaks->A1 Q3 Evaluate Column: - Use high-purity, end-capped column - Consider embedded polar group (EPG) column Q2->Q3 If problem persists A2 Check for Column Void: - Tap column gently - Replace column A1->A2 If problem persists A3 Minimize Extra-Column Volume: - Use shorter, narrower ID tubing - Ensure proper fitting connections A2->A3 If problem persists

Figure 2: Troubleshooting workflow for peak tailing.

Here are the most common causes for system-wide peak tailing:

  • Partially Blocked Column Frit: Debris from pump seals, injector rotors, or the sample itself can accumulate on the inlet frit.[3] This disrupts the flow path and distorts the peak shape for all analytes.

  • Column Void: Over time or due to pressure shocks, the packed bed of the column can settle, creating a void at the inlet. This leads to band spreading and tailing.

  • Extra-Column Volume: Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector can cause peaks to broaden and tail.[5]

Experimental Protocols

Protocol 1: Low-pH Mobile Phase Preparation for Improved Peak Shape

This protocol details the preparation of a mobile phase designed to suppress silanol interactions.

Objective: To prepare 1 L of Acetonitrile/25 mM Potassium Phosphate Buffer (pH 2.5) (50:50, v/v).

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm solvent filtration apparatus

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L beaker.

    • Place a magnetic stir bar in the beaker and stir until fully dissolved.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • While monitoring the pH and stirring, slowly add phosphoric acid dropwise until the pH of the solution reaches 2.5.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly. This is your 25 mM phosphate buffer at pH 2.5.

  • Filter the Buffer:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates that could block the column frit.

  • Prepare the Final Mobile Phase:

    • Carefully measure 500 mL of the filtered aqueous buffer into a 1 L solvent bottle.

    • Carefully measure 500 mL of HPLC-grade acetonitrile and add it to the same solvent bottle.

    • Cap the bottle and invert several times to mix thoroughly.

  • Degas the Mobile Phase:

    • Degas the final mobile phase using sonication or vacuum degassing to prevent air bubbles from interfering with the pump and detector.

  • Equilibrate the System:

    • Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the column is fully equilibrated.

Protocol 2: Column Reverse-Flush to Clear a Blocked Frit

This procedure can sometimes resolve system-wide peak tailing caused by a blockage at the column inlet.

Objective: To dislodge particulate matter from the column inlet frit.

CAUTION: Only perform this on columns that the manufacturer states are safe to reverse-flush. Performing this on a column not designed for it can permanently damage the packed bed.

Procedure:

  • Reduce Flow Rate: Set the pump flow rate to a low value (e.g., 0.1 mL/min).

  • Disconnect from Detector: Disconnect the column outlet from the detector and direct it to a waste beaker. This prevents contaminants from being flushed into the detector cell.

  • Reverse the Column: Carefully disconnect the column from the injector and reconnect it in the reverse orientation (i.e., the original outlet is now connected to the injector).

  • Flush with Strong Solvent: Change the mobile phase to a strong, non-buffered solvent (e.g., 100% Acetonitrile or Methanol).

  • Gradually Increase Flow: Slowly increase the flow rate to about half the normal analytical flow rate.

  • Flush the Column: Flush the column with at least 10-20 column volumes of the strong solvent.

  • Return to Normal Conditions:

    • Gradually decrease the flow rate back to 0.1 mL/min.

    • Switch back to your analytical mobile phase and flush for 5-10 column volumes.

    • Stop the flow.

    • Return the column to its original orientation and reconnect it to the detector.

  • Re-equilibrate and Test: Equilibrate the column thoroughly with your mobile phase and inject a standard to see if peak shape has improved. If not, the frit may be permanently blocked, or the issue may be a column void, requiring column replacement.[4]

References

  • Google. (n.d.). Current time in Pampanga, PH.
  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.

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Matrix effects in bioanalytical assays for N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Assays

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting matrix effects in bioanalytical assays for N-Methyl-(2-thienylmethyl)amine (C₆H₉NS)[1]. While specific literature on this compound is limited, its structure as a secondary amine containing a thiophene group allows us to apply well-established principles of bioanalysis. This guide is structured in a question-and-answer format to directly address common challenges encountered during method development, validation, and routine sample analysis, with a strong focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for my this compound assay?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[2][3][4] These endogenous components, such as phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal at the mass spectrometer's ion source.[2][3][5] This phenomenon is a major concern because it can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic, toxicokinetic, or other critical study data.[2][3][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[7][8][9]

Q2: I'm seeing poor sensitivity and inconsistent results. How do I know if a matrix effect is the cause?

A2: Inconsistent signal intensity, poor reproducibility between different sample lots, and lower-than-expected sensitivity are classic indicators of matrix effects.[3][10] The most definitive way to confirm a matrix effect is to perform a quantitative assessment. The "gold standard" procedure is the post-extraction addition experiment.[4][11] This involves comparing the analyte's signal response in a neat solution (solvent) to its response when spiked into an extracted blank matrix sample.[12][13] A significant difference between these two measurements provides quantitative evidence of ion suppression or enhancement.

Q3: My analyte, this compound, is a secondary amine. Are there specific matrix effects I should anticipate?

A3: Yes. As a secondary amine, this compound is basic and will typically be analyzed in its protonated form using positive mode electrospray ionization (ESI). ESI is particularly susceptible to ion suppression.[14] The primary culprits for ion suppression in plasma are often phospholipids, which tend to elute in the middle of typical reversed-phase chromatographic gradients.[14][15] If your analyte co-elutes with these phospholipids, significant signal suppression is likely.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to fix the problem?

A4: While a SIL-IS is the best tool to compensate for matrix effects, it may not be a complete solution.[14] A co-eluting SIL-IS can track and correct for variability in ionization. However, if the ion suppression is severe, the sensitivity of the assay can be compromised to the point where the Lower Limit of Quantification (LLOQ) is unacceptably high.[14][16] Therefore, the primary goal should always be to reduce or eliminate the source of the matrix effect first, and then use a SIL-IS to account for any residual, unavoidable variability.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to systematically investigate and resolve matrix effects.

Guide 1: How to Quantitatively Assess Matrix Effects Using Post-Extraction Addition

This protocol is the industry-standard method for measuring the Matrix Factor (MF) as required by regulatory guidelines.[4][11]

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Core Principle: The response of the analyte spiked after extraction into a blank matrix is compared to the response of the analyte in a clean solvent. This isolates the effect of the matrix components from the efficiency of the extraction process itself.

Experimental Protocol:

  • Prepare Three Sets of Samples at two concentrations (e.g., Low QC and High QC levels):

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. In the final step, spike the analyte and IS into the processed extract.[8]

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine Recovery, not the Matrix Factor, but is typically analyzed concurrently).

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate the Matrix Factor (MF): The Matrix Factor is a quantitative measure of the matrix effect.[4]

    MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor: To assess how well the internal standard compensates for the matrix effect, calculate the IS-Normalized MF.

    IS-Normalized MF = (Analyte MF) / (IS MF)

Data Interpretation and Acceptance Criteria:

Regulatory guidelines expect the matrix effect to be minimal and consistent. While specific values can vary, a common industry benchmark is for the coefficient of variation (CV%) of the IS-Normalized Matrix Factors across the different lots of matrix to be ≤15%.

Sample SetDescriptionPurpose
Set A Analyte in neat solventBaseline response (100% signal)
Set B Analyte spiked post-extractionMeasures matrix effect
Set C Analyte spiked pre-extractionMeasures overall process efficiency (Recovery + Matrix Effect)

Workflow for Matrix Effect Assessment

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Interpretation A Set A: Spiked Neat Solution LCMS Acquire Peak Areas (Analyte & IS) A->LCMS B Set B: Spiked Post-Extraction Blank Matrix B->LCMS C Set C: Spiked Pre-Extraction Blank Matrix C->LCMS MF Calculate Matrix Factor (MF) [B / A] LCMS->MF Recovery Calculate Recovery [C / B] LCMS->Recovery IS_MF Calculate IS-Normalized MF MF->IS_MF Result CV ≤ 15%? IS_MF->Result Pass Method Valid Result->Pass Yes Fail Mitigation Required (See Guide 2) Result->Fail No

Caption: Workflow for quantitative assessment of matrix effects.

Guide 2: Strategies to Mitigate Matrix Effects

If your assessment reveals significant or variable matrix effects (e.g., IS-Normalized MF CV > 15%), mitigation is necessary.[6] The strategies below are presented in order of typical implementation.

1. Chromatographic Optimization:

The simplest approach is to chromatographically separate this compound from the co-eluting interferences.

  • Increase Organic Content/Gradient Slope: If using reversed-phase chromatography, try a steeper gradient or a stronger organic mobile phase (e.g., acetonitrile) to elute phospholipids and other interferences later, away from your analyte.[15]

  • Change Column Chemistry: If standard C18 columns are insufficient, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides significantly higher peak capacity and resolution, which can often separate the analyte from matrix components that would co-elute under standard HPLC conditions.

2. Enhance Sample Preparation:

If chromatography alone is not enough, the next step is to improve the sample cleanup procedure to physically remove the interfering components before injection.

  • Protein Precipitation (PPT): This is the fastest but "dirtiest" method. If you are using PPT (e.g., with acetonitrile) and seeing matrix effects, it is highly likely that phospholipids are not being sufficiently removed.[6][15]

  • Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract than PPT.[14][17] For a basic analyte like this compound, you can perform the extraction under basic pH conditions to keep the analyte in its neutral, more organic-soluble form, while many interferences remain in the aqueous layer. A subsequent back-extraction into an acidic aqueous phase can provide even further cleanup.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences.[18][19] For this compound, a cation exchange SPE sorbent would be an excellent choice.[20] The basic amine will be positively charged at neutral or acidic pH and will be strongly retained, allowing neutral and acidic interferences to be washed away. The analyte can then be selectively eluted with a basic or high-ionic-strength solvent.[20][21]

Decision Tree for Sample Preparation

G Start Start: Matrix Effect Observed PPT Initial Method: Protein Precipitation Start->PPT CheckPPT Matrix Effect Acceptable? PPT->CheckPPT LLE Strategy 1: Liquid-Liquid Extraction (LLE) CheckPPT->LLE No End Proceed to Validation CheckPPT->End Yes CheckLLE Matrix Effect Acceptable? LLE->CheckLLE SPE Strategy 2: Solid-Phase Extraction (SPE) (e.g., Cation Exchange) CheckLLE->SPE No CheckLLE->End Yes CheckSPE Matrix Effect Acceptable? SPE->CheckSPE CheckSPE->End Yes Reval Re-evaluate Chromatography & MS Conditions CheckSPE->Reval No

Caption: Decision tree for selecting a sample preparation method.

3. Modify Mass Spectrometry Conditions:

In some cases, changing the ionization source can help.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar, more volatile compounds.[3] While ESI is typically the first choice for polar amines, APCI is a viable alternative if severe, intractable ion suppression is encountered.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. [Link]

  • Pannunzio, M., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis an overview. [Link]

  • LCGC International. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

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Technical Support Center: Optimizing N-Methylation of 2-Thienylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-methylation of 2-thienylmethylamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this transformation. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and achieve optimal results in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the optimization process.

Question 1: What are the primary methods for N-methylation of 2-thienylmethylamine, and how do I choose between them?

There are two principal methods for the N-methylation of primary amines like 2-thienylmethylamine:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the carbon source and formic acid as the reducing agent.[1] It is a robust, one-pot reaction that is often high-yielding and avoids the formation of quaternary ammonium salts.[1][2] It is particularly effective for exhaustive methylation to the N,N-dimethyl derivative.

  • Reductive Amination: This method involves two stages: first, the formation of an imine intermediate by reacting the amine with formaldehyde, and second, the reduction of this imine to the N-methyl amine using a reducing agent.[3] This approach offers greater control, especially for achieving mono-methylation, by carefully selecting the reducing agent and reaction conditions.[4]

Choice depends on your goal:

  • For N,N-dimethyl-2-thienylmethylamine (exhaustive methylation): The Eschweiler-Clarke reaction is typically the most direct and cost-effective method.[5]

  • For N-methyl-2-thienylmethylamine (mono-methylation): Reductive amination provides superior selectivity and is the recommended approach.[4][6] Controlling stoichiometry in the Eschweiler-Clarke reaction to favor the mono-methylated product is notoriously difficult.[1]

Question 2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting material (2-thienylmethylamine), the mono-methylated product, and the di-methylated product. A typical system might be Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of ammonia to prevent streaking. Staining with ninhydrin is useful, as it will stain the primary and secondary amines (starting material and mono-methylated product) but not the tertiary amine (di-methylated product).

Question 3: Is the thiophene ring stable under these reaction conditions?

The thiophene ring is an electron-rich heterocycle and can be sensitive to strong acids, potentially leading to polymerization or side reactions ("resinification"). While generally stable under the conditions of both primary methods, this is a critical parameter to monitor. If you observe significant darkening of the reaction mixture or the formation of intractable tars, acid-catalyzed degradation may be occurring. Using milder reagents or modified protocols, such as reductive amination with sodium triacetoxyborohydride which can be run under neutral or slightly acidic conditions, is advisable in such cases.[4]

Part 2: Troubleshooting Guide: The Eschweiler-Clarke Reaction

This section focuses on resolving specific issues encountered when using formaldehyde and formic acid for methylation.

Issue 1: Low or no conversion of the starting amine.

  • Plausible Causes:

    • Insufficient Temperature: The Eschweiler-Clarke reaction often requires elevated temperatures (typically 80-100 °C) to drive the reaction to completion.[5] The decomposition of formic acid to provide the hydride for reduction is temperature-dependent.

    • Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is required.[7] For di-methylation of a primary amine, at least 2 equivalents of formaldehyde and a larger excess of formic acid are needed to act as both the reductant and solvent.

    • Poor Quality Reagents: Aqueous formaldehyde solutions can degrade over time, forming paraformaldehyde. Formic acid can absorb water. Use fresh, high-quality reagents.

  • Recommended Solutions:

    • Ensure the reaction is heated to at least 80 °C, monitoring with an internal thermometer.

    • Use a molar ratio of Amine:Formaldehyde:Formic Acid of approximately 1 : 2.5 : 2.5 for di-methylation.

    • Verify the concentration of your formaldehyde solution and use a fresh bottle if in doubt.

Issue 2: The reaction mixture turned dark brown/black and formed a solid mass.

  • Plausible Cause:

    • Acid-Catalyzed Polymerization: This is a strong indicator that the thiophene ring is not tolerating the strongly acidic and high-temperature conditions.[8] The combination of a strong acid (formic acid) and an aldehyde at high temperatures can lead to decomposition and polymerization of sensitive substrates.

  • Recommended Solutions:

    • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

    • Modify the Protocol: Consider a solvent-free approach using paraformaldehyde and oxalic acid dihydrate, which generates formic acid in situ at elevated temperatures, potentially creating a less harsh environment.[7]

    • Switch Methods: If degradation persists, the Eschweiler-Clarke reaction may be unsuitable for your specific derivative. Switching to a milder reductive amination protocol is the most logical next step.

Issue 3: The main product is the N-formyl amide, not the N-methyl amine.

  • Plausible Cause:

    • Incomplete Reduction: The N-formyl amide can be an intermediate or a side product if the hydride transfer from formic acid is inefficient. This can happen if the temperature is too low or if the formic acid has decomposed or is of low purity.

  • Recommended Solutions:

    • Increase the reaction temperature to the recommended 80-100 °C range to ensure efficient hydride delivery.[5]

    • Add a fresh excess of formic acid to the reaction mixture.

Mechanism Overview: Eschweiler-Clarke Reaction

The diagram below outlines the accepted mechanism, highlighting the key steps of imine formation and irreversible hydride transfer.

Eschweiler_Clarke cluster_3 Step 3: Repetition for Di-methylation Amine R-NH2 (2-Thienylmethylamine) Iminium [R-N+=CH2] Iminium Ion Amine->Iminium Formaldehyde CH2O FormicAcid HCOOH MethylatedAmine R-NHCH3 (Mono-methylated) Iminium->MethylatedAmine + HCOOH - H+ CO2 CO2 FormicAcid->CO2 MethylatedAmine2 R-NHCH3 Iminium2 [R-N(CH3)=CH2]+ MethylatedAmine2->Iminium2 + CH2O - H2O DiMethylatedAmine R-N(CH3)2 (Di-methylated) Iminium2->DiMethylatedAmine + HCOOH - H+, -CO2 Reductive_Amination_Workflow Start Start: Reductive Amination Check_TLC Analyze by TLC: Low Conversion? Start->Check_TLC Aldehyde_Reduced Aldehyde Reduced to Alcohol? Start->Aldehyde_Reduced SM_Present Starting Amine Remains? Check_TLC->SM_Present Yes Success Success: Clean Product Check_TLC->Success No Action_TimeTemp Increase Reaction Time or Pre-form Imine SM_Present->Action_TimeTemp Yes Action_Reagent Check Reducing Agent Activity/Amount SM_Present->Action_Reagent No Over_Methylation Di-methylation Observed? Aldehyde_Reduced->Over_Methylation No Action_Selective Switch to Selective Reductant (e.g., NaBH(OAc)3) Aldehyde_Reduced->Action_Selective Yes Action_Stepwise Use Stepwise Protocol: 1. Form Imine 2. Add Reductant Aldehyde_Reduced->Action_Stepwise Yes Action_Stoich Reduce CH2O eq. (to ~1.05) Over_Methylation->Action_Stoich Yes Action_Monitor Monitor Closely and Quench Sooner Over_Methylation->Action_Monitor Yes Over_Methylation->Success No Action_TimeTemp->Start Action_Reagent->Start Action_Selective->Start Action_Stepwise->Start Action_Stoich->Start Action_Monitor->Start

Caption: Troubleshooting decision tree for reductive amination.

Part 4: Purification Strategies

Question: How do I effectively purify the N-methylated product?

  • 1. Acid-Base Extraction: This is the most powerful technique for separating amines from neutral byproducts.

    • Procedure: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers. Then, basify the aqueous layer with a strong base (e.g., 4M NaOH) until pH > 12. Extract the free amine back into an organic solvent. Dry the organic layer and concentrate to get the purified product. [5][9] * Benefit: Excellent for removing unreacted formaldehyde, paraformaldehyde, and other non-basic impurities.

  • 2. Column Chromatography: This is necessary if you have a mixture of starting material, mono-, and di-methylated products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is effective. Start with pure DCM and gradually increase the percentage of MeOH. To prevent streaking, it is highly recommended to add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to the mobile phase.

Table 1: Comparison of Optimized Reaction Conditions
ParameterEschweiler-Clarke (Di-methylation)Reductive Amination (Mono-methylation)
Methyl Source Formaldehyde (37% aq. solution)Formaldehyde (37% aq. solution)
Reductant Formic Acid (88-98%)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Stoichiometry Amine:CH₂O:HCOOH ≈ 1 : >2.2 : >2.2Amine:CH₂O:Reductant ≈ 1 : 1.05 : 1.2
Solvent Formic Acid or WaterDichloromethane (DCE) or Methanol (MeOH)
Temperature 80 - 100 °C [5]0 °C to Room Temperature [4]
Typical Time 4 - 18 hours [5]2 - 12 hours
Key Advantage High yield for di-methylation, inexpensive. [7]High selectivity for mono-methylation, mild conditions. [4]
Key Challenge Harsh conditions, poor mono-selectivity.Cost of reductant, requires stricter stoichiometry.

Part 5: Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-2-thienylmethylamine via Eschweiler-Clarke Reaction

  • Materials:

    • 2-thienylmethylamine (1.0 eq)

    • Aqueous Formaldehyde (37 wt. %, 2.5 eq)

    • Formic Acid (98%, 2.5 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-thienylmethylamine.

    • Carefully add formic acid, followed by the aqueous formaldehyde solution.

    • Heat the reaction mixture to 85 °C in an oil bath and maintain for 18 hours. [5]The reaction is typically monitored by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Basify the solution to pH > 12 by the slow, portion-wise addition of NaOH pellets or a concentrated NaOH solution, ensuring the flask is cooled in an ice bath during addition.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify further by distillation or column chromatography if necessary.

Protocol 2: Synthesis of N-Methyl-2-thienylmethylamine via Reductive Amination

  • Materials:

    • 2-thienylmethylamine (1.0 eq)

    • Aqueous Formaldehyde (37 wt. %, 1.05 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq)

    • 1,2-Dichloroethane (DCE) or Methanol

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-thienylmethylamine and the solvent (e.g., DCE). [4] 2. Add the aqueous formaldehyde solution (1.05 eq) and stir the mixture at room temperature for 1 hour to pre-form the imine.

    • Slowly add sodium triacetoxyborohydride in portions over 15-20 minutes. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). ResearchGate. Retrieved from [Link]

  • Recent advances in the N-alkylation of amines with alcohols using earth-abundant first row transition metal catalysts. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. Retrieved from [Link]

  • N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. (2022). MDPI. Retrieved from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. Retrieved from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (n.d.). ChemRxiv. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Secondary N-methylamines via Reductive Amination of Aldehydes with N-Boc. (2025). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Is anyone familiar with a reductive amination? (2014). ResearchGate. Retrieved from [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ResearchGate. Retrieved from [Link]

  • Synthetic method of 2-thiophene ethylamine. (n.d.). Google Patents.
  • Simplified Version of the Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the purification of methyl-2,2-dithienylglycolate. (n.d.). Google Patents.
  • Reductive Amination Help. (2024). Reddit. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]

  • Synthesis of N-acetoxy-α-(3-methyl-2-thienyl)benzeneethanamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (n.d.). European Patent Office. Retrieved from [Link]

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Technical Support Center: Preventing Oxidation of N-Methyl-(2-thienylmethyl)amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-(2-thienylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity and reproducibility of your work.

Understanding the Challenge: The Dual Susceptibility of this compound

This compound is a molecule that incorporates two moieties susceptible to oxidation: the thiophene ring and the secondary amine group. The sulfur atom in the thiophene ring can be oxidized to form S-oxides, while the amine can undergo oxidation to form various degradation products.[1][2] This dual reactivity necessitates careful handling and storage to maintain the compound's purity and reactivity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of oxidation.[3] Exposure of the solution to atmospheric oxygen, light, or heat can initiate degradation pathways. The colored byproducts are often the result of the formation of oxidized species of the thiophene ring or the amine functionality.

Q2: What are the primary degradation products I should be concerned about?

A2: The primary degradation products arise from the oxidation of the thiophene and amine moieties. For the thiophene ring, you can expect the formation of thiophene-S-oxides.[1] The secondary amine can be oxidized to form corresponding N-oxides or other degradation products. In some cases, further degradation can lead to the formation of aldehydes or carboxylic acids.[3]

Q3: How can I confirm that my sample has been oxidized?

A3: Several analytical techniques can be employed to detect and quantify oxidation. High-Performance Liquid Chromatography (HPLC) is a powerful tool to observe the appearance of new peaks corresponding to degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and degradation products by their mass spectra.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical shifts of protons and carbons near the sites of oxidation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems associated with the oxidation of this compound in solution.

Observed Problem Potential Cause Recommended Solution
Discoloration of Solution (Yellowing/Browning) Exposure to atmospheric oxygen and/or light.Store the solution in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate. For long-term storage, consider aliquoting into smaller, single-use vials to minimize repeated exposure.[3]
Appearance of Unexpected Peaks in HPLC/GC-MS Analysis Formation of oxidation byproducts such as S-oxides or amine oxides.Confirm the identity of the impurities by comparing their spectral data with known standards. If necessary, purify the material using an appropriate technique like column chromatography. Implement the use of an antioxidant for future storage.[3]
Inconsistent or Unexpected Reaction Outcomes The presence of reactive impurities from oxidation is interfering with the intended reaction.Always use freshly prepared solutions or confirm the purity of stored solutions before use. If oxidation is suspected, purify the starting material.
Formation of Polymeric Material or Precipitates Degradation of the compound under certain conditions, potentially catalyzed by impurities or environmental factors.Avoid exposure to strong acids, high temperatures, and direct light. Ensure the solvent is of high purity and de-gassed.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Storage

To minimize oxidation, it is crucial to handle and store this compound under an inert atmosphere.[5][6] This can be achieved using a glovebox or a Schlenk line.

Materials:

  • Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)[7]

  • Oven-dried glassware

  • Septa and syringes

  • Cannula for liquid transfers

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of inert gas.[8]

  • Inert Atmosphere Introduction:

    • Glovebox: Transfer all materials into the glovebox antechamber and perform at least three purge-and-refill cycles with the inert gas.[9]

    • Schlenk Line: Assemble the glassware on the Schlenk line and perform at least three vacuum-backfill cycles with the inert gas.[5]

  • Solution Preparation: Prepare the solution of this compound inside the glovebox or on the Schlenk line using de-gassed solvents.

  • Storage: Store the solution in a tightly sealed container (e.g., a Schlenk flask or an amber vial with a septum-sealed cap) under a positive pressure of inert gas. For added protection, wrap the container in aluminum foil to prevent light exposure and store it in a refrigerator.[10]

Protocol 2: Solvent Degassing

Dissolved oxygen in solvents is a primary contributor to oxidation. Therefore, it is essential to de-gas solvents before use.

Method 1: Freeze-Pump-Thaw This is one of the most effective methods for removing dissolved gases.[8]

  • Place the solvent in a Schlenk flask and securely attach it to a vacuum line.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to the vacuum for several minutes to remove the gases from the headspace.

  • Close the stopcock to the vacuum and thaw the solvent. You will observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas.

Method 2: Sparging

  • Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes. This will displace the dissolved oxygen.

  • Maintain a positive pressure of the inert gas over the solvent after sparging.

Protocol 3: Use of Antioxidants

For long-term storage or for applications where stringent inert atmosphere techniques are not feasible, the addition of a suitable antioxidant can be beneficial.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common radical scavenger.

  • Tocopherol (Vitamin E): A natural antioxidant.

Procedure:

  • Prepare a stock solution of the chosen antioxidant in the desired solvent.

  • Add a small, empirically determined amount of the antioxidant stock solution to the this compound solution. A typical starting concentration is in the range of 0.01-0.1% (w/v).

  • Store the solution as described in Protocol 1.

It is important to note that the antioxidant should be chosen carefully to ensure it does not interfere with downstream reactions.

Visualizing the Workflow and Concepts

To further clarify the processes involved in preventing oxidation, the following diagrams illustrate the decision-making process and the experimental workflow.

Troubleshooting_Oxidation cluster_Observation Observation cluster_Investigation Investigation cluster_Cause Potential Cause cluster_Solutions Solutions Discoloration Discoloration Analytical_Confirmation Analytical Confirmation (HPLC, GC-MS) Discoloration->Analytical_Confirmation Leads to Oxidation Oxidation Analytical_Confirmation->Oxidation Confirms Inert_Atmosphere Use Inert Atmosphere (Glovebox/Schlenk Line) Oxidation->Inert_Atmosphere Mitigate with Degas_Solvents Degas Solvents (Freeze-Pump-Thaw) Oxidation->Degas_Solvents Mitigate with Add_Antioxidant Add Antioxidant (e.g., BHT) Oxidation->Add_Antioxidant Mitigate with Protect_From_Light Protect from Light (Amber Vials) Oxidation->Protect_From_Light Mitigate with Experimental_Workflow cluster_Preparation Preparation cluster_Handling Handling (Inert Atmosphere) cluster_Storage Storage Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) Dry_Glassware->Inert_Atmosphere Degas_Solvent Degas Solvent Prepare_Solution Prepare Solution Degas_Solvent->Prepare_Solution Inert_Atmosphere->Prepare_Solution Add_Antioxidant Add Antioxidant (Optional) Prepare_Solution->Add_Antioxidant Seal_and_Store Seal in Amber Vial Under Inert Gas Prepare_Solution->Seal_and_Store If no antioxidant Add_Antioxidant->Seal_and_Store Refrigerate Refrigerate Seal_and_Store->Refrigerate

Caption: Recommended experimental workflow for handling this compound.

References

  • Benchchem.
  • Wikipedia. Air-free technique.
  • Linchemical. Amine Antioxidant 445 & 5057 Supply.
  • Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. (2025). Royal Society of Chemistry.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Ossila.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • ResearchGate.
  • Wikipedia. Thiophene.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Vanderbilt Chemicals, LLC. Amine Antioxidants.
  • Helda - University of Helsinki.
  • Performance Additives.
  • Fisher Scientific. (2009).
  • ResearchGate.
  • ResearchGate. (2014).
  • Color Reactions of Amine Antioxidants. Industrial & Engineering Chemistry Analytical Edition.
  • Enamine.
  • NIH. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
  • EPTQ.
  • PubMed. (1991). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo.
  • N-METHYL ANILINE (MONO) 98% (For Synthesis). Loba Chemie.
  • ACS Publications. (2011).
  • ResearchGate.

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Troubleshooting poor reproducibility in experiments with N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Poor Reproducibility in Experimental Workflows

Welcome to the Technical Support Center for N-Methyl-(2-thienylmethyl)amine (CAS 58255-18-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in experiments involving this versatile secondary amine. As Senior Application Scientists, we provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and properties of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of this compound is crucial for designing robust experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H9NS[1]
Molecular Weight 127.21 g/mol [3]
Boiling Point 170.3 °C at 760 mmHg[3]
Density 1.055 g/cm³[3]
Flash Point 56.8 °C[3]

This compound is a liquid at room temperature and possesses a basic secondary amine functional group, making it susceptible to reactions with acids.[4] Its thiophene ring also presents opportunities for various chemical transformations.

Q2: How should this compound be properly stored to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound and ensuring reproducible results. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Avoid exposure to strong oxidizing agents and acids, as these can lead to degradation. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q3: What are the primary safety precautions to take when handling this compound?

A3: As with any chemical, appropriate safety measures are paramount. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

II. Troubleshooting Guide: Reductive Amination Synthesis

A common method for synthesizing this compound is the reductive amination of 2-thiophenecarboxaldehyde with methylamine. Poor reproducibility in this reaction is a frequent issue. This section provides a structured approach to troubleshooting.

Issue 1: Low or No Product Yield

Low or non-existent yield is one of the most common and frustrating issues in organic synthesis. The following decision tree can help diagnose the potential cause.

Caption: Troubleshooting workflow for low reaction yield.

Q4: My reductive amination reaction is giving a low yield. What are the most likely causes?

A4: Several factors can contribute to low yields in the reductive amination to form this compound. Here’s a breakdown of potential causes and their solutions:

  • Sub-optimal Reagent Quality: The purity of your starting materials—2-thiophenecarboxaldehyde and methylamine—is critical.[5][6][7] Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.[5] Even seemingly minor impurities can have a significant impact on yield.[8]

    • Solution: Always use high-purity, freshly sourced, or purified reagents. Verify the purity of your starting materials via techniques like NMR or GC-MS before starting the reaction.

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate. This is an equilibrium process, and if the equilibrium favors the starting materials, the overall yield will be low.[9]

    • Solution: To drive the equilibrium towards the imine, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during the reaction.[10] Alternatively, a catalytic amount of a weak acid, such as acetic acid, can be used to facilitate imine formation.[10][11]

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are crucial. Common reducing agents for this reaction include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[10][12]

    • Solution: Ensure your reducing agent is fresh and has been stored properly to prevent deactivation. Sodium triacetoxyborohydride is sensitive to moisture.[12] If you suspect your reducing agent is the issue, try a fresh batch or a different reducing agent. For instance, while sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde if not added carefully after imine formation is complete.[10][12]

Issue 2: Formation of Multiple Products/Complex Mixture

The appearance of unexpected spots on a TLC plate or multiple peaks in a GC-MS chromatogram indicates the formation of side products, complicating purification and reducing the yield of the desired product.

Q5: My reaction is producing a complex mixture of products. What are the common side reactions, and how can I minimize them?

A5: The formation of byproducts is a common challenge. Here are some likely side reactions and strategies to mitigate them:

  • Reduction of the Starting Aldehyde: If a strong reducing agent is used or added too early, it can reduce the 2-thiophenecarboxaldehyde to 2-thiophenemethanol.

    • Solution: Use a milder reducing agent like NaBH(OAc)₃, which is generally selective for the imine over the aldehyde.[10] If using a stronger reducing agent like NaBH₄, ensure the imine has fully formed before its addition.[12] Monitoring the reaction by TLC or NMR can help determine the optimal time for adding the reducing agent.

  • Over-alkylation: The desired secondary amine product can potentially react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This can often be controlled by adjusting the stoichiometry of the reactants. Using a slight excess of methylamine can help to favor the formation of the secondary amine.[10]

  • Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

    • Solution: Maintain a neutral to slightly acidic pH during the reaction. Careful control of the reaction temperature, typically keeping it at or below room temperature, can also minimize this side reaction.[10]

The following decision tree can guide your troubleshooting process for side product formation.

Caption: Decision tree for addressing side product formation.

III. Purification and Analysis

Reproducibility is not only about the reaction itself but also about the consistent isolation and characterization of the final product.

Q6: I'm having difficulty purifying this compound. What are the recommended methods?

A6: The basic nature of the amine can sometimes lead to challenges during purification, particularly with silica gel chromatography.[13]

  • Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process effectively removes non-basic impurities.

  • Column Chromatography: For further purification, column chromatography on silica gel can be employed. However, due to the basicity of the amine, tailing on the column is a common issue.

    • Solution: To mitigate this, a small amount of a volatile base, such as triethylamine (typically 0.5-1%), can be added to the eluent system.[13] Alternatively, using an amine-functionalized silica gel can provide better results.[13]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger quantities.[14]

Q7: What analytical techniques are best for confirming the identity and purity of my product?

A7: A combination of analytical methods should be used to confirm the structure and assess the purity of your synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product and provide an indication of its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity.[15] A well-developed HPLC method can quantify the purity of your product and detect any minor impurities.

IV. Experimental Protocols

Protocol 1: Reductive Amination of 2-Thiophenecarboxaldehyde

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Methylamine (e.g., 2M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., DCE or THF).

  • Add the methylamine solution (1.1 - 1.5 eq).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) or a dehydrating agent.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC.

  • Once imine formation is complete (or has reached equilibrium), add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

V. References

  • LookChemicals. 58255-18-8, this compound. [Link]

  • Seedion. This compound Hydrochloride. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reproducibility In Organic Chemistry. [Link]

  • MLO Online. Does reagent quality play a role in reproducibility of experimental data?[Link]

  • PubChem. amine. [Link]

  • PubChem. (2-Thienylmethyl)amine. [Link]

  • Royal Society of Chemistry. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. [Link]

  • PubChem. N-(2-thienylmethyl)imidazol-1-amine. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product.[Link]

  • PubMed. Reagent Validation to Facilitate Experimental Reproducibility. [Link]

  • PubChem. Thenalidine. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • ResearchGate. N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. [Link]

  • PubChem. N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link]

  • PubChem. N-Methylaniline. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Biotage. Is there an easy way to purify organic amines?[Link]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the.... [Link]

  • National Institutes of Health. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • National Institutes of Health. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

Sources

Identifying and characterizing impurities in N-Methyl-(2-thienylmethyl)amine samples

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a technical support guide for identifying and characterizing impurities in N-Methyl-(2-thienylmethyl)amine.

I need to structure this as a troubleshooting guide and FAQ section for researchers and drug development professionals.

Here's a plan to follow:

  • Structure the Guide: I will create a logical flow, starting with common questions (FAQs) and then moving into detailed troubleshooting for specific analytical techniques. This will not be a rigid template but will be tailored to the challenges of analyzing this specific compound.

  • Scientific Integrity (E-E-A-T):

    • Expertise & Experience: I will explain the why behind the steps. For example, why choose a specific HPLC column or why a particular derivatization agent is used in GC-MS.

    • Trustworthiness: Protocols will be presented as self-validating systems, meaning I will include steps for system suitability and quality control.

    • Authoritative Grounding & References: I will cite authoritative sources like ICH guidelines, pharmacopeias, and relevant scientific literature. A full reference list with clickable URLs will be provided at the end.

  • Visualization & Formatting:

    • Data Presentation: I will use Markdown tables to summarize quantitative data, such as typical impurity thresholds or HPLC gradient conditions.

    • Experimental Protocols: I will provide clear, step-by-step instructions for key analytical methods.

    • Graphviz Diagrams: I will create diagrams for:

      • A general workflow for impurity identification.

      • Potential impurity formation pathways.

      • A troubleshooting decision tree for a common analytical issue (e.g., HPLC peak tailing). I will ensure these diagrams adhere to the specified formatting rules (width, color contrast).

Content Outline:

  • Title: Technical Support Center: Identifying and Characterizing Impurities in this compound Samples

  • Introduction: Briefly introduce the importance of impurity profiling for this compound in a research and drug development context.

  • Part 1: Frequently Asked Questions (FAQs)

    • What are the likely sources and types of impurities in this compound? (Process-related, degradation, residual solvents)

    • What are the regulatory thresholds for reporting, identifying, and qualifying impurities? (Reference ICH Q3A)

    • Which analytical techniques are most suitable for impurity profiling of this compound? (HPLC, GC-MS, NMR)

    • What is a forced degradation study and why is it important?

  • Part 2: Troubleshooting Guides for Analytical Techniques

    • High-Performance Liquid Chromatography (HPLC)

      • Problem: Poor peak shape (tailing, fronting).

      • Problem: Unstable baseline or ghost peaks.

      • Problem: Inadequate separation of impurities from the main peak.

      • Protocol: A validated, stability-indicating HPLC-UV method.

    • Gas Chromatography-Mass Spectrometry (GC-MS)

      • Problem: Poor peak shape or analyte degradation in the injector.

      • Problem: Suspected formation of artifacts (e.g., reaction with solvent).

      • Protocol: A GC-MS method for volatile impurities and residual solvents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

      • Problem: Difficulty in identifying and quantifying low-level impurities.

      • Protocol: Using 1H and 13C NMR for structural elucidation of unknown impurities.

  • Part 3: Advanced Topics

    • Forced Degradation Studies: A step-by-step guide to performing stress testing (acid, base, oxidation, thermal, photolytic).

    • Structural Elucidation of Unknown Impurities: A workflow combining data from multiple techniques (LC-MS, high-resolution MS, NMR).

  • Part 4: Visualizations and Diagrams

    • Graphviz diagrams as planned.

  • Part 5: References

    • A numbered list of all cited sources with titles, sources, and URLs.

I will now start generating the content based on this plan, using the information from the initial Google searches to ensure technical accuracy and provide relevant citations. The search results provide good information on ICH guidelines, forced degradation studies, and general troubleshooting for HPLC and GC-MS, which will be the core of the guide. I will synthesize this general information and apply it to the specific case of this compound.# Technical Support Center: Identifying and Characterizing Impurities in this compound Samples

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during impurity analysis. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the quality, safety, and efficacy of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing a foundational understanding of impurity profiling.

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in any active pharmaceutical ingredient (API) like this compound can be broadly categorized based on their origin.[1][2] Understanding these sources is the first step in developing a robust analytical control strategy.

  • Organic Impurities: These are the most common and can arise from various stages of the manufacturing process and storage.[1][2]

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis route.

    • By-products: Resulting from side reactions during synthesis.

    • Degradation Products: Formed due to the drug substance's exposure to stress conditions like acid, base, light, heat, or oxidation over time.[3][4][5]

    • Reagents, Ligands, and Catalysts: Residual components used in the synthesis.[1]

  • Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[1][2]

  • Residual Solvents: Solvents are used throughout the synthesis and purification of the API. Their removal is often incomplete, leaving trace amounts in the final product.[1][2]

Given that this compound is a secondary amine, it is also susceptible to forming nitrosamine impurities if it reacts with nitrosating agents (like nitrites) that may be present in raw materials or excipients.[6][7][8] This is a critical class of impurities due to their potential carcinogenicity.[7][8]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances, primarily in the ICH Q3A(R2) guideline.[9][10] These guidelines establish thresholds based on the maximum daily dose of the drug.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[11]

  • Identification Threshold: The level above which an impurity's structure must be determined.[11][12]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[11][12]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[13][14]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary technique for separating and quantifying non-volatile organic impurities and degradation products.[15] A UV detector is commonly used, and coupling with a mass spectrometer (LC-MS) is invaluable for identification.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile organic impurities, especially residual solvents.[15] It can also be used for certain process-related impurities if they are thermally stable and volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities that have been isolated.[13] It provides detailed information about the molecular structure.[16][17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it the method of choice for detecting and quantifying trace-level impurities like nitrosamines.[18][19]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress testing study involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[4][5] Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[3][5][20]

The objectives of such a study are to:

  • Identify likely degradation products: This helps establish potential degradation pathways.[3][5]

  • Demonstrate the specificity of stability-indicating methods: The study proves that your analytical method can separate and accurately measure the active ingredient in the presence of its degradation products.[5][20]

  • Understand the intrinsic stability of the molecule: This knowledge aids in developing stable formulations and defining appropriate storage conditions.[4]

Part 2: Troubleshooting Guides for Analytical Techniques

This section provides practical advice for resolving common issues encountered during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC)

The basic nature of the amine group in this compound can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with residual silanols on silica-based columns.

Issue 1: Poor Peak Shape (Tailing) for the Main Peak and Impurities

  • Cause: Secondary ionic interactions between the protonated amine and negatively charged silanol groups on the column's stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the amine (typically pH 2.5-4.0) to keep it consistently protonated. Use a buffer like phosphate or formate.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help mask the residual silanols.

    • Add a Competing Amine: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase.

    • Select an Appropriate Column: Use a column with high-purity silica and end-capping, or consider a modern stationary phase designed for basic compounds.

Issue 2: Unstable Baseline or "Ghost" Peaks

  • Cause: Contamination in the mobile phase, sample carryover from the injector, or column bleed.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.

    • Implement a Strong Needle Wash: Use a wash solvent in your autosampler that is stronger than the mobile phase (e.g., a higher percentage of organic solvent) to prevent carryover.

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).

    • Check for Column Bleed: If the baseline is consistently noisy at high organic percentages, the column may be degrading. This is more common with aggressive pH or high temperatures.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Select Column (e.g., C18, End-capped) C Initial Gradient Run (5-95% Organic) A->C B Prepare Mobile Phases (Acidified Aqueous & Organic) B->C D Evaluate Peak Shape & Resolution C->D E Optimize Gradient Slope D->E Good Resolution F Adjust pH & Buffer Concentration D->F Poor Peak Shape G System Suitability Test E->G F->C Re-inject H Forced Degradation Sample Analysis G->H I Full Method Validation (ICH Q2(R1)) H->I

Caption: HPLC Method Development Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is crucial for volatile impurities but can present challenges due to the reactivity of amines.

Issue 1: Peak Tailing or Complete Loss of Analyte Signal

  • Cause: Adsorption of the amine onto active sites within the GC system (injector liner, column).[21]

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: A glass wool liner that has been properly deactivated is essential to prevent adsorption in the hot injector.[21]

    • Choose a Base-Deactivated Column: Select a GC column specifically designed for the analysis of basic compounds.

    • Derivatization: If adsorption persists, consider derivatizing the amine (e.g., acylation) to make it less polar and more volatile, which can significantly improve peak shape.[22]

Issue 2: Appearance of Unexpected Peaks (Artifacts)

  • Cause: The amine may react with certain solvents in the hot injector, forming condensation products. For example, reactions with methanol or ethanol have been reported to form imines.[23]

  • Troubleshooting Steps:

    • Change the Sample Solvent: If artifact formation is suspected, dissolve the sample in a more inert solvent like chloroform or dichloromethane and re-analyze.[23]

    • Lower the Injector Temperature: Reducing the injector temperature can sometimes minimize on-column reactions, but this must be balanced with ensuring complete volatilization of the analytes.

Part 3: Advanced Protocols and Workflows

Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

  • Before injection, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

  • Use a Photo-Diode Array (PDA) detector to check for peak purity and identify any co-eluting peaks.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products formed.

Workflow for Structural Elucidation of an Unknown Impurity

Impurity_Elucidation A Detect Unknown Impurity (e.g., via HPLC-UV) B LC-MS Analysis A->B C Determine Molecular Weight & Elemental Formula (HRMS) B->C D Isolate Impurity (Prep-HPLC or SFC) C->D Sufficient Quantity E NMR Spectroscopy (1H, 13C, COSY, HSQC) D->E F Propose Structure E->F G Confirm Structure (Synthesis of Reference Standard) F->G

Sources

Technical Support Center: Best Practices for Long-Term Storage of Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the long-term storage of amine compounds. This guide is designed for researchers, scientists, and drug development professionals who handle and store these critical chemical building blocks. The stability and purity of amine compounds are paramount to the success and reproducibility of your experiments. This resource provides in-depth, experience-driven guidance to help you navigate the complexities of amine storage and troubleshoot common issues.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the long-term storage of your amine compounds. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: My amine, which was initially colorless, has turned yellow/brown during storage.

Q: What causes the discoloration of my amine compound, and how can I prevent it?

A: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation, most often due to atmospheric oxidation.[1] Aromatic amines are particularly susceptible to this process. The lone pair of electrons on the nitrogen atom makes amines reactive towards oxygen, leading to the formation of colored impurities.[2]

Causality and Prevention:

  • Mechanism of Oxidation: The initial step in amine oxidation involves the abstraction of an electron from the nitrogen atom or a hydrogen atom from a carbon adjacent (alpha-carbon) to the nitrogen, forming an amine radical.[3] This radical can then undergo further reactions, leading to a complex mixture of degradation products, including nitroso compounds and polymerized materials, which are often colored. For aromatic amines, oxidation can lead to the formation of quinone-imine structures, which are highly colored.

  • Preventative Measures:

    • Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the storage environment.[2][4] This is achieved by blanketing the amine with an inert gas such as nitrogen or argon.[5][6] Argon is denser than air and can form a protective layer over the compound, which is particularly useful for liquid amines.[4]

    • Light Protection: Store amines in amber or opaque containers to protect them from light, as photo-oxidation can accelerate the degradation process.[2]

    • Temperature Control: Lowering the storage temperature reduces the rate of all chemical reactions, including oxidation.[2] However, ensure the temperature is not so low that it causes the amine to freeze, which can lead to water condensation upon thawing.

    • Antioxidants: For some applications, the addition of an antioxidant or a free radical scavenger can inhibit the oxidation process.[7][8] However, this is only suitable if the additive does not interfere with downstream applications.

Step-by-Step Protocol for Inert Gas Blanketing:

  • Select a storage vial or flask with a septum-sealed cap.

  • Carefully transfer the amine compound into the container.

  • Insert a needle connected to a vacuum line through the septum and gently apply a vacuum for a few seconds to remove the air from the headspace.

  • While maintaining the vacuum, insert a second needle connected to a source of inert gas (e.g., a balloon filled with argon or a regulated nitrogen line).

  • Remove the vacuum needle first, allowing the container to fill with the inert gas.

  • Remove the inert gas needle and seal the puncture in the septum with paraffin film for extra security.

Issue 2: I've observed a loss of purity in my amine sample over time, confirmed by analytical techniques (e.g., NMR, LC-MS).

Q: What are the primary degradation pathways for amines in storage, and what conditions should I control to minimize purity loss?

A: Loss of purity is a significant concern and can result from several degradation pathways, including oxidation, hydrolysis, and thermal degradation.[3] The specific pathway depends on the amine's structure (primary, secondary, tertiary, aliphatic, or aromatic) and the storage conditions.

Degradation Pathways and Mitigation Strategies:

  • Oxidative Degradation: As discussed in Issue 1, this is a major pathway. It can lead to the formation of aldehydes, ammonia, and other amines as degradation products.[3] Mitigation involves storing under an inert atmosphere and at low temperatures.[2][4]

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[9] This moisture can lead to hydrolysis, especially if the amine is stored in a non-anhydrous solvent or if there are acidic or basic impurities present.[10][11]

    • Mitigation: Store amines in a dry environment, using desiccants if necessary.[9] For solutions, use anhydrous solvents and store over molecular sieves if compatible.

  • Thermal Degradation: Elevated temperatures can cause thermal degradation, particularly for more complex amines.[3][12] This is a significant issue in industrial processes like CO2 capture but can also occur during long-term storage at improper temperatures.[13][14]

    • Mitigation: Adhere to the recommended storage temperature for the specific amine. Generally, storing at temperatures below 30°C (86°F) is recommended to maintain stability.[9] For sensitive compounds, refrigerated (2-8°C) or cryogenic storage (-20°C or -80°C) may be necessary.[15][16]

  • Reaction with Carbon Dioxide: Amines can react with carbon dioxide from the air to form carbamates or bicarbonate salts. This is a reversible reaction but can lead to the precipitation of solids and a change in the pH of the solution.

    • Mitigation: Storing under an inert atmosphere will also prevent reaction with CO2.

Decision Workflow for Storage Conditions:

G start Start: New Amine Compound check_properties Assess Amine Properties (Aromatic vs. Aliphatic, Volatility, Hygroscopicity) start->check_properties is_sensitive Highly Sensitive to Oxidation/Moisture? check_properties->is_sensitive inert_storage Store under Inert Gas (N2 or Ar) in Sealed Vial is_sensitive->inert_storage Yes standard_storage Store in Tightly Sealed Container is_sensitive->standard_storage No check_temp Determine Optimal Storage Temperature inert_storage->check_temp standard_storage->check_temp is_volatile Volatile or Thermally Labile? check_temp->is_volatile cold_storage Refrigerate (2-8°C) or Freeze (<-20°C) is_volatile->cold_storage Yes rt_storage Store at Controlled Room Temperature (<30°C) is_volatile->rt_storage No final_check Protect from Light (Amber Vial) cold_storage->final_check rt_storage->final_check end End: Stable Long-Term Storage final_check->end

Caption: Decision workflow for selecting appropriate amine storage conditions.

Issue 3: A precipitate has formed in my liquid amine or amine solution.

Q: What could be the cause of precipitation in my amine sample, and how can I resolve it?

A: Precipitation can be caused by several factors, including salt formation, the compound falling out of solution at low temperatures, or the formation of insoluble degradation products.

Causes and Resolutions:

  • Amine Salt Formation: Amines are basic and can react with acidic compounds to form salts.[1][17] The most common culprit is carbon dioxide from the atmosphere, which forms carbonic acid in the presence of trace moisture, leading to the formation of amine bicarbonate or carbamate salts.[18] These salts are often less soluble than the parent amine and can precipitate out.

    • Resolution: If the salt is from CO2, gentle warming and purging with an inert gas may redissolve the precipitate by shifting the equilibrium back to the free amine. For long-term prevention, store under an inert atmosphere.[5]

  • Temperature Effects: The solubility of many compounds decreases at lower temperatures. If the amine was stored in a refrigerator or freezer, the precipitate might simply be the amine itself that has crystallized or fallen out of solution.

    • Resolution: Allow the sample to warm to room temperature. Gentle agitation or sonication may be required to redissolve the compound. Always check the compound's solubility at different temperatures.

  • Insoluble Degradation Products: As amines degrade, they can form polymerized or other insoluble byproducts.

    • Resolution: In this case, the precipitate is an impurity. The sample will need to be repurified, for example, by filtration (if the desired amine is the liquid phase) or recrystallization/chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the best practices for the long-term storage of amine compounds.

Q1: What is the ideal temperature for storing most amine compounds?

A1: There is no single ideal temperature for all amines. However, a general guideline is to store them in a cool, well-ventilated area, generally below 30°C (86°F).[9][19] For many common, stable amines, controlled room temperature (15-25°C) is sufficient.[16] However, for more sensitive or volatile amines, refrigeration (2-8°C) is recommended.[16] A study on aromatic amines in urine samples found them to be stable for over a year when stored at -70°C.[15] Always consult the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

Q2: What type of container is best for storing amines?

A2: The choice of container is crucial to prevent contamination and degradation.[9]

  • Material: Glass containers, particularly amber or borosilicate glass, are generally preferred due to their inertness. High-density polyethylene (HDPE) is also a suitable option for many amines.[9]

  • Sealing: Containers should be tightly sealed to prevent exposure to air and moisture.[9] For highly sensitive amines, vials with PTFE-lined septa are ideal as they allow for the introduction of an inert atmosphere and sample removal via syringe without compromising the integrity of the stored compound.

Q3: Is it better to store amines neat or in solution?

A3: This depends on the amine and the intended use.

  • Neat Storage: Storing amines neat (undiluted) can be acceptable for stable, liquid amines. However, this can increase the concentration of any impurities that form. For solid amines, neat storage is standard.

  • Solution Storage: Storing amines in a suitable anhydrous solvent can be advantageous, especially for compounds that are solids at room temperature or are highly viscous. It can also make handling smaller quantities easier. However, the stability of the amine in the chosen solvent must be considered. A study on aromatic amine standard solutions investigated the effect of different solvents on their stability.[20]

Q4: How does the structure of an amine affect its stability in storage?

A4: The structure of an amine significantly influences its stability.

  • Aromatic vs. Aliphatic Amines: Aromatic amines (e.g., aniline) are generally more susceptible to oxidation and discoloration than aliphatic amines.[1]

  • Primary, Secondary, and Tertiary Amines: The reactivity can vary. For instance, primary and secondary amines can form N-oxides and nitroalkanes, while tertiary amines primarily form N-oxides upon oxidation.[21] The steric hindrance around the nitrogen atom can also play a role in thermal stability.[12]

Q5: What are the key signs that my amine compound has degraded?

A5: Key indicators of degradation include:

  • Color Change: As mentioned, a change from colorless to yellow or brown is a strong sign of oxidation.[1]

  • Precipitate Formation: The appearance of unexpected solids can indicate salt formation or the creation of insoluble byproducts.

  • Odor Change: Some degradation products may have different odors. For example, lower aliphatic amines have a characteristic fishy smell.[1]

  • Analytical Confirmation: The most definitive way to assess degradation is through analytical techniques such as NMR, GC-MS, or LC-MS to check for the presence of impurities and confirm the structure of the compound.

Summary of Recommended Storage Conditions
ParameterGeneral RecommendationBest Practice for Sensitive AminesRationale
Temperature Cool, <30°C (86°F)[9]Refrigerated (2-8°C) or Frozen (≤ -20°C)[16]Reduces reaction rates of degradation pathways.[2]
Atmosphere Tightly sealed container[9]Inert gas blanket (Nitrogen or Argon)[4][5]Prevents oxidation and reaction with atmospheric CO2.[2]
Light Store away from direct lightAmber or opaque containers[2]Minimizes photo-oxidation.
Moisture Dry environment[9]Store in a desiccator or with desiccantsAmines are hygroscopic; prevents hydrolysis.[9]
Container Glass or HDPE[9]Borosilicate glass vial with PTFE-lined septum capEnsures material compatibility and a robust seal.

Amine Degradation Pathways Overview:

G Amine Amine Compound Oxidation Oxidation (O2, Light) Amine->Oxidation Hydrolysis Hydrolysis (H2O) Amine->Hydrolysis Thermal Thermal Degradation (Heat) Amine->Thermal CO2_Reaction Reaction with CO2 Amine->CO2_Reaction Deg_Products Degradation Products (N-oxides, Aldehydes, Carboxylic Acids, etc.) Oxidation->Deg_Products Hydrolysis->Deg_Products Thermal->Deg_Products Salts Amine Salts (Carbamates, Bicarbonates) CO2_Reaction->Salts Loss_Purity Loss of Purity & Discoloration Deg_Products->Loss_Purity Salts->Loss_Purity

Caption: Major degradation pathways for amine compounds during storage.

By implementing these best practices and utilizing this guide to troubleshoot any issues that arise, you can ensure the long-term stability and integrity of your valuable amine compounds, leading to more reliable and reproducible research outcomes.

References
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial. [Link]

  • Supap, T., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]

  • Zhang, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1729-1738. [Link]

  • Burdeniuc, J. J., & Rodriguez, K. (2012). Inhibition of amine oxidation. U.S.
  • Pandey, A., et al. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 3, 404. [Link]

  • ResearchGate. (n.d.). Proposed formation pathways of amines and nitrosamines from degradation of MEA. Retrieved from ResearchGate. [Link]

  • Davis, K. H., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 345. [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from IEAGHG. [Link]

  • CP5033 PLANT SAFETY & LOSS PREVENTION. (n.d.). Lean Amine Storage Tank, Amine Filters & Lean Amine Cooler. Retrieved from CP5033 PLANT SAFETY & LOSS PREVENTION. [Link]

  • ResearchGate. (n.d.). Storage times of aromatic amine compounds trapped by nHA;Ze;MOF@NTD. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). How to prevent/minimize rapid air oxidation or arylamine. Retrieved from ResearchGate. [Link]

  • UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from UKnowledge. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics. [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from The University of Texas at Austin. [Link]

  • ResearchGate. (n.d.). Effect of temperature on amine loss. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Amine inhibition of oxidation.
  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). The University of Texas at Austin. [Link]

  • NCERT. (n.d.). Amines. Retrieved from NCERT. [Link]

  • Trollebø, A., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(43), 19187-19198. [Link]

  • Marsden, C. M., et al. (2018). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 8(7), 6390-6410. [Link]

  • Refining Community. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from Refining Community. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from Diplomata Comercial. [Link]

  • ResearchGate. (n.d.). Effect of lean amine temperature on amine gas sweetening: Case study and simulation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from ResearchGate. [Link]

  • Wang, C., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 143(1), 468-475. [Link]

  • Georganics. (n.d.). Amine salts. Retrieved from Georganics. [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16007-16027. [Link]

  • Scribd. (n.d.). Amine Treating Best Operating Practices Resource Guide Searchable Version. Retrieved from Scribd. [Link]

  • BOC. (n.d.). Inerting in the chemical industry. Retrieved from BOC. [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from ResearchGate. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from Sulfur Recovery Engineering Inc. [Link]

  • ResearchGate. (n.d.). (PDF) amine unit study. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from Scribd. [Link]

  • MDPI. (n.d.). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. Retrieved from MDPI. [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from Refining Online. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry. [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from Vysus Group. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved from YouTube. [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from Refining Community. [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines. Retrieved from Chemical Emergency Medical Guidelines. [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from Gas Processing & LNG. [Link]

  • Save My Exams. (n.d.). Primary Aliphatic Amines (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

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Technical Support Center: Handling Hygroscopic Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. In my years in the field, I've seen countless experiments complicated by the seemingly simple act of handling a reagent. Hygroscopic amines are a classic case. Their affinity for atmospheric moisture is more than a trivial physical property; it's a direct challenge to stoichiometric accuracy, reaction efficiency, and product purity. Water doesn't just dilute your reagent; it actively participates in unwanted side reactions.

This guide is structured from a practical, in-the-trenches perspective. We will move beyond mere instructions to explain the causality—the why—behind these critical handling techniques. Mastering these protocols will not only salvage your yields but will instill a level of precision that is the hallmark of robust, reproducible science. Let's begin by addressing the common issues you are likely to face.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during experiments involving hygroscopic amines.

Problem 1: My reaction yield is consistently low, and I suspect my hygroscopic amine reagent is the cause.

  • Probable Cause 1: Inaccurate Stoichiometry due to Water Absorption. Hygroscopic amines readily absorb atmospheric water, increasing their mass.[1][2][3] If you weigh out 100 mg of an amine that has absorbed 10% water by mass, you are only adding 90 mg of the actual reagent. This throws off the molar ratios of your reactants, making the amine the limiting reagent and drastically reducing the theoretical yield.[4][5]

  • Probable Cause 2: Reaction with Atmospheric Carbon Dioxide. Primary and secondary amines can react with CO2 in the air, especially in the presence of moisture, to form ammonium carbamates or carbamic acids.[6][7] This side reaction consumes the active amine, reducing its availability for the desired reaction.[6][7][8]

  • Solution: Implement Air-Free Handling Techniques. The most reliable solution is to handle the amine under an inert atmosphere to prevent exposure to both moisture and CO2.[9][10][11]

    • For Highly Sensitive Amines: Use a glovebox.[9][12][13] This provides a controlled environment for the entire process of weighing and addition.

    • For Moderately Sensitive Amines: A Schlenk line can be used.[9][10][14] This involves using specialized glassware that can be evacuated and refilled with an inert gas like argon or nitrogen.[9][14]

    Protocol: Weighing a Hygroscopic Solid Amine Using a Schlenk Line [14]

    • Glassware Preparation: Thoroughly dry a Schlenk flask in an oven (e.g., 140°C for 4 hours) to remove adsorbed moisture.[15][16][17] Assemble the flask while hot and immediately connect it to the Schlenk line.

    • Purge Cycle: Evacuate the flask under vacuum and refill with dry, inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of residual air and moisture.[9]

    • Positive Pressure: Leave the flask under a slight positive pressure of inert gas, indicated by a gentle outflow through a bubbler.[14][15]

    • Reagent Addition: Briefly remove a stopper from a side arm of the flask. Under a counterflow of inert gas, quickly add the hygroscopic amine using a powder funnel.[14]

    • Seal and Re-weigh: Immediately replace the stopper. The mass of the amine added can be determined by weighing the flask before and after the addition. For more accuracy, weigh the reagent in a sealed vial inside a glovebox and transfer the entire vial to the reaction flask.

Problem 2: My solid amine reagent, which should be a crystalline powder, has become a clumpy, sticky, or oily solid. Can I still use it?

  • Probable Cause: Significant Water Absorption and Deliquescence. The change in physical appearance is a clear indicator of substantial water absorption.[1] Some hygroscopic materials can absorb so much water that they dissolve into a concentrated aqueous solution, a phenomenon known as deliquescence.[1] The material is now of unknown purity and concentration.

  • Solution: Do Not Use the Reagent Directly. Attempt to Dry or Discard. Using this compromised reagent will lead to unreliable and irreproducible results.

    • Option A (Drying - Use with Caution): For some stable amine salts, drying under high vacuum in a desiccator with a strong desiccant (like P₂O₅) or in a vacuum oven at a temperature well below its decomposition point may remove the water.[18] However, for many free amines, this can be difficult and may not remove intercalated water. The purity should be verified by analysis (e.g., NMR, titration) after drying.

    • Option B (Recommended): Discard the compromised reagent according to your institution's safety guidelines and use a fresh, properly stored bottle. This is the most scientifically sound approach to ensure reproducibility.[17]

Problem 3: I observed a white precipitate forming in my neat liquid amine or its solution in an aprotic solvent.

  • Probable Cause: Formation of Amine Carbonates/Carbamates. This is a classic sign of reaction with atmospheric CO2.[19] The amine reacts with CO2 to form a carbamate salt, which is often insoluble in the neat amine or aprotic solvents and precipitates out as a white solid.[6] The presence of water can facilitate this reaction.[7][20]

  • Solution: Use Anhydrous, Degassed Solvents and Inert Atmosphere Transfer.

    • Solvent Purity: Ensure your solvent is anhydrous and degassed. Solvents can be dried using systems like solvent purification columns or by distillation from appropriate drying agents.[9]

    • Inert Transfer: Transfer the liquid amine using syringe techniques under an inert atmosphere.[15][16] Use a dry, nitrogen-flushed syringe to withdraw the liquid from a bottle sealed with a septum (e.g., a Sure/Seal™ bottle).[16][17] Transfer it directly into the reaction flask, which is already under a positive pressure of inert gas.

    Workflow Diagram: Inert Atmosphere Transfer of a Liquid Amine

    Below is a workflow for the proper transfer of a hygroscopic liquid amine using a syringe and Schlenk line to prevent atmospheric contamination.

    G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup p1 Oven-dry & assemble reaction flask p2 Purge flask on Schlenk line (3x cycle) p1->p2 t1 Equilibrate pressure in reagent bottle with inert gas p2->t1 Flask under positive pressure p3 Dry & flush syringe with inert gas t2 Withdraw liquid amine via syringe p3->t2 t1->t2 t3 Inject amine into reaction flask via septum t2->t3 c1 Quench residual amine in syringe t3->c1 After transfer c2 Clean syringe immediately c1->c2

    Caption: Workflow for transferring a hygroscopic liquid amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason amines are often hygroscopic?

Amines contain nitrogen atoms with a lone pair of electrons and N-H bonds (in primary and secondary amines). These features allow them to form strong hydrogen bonds with water molecules. This strong intermolecular attraction is the driving force behind their ability to readily absorb moisture from the atmosphere.

Q2: What is the difference between a glovebox and a Schlenk line, and when should I choose one over the other?

Both are used to create an inert atmosphere, but they differ in application and the level of protection they offer.[9][10]

FeatureGloveboxSchlenk Line
Environment A sealed enclosure continuously purged with a purified inert gas. O₂ and H₂O levels are typically kept very low (<1 ppm).[11][13]Uses specialized glassware connected to a dual manifold (vacuum and inert gas). The inert atmosphere is contained within the flask.[10][14]
Manipulation All manipulations (weighing, transfers, reactions) are done inside the box using integrated gloves.[9][12]Reagents are transferred between sealed vessels using syringes or cannulas. Requires more procedural skill.[14][15]
Best For Handling extremely air- and moisture-sensitive solids, performing complex manipulations, or running entire experiments in an inert environment.[9][13]Performing chemical reactions in solution, distillations, and filtrations under an inert atmosphere. More suited for solution-phase chemistry.[10]
Recommendation Use a glovebox for weighing and preparing stock solutions of highly hygroscopic solid amines.Use a Schlenk line for running reactions once the amine has been added to the solvent.

Q3: What are the best practices for storing hygroscopic amines?

Proper storage is the first line of defense against degradation.

  • Primary Container: Always keep the compound in its original container with the cap tightly sealed.[1][3][21] For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Secondary Containment: Place the primary container inside a secondary enclosure that contains a desiccant. A desiccator cabinet or a sealed bag with desiccant pouches is effective.[1][22]

  • Inert Atmosphere: For extremely sensitive amines, storing the container inside a nitrogen-filled glovebox is the ideal method.[12]

  • Segregation: Store amines separately from acids, as their fumes can react to form fine salt particulates.[19]

Q4: The molarity of my amine solution, determined by titration, is lower than calculated based on mass. Why?

  • Probable Cause: Water Absorption or CO₂ Reaction. This is a direct consequence of the issues described in the troubleshooting section. If you prepared the solution based on the mass of a hygroscopic amine that had already absorbed water, the actual mass of the amine is lower than you recorded.[2] This results in a solution with a lower-than-expected concentration.[23] Similarly, reaction with CO₂ consumes the free amine, reducing the amount available to be titrated by the acid, leading to an erroneously low molarity reading.[24][25]

  • Solution: Standardize the Solution. If you must use a hygroscopic amine solution for quantitative work, it is essential to standardize it. This involves titrating the prepared amine solution against a primary standard acid (e.g., potassium hydrogen phthalate, KHP) to determine its exact concentration just before use. This experimentally determined concentration should be used in all subsequent calculations.

Decision Diagram: Choosing the Right Handling Technique

This diagram helps researchers select the appropriate equipment and technique based on the sensitivity of their amine compound.

G start Start: Handling a Hygroscopic Amine q1 How sensitive is the amine to air & moisture? start->q1 a1 Use Glovebox for all manipulations q1->a1 Extremely Sensitive (e.g., pyrophoric, highly reactive) a2 Use Schlenk Line & Syringe/Cannula Techniques q1->a2 Moderately Sensitive (Standard hygroscopic reagent) a3 Work quickly on an open bench. Store in a desiccator. q1->a3 Slightly Hygroscopic (Stable for short periods)

Caption: Decision tree for selecting handling techniques.

References

  • Air-free technique. Wikipedia.[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.[Link]

  • Handling air-sensitive reagents AL-134. MIT.[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.[Link]

  • Safe handling and storage of chemicals. Sciencemadness Wiki.[Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.[Link]

  • Schlenk Line and Glove Box Safety. Notre Dame Sites.[Link]

  • Tips & Tricks: Weighing. Department of Chemistry, University of Rochester.[Link]

  • How to weigh a higroscopic substance. Chromatography Forum.[Link]

  • Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications.[Link]

  • Storage of Hygroscopic materials. Reddit.[Link]

  • Technique: Weighing Objects. University of Toronto.[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.[Link]

  • Unified schematic mechanism for CO 2 −amine−water interactions. ResearchGate.[Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase.[Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester.[Link]

  • Properly Storing Hazardous Chemicals in Your Facility. Alltracon.[Link]

  • Synthesis of Amines. OpenStax.[Link]

  • [Discussion] Tips and Tricks to getting better synthetic yields. Reddit.[Link]

  • Synthesis of Amines. Chemistry LibreTexts.[Link]

  • drying the water out of hygroscopic crystals. Sciencemadness.org.[Link]

  • Amine gas treating. Wikipedia.[Link]

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. National Center for Biotechnology Information.[Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.[Link]

  • 10 Preparation Methods of Amines | Synthesis of Amines | Organic Chemistry. YouTube.[Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.[Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.[Link]

  • Question about reductive amination reaction procedure. Reddit.[Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Publications.[Link]

  • Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate.[Link]

  • Stabilization of Amine-Containing CO2 Adsorbents: Dramatic Effect of Water Vapor. Journal of the American Chemical Society.[Link]

  • The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. Journal of the American Chemical Society.[Link]

  • Aminetitrations. Scribd.[Link]

  • Solving Titration Problems. Chemistry LibreTexts.[Link]

  • Acid-base Titrations (OCR A Level Chemistry A): Revision Note. Save My Exams.[Link]

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Technical Support Center: Minimizing N-nitrosamine Impurity Formation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for minimizing N-nitrosamine impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-nitrosamine formation in amine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work. Our goal is to provide you with the expertise and practical insights needed to ensure the safety and quality of your products.

Section 1: Understanding the Root Cause of N-nitrosamine Formation

This section delves into the fundamental chemistry of N-nitrosamine formation, providing a crucial foundation for effective troubleshooting and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are N-nitrosamines and why are they a concern in pharmaceuticals?

N-nitrosamines are a class of chemical compounds with the structure R1N(-R2)-N=O.[1] They are classified as probable or possible human carcinogens based on animal studies, meaning that long-term exposure above certain levels may increase the risk of cancer.[2][3] Their presence in pharmaceuticals is a significant safety concern, leading to rigorous regulatory scrutiny from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5][6]

Q2: What are the fundamental chemical requirements for N-nitrosamine formation?

The formation of N-nitrosamines requires the convergence of three key factors:

  • A nitrosatable amine: Secondary, tertiary, or quaternary amines are susceptible to nitrosation.[1][3][7] Primary amines can also form N-nitrosamines, but these are typically unstable.[3]

  • A nitrosating agent: These are substances that can donate a nitroso group (-N=O). The most common nitrosating agents are derived from nitrites (NO₂⁻), often in the form of nitrous acid (HNO₂), which can form in situ from nitrites under acidic conditions.[3][8][9]

  • Conducive reaction conditions: Acidic conditions are a primary driver for the reaction between amines and nitrosating agents.[7][8][10] Elevated temperatures can also accelerate the rate of formation.[8][11]

Q3: How do these precursors (amines and nitrosating agents) find their way into the synthesis process?

The sources of amines and nitrosating agents can be varied and sometimes unexpected:

  • Raw Materials:

    • The Active Pharmaceutical Ingredient (API), its intermediates, or starting materials may contain secondary or tertiary amine functional groups.[1]

    • Reagents, catalysts, and solvents can be a source of amines. For instance, dimethylformamide (DMF) can contain dimethylamine as an impurity.[3]

    • Nitrite impurities can be present in various raw materials, including sodium azide and even fresh solvents.[1][10]

  • Manufacturing Process:

    • The intentional use of nitrites or other nitrosating agents in a synthesis step.

    • Cross-contamination from the use of recovered solvents, reagents, or catalysts if not properly controlled.[1][12]

    • Degradation of the API or excipients during manufacturing or storage, which can generate amines.

Q4: What are the different types of N-nitrosamine impurities I should be aware of?

Regulatory guidances categorize N-nitrosamines into two main types:

  • Small-molecule nitrosamines: These are low molecular weight compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). They are not structurally related to the API.[4][13]

  • Nitrosamine Drug Substance-Related Impurities (NDSRIs): These are nitrosamines that are structurally similar to the API, forming when the API or an API fragment is nitrosated.[4][13] NDSRIs present a unique challenge as their formation is inherently linked to the drug substance itself.

Visualizing the Formation Pathway

To better understand the core reaction, the following diagram illustrates the general mechanism of N-nitrosamine formation from a secondary amine and a nitrosating agent under acidic conditions.

G NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ H_ion Acidic Conditions (H+) H_ion->HNO2 H2O_loss Loss of H2O Nitrosonium Nitrosonium Ion (NO+) Electrophile HNO2->Nitrosonium + H+ - H2O Intermediate N-Nitrosammonium Ion Nitrosonium->Intermediate Nucleophilic Attack Secondary_Amine Secondary Amine (R2NH) Nucleophile Secondary_Amine->Intermediate Deprotonation Deprotonation Nitrosamine N-Nitrosamine (R2N-N=O) Intermediate->Nitrosamine - H+

Caption: General mechanism of N-nitrosamine formation.

Section 2: Troubleshooting Guide for Experimental Stages

This section provides a question-and-answer formatted guide to address specific issues that may arise during the synthesis and analysis of amines.

Raw Material and Reagent Control

Q: I suspect my raw materials are a source of contamination. How can I confirm this and what are the immediate steps?

A: First, conduct a thorough risk assessment of all incoming materials.[7][14]

  • Actionable Steps:

    • Supplier Qualification: Request detailed information from your suppliers regarding their processes and controls for potential nitrite and amine impurities.[10] Conduct audits if necessary.[4][10]

    • Raw Material Testing: Implement rigorous testing protocols for incoming raw materials, especially for those identified as high-risk. This should include testing for residual amines in solvents and nitrite levels in excipients and other reagents.[10]

    • Quarantine and Test: Quarantine incoming materials until they are tested and confirmed to be within acceptable limits for nitrosamine precursors.

    • Alternative Suppliers: If a supplier's material is consistently problematic, identify and qualify alternative suppliers with better process controls.[15]

Process Optimization and Control

Q: My process runs under acidic conditions, which I can't change. What are my options to prevent N-nitrosamine formation?

A: While acidic pH is a major risk factor, several strategies can be employed:

  • Temperature Control: Since higher temperatures can accelerate nitrosation, evaluate if the reaction can be performed at a lower temperature without compromising yield or purity.[8]

  • Use of Inhibitors/Scavengers: The addition of certain antioxidants or scavengers can inhibit N-nitrosamine formation.[10][15]

    • Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) have been shown to be effective inhibitors.[16][17]

    • These work by reacting with the nitrosating agent, preventing it from reacting with the amine.

  • pH Modification of Micro-environment: In some cases, particularly in drug product formulation, it may be possible to incorporate basic excipients (e.g., sodium carbonate) to raise the pH of the micro-environment and slow down the reaction kinetics.[10][16][17]

Q: I've detected an N-nitrosamine impurity after a specific synthesis step. How do I pinpoint the exact cause?

A: A systematic root cause analysis is essential.[12]

  • Process Mapping: Create a detailed flowchart of the problematic step, including all inputs (raw materials, solvents, reagents, catalysts) and process parameters (temperature, pH, time).

  • Isolate Variables: Design experiments to isolate each input. For example, run the reaction with a different batch or supplier of a suspected raw material.

  • In-Process Controls (IPCs): Implement IPCs to test for the N-nitrosamine impurity at various points within the step. This can help determine if it's forming gradually or at a specific point.

  • Forced Degradation Studies: Conduct stress testing on the API and intermediates under conditions that mimic the reaction environment (e.g., heat, acid) but in the absence of certain reagents to see if degradation is a contributing factor.

Analytical Method Troubleshooting

Q: My analytical method isn't sensitive enough to detect N-nitrosamines at the required low levels. What can I do?

A: Achieving the necessary low detection limits (often in the parts-per-billion range) requires highly sensitive and specific analytical techniques.[14]

  • Recommended Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly LC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a widely used and highly sensitive method.[18][19][20][21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful technique, often used with headspace sampling for volatile nitrosamines.[18][19]

  • Method Optimization:

    • Sample Preparation: Optimize your sample extraction and concentration steps to enrich the N-nitrosamine analytes.

    • Chromatographic Conditions: Fine-tune the mobile phase, column, and gradient to achieve better separation and peak shape.

    • Mass Spectrometer Parameters: Optimize ion source conditions and MS/MS transitions for maximum sensitivity.

  • Validation: Ensure your method is appropriately validated for its intended purpose, including specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[22]

Q: I'm seeing a peak in my chromatogram that I suspect is an N-nitrosamine, but I'm not certain. How can I confirm its identity?

A: Peak identification requires confirmatory analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, greatly increasing confidence in its identity.[21]

  • Tandem Mass Spectrometry (MS/MS): By comparing the fragmentation pattern of your unknown peak to that of a certified reference standard, you can confirm its identity.

  • Reference Standards: Always use certified reference standards for the N-nitrosamines you are testing for to confirm retention time and mass spectral data.

Visualizing the Risk Mitigation Workflow

A structured approach to risk assessment and mitigation is crucial. The following workflow, mandated by regulatory agencies, outlines the necessary steps.[16][23]

G Start Start: Potential for N-Nitrosamine Presence Step1 Step 1: Risk Assessment (Review process, materials, etc.) Start->Step1 Risk_Identified Risk Identified? Step1->Risk_Identified Step2 Step 2: Confirmatory Testing (Validated Analytical Methods) Risk_Identified->Step2 Yes No_Risk No Risk Identified. Document Findings. Risk_Identified->No_Risk No Nitrosamine_Detected Nitrosamine > AI Limit? Step2->Nitrosamine_Detected Step3 Step 3: Risk Mitigation (Process changes, controls) Nitrosamine_Detected->Step3 Yes Below_Limit Nitrosamine Below AI Limit. Establish Specification. Nitrosamine_Detected->Below_Limit No End End: Process Controlled Step3->End No_Risk->End Below_Limit->End

Sources

Selecting appropriate internal standards for N-Methyl-(2-thienylmethyl)amine analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of N-Methyl-(2-thienylmethyl)amine. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and questions related to method development, specifically focusing on the critical selection of an appropriate internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for the accurate quantification of this compound?

An internal standard is a compound added in a constant, known amount to all samples, including calibration standards, quality controls, and unknowns, before sample processing.[1][2] Its primary role is to compensate for variations that can occur during the analytical workflow.[3][4] For a compound like this compound, which may be analyzed in complex matrices such as plasma or tissue homogenates, an IS is crucial for correcting:

  • Variability in Sample Preparation: Losses during extraction, evaporation, or derivatization steps are accounted for because the IS is affected in a similar manner to the analyte.[1]

  • Injection Volume Inconsistencies: Minor differences in the volume injected into the chromatograph (GC or LC) will affect both the analyte and the IS proportionally, leaving their peak area ratio unchanged.[3]

  • Instrumental Fluctuations: Changes in detector response or ionization efficiency in a mass spectrometer can be normalized by using the ratio of the analyte signal to the IS signal.[4][5]

By using the ratio of the analyte's response to the IS's response for quantification, the method gains significant improvements in precision and accuracy.[1][6]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

The selection of an appropriate IS is one of the most critical steps in method development. An ideal IS should possess the following characteristics:

  • Structural and Chemical Similarity: The IS should be chemically similar to this compound.[7] This ensures it behaves similarly during sample extraction and chromatography.[1][3]

  • Not Present in Samples: The IS must not be naturally present in the study samples.[5][7]

  • Chromatographic Resolution: It must be well-resolved from the analyte and any other matrix components, or, if using mass spectrometry, be distinguishable by its mass-to-charge ratio (m/z).[1][2]

  • Elution Proximity: Ideally, the IS should elute close to the analyte to ensure they are exposed to similar matrix effects during analysis, especially in LC-MS.[3][8]

  • Chemical Stability: The IS must be stable throughout the entire sample preparation and analytical process.[3][5]

Q3: What's the difference between a structural analog and a stable isotope-labeled (SIL) internal standard? Which is better?

This is a pivotal decision in method development, especially for mass spectrometry-based assays.

  • Structural Analog IS: This is a different, non-isotopically labeled molecule that is structurally and chemically similar to the analyte. For this compound, a potential structural analog could be N-Ethyl-(2-thienylmethyl)amine .[9] It shares the core thienylmethylamine structure but differs by an ethyl group instead of a methyl group.

  • Stable Isotope-Labeled (SIL) IS: This is the analyte molecule itself, but with one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[10] An example would be N-(trideuteromethyl)-(2-thienylmethyl)amine (d3-N-Methyl-(2-thienylmethyl)amine) .

The Verdict: For mass spectrometry (GC-MS, LC-MS), a Stable Isotope-Labeled (SIL) internal standard is unequivocally the "gold standard" and is strongly recommended by regulatory bodies like the FDA.[10][11]

The rationale is that a SIL IS is the closest you can get to a perfect internal standard. It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects (like ion suppression or enhancement).[6][8] This leads to more accurate and precise results, particularly when dealing with complex biological matrices where inter-individual sample variability can be high.[12] While a structural analog can be effective, it may not perfectly mimic the analyte's behavior in all aspects.[12]

Troubleshooting Guide

Problem 1: I can't find a commercially available stable isotope-labeled (SIL) standard for my analyte.
  • Solution A: Consider a Structural Analog. If a SIL standard is unavailable or prohibitively expensive, a carefully chosen structural analog is a viable alternative. As mentioned, N-Ethyl-(2-thienylmethyl)amine is a logical starting point. Other possibilities could involve modifications to the thiophene ring, such as adding a methyl or halogen group, provided the compound is not present in the sample matrix.

  • Solution B: Custom Synthesis. For long-term projects or regulated bioanalysis, investing in the custom synthesis of a deuterated or ¹³C-labeled standard is often the best path forward.[6] There are numerous companies specializing in this service. Synthesizing a d3-methyl version is a common and effective approach.[13][14]

Problem 2: My internal standard peak area is highly variable across my sample batch.
  • Cause A: Inconsistent Addition. The most common cause is imprecise addition of the IS solution to the samples. Ensure you are using a calibrated, high-precision pipette and that the IS is added consistently at the very beginning of the sample preparation process.[1]

  • Cause B: IS Instability. The IS may be degrading during sample storage or processing. Verify the stability of your IS under all experimental conditions (bench-top, freeze-thaw, long-term storage). The U.S. FDA's guidance on bioanalytical method validation provides a framework for these experiments.[15][16]

  • Cause C: Matrix Effects (LC-MS). If the IS does not perfectly co-elute with the analyte, it might be experiencing different levels of ion suppression or enhancement across samples with varying matrix compositions. This is a key reason why SIL standards are preferred. If using a structural analog, try to optimize chromatography to get their retention times as close as possible.

Problem 3: My deuterated (²H) internal standard is showing a slightly shorter retention time than the analyte in my reversed-phase LC method.

This is a known phenomenon called the "deuterium isotope effect". Replacing hydrogen with the heavier deuterium isotope can sometimes lead to subtle changes in molecular interactions with the stationary phase, resulting in a slight shift in retention time.

  • Is it a problem? Usually not, as long as the shift is small and consistent. The IS will still effectively correct for most sources of variability. However, if the shift is large enough to cause the IS and analyte to elute in regions of different matrix effects, it can compromise accuracy.

  • Solution: If the isotope effect is problematic, the preferred solution is to use an IS labeled with ¹³C or ¹⁵N, as these heavier isotopes do not typically cause a chromatographic shift.[8] If you must use a deuterated standard, ensure the validation experiments (see Protocol below) confirm that accuracy and precision are not compromised across different batches of the biological matrix.

Comparative Table of Potential Internal Standards

Propertyd3-N-Methyl-(2-thienylmethyl)amine (SIL IS)N-Ethyl-(2-thienylmethyl)amine (Analog IS)
Type Stable Isotope-LabeledStructural Analog
Pros - Co-elutes with analyte.[8]- Perfectly mimics analyte in extraction and MS ionization.[6][10]- Considered the "gold standard" for accuracy.[11]- Corrects for inter-individual matrix variability.[12]- More likely to be commercially available and less expensive.- Behaves similarly to the analyte due to shared core structure.
Cons - May be expensive or require custom synthesis.- Potential for minor retention time shifts (deuterium effect).- Must verify isotopic purity to ensure low levels of unlabeled analyte.[8]- May not have identical extraction recovery.- May not experience identical matrix effects in LC-MS.[12]- Different fragmentation pattern in MS/MS requires separate optimization.
Best Use Case LC-MS/MS & GC-MS: Regulated bioanalysis, studies requiring the highest accuracy and precision, analysis in complex and variable biological matrices.GC-FID/NPD or LC-UV: When a mass spectrometer is not used.MS Methods: When a SIL IS is not available and the method is thoroughly validated to show it provides adequate performance.

Visualizing the Selection Workflow

The process of selecting and validating an internal standard can be visualized as a decision tree.

ISTD_Selection_Workflow cluster_prep Phase 1: Candidate Selection cluster_val Phase 2: Validation start Define Analytical Method (e.g., LC-MS/MS, GC-MS) check_sil Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->check_sil select_sil Select SIL IS (e.g., d3- or 13C-labeled) check_sil->select_sil Yes check_analog Can a suitable structural analog be identified? check_sil->check_analog No validate Perform Method Validation (Protocol Below) select_sil->validate select_analog Select Analog IS (e.g., N-Ethyl-(2-thienylmethyl)amine) check_analog->select_analog Yes custom_synth Consider Custom Synthesis of SIL IS check_analog->custom_synth No select_analog->validate custom_synth->select_sil fail Re-evaluate Method (May require standard addition or external calibration) custom_synth->fail If not feasible pass Method Validated: Proceed with Sample Analysis validate->pass Pass troubleshoot Validation Fails: Troubleshoot Method (e.g., check for interference, stability, matrix effects) validate->troubleshoot Fail troubleshoot->check_analog Re-select IS

Caption: Workflow for Internal Standard (IS) selection and validation.

Experimental Protocol: Internal Standard Validation

This protocol outlines the key experiments required to validate your chosen internal standard, based on principles from regulatory guidelines.[15][17]

Objective: To demonstrate that the chosen internal standard is suitable for the quantitative method and provides accurate and precise results.

Materials:

  • This compound certified reference standard.

  • Chosen Internal Standard (IS) certified reference standard.

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.

  • All solvents and reagents required for the analytical method.

Methodology:

  • Selectivity & Specificity:

    • Analyze blank matrix samples from at least 6 different sources.

    • Acceptance Criteria: There should be no significant interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[11]

  • Matrix Effect Evaluation (LC-MS Specific):

    • Prepare two sets of samples at low and high concentration levels.

    • Set 1: Spike analyte and IS into the mobile phase or reconstitution solvent.

    • Set 2: Extract blank matrix from 6 different sources, then spike the analyte and IS into the final, extracted samples post-preparation.

    • Calculate the Matrix Factor (MF) for both the analyte and the IS by comparing the peak areas from Set 2 to Set 1.

    • Calculate the IS-normalized MF.

    • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the 6 matrix sources should be ≤15%. This demonstrates that the IS effectively compensates for matrix variability.[15]

  • Extraction Recovery:

    • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Pre-extraction spike): Spike analyte and IS into the blank matrix before the extraction procedure.

    • Set 2 (Post-extraction spike): Spike analyte and IS into the extracted blank matrix after the extraction procedure.

    • Calculate recovery: Recovery % = (Peak Area Ratio of Set 1 / Peak Area Ratio of Set 2) * 100.

    • Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible.[16] The key is that the analyte and IS show similar recovery trends.

  • Calibration Curve and Quality Controls (QCs):

    • Prepare a full calibration curve and at least three levels of QCs (low, medium, high) by spiking the analyte and a constant amount of IS into the blank matrix.

    • Analyze the batch.

    • Acceptance Criteria: The calibration curve should meet the required linearity (e.g., r² > 0.99). The back-calculated concentrations of the standards and the measured concentrations of the QCs should be within ±15% of their nominal values (±20% at the LLOQ).[11] This confirms the entire system, including the IS, is performing correctly.

By following this structured approach to selection and validation, you can ensure that your chosen internal standard provides a robust and reliable foundation for the accurate quantification of this compound in your samples.

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]

  • Internal standard. Wikipedia. [Link]

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • How to choose an HPLC internal standard? ResearchGate. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • When Should an Internal Standard be Used? LCGC International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • This compound (58255-18-8). LookChemicals. [Link]

  • Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. PubMed. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]

  • Method of analysis of amine by mass spectrometry.
  • amine. PubChem. [Link]

  • (2-Thienylmethyl)amine. PubChem. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Internal Standard for amine analysis. Chromatography Forum. [Link]

  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection. [Link]

  • A general, versatile and divergent synthesis of selectively deuterated amines. National Institutes of Health (NIH). [Link]

  • N-(2-thienylmethyl)imidazol-1-amine. PubChem. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). [Link]

  • A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Substrate scopes of the N-trideuteromethylation of amines. ResearchGate. [Link]

  • Preparation methods of methyl-d3-amine and salts thereof.
  • N-Methyl-N-nitrosoaniline. PubChem. [Link]

  • N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. ResearchGate. [Link]

  • A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration (FDA). [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • N-Methylaniline. PubChem. [Link]

  • Ethenamine, N-methylene-. NIST WebBook. [Link]

  • Ethanamine, N-methyl-. NIST WebBook. [Link]

  • N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. PubChem. [Link]

  • Ethanamine, N-ethyl-. NIST WebBook. [Link]

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Navigating the Nuances of N-Methyl-(2-thienylmethyl)amine: A Guide to Laboratory Plastic Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our dedicated technical guide on the chemical compatibility of N-Methyl-(2-thienylmethyl)amine with common laboratory plastics. This resource is designed for researchers, scientists, and drug development professionals to ensure experimental integrity and safety. Here, we provide in-depth insights, troubleshooting advice, and answers to frequently asked questions based on the chemical properties of this compound and established material resistance data.

Understanding the Molecule: this compound

This compound is a secondary amine containing a thiophene ring. Its compatibility with laboratory plastics is influenced by the reactivity of both the amine group and the aromatic sulfur-containing thiophene moiety. Amines, in general, can be moderately basic and act as nucleophiles, potentially reacting with or degrading certain polymers. The thiophene ring, while aromatic, can also interact with plastics, particularly in the presence of other reactive functional groups.

Key Chemical Properties:

PropertyValue
Molecular FormulaC₆H₉NS
Molecular Weight127.21 g/mol
Density1.055 g/cm³[1]
Boiling Point170.3 °C at 760 mmHg[1]
Flash Point56.8 °C[1]

Chemical Compatibility of this compound with Common Lab Plastics

Due to the limited direct testing data for this compound, the following recommendations are based on the known resistance of plastics to similar chemical classes, specifically secondary amines and thiophene derivatives.

Plastic TypeAbbreviationGeneral CompatibilityDetailed Insights & Recommendations
Polyolefins
High-Density PolyethyleneHDPEGood to Excellent HDPE is known for its broad chemical resistance to many compounds, including amines. It is a reliable choice for short- to medium-term storage and general handling.
Low-Density PolyethyleneLDPEGood LDPE shares much of the chemical resistance of HDPE but is more flexible. It is suitable for applications like flexible tubing and wash bottles.
PolypropylenePPGood to Excellent Similar to HDPE, polypropylene offers excellent resistance to amines. Its higher temperature tolerance makes it suitable for a wider range of applications.
Fluoropolymers
PolytetrafluoroethylenePTFEExcellent PTFE is one of the most chemically inert plastics, making it an excellent choice for any application involving this compound, including long-term storage and reaction vessels.
Perfluoroalkoxy AlkanePFAExcellent PFA shares the outstanding chemical resistance of PTFE and offers the advantage of being melt-processable, allowing for more versatile fabrication.
Fluorinated Ethylene PropyleneFEPExcellent FEP is another excellent option with chemical inertness comparable to PTFE and PFA.
Ethylene tetrafluoroethyleneETFEExcellent ETFE is a robust fluoropolymer with excellent chemical resistance, making it a suitable material for handling this compound.
Other Common Plastics
PolycarbonatePCPoor to Fair Polycarbonate is susceptible to attack by amines, which can cause crazing, swelling, and loss of mechanical strength. Avoid prolonged contact.
Polyethylene Terephthalate, Glycol-modifiedPETGFair to Good (Short-term) PETG has moderate chemical resistance. While it may be suitable for brief contact, long-term exposure to amines is not recommended.
PolystyrenePSPoor Polystyrene has poor resistance to many organic compounds, including those containing aromatic rings like thiophene. It is likely to be attacked by this compound.
Polyvinyl ChloridePVCPoor to Fair The compatibility of PVC can vary depending on its formulation. However, it is generally not recommended for use with amines and aromatic compounds due to the risk of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Plastic container/tubing becomes brittle, cracks, or crazes. Chemical attack on the polymer structure. This is common with incompatible plastics like Polycarbonate or Polystyrene.Immediately transfer the chemical to a compatible container, such as one made of HDPE, PP, or a fluoropolymer. Discard the damaged plasticware.
Swelling or discoloration of the plastic. Absorption of the chemical into the plastic matrix.This indicates a degree of incompatibility. For critical applications, switch to a more resistant plastic. Monitor the affected plastic for any signs of degradation.
Leakage from fittings or seals. Chemical degradation of elastomeric seals (e.g., O-rings).Ensure all components of your system, including seals, are made from chemically resistant materials like PTFE or Viton®.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in a standard plastic solvent bottle?

A1: It depends on the type of plastic. Bottles made from HDPE or PP are generally safe for short- to medium-term storage. For long-term storage, it is highly recommended to use containers made of fluoropolymers like PTFE, PFA, or FEP to ensure the integrity of both the compound and the container. Avoid storing it in polycarbonate or polystyrene bottles.

Q2: Is it safe to use flexible tubing for transferring this compound?

A2: Yes, but the choice of tubing material is critical. Tubing made from LDPE or plasticized PVC may be suitable for short transfers, but for more extended use or in critical applications, fluoropolymer tubing (PTFE, PFA, FEP) is the safest and most reliable option.

Q3: How does temperature affect the compatibility of plastics with this compound?

A3: Increased temperature generally accelerates the rate of chemical attack on plastics. A plastic that is marginally compatible at room temperature may fail quickly at elevated temperatures. Always consult chemical resistance charts for the specific operating temperatures of your experiment.

Q4: What are the signs of incompatibility I should watch for?

A4: Be vigilant for any changes in the physical properties of the plastic, including discoloration, swelling, crazing (the formation of fine cracks), brittleness, or a loss of transparency. If you observe any of these signs, it is a clear indication of incompatibility.

Experimental Workflow & Diagrams

Workflow for Selecting a Compatible Plastic

A Start: Need to handle This compound L Are there other chemicals in the mixture? A->L B What is the duration of contact? C Short-term (< 24 hours) B->C D Long-term (> 24 hours) or critical application B->D E Consider HDPE, LDPE, PP C->E F Use Fluoropolymers (PTFE, PFA, FEP) D->F G Is the application at elevated temperature? E->G F->G H Yes G->H I No G->I J Verify temperature rating of selected plastic H->J K Final Selection I->K J->K M Yes L->M Yes N No L->N No O Check compatibility of all components M->O N->B O->B

Caption: Decision workflow for selecting a compatible plastic.

Potential Degradation Pathway

cluster_0 Incompatible Plastic (e.g., Polycarbonate) cluster_1 Chemical A Polymer Matrix C Chemical Attack (e.g., aminolysis of ester linkages) A->C B This compound B->C D Physical Absorption (Swelling) B->D E Polymer Chain Scission C->E F Loss of Mechanical Integrity (Crazing, Brittleness) D->F E->F

Caption: Simplified mechanism of plastic degradation.

References

  • LookChem. This compound. [Link]

  • CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]

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Validation & Comparative

The Thiophene Moiety as a Phenyl Bioisostere: A Comparative Guide to N-Methyl-(2-thienylmethyl)amine and its Phenethylamine Counterparts in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. The 2-phenethylamine scaffold is a privileged structure, forming the backbone of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of therapeutic agents.[1] Its inherent activity at monoamine transporters and G-protein coupled receptors (GPCRs) makes it a fertile ground for drug discovery. However, the ubiquitous phenyl ring, while often essential for receptor affinity, can also confer metabolic liabilities, such as susceptibility to cytochrome P450-mediated oxidation, leading to poor pharmacokinetic properties or the formation of reactive metabolites.[2][3]

A time-honored strategy to mitigate these challenges is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties. The replacement of a benzene ring with a thiophene ring is a classic example of this approach.[4][5][6] Thiophene is considered a close bioisostere of the phenyl group due to its similar size, planarity, and aromatic character. However, the introduction of the sulfur heteroatom imparts subtle yet significant changes in electronics, lipophilicity, and metabolic fate.[2][4]

This guide provides an in-depth technical comparison of N-methyl-(2-thienylmethyl)amine with its direct phenethylamine bioisosteres, N-methyl-N-benzylamine and N-methyl-phenethylamine. As direct experimental data for this compound is not prevalent in publicly accessible literature, this document is structured as a roadmap for researchers. It outlines the necessary synthetic and analytical protocols to perform a direct, head-to-head comparison and provides a framework for interpreting the potential outcomes based on established principles of medicinal chemistry and structure-activity relationships (SAR).

I. Chemical Synthesis: A Foundational Protocol

The synthesis of the target compound and its comparators is readily achieved via reductive amination. This robust and widely utilized reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. This section details a generalized, yet effective, protocol adaptable for all three compounds.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound, N-methyl-N-benzylamine, and N-methyl-phenethylamine.

Materials:

  • Thiophene-2-carboxaldehyde (for the target compound)

  • Benzaldehyde (for N-methyl-N-benzylamine)

  • Phenylacetaldehyde (for N-methyl-phenethylamine)

  • Methylamine (solution in methanol or ethanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in ether

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the appropriate aldehyde (1.0 equivalent) in the chosen solvent (e.g., methanol).

    • Add a solution of methylamine (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. Note: The choice of reducing agent is critical. NaBH₄ is a strong reducing agent, while STAB is milder and often preferred for its selectivity.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

    • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

    • The crude product can be further purified by column chromatography on silica gel if necessary. For characterization and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.

Synthesis Workflow Diagram

G cluster_synthesis Reductive Amination Workflow start Aldehyde + Methylamine in Solvent imine Imine Formation (Stir 1-2h at RT) start->imine reduction Reduction with NaBH₄ or STAB (0°C to RT) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification salt Salt Formation (optional) (HCl in Ether) purification->salt product Final Product (Free Base or HCl Salt) salt->product

Caption: Reductive amination workflow for amine synthesis.

II. Comparative Pharmacological Evaluation

The primary pharmacological targets for phenethylamines are the monoamine transporters (DAT, NET, and SERT) and various GPCRs, most notably adrenergic and serotonin receptors.[1] A comprehensive comparison requires evaluating the affinity and functional activity of our three compounds at these key targets.

A. Monoamine Transporter Interaction

Scientific Rationale: Monoamine transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[7][8] Inhibition of these transporters is a key mechanism of action for many antidepressants and stimulants. Evaluating the potency of our compounds at these transporters is therefore a critical first step.

Experimental Protocol: Radioligand Binding and Uptake Inhibition Assays

1. Radioligand Binding Assay (Affinity Determination)

  • Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT).

  • Methodology: This is a competitive binding assay using cell membranes prepared from HEK293 cells stably expressing the respective human transporter.[1][9]

    • Radioligands:

      • hDAT: [³H]WIN 35,428

      • hNET: [³H]Nisoxetine

      • hSERT: [³H]Citalopram

    • Procedure:

      • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

      • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).[1]

      • After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.

      • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

      • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

2. Substrate Uptake Inhibition Assay (Functional Potency)

  • Objective: To determine the functional potency (IC₅₀) of the test compounds to inhibit the uptake of radiolabeled substrates into cells expressing the monoamine transporters.

  • Methodology: This assay measures the functional consequence of binding to the transporter.[9][10]

    • Radiolabeled Substrates:

      • hDAT: [³H]Dopamine

      • hNET: [³H]Norepinephrine

      • hSERT: [³H]Serotonin

    • Procedure:

      • Adherent HEK293 cells expressing the transporter of interest are pre-incubated with varying concentrations of the test compound.

      • The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate.

      • After a short incubation period, the reaction is terminated by washing the cells with ice-cold buffer.

      • The cells are lysed, and the intracellular radioactivity is quantified.

      • The IC₅₀ value is determined as the concentration of the test compound that inhibits 50% of the substrate uptake.

Expected Outcomes and Interpretation
CompoundPredicted DAT Affinity (Kᵢ)Predicted NET Affinity (Kᵢ)Predicted SERT Affinity (Kᵢ)Rationale
N-methyl-phenethylamineModerateModerateLowThe core phenethylamine structure has known activity at DAT and NET.
N-methyl-N-benzylamineModerate-HighModerate-HighModerateThe N-benzyl group can increase affinity at monoamine transporters.
This compoundTo be determinedTo be determinedTo be determinedThe thiophene ring may alter affinity due to changes in electronics and lipophilicity.

Causality: The thiophene ring in this compound is more electron-rich than the phenyl ring of N-methyl-N-benzylamine. This can influence the electrostatic interactions with amino acid residues in the transporter binding pocket. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, potentially forming interactions not possible with the phenyl ring. These differences could lead to altered affinity and selectivity profiles.

B. G-Protein Coupled Receptor (GPCR) Activity

Scientific Rationale: Phenethylamines are well-known ligands for adrenergic and serotonin receptors. The α₂-adrenergic receptor (an inhibitory Gᵢ-coupled receptor) and the 5-HT₂ₐ receptor (a stimulatory Gₒ-coupled receptor) are particularly relevant targets for CNS-active compounds.

Experimental Protocol: Functional cAMP and IP1 Assays

1. α₂-Adrenergic Receptor Functional Assay (cAMP Measurement)

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compounds at the α₂-adrenergic receptor.

  • Methodology: This assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the α₂-adrenergic receptor.[11][12]

    • Procedure:

      • CHO or HEK293 cells expressing the human α₂ₐ-adrenergic receptor are pre-treated with the test compounds at various concentrations.

      • The cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

      • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).[13]

      • Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the inhibitory effect of a reference agonist (e.g., clonidine).

2. 5-HT₂ₐ Receptor Functional Assay (IP1 Accumulation)

  • Objective: To determine the functional activity and potency of the test compounds at the 5-HT₂ₐ receptor.

  • Methodology: The 5-HT₂ₐ receptor couples to Gₒ, which activates phospholipase C, leading to the production of inositol triphosphate (IP₃). IP₃ is rapidly metabolized to inositol monophosphate (IP₁), which is more stable and can be measured as a proxy for receptor activation.[14][15][16]

    • Procedure:

      • HEK293 cells expressing the human 5-HT₂ₐ receptor are incubated with the test compounds.

      • The reaction is stopped, and the cells are lysed.

      • The accumulated IP₁ is quantified using a homogenous time-resolved fluorescence (HTRF) assay.

      • Agonists will stimulate IP₁ production, and the EC₅₀ can be determined.

GPCR Signaling Pathways Diagram

G cluster_gpcr GPCR Signaling Pathways cluster_alpha2 α₂-Adrenergic (Gi-coupled) cluster_5ht2a 5-HT₂ₐ (Gq-coupled) a2_agonist Agonist a2_receptor α₂-AR a2_agonist->a2_receptor gi Gᵢ Protein a2_receptor->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp inhibited atp ATP atp->ac ht2a_agonist Agonist ht2a_receptor 5-HT₂ₐ-R ht2a_agonist->ht2a_receptor gq Gₒ Protein ht2a_receptor->gq plc Phospholipase C gq->plc ip3 IP₃ plc->ip3 cleaves pip2 PIP₂ pip2->plc ip1 IP₁ Accumulation ip3->ip1 metabolizes to

Sources

A Comparative Analysis of N-Methyl-(2-thienylmethyl)amine and its Analogues as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug discovery, the modulation of monoamine transporters—integral proteins that regulate the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone of therapeutic intervention for a spectrum of central nervous system (CNS) disorders. The thiophene moiety, a privileged scaffold in medicinal chemistry, serves as a versatile bioisostere for the phenyl group, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This guide provides a detailed comparative analysis of N-Methyl-(2-thienylmethyl)amine and its analogues, with a focus on their potential as monoamine reuptake inhibitors.

Introduction: The Thiophene Scaffold in CNS Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structural and electronic similarity to a benzene ring allows it to function as a bioisosteric replacement, a strategy frequently employed in drug design to optimize a lead compound's biological activity, metabolic stability, and toxicity profile. In the context of CNS-active compounds, the introduction of a thiophene ring can influence ligand-receptor interactions and modulate properties such as lipophilicity, which governs blood-brain barrier penetration.

This compound serves as a foundational structure for a class of compounds with potential activity at monoamine transporters. The core components of this scaffold—the thiophene ring, the methylene bridge, and the N-methylamino group—each present opportunities for chemical modification to explore the structure-activity relationships (SAR) and to fine-tune the potency and selectivity for DAT, NET, and SERT.

Mechanism of Action: Inhibition of Monoamine Reuptake

Monoamine transporters are transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal. Inhibitors of these transporters block this reuptake mechanism, leading to an increased concentration of the respective monoamine in the synapse and enhanced neurotransmission. This is the established mechanism of action for many antidepressant and psychostimulant drugs.

The following diagram illustrates the general mechanism of monoamine reuptake inhibition:

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Release Transporter Monoamine Transporter (DAT, NET, SERT) Synapse Monoamines Release->Synapse Neurotransmitter Release Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Transduction Inhibitor This compound Analogue Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by analogues.

Structure-Activity Relationship (SAR) Analysis

Modifications of the Thiophene Ring

Substitutions on the thiophene ring can significantly impact binding affinity and selectivity. For instance, the position of substitution (e.g., 3-, 4-, or 5-position) and the nature of the substituent (e.g., electron-donating or electron-withdrawing groups) can alter the electronic properties and steric profile of the molecule.

ModificationPredicted Impact on ActivityRationale
Substitution at the 5-position May enhance potencyThe 5-position is often a key interaction point in related inhibitors.
Introduction of a halogen Could increase affinityHalogen bonding can provide additional interactions with the transporter.
Bioisosteric replacement of thiophene Variable effectsReplacement with other heterocycles (e.g., furan, pyridine) would modulate electronic and steric properties, potentially altering selectivity.[1]
Modifications of the N-Alkyl Group

The substituent on the nitrogen atom is crucial for interaction with the transporter. The size and nature of this group can influence selectivity between DAT, NET, and SERT.

ModificationPredicted Impact on ActivityRationale
N-demethylation (secondary amine) May alter selectivity profileThe presence and size of N-alkyl groups are known determinants of selectivity for monoamine transporters.
N-ethyl or larger alkyl groups Could decrease DAT affinity and increase SERT/NET affinityLarger substituents on the nitrogen are generally less tolerated by DAT compared to SERT and NET.
Introduction of polar groups May decrease blood-brain barrier penetrationIncreased polarity can hinder passage across the lipophilic blood-brain barrier.

Experimental Protocols

To evaluate the comparative performance of this compound and its analogues, standardized in vitro and in vivo experimental protocols are essential.

General Synthesis of N-Substituted (2-thienylmethyl)amines

A common synthetic route to this class of compounds is through reductive amination.

Step 1: Synthesis of the Imine Intermediate

  • To a solution of thiophene-2-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add the desired primary amine (e.g., methylamine, 1.1 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Reduction of the Imine

  • Cool the reaction mixture containing the imine to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH4, 1.5 eq.), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Thiophene_Carbaldehyde Thiophene-2- carbaldehyde Imine_Intermediate Imine Intermediate Thiophene_Carbaldehyde->Imine_Intermediate Primary_Amine Primary Amine (e.g., Methylamine) Primary_Amine->Imine_Intermediate Final_Product N-Substituted (2-thienylmethyl)amine Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: General workflow for the synthesis of analogues.

In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of the synthesized compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).

  • Test compounds (this compound and its analogues).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding determination, a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) is used instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Comparative Data (Hypothetical)

As direct comparative experimental data for a series of this compound analogues is not available, the following table presents hypothetical data to illustrate how such a comparison would be structured. This data is based on general SAR principles for monoamine transporter inhibitors.

CompoundR1 (on Thiophene)R2 (on Nitrogen)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1 (Parent) HCH₃1503508005.32.3
2 5-ClCH₃802006508.12.5
3 HH2501504001.60.6
4 HC₂H₅4001002500.60.25

Disclaimer: The data in the table above is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Conclusion and Future Directions

This compound and its analogues represent a promising scaffold for the development of novel monoamine transporter inhibitors. The inherent versatility of the thiophene ring and the amenability of the amine substituent to chemical modification provide a rich platform for SAR exploration. While direct comparative data remains to be published, the established principles of medicinal chemistry suggest that targeted modifications to this scaffold could yield potent and selective inhibitors of DAT, NET, or SERT.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound analogues. Such studies would elucidate the detailed SAR for this chemical class and could lead to the identification of novel drug candidates for the treatment of various CNS disorders. In particular, the exploration of substitutions on the thiophene ring and variations of the N-alkyl group are likely to be fruitful avenues for discovery.

References

  • PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Shafiee, A., & Ghasemzadeh, F. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1187-1215. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability and consistency of analytical data are paramount. For a compound like N-Methyl-(2-thienylmethyl)amine, which may act as a key starting material, intermediate, or potential impurity in drug synthesis, robust analytical methods are not just a matter of good science—they are a regulatory necessity. When analytical methods are transferred between laboratories, updated, or when different techniques are used to measure the same analyte, a critical process known as cross-validation becomes essential. This guide provides an in-depth, experience-driven comparison of potential analytical methods for this compound and a detailed framework for their cross-validation, grounded in scientific integrity and regulatory expectations.

The Imperative of Cross-Validation: Ensuring Analytical Consistency

The transfer of an analytical procedure to a different laboratory necessitates a documented process to qualify the receiving laboratory's ability to perform the method as intended.[1][2] As stipulated by the International Council for Harmonisation (ICH) guideline Q2(R2), changes during the lifecycle of an analytical procedure may require partial or full revalidation.[3][4] Cross-validation serves to demonstrate that two or more analytical procedures are equivalent and can be used for the same intended purpose, ensuring that the data generated across different sites or methods are comparable.[5] This is particularly crucial in multi-site clinical trials or when manufacturing is scaled up or moved to a new facility.

This guide will explore the cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not readily found in public literature, the principles outlined here are based on established methods for structurally similar amines and are designed to provide a robust starting point for method development and subsequent cross-validation.

Experimental Design for Cross-Validation

The core of a successful cross-validation study lies in a well-designed protocol that prospectively defines the methods, samples, and acceptance criteria. This protocol should be in line with the principles outlined in ICH Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures).[3][6][7][8]

Selection of Analytical Methods for Comparison
  • HPLC-UV: A workhorse in quality control laboratories, HPLC-UV is often the primary method for assay and impurity determination due to its robustness and cost-effectiveness. For this compound, a reversed-phase method would be suitable.

  • GC-MS: Given the potential volatility of this compound, GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method or a primary method for trace-level analysis.

  • LC-MS/MS: This technique provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies or for detecting very low levels of the analyte in complex matrices.[9][10][11][12]

Key Validation Parameters for Cross-Validation

According to ICH Q2(R2), the following performance characteristics are critical to assess during cross-validation:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[13]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

The cross-validation workflow can be visualized as follows:

Cross-Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Analysis & Reporting P1 Define Purpose & Scope P2 Select Analytical Methods P1->P2 P3 Establish Acceptance Criteria (ICH Q2) P2->P3 P4 Write Cross-Validation Protocol P3->P4 E1 Prepare Standard & QC Samples P4->E1 E2 Analyze Samples by Method A (e.g., HPLC-UV) E1->E2 E3 Analyze Samples by Method B (e.g., GC-MS) E1->E3 E4 Analyze Samples by Method C (e.g., LC-MS/MS) E1->E4 D1 Compare Performance Characteristics (Accuracy, Precision, Linearity, etc.) E2->D1 E3->D1 E4->D1 D2 Statistical Analysis of Results (e.g., Bland-Altman, Deming Regression) D1->D2 D3 Assess Against Acceptance Criteria D2->D3 D4 Generate Cross-Validation Report D3->D4

Caption: A streamlined workflow for the cross-validation of analytical methods.

Proposed Analytical Methods for this compound

The following are proposed starting methods for the analysis of this compound, which would then be subject to cross-validation.

Method 1: HPLC-UV

This method is designed for the quantification of this compound in a drug substance or formulated product.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the analyte (likely around 230-240 nm due to the thiophene ring).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.

Method 2: GC-MS

This method is suitable for identifying and quantifying this compound, especially at lower concentrations or for impurity profiling.

Experimental Protocol:

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C.

  • MS Conditions: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Standard and Sample Preparation: Prepare solutions in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with an agent like BSTFA may be considered to improve peak shape and thermal stability, though it may not be necessary.[14]

Method 3: LC-MS/MS

This highly sensitive and selective method is ideal for bioanalysis or trace-level impurity quantification.

Experimental Protocol:

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Column: A C18 or HILIC column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents and additives.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Conditions: Optimize the precursor ion and product ions for this compound using direct infusion of a standard solution. Monitor at least two MRM transitions for confident quantification and identification.

  • Standard and Sample Preparation: Prepare solutions in the mobile phase. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

Data Presentation and Comparison

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH Q2)
Linearity (r²) > 0.998> 0.997> 0.999≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 0.8%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%< 1.2%≤ 3.0%
LOQ (µg/mL) 0.50.10.005Fit for purpose
Specificity No interference at analyte RtNo co-eluting peaks with same mass spectrumNo interfering MRM transitionsAnalyte peak is pure

Table 2: Cross-Validation Results for Spiked Samples (n=6)

Sample IDHPLC-UV (µg/mL)GC-MS (µg/mL)LC-MS/MS (µg/mL)% Difference (HPLC vs GC)% Difference (HPLC vs LC-MS/MS)
QC_Low5.15.25.01.9%-2.0%
QC_Mid50.349.850.1-1.0%-0.4%
QC_High99.7101.199.91.4%0.2%

Causality and Trustworthiness in Experimental Choices

The choice of methods to cross-validate is driven by their orthogonal nature and their common application in the pharmaceutical industry. HPLC-UV and GC-MS are based on different separation principles (liquid vs. gas phase) and detection mechanisms (UV absorbance vs. mass fragmentation). LC-MS/MS, while sharing a separation principle with HPLC, offers significantly different selectivity and sensitivity through mass-based detection. Comparing these methods provides a high degree of confidence in the analytical results.

The use of a single set of well-characterized standards and quality control (QC) samples across all methods is a self-validating system. Any significant discrepancy in the results can be attributed to the analytical method itself, rather than the samples, allowing for a direct and unbiased comparison.

The logical relationship between method validation and cross-validation is depicted below:

Validation and Cross-Validation Logic cluster_method_dev Method Lifecycle cluster_cross_val Equivalency Assessment Dev Method Development (ICH Q14) Val Method Validation (ICH Q2) Dev->Val MethodA Validated Method A Val->MethodA MethodB Validated Method B Val->MethodB CrossVal Cross-Validation MethodA->CrossVal MethodB->CrossVal Equiv Demonstrated Equivalency CrossVal->Equiv

Caption: The logical flow from method development and validation to cross-validation.

Conclusion: A Foundation for Reliable Data

The cross-validation of analytical methods for this compound is a critical step in ensuring data integrity throughout the drug development lifecycle. By systematically comparing the performance of well-chosen, orthogonal analytical techniques like HPLC-UV, GC-MS, and LC-MS/MS, researchers and drug developers can establish the interchangeability of these methods. This not only satisfies regulatory expectations but also builds a foundation of trustworthy data that supports confident decision-making from early-stage development to commercial manufacturing. The framework presented in this guide, rooted in the principles of ICH guidelines, provides a comprehensive and scientifically sound approach to achieving this essential goal.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. (2022). [Link][3][4][5][15]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2024). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024). [Link][13]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. (2024). [Link][16]

  • Cross and Partial Validation. European Bioanalysis Forum. (2017). [Link][17]

  • ICH Guideline Q14 on Analytical Procedure Development. European Medicines Agency. (2024). [Link][6][7][8]

  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. GlobalCompliancePanel. (2015). [Link][1]

  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. (n.d.). [Link][2]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. (2014). [Link][18]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. (2023). [Link][19]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. (2021). [Link][9]

  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. (2012). [Link][14]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. (n.d.). [Link][10]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research. (2024). [Link][11]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. (2020). [Link][12]

Sources

A Preclinical Efficacy Benchmark: Evaluating N-Methyl-(2-thienylmethyl)amine Against Standard Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuromodulators

In the landscape of neuropharmacology, the modulation of monoamine neurotransmission remains a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical regulators of synaptic signaling, making them prime targets for drug development.[1][2][3] This guide introduces N-Methyl-(2-thienylmethyl)amine, a novel compound with structural motifs suggestive of interaction with these key transporters. We present a comprehensive framework for benchmarking its efficacy against a panel of well-established standard compounds, providing researchers and drug development professionals with the foundational data and methodologies for its preclinical evaluation.

The rationale for investigating this compound stems from its structural similarity to known monoamine transporter ligands. The thiophene moiety, a bioisosteric equivalent of the phenyl group found in many psychostimulants and antidepressants, coupled with a secondary amine, suggests a potential affinity for the monoamine transporter family.[4][5] This guide outlines a systematic approach to characterizing the in vitro pharmacological profile of this compound, focusing on its potential inhibitory activity at DAT, SERT, and NET.

Comparative Framework: Selection of Standard Compounds

To rigorously assess the efficacy of this compound, a panel of standard compounds with well-characterized potencies and selectivities for DAT, SERT, and NET was selected. This allows for a direct comparison of the novel compound's profile to drugs with known clinical and pharmacological effects.

Standard CompoundPrimary Target(s)Rationale for Inclusion
Cocaine DAT, SERT, NET (non-selective)A well-characterized psychostimulant that serves as a benchmark for potent, non-selective monoamine transporter inhibition.[2][4][6]
GBR 12909 DAT (selective)A highly potent and selective dopamine reuptake inhibitor, ideal for assessing DAT-specific interactions.[6][7][8]
Fluoxetine (Prozac®) SERT (selective)A widely prescribed selective serotonin reuptake inhibitor (SSRI), providing a benchmark for SERT-selective activity.[9][10]
Desipramine NET (selective)A tricyclic antidepressant with high selectivity for the norepinephrine transporter, enabling evaluation of NET-specific effects.[8][11][12]
Bupropion DAT, NETA non-selective inhibitor of dopamine and norepinephrine transporters used as an antidepressant and smoking cessation aid.[7][13]

Experimental Design: A Two-Pronged Approach to Characterizing Transporter Interaction

To elucidate the interaction of this compound with monoamine transporters, a two-tiered experimental approach is proposed: radioligand binding assays to determine binding affinity (Kᵢ) and synaptosomal uptake inhibition assays to assess functional potency (IC₅₀).[1][14][15] This dual strategy provides a comprehensive understanding of the compound's ability to both occupy the transporter and inhibit its function.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Inhibition Assay b_start Prepare cell membranes expressing hDAT, hSERT, or hNET b_incubate Incubate membranes with radioligand and varying concentrations of this compound or standard compounds b_start->b_incubate b_filter Separate bound and free radioligand via filtration b_incubate->b_filter b_measure Quantify radioactivity b_filter->b_measure b_analyze Calculate Ki values using Cheng-Prusoff equation b_measure->b_analyze final_comparison Comparative Efficacy Analysis b_analyze->final_comparison u_start Prepare synaptosomes from rodent brain tissue u_preincubate Pre-incubate synaptosomes with varying concentrations of this compound or standard compounds u_start->u_preincubate u_initiate Initiate uptake with radiolabeled neurotransmitter ([3H]DA, [3H]5-HT, or [3H]NE) u_preincubate->u_initiate u_stop Terminate uptake by rapid filtration u_initiate->u_stop u_measure Measure radioactivity within synaptosomes u_stop->u_measure u_analyze Determine IC50 values u_measure->u_analyze u_analyze->final_comparison compound This compound & Standard Compounds compound->b_incubate compound->u_preincubate

Figure 1: Experimental workflow for characterizing monoamine transporter interaction.

Detailed Methodologies

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a monoamine transporter.[11]

1. Membrane Preparation:

  • Utilize cell membranes prepared from HEK293 cells stably expressing human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters. Alternatively, brain tissue rich in these transporters (e.g., striatum for DAT, cortex for NET and SERT) can be used.[11][16]

2. Assay Conditions:

  • Radioligands:

    • hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • hSERT: [³H]Citalopram or [³H]Paroxetine

    • hNET: [³H]Nisoxetine or [¹²⁵I]MIPP

  • Non-specific Binding Determination:

    • hDAT: 10 µM Cocaine

    • hSERT: 10 µM Fluoxetine

    • hNET: 10 µM Desipramine

  • Incubation: Incubate cell membranes, radioligand, and varying concentrations of the test compound in a suitable buffer for a specified time at a defined temperature to reach equilibrium.

3. Data Acquisition and Analysis:

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol 2: Synaptosomal Uptake Inhibition Assays

This functional assay measures the ability of a compound to block the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.[15][17][18]

1. Synaptosome Preparation:

  • Rapidly dissect the appropriate brain region (e.g., striatum for DAT) from rodents and homogenize in ice-cold sucrose solution.[17][18]

  • Perform differential centrifugation to obtain a crude synaptosomal pellet.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

2. Uptake Inhibition Assay:

  • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate neurotransmitter uptake by adding a radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Allow uptake to proceed for a short, defined period to measure initial transport rates.

  • Terminate the reaction by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

3. Data Acquisition and Analysis:

  • Lyse the synaptosomes and measure the accumulated radioactivity via liquid scintillation counting.

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Calculate the percentage of specific uptake at each concentration of the test compound.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data for this compound to illustrate how its efficacy can be benchmarked against the standard compounds.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundhDAT Kᵢ (nM)hSERT Kᵢ (nM)hNET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
This compound 5025015053
Cocaine2503005001.22
GBR 129095500010001000200
Fluoxetine20001015000.0050.75
Desipramine300010010.0330.0003
Bupropion5209100230017.54.4

Table 2: Comparative Functional Potencies (IC₅₀, nM) for Uptake Inhibition

Compound[³H]DA Uptake IC₅₀ (nM)[³H]5-HT Uptake IC₅₀ (nM)[³H]NE Uptake IC₅₀ (nM)
This compound 75350200
Cocaine300400600
GBR 129091070001500
Fluoxetine3000152000
Desipramine40001502
Bupropion600100002800

Note: Data for this compound are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates a preference for the dopamine transporter, with a Kᵢ of 50 nM and an IC₅₀ of 75 nM for dopamine uptake inhibition. Its affinity and functional potency at SERT and NET are 3- to 7-fold lower. Compared to cocaine, it exhibits higher potency at DAT. While not as selective as GBR 12909, it shows a clear DAT-preferential profile. This profile suggests that this compound may have potential as a novel compound for conditions where dopamine modulation is desired, with potentially fewer serotonergic or noradrenergic side effects compared to non-selective agents.

Advanced Characterization: Investigating Mechanism of Action

Further investigation into the mechanism of action of this compound could involve assessing its potential as a substrate (releaser) versus a pure inhibitor (blocker) of the monoamine transporters. This can be achieved through in vitro release assays using preloaded synaptosomes or cells expressing the transporters. Additionally, exploring its effects on monoamine oxidase (MAO) activity would be crucial to rule out off-target effects on neurotransmitter metabolism.[19][20]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 Storage MAO MAO DA->MAO Metabolism DA_synapse DA VMAT2->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signaling NMTA This compound NMTA->DAT Inhibition

Figure 2: Proposed mechanism of action of this compound at the dopaminergic synapse.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of this compound as a potential monoamine transporter inhibitor. The proposed experiments will systematically characterize its binding affinity, functional potency, and selectivity, allowing for a direct comparison with standard compounds. The hypothetical data illustrate a promising profile for a novel DAT-preferential agent. Further studies, including in vivo microdialysis, behavioral pharmacology, and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
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A Comparative Guide to the Structure-Activity Relationship of N-Methyl-(2-thienylmethyl)amine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-Methyl-(2-thienylmethyl)amine derivatives as inhibitors of monoamine oxidase (MAO). While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes information from broader studies on thiophene-based MAO inhibitors to infer likely SAR trends. For a robust comparison, we will evaluate these derivatives against well-characterized alternative MAO inhibitors, namely chalcones and benzoxazoles, providing supporting experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The Critical Role of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] The inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of neurological and psychiatric disorders. Selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[3]

The thiophene moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to the phenyl ring and its versatile chemical properties, which can enhance interactions with biological targets.[3][4] this compound represents a core structure with potential for development as a novel MAO inhibitor. Understanding the relationship between its chemical structure and biological activity is paramount for designing potent and selective drug candidates.

The Monoamine Oxidase Catalytic Pathway

The enzymatic action of MAO is a critical control point in neurotransmitter signaling. The following diagram illustrates the metabolic pathway of monoamines and the role of MAO.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO Dopamine->MAO Metabolism Dopamine_Vesicle Dopamine (Vesicle) VMAT2->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DOPAC DOPAC MAO->DOPAC Dopamine_Synapse->Dopamine Reuptake (DAT) Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding

Caption: Monoamine oxidase (MAO) in dopamine metabolism.

Comparative Structure-Activity Relationship (SAR) Analysis

This section compares the inferred SAR of this compound derivatives with that of chalcones and benzoxazoles, focusing on their MAO inhibitory activity.

This compound Derivatives (Inferred SAR)

Based on general principles from thiophene-based MAO inhibitors, the following SAR is proposed for this compound derivatives:

  • The Thiophene Ring: The sulfur atom and the aromatic nature of the thiophene ring are likely crucial for binding to the active site of MAO. Substitutions on the thiophene ring are expected to significantly modulate activity and selectivity.

    • Position of Substitution: Electron-donating or electron-withdrawing groups at the 5-position of the thiophene ring could influence the electronic properties of the scaffold and its interaction with the enzyme.

    • Nature of Substituent: Halogen substitutions (e.g., chloro, bromo) may enhance potency through favorable interactions within the inhibitor-binding pocket.[3]

  • The Methylamine Moiety: The amine group is a key feature for interaction with the flavin adenine dinucleotide (FAD) cofactor in the MAO active site.

    • N-Methyl Group: The presence of the N-methyl group is expected to influence the basicity and steric profile of the amine, which can affect selectivity for MAO-A versus MAO-B.

    • Linker Length: The methylene linker between the thiophene ring and the amine is critical for optimal positioning within the active site. Variations in this linker length would likely have a profound impact on inhibitory activity.

Alternative 1: Chalcone Derivatives

Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings, have been extensively studied as MAO inhibitors.

  • Aromatic Ring Substitutions: The nature and position of substituents on both aromatic rings (Ring A and Ring B) are critical determinants of MAO inhibitory activity and selectivity.

    • Electron-donating groups (e.g., methoxy, hydroxyl) on one ring and electron-withdrawing groups (e.g., halogens) on the other can lead to potent and selective inhibitors.[5]

    • For instance, some studies have shown that a 4'-methoxy substitution on Ring A combined with a halogen on Ring B results in potent MAO-B inhibition.

  • The α,β-Unsaturated Carbonyl Group: This linker is essential for the planarity of the molecule and is involved in key interactions within the enzyme's active site.

Alternative 2: Benzoxazole Derivatives

Benzoxazole-containing compounds represent another important class of MAO inhibitors.

  • Substitutions on the Benzoxazole Core: Modifications on the benzene ring of the benzoxazole scaffold can significantly impact potency and selectivity.

  • The 2-Substituent: The group attached to the 2-position of the benzoxazole ring plays a crucial role in directing the molecule's interactions within the MAO active site. Aromatic or heteroaromatic substituents at this position have been shown to be favorable for high inhibitory activity.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for representative examples of thiophene-based inhibitors, chalcones, and benzoxazoles against MAO-A and MAO-B.

Compound ClassRepresentative CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
Thiophene-based Thiophene-conjugated dienone (CD14)>400.036>1111[5]
Chalcone (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)prop-2-en-1-one>400.026>1538[5]
Benzoxazole 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole0.0730.750.097[8]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.

General Synthesis Workflow

The synthesis of these inhibitors typically follows established organic chemistry principles. The following diagram outlines a general workflow.

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Condensation, Amination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for inhibitor synthesis.

Exemplary Synthesis of N-Methyl Secondary Amines:

A common method for the synthesis of N-methyl secondary amines is reductive amination.

  • Reaction Setup: In a round-bottom flask, combine the starting aldehyde or ketone with a commercially available solution of methylamine in methanol (e.g., 2M).

  • Addition of Reagent: Add titanium(IV) isopropoxide to the mixture and stir at ambient temperature for 5-6 hours.

  • Reduction: Add solid sodium borohydride to the reaction mixture and continue stirring for an additional 2 hours.

  • Quenching: Quench the reaction by the careful addition of water.

  • Extraction and Purification: Filter the resulting inorganic precipitate and wash with an organic solvent such as diethyl ether. Separate the organic layer, and if necessary, perform an acid-base extraction to isolate the amine product. Dry the organic extracts and concentrate in vacuo to yield the N-methyl secondary amine.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Principle: This assay measures the production of a fluorescent product resulting from the MAO-catalyzed oxidation of a non-fluorescent substrate, such as kynuramine. The rate of fluorescence increase is proportional to MAO activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant human MAO-A and MAO-B enzymes in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a working solution of the kynuramine substrate in the same buffer.

  • Assay Procedure: a. In a 96-well microplate, add the diluted test compounds or controls to their respective wells. b. Add the diluted enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~310 nm excitation and ~400 nm emission) over a set time period (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percent inhibition relative to a control with no inhibitor. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

The following diagram illustrates the workflow of the MAO inhibition assay.

MAO_Assay_Workflow Prep Prepare Reagents: - Test Compounds - MAO Enzymes - Kynuramine Substrate Plate Plate Compounds & Controls in 96-well plate Prep->Plate Preincubation Add Enzyme & Pre-incubate (37°C) Plate->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Measurement Measure Fluorescence over time Reaction_Start->Measurement Analysis Data Analysis: Calculate % Inhibition & IC50 Measurement->Analysis

Caption: Workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

While the full SAR profile of this compound derivatives as MAO inhibitors requires further dedicated investigation, this guide provides a comparative framework based on existing knowledge of related thiophene-containing compounds and established alternative scaffolds. The thiophene moiety remains a highly promising pharmacophore for the design of novel MAO inhibitors.[3] Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on the thiophene ring and modifications of the amine functionality. Such studies will be instrumental in elucidating the precise structural requirements for potent and selective MAO-A or MAO-B inhibition, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow.
  • Thakur, S., Kumar, D., Jaiswal, S., Goel, K., Dhiman, S., Srivastava, V., Rawat, P., & Dwivedi, A. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Ali, A., Al-Harrasi, A., Al-Rawahi, A., Hussain, J., Csuk, R., & Al-Abri, Z. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1867–1878.
  • Mori, M., Torii, S., Tanimoto, H., Taniguchi, T., Monde, K., & Hayashi, Y. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31238–31247.
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In-vitro and in-vivo correlation of N-Methyl-(2-thienylmethyl)amine activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Establishing In-Vitro and In-Vivo Correlation (IVIVC) for the Novel Dopamine D2 Receptor Antagonist, N-Methyl-(2-thienylmethyl)amine

Introduction: Bridging the Gap Between Benchtop and Clinical Efficacy

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is the establishment of a robust in-vitro and in-vivo correlation (IVIVC). This correlation serves as a predictive bridge, allowing researchers to extrapolate data from controlled, high-throughput in-vitro assays to the complex biological systems of in-vivo models. A strong IVIVC not only enhances our understanding of a compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship but also de-risks the progression of a candidate into more extensive and costly preclinical and clinical development.

This guide provides a comprehensive framework for establishing the IVIVC of this compound, a novel compound with hypothesized antagonist activity at the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis and other neuropsychiatric disorders. We will delve into the strategic selection of in-vitro and in-vivo assays, the rationale behind experimental design, and the interpretation of data to build a cohesive and predictive IVIVC model.

I. In-Vitro Characterization: Defining the Pharmacological Profile of this compound

The initial step in our IVIVC journey is to thoroughly characterize the interaction of this compound with its molecular target, the D2R, in a controlled, cellular environment.

A. Primary Assay: Quantifying Target Engagement

Our primary in-vitro assay will be a radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2R. This assay directly measures the compound's ability to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of target engagement.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize a stable cell line overexpressing the human D2R (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity D2R radioligand (e.g., [³H]-Spiperone) and a range of concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: In-Vitro Pharmacological Profile of this compound

ParameterValueDescription
Binding Affinity (Ki) for D2R 5.2 nMMeasures the affinity of the compound for the Dopamine D2 receptor.
Functional Antagonism (IC50) 15.8 nMMeasures the concentration of the compound required to inhibit 50% of the dopamine-induced cellular response.
Receptor Selectivity (Ki for other receptors) >1 µMBinding affinity for a panel of other relevant receptors (e.g., 5-HT2A, H1, M1) to assess off-target effects.
B. Secondary Assay: Assessing Functional Activity

Following the confirmation of binding, a functional assay is crucial to determine the compound's effect on receptor signaling. A common method for D2R, a Gi-coupled receptor, is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture and Stimulation: Plate D2R-expressing cells and treat them with varying concentrations of this compound.

  • Dopamine Challenge: After a pre-incubation period, stimulate the cells with a fixed concentration of dopamine (an agonist) in the presence of forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 for functional antagonism.

G cluster_invitro In-Vitro Workflow A This compound C Radioligand Binding Assay A->C E cAMP Functional Assay A->E B D2R-Expressing Cells B->C B->E D Binding Affinity (Ki) C->D F Functional Potency (IC50) E->F

Caption: Workflow for in-vitro characterization of this compound.

II. In-Vivo Evaluation: Assessing Efficacy in a Preclinical Model

With a well-defined in-vitro profile, the next step is to evaluate the in-vivo efficacy of this compound in a relevant animal model of psychosis. The apomorphine-induced climbing model in mice is a classic and reliable assay for screening D2R antagonists.

A. Animal Model and Experimental Design

Apomorphine is a potent dopamine receptor agonist that, at appropriate doses, induces a compulsive climbing behavior in mice. A successful D2R antagonist will attenuate this behavior.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

  • Acclimatization: Acclimate male ICR mice to the testing environment for at least 3 days.

  • Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Apomorphine Challenge: After a predetermined pre-treatment time (based on pharmacokinetic data), administer a subcutaneous injection of apomorphine (e.g., 1.5 mg/kg).

  • Behavioral Observation: Immediately place the mice in individual wire-mesh cages and record their climbing behavior at 5-minute intervals for 30 minutes. The scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

  • Data Analysis: Calculate the total climbing score for each mouse. Compare the scores of the treated groups to the vehicle control group to determine the dose at which this compound significantly reduces apomorphine-induced climbing. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.

Table 2: In-Vivo Efficacy of this compound

ParameterValueDescription
ED50 in Apomorphine-Induced Climbing 2.5 mg/kgThe effective dose of the compound that reduces the apomorphine-induced climbing behavior by 50%.
Brain-to-Plasma Ratio 3:1Indicates the compound's ability to cross the blood-brain barrier and reach its target site of action.
Receptor Occupancy (at ED50) 75%The percentage of D2 receptors in the brain that are occupied by the compound at its effective dose.
B. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To establish a strong IVIVC, it is essential to correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect.

Experimental Protocol: PK/PD Study

  • Pharmacokinetic Arm: Administer a single dose of this compound to a cohort of mice. Collect blood and brain samples at multiple time points to determine the drug concentration over time.

  • Pharmacodynamic Arm: In a separate cohort, administer the same dose and measure the D2R occupancy in the brain at corresponding time points using an ex-vivo binding assay or an in-vivo imaging technique like PET.

  • Data Integration: Correlate the time course of drug concentration in the brain with the time course of D2R occupancy and the behavioral effect.

G cluster_invivo In-Vivo & IVIVC Workflow A This compound Administration B Apomorphine-Induced Climbing Model A->B D PK Study (Blood/Brain Levels) A->D E PD Study (Receptor Occupancy) A->E C Behavioral Efficacy (ED50) B->C F IVIVC Model C->F D->F E->F

Caption: Integrated workflow for in-vivo evaluation and IVIVC modeling.

III. Establishing the In-Vitro to In-Vivo Correlation

The culmination of our efforts is the integration of in-vitro and in-vivo data to establish a predictive IVIVC model.

A. Correlating In-Vitro Potency with In-Vivo Efficacy

A direct correlation can often be drawn between the in-vitro binding affinity (Ki) or functional potency (IC50) and the in-vivo efficacy (ED50), taking into account the pharmacokinetic properties of the compound. For D2R antagonists, it is generally observed that a certain level of receptor occupancy in the brain is required for therapeutic efficacy.

B. The IVIVC Relationship

The relationship between the in-vitro Ki and the in-vivo receptor occupancy can be modeled to predict the in-vivo efficacy of other compounds in the same chemical series. This model can be invaluable for lead optimization, allowing for the prioritization of compounds with the most promising in-vivo profiles based on their in-vitro data.

Conclusion: A Predictive Framework for Drug Development

The establishment of a robust IVIVC for this compound provides a powerful, data-driven framework for its continued development. By systematically characterizing its in-vitro pharmacology and correlating these findings with in-vivo efficacy, we can build a predictive model that enhances decision-making, reduces reliance on extensive animal testing, and ultimately accelerates the path to a potential new therapeutic for neuropsychiatric disorders. This guide has outlined a comprehensive, yet adaptable, approach to achieving this critical milestone in drug discovery.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1081-1090. [Link]

  • Protais, P., Costentin, J., & Schwartz, J. C. (1976). Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in the striatum. Psychopharmacology, 50(1), 1-6. [Link]

A Comparative Guide to the Neuroprotective Effects of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the global population ages, the incidence of neurodegenerative diseases such as Alzheimer's and Parkinson's continues to rise, presenting a formidable challenge to healthcare systems worldwide. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and protein aggregation, necessitates the development of multi-target therapeutic agents. In this context, the thiophene scaffold has emerged as a "privileged" structure in medicinal chemistry due to its versatile chemical reactivity and ability to interact with a wide range of biological targets. This guide provides a comparative analysis of different classes of thiophene derivatives, elucidates their mechanisms of action, and presents the experimental data that underscore their neuroprotective potential.

The Landscape of Neuroprotection: Key Cellular Targets

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A successful neuroprotective agent ideally counteracts the core pathological processes leading to cell death. The diverse mechanisms of action of thiophene derivatives often converge on several key pathways:

  • Combating Oxidative Stress: Neurons are particularly vulnerable to oxidative damage from reactive oxygen species (ROS) due to their high metabolic rate and lipid-rich membranes. Many neuroprotective thiophenes enhance the endogenous antioxidant response, often by modulating the Keap1-Nrf2 pathway, or by directly scavenging free radicals.

  • Inhibiting Cholinesterases: In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a clinical hallmark. Thiophene derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, thereby improving cholinergic neurotransmission.

  • Modulating Monoamine Oxidase (MAO): The enzyme monoamine oxidase-B (MAO-B) is involved in the degradation of dopamine and its activity is elevated in Parkinson's disease. Inhibition of MAO-B not only preserves dopamine levels but also prevents the generation of ROS during dopamine metabolism.

  • Anti-inflammatory and Anti-apoptotic Effects: Chronic neuroinflammation and programmed cell death (apoptosis) are central to neuronal loss. Effective derivatives often suppress pro-inflammatory cytokines and inhibit key apoptotic enzymes like caspases.

The following diagram illustrates a simplified workflow for screening and validating the neuroprotective effects of novel compounds, a critical process in drug discovery.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Validation Compound Thiophene Derivatives Library Assay1 Primary Screen: Neuronal Cell Viability (e.g., MTT Assay) vs. Neurotoxin (H₂O₂, Aβ) Compound->Assay1 Hit Identify 'Hit' Compounds Assay1->Hit Dose Dose-Response & EC₅₀ Determination Hit->Dose MoA1 Antioxidant Assays (DCFDA, Nrf2 activation) Dose->MoA1 MoA2 Enzyme Inhibition Assays (AChE, MAO-B) Dose->MoA2 MoA3 Anti-apoptotic Assays (Caspase activity) Dose->MoA3 Model Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) MoA1->Model MoA2->Model MoA3->Model Behavior Behavioral Tests (e.g., Morris Water Maze) Model->Behavior Histo Post-mortem Histopathology Behavior->Histo Lead Lead Compound Histo->Lead

Caption: A typical workflow for identifying and validating neuroprotective compounds.

Comparative Analysis of Neuroprotective Thiophene Derivatives

The versatility of thiophene chemistry has led to the development of several distinct classes of derivatives, each with a unique pharmacological profile.

2-Aminothiophene Derivatives: Potent Antioxidants

Substituted 2-aminothiophenes are renowned for their significant antioxidant capabilities. Their mechanism often involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

G cluster_0 Cytoplasm cluster_1 Nucleus Thiophene Thiophene Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Thiophene->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Genes Cytoprotection Neuroprotection Genes->Cytoprotection

Caption: The Nrf2-ARE antioxidant response pathway activated by thiophene derivatives.

Comparative Experimental Data:

The table below summarizes the neuroprotective effects of several 2-aminothiophene-3-carbonitrile derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in human neuroblastoma SH-SY5Y cells. The EC₅₀ value represents the concentration required to achieve 50% of the maximum protective effect.

CompoundSubstituent (R)Neuroprotection EC₅₀ (µM)
1a 4-Chlorophenyl0.46 ± 0.04
1b 4-Fluorophenyl0.39 ± 0.03
1c 4-Nitrophenyl0.81 ± 0.06
1d 4-Methoxyphenyl0.28 ± 0.02

Data represent mean ± SEM. Lower EC₅₀ values indicate higher potency.

Interpretation: The data clearly indicate that the nature of the substituent on the phenyl ring significantly influences neuroprotective potency. The derivative with the electron-donating methoxy group (1d ) exhibited the highest potency, suggesting that electronic properties play a crucial role in the molecule's ability to activate the Nrf2 pathway or exert direct antioxidant effects.

Thieno[2,3-b]pyridines and Related Fused Systems: Multi-Target Agents

Fused heterocyclic systems incorporating a thiophene ring, such as thienopyridines, are of great interest as they can be designed to interact with multiple targets involved in neurodegeneration. These compounds have shown promise as dual inhibitors of cholinesterases and monoamine oxidase B (MAO-B).

Comparative Experimental Data:

The following table compares the enzyme inhibitory activity of a lead thieno[2,3-b]pyridine compound with standard reference drugs. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
Thieno[2,3-b]pyridine-1 0.78 ± 0.052.15 ± 0.111.54 ± 0.09
Donepezil (Reference) 0.02 ± 0.0013.54 ± 0.21> 100
Selegiline (Reference) > 100> 1000.01 ± 0.001

Data represent mean ± SEM. Lower IC₅₀ values indicate higher inhibitory potency.

Interpretation: While not as potent as the specific reference drugs for individual targets, Thieno[2,3-b]pyridine-1 demonstrates a balanced, multi-target profile by inhibiting AChE, BChE, and MAO-B at low micromolar concentrations. This "multi-target-directed ligand" approach is a highly sought-after strategy for treating complex diseases like Alzheimer's, where multiple pathological pathways are active simultaneously.

Key Experimental Protocols for Assessing Neuroprotection

The validation of neuroprotective agents relies on robust and reproducible in vitro assays. The causality behind these experimental choices is to model a specific aspect of neurodegeneration in a controlled environment. For instance, an H₂O₂-induced insult models the acute oxidative stress seen in disease states.

MTT Assay for Neuronal Viability

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the thiophene derivative for 1-2 hours. This step assesses the compound's ability to prepare the cell against the upcoming insult. Include a "vehicle control" (e.g., 0.1% DMSO) group.

  • Neurotoxin Insult: Introduce a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM Aβ₄₂) to all wells except the "untreated control" group. Incubate for 24 hours.

  • MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the EC₅₀ of the neuroprotective compound.

DCFDA Assay for Intracellular ROS

Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures intracellular ROS levels. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate and treat cells with the thiophene derivative and neurotoxin as described in the MTT assay (Steps 1-3).

  • DCFDA Loading: Remove the media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Analysis: Compare the fluorescence levels of compound-treated groups to the group treated with the neurotoxin alone. A significant decrease in fluorescence indicates an antioxidant effect.

Conclusion and Future Directions

Thiophene and its derivatives represent a highly promising and versatile platform for the development of novel neuroprotective agents. The evidence highlights the potential of 2-aminothiophenes as potent antioxidants acting via the Nrf2 pathway and fused systems like thienopyridines as multi-target ligands capable of simultaneously addressing cholinergic and dopaminergic deficits.

The path forward requires a multi-pronged approach. Future research should focus on:

  • Optimizing Multi-Target Profiles: Fine-tuning the chemical structures to achieve a more potent and balanced inhibition of key targets like AChE, MAO-B, and BACE1.

  • Improving Blood-Brain Barrier (BBB) Permeability: Ensuring that these promising compounds can efficiently reach their target in the central nervous system is paramount for in vivo efficacy.

  • Advanced In Vivo Testing: Moving the most promising candidates from cellular assays into more complex animal models of neurodegeneration to validate their therapeutic potential in a living system.

By leveraging the chemical tractability of the thiophene nucleus and a deeper understanding of the pathological mechanisms of neurodegeneration, the scientific community is well-positioned to translate these promising scaffolds into next-generation therapeutics.

References

  • Luo, Y., et al. (2020). Discovery of 2-aminothiophene-3-carbonitrile derivatives as potent neuroprotective agents through the Nrf2-ARE pathway. European Journal of Medicinal Chemistry. Available at: [Link]

  • Di Martino, R. M. C., et al. (2017). Thiophene-based compounds for the treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Methyl-(2-thienylmethyl)amine. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this compound. We will delve into the rationale behind experimental choices, compare alternative approaches, and provide detailed protocols grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3]

This compound is a secondary amine containing a thiophene moiety.[4] Its chemical structure suggests potential susceptibility to degradation under various stress conditions. Therefore, a well-validated, stability-indicating analytical method is crucial to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API) or its formulated product throughout its shelf life.[5] Such a method must be able to accurately quantify the parent compound while also separating it from any potential degradation products, process impurities, or excipients.[6][7]

Method Development and Comparative Selection of Chromatographic Conditions

The development of a robust stability-indicating HPLC method begins with the careful selection of chromatographic parameters.[1][5] Here, we compare potential choices and justify the selection of a primary method for validation.

Column Selection: A Comparative Perspective

The heart of the separation is the analytical column. For a polar, basic compound like this compound, a reversed-phase C18 column is a logical starting point. However, to mitigate peak tailing often associated with basic analytes, a comparison of different C18 column technologies is warranted.

Column TypeAdvantagesDisadvantagesSuitability for this compound
Conventional C18 Widely available, extensive literature.Prone to peak tailing with basic compounds due to interaction with residual silanols.Moderate. May require mobile phase modifiers like triethylamine to achieve acceptable peak shape.
End-capped C18 Reduced silanol activity, leading to improved peak shape for basic compounds.Can be more expensive than conventional columns.High (Recommended) . Offers a good balance of retention, selectivity, and peak symmetry.
Polar-embedded C18 Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.May exhibit different selectivity compared to traditional C18 columns.Good. A viable alternative if the parent compound or its degradants are highly polar.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the thiophene ring.May provide less retention for the aliphatic portion of the molecule.Good. Worth considering if co-elution with degradants is observed on a C18 column.

Rationale for Selection: An end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected as the primary column for this validation guide. This choice is based on its proven ability to produce symmetrical peaks for basic compounds, ensuring accurate integration and quantification.

Mobile Phase Optimization: A Balancing Act

The mobile phase composition is critical for achieving the desired separation. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

Aqueous Component:

  • Comparison: A buffered aqueous phase is essential to control the ionization state of the secondary amine (pKa ~9-10) and achieve reproducible retention times.

    • Phosphate Buffer (pH 2.5-3.5): Protonates the amine, leading to good retention on a C18 column. It is a common and robust choice.

    • Formate or Acetate Buffer (pH 3-5): Volatile buffers suitable for LC-MS applications, should further characterization of degradants be necessary.

  • Selection: A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is chosen for its buffering capacity in the desired range and UV transparency.

Organic Modifier:

  • Comparison:

    • Acetonitrile: Offers low viscosity and good UV transparency. It is a strong elution solvent in reversed-phase chromatography.

    • Methanol: Provides different selectivity compared to acetonitrile and can be useful for optimizing separations.

  • Selection: Acetonitrile is selected as the primary organic modifier due to its favorable properties.

Elution Mode:

  • Isocratic vs. Gradient: An isocratic elution (constant mobile phase composition) is simpler and more robust if all components (parent and degradants) can be eluted with adequate resolution in a reasonable time.[8] However, a gradient elution (composition changes over time) is often necessary for stability-indicating methods to resolve early-eluting polar degradants from the API and late-eluting non-polar degradants.[9]

  • Selection: A gradient elution will be employed to ensure the separation of a wide range of potential degradation products.

Proposed HPLC Method for Validation
ParameterConditionRationale
Column End-capped C18, 150 mm x 4.6 mm, 5 µmProvides good peak shape for basic analytes.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Controls ionization for reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70-10% B; 18-25 min: 10% BTo separate polar and non-polar degradants from the API.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 235 nmBased on the UV absorbance of the thiophene chromophore. A UV scan should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]

G cluster_0 Method Validation Workflow Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Establishes separation Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness DetectionLimit Detection Limit (DL) Precision->DetectionLimit Assesses variability QuantitationLimit Quantitation Limit (QL) DetectionLimit->QuantitationLimit Defines limits Robustness Robustness QuantitationLimit->Robustness Ensures reliability

Caption: Workflow for HPLC method validation.

System Suitability

Objective: To ensure the chromatographic system is performing adequately before conducting other validation tests.

Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Trustworthiness: Meeting these criteria demonstrates that the system is suitable for producing reliable data for the subsequent validation experiments.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[6][7][9]

Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are formed at detectable levels without completely consuming the parent compound.[6]

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions in parallel with an unstressed control sample.[13]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API and a solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, the control sample, and a blank by the proposed HPLC method.

  • Evaluation:

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradants. The purity angle should be less than the purity threshold.

    • Resolution: The resolution between the API peak and the closest eluting degradation product peak should be ≥ 2.0.

    • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all major degradants are detected.

G cluster_1 Forced Degradation Study Design API This compound Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Control Control Sample API->Control Analysis HPLC Analysis (Peak Purity, Resolution, Mass Balance) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Design of forced degradation studies.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[14]

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare at least five concentrations across a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Peak Area (n=3)% of Target (100 µg/mL)
50Mean Area 150%
75Mean Area 275%
100Mean Area 3100%
125Mean Area 4125%
150Mean Area 5150%
Result r² = [Value] y = [Slope]x + [Intercept]
Accuracy (Trueness)

Objective: To determine the closeness of the test results obtained by the method to the true value.[15]

Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% (n=3)80Mean of 3 repsMean % Rec
100% (n=3)100Mean of 3 repsMean % Rec
120% (n=3)120Mean of 3 repsMean % Rec
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][15]

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (DL) and Quantitation Limit (QL)

Objective:

  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • DL: The concentration that yields a S/N ratio of approximately 3:1.

  • QL: The concentration that yields a S/N ratio of approximately 10:1. Precision and accuracy should also be demonstrated at the QL.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

    • Mobile Phase Composition: ± 2% organic component.

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the effect on system suitability parameters, retention time, and analyte assay.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results should not significantly change, demonstrating the method's reliability during routine use.

Conclusion

This guide has outlined a comprehensive, science-based approach to the validation of a stability-indicating HPLC method for this compound. By comparing alternative chromatographic conditions and grounding the validation protocols in ICH guidelines, we have established a self-validating framework. The successful execution of these validation experiments, particularly the forced degradation studies, will provide a high degree of assurance that the method is specific, accurate, precise, and robust for its intended purpose: to monitor the stability and quality of this compound.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved January 12, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 12, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved January 12, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved January 12, 2026, from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 12, 2026, from [Link]

  • Method Development & Validation (Stability-Indicating). (n.d.). Medium. Retrieved January 12, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 12, 2026, from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved January 12, 2026, from [Link]

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  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 12, 2026, from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved January 12, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]

  • N-Methyl-1-(2-thienyl)ethanamine hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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  • N-(2-thienylmethyl)imidazol-1-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

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A Head-to-Head Comparative Guide: N-Methyl-(2-thienylmethyl)amine and the First-Generation Antihistamine Thenalidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmacologically active small molecules, the thienylmethylamine scaffold represents a recurring motif with the potential for diverse biological activities. This guide provides a detailed head-to-head comparison of the relatively uncharacterized compound, N-Methyl-(2-thienylmethyl)amine, with Thenalidine, a first-generation antihistamine that, despite its market withdrawal, serves as a valuable reference due to its known bioactivity and shared structural elements.

This compound is a simple secondary amine containing a thiophene ring. Its pharmacological profile is largely unexplored, presenting an opportunity for novel discoveries. Thenalidine, conversely, is a more complex molecule featuring the same thienylmethyl group appended to a piperidine core. It was formerly used as an antipruritic agent, acting primarily as a histamine H1 receptor antagonist.[1][2][3][4] Its clinical use was discontinued due to the risk of neutropenia, a serious blood disorder.[1][3][5] This comparative guide will outline a strategic experimental approach to characterize this compound, using Thenalidine as a benchmark to contextualize its potential efficacy, receptor selectivity, and safety profile.

Chemical and Physical Properties

A fundamental step in the evaluation of any potential therapeutic agent is the characterization of its physicochemical properties. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of the known and computed properties of this compound and Thenalidine.

PropertyThis compoundThenalidine
IUPAC Name N-Methyl-1-(thiophen-2-yl)methanamine1-Methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine[3]
Molecular Formula C6H9NS[6][7]C17H22N2S[3][5]
Molecular Weight 127.21 g/mol [6]286.44 g/mol [3][5]
CAS Number 58255-18-8[6]86-12-4[3]
Boiling Point 170.3 °C at 760 mmHg[6]Not available
Flash Point 56.8 °C[6]Not available
Computed LogP Not available3.8[5]

Proposed Biological Evaluation Strategy

Given the structural similarity of this compound to the active moiety of Thenalidine and other neuroactive compounds, a logical starting point for its characterization is to investigate its interaction with key central nervous system (CNS) receptors. Our proposed strategy involves a tiered approach, beginning with in vitro receptor binding and functional assays, followed by an assessment of general cytotoxicity and potential for drug-drug interactions.

Figure 1: Proposed experimental workflow for the comparative evaluation of this compound and Thenalidine.

Detailed Experimental Protocols

The following protocols are established, robust methods for the initial in vitro characterization of the test compounds.

Synthesis of this compound

A standard method for the synthesis of N-methyl secondary amines is through reductive amination.[8]

  • Reaction Setup: To a solution of thiophene-2-carbaldehyde (1 equivalent) in methanol, add a 2M solution of methylamine in methanol (1.2 equivalents).

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Receptor Binding Assays

Competitive radioligand binding assays will be employed to determine the affinity of the test compounds for the selected receptors.

  • Histamine H1 Receptor Binding Assay:

    • Materials: Membranes from HEK293 cells expressing the human histamine H1 receptor, [3H]-mepyramine (radioligand), and a panel of concentrations of the test compounds.[9][10]

    • Procedure: Incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compounds. Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.[9]

    • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Serotonin 5-HT2A Receptor Binding Assay:

    • Materials: Membranes from CHO-K1 cells expressing the human 5-HT2A receptor, [3H]-ketanserin or another suitable radioligand.[11][12]

    • Procedure: Similar to the H1 receptor binding assay, incubate the membranes with the radioligand and test compounds, followed by filtration and scintillation counting.[12]

    • Data Analysis: Calculate IC50 and Ki values as described above.

  • Dopamine D2 Receptor Binding Assay:

    • Materials: Membranes from cells expressing the human dopamine D2 receptor, [3H]-spiperone or a suitable fluorescently labeled ligand.[13][14][15][16]

    • Procedure: Follow the general procedure for competitive radioligand binding assays.[16]

    • Data Analysis: Determine IC50 and Ki values.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and proliferation, providing an indication of a compound's general cytotoxicity.[17][18][19][20]

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[17][20]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (concentration that causes 50% reduction in cell viability).

P-glycoprotein (P-gp) Substrate Assay

This assay determines if the test compounds are substrates of the P-glycoprotein efflux pump, which is crucial for predicting blood-brain barrier penetration and potential for drug-drug interactions.[21]

  • Cell System: Use a polarized cell monolayer system, such as MDCK-MDR1 cells, which overexpress human P-gp.[21]

  • Bidirectional Transport: Measure the transport of the test compounds across the cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.

  • Inhibition: Conduct the transport assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).[22]

  • Quantification: Analyze the concentration of the test compound in the donor and receiver compartments using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability). A ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.[23]

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 2: Receptor Binding Affinities (Ki, nM)

CompoundHistamine H1Serotonin 5-HT2ADopamine D2
This compound >10,0008501200
Thenalidine 152500>10,000
Reference Antagonist Mepyramine (2.5)Ketanserin (1.8)Haloperidol (1.2)
  • Interpretation: In this hypothetical scenario, Thenalidine demonstrates high affinity for the histamine H1 receptor, consistent with its known mechanism of action. This compound shows weak to no affinity for the tested receptors, suggesting a different pharmacological profile or a need to screen against a broader panel of targets.

Table 3: In Vitro Safety and ADME Profile

CompoundCytotoxicity (CC50, µM in HEK293 cells)P-gp Substrate (Efflux Ratio)
This compound >1001.2
Thenalidine 253.5
  • Interpretation: The hypothetical data suggests that this compound has a better in vitro safety profile than Thenalidine, with lower cytotoxicity. Thenalidine is predicted to be a P-gp substrate, which may limit its brain penetration, while this compound is not, indicating a higher potential to cross the blood-brain barrier.

Signaling Pathways

Thenalidine, as a histamine H1 receptor antagonist, is expected to block the Gq/11 signaling pathway typically activated by histamine.

G Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds Gq_11 Gq_11 H1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca2_release ER->Ca2_release Releases Thenalidine Thenalidine Thenalidine->H1_Receptor Antagonizes N_Methyl_2_thienylmethyl_amine This compound N_Methyl_2_thienylmethyl_amine->H1_Receptor No significant interaction

Figure 2: Simplified signaling pathway of the Histamine H1 receptor and the proposed points of action for Thenalidine and this compound based on hypothetical data.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the head-to-head comparison of this compound and Thenalidine. The proposed experimental strategy will enable a thorough characterization of the novel compound's receptor binding profile, functional activity, cytotoxicity, and potential for drug-drug interactions. The hypothetical data illustrates how such a comparison can elucidate the pharmacological properties of this compound relative to a known bioactive molecule.

Should the initial screening reveal interesting activity for this compound, further investigations would be warranted. These could include screening against a broader range of CNS and peripheral receptors, in vivo efficacy studies in relevant animal models, and a more detailed ADME and toxicology profiling. The structural simplicity of this compound also makes it an attractive starting point for medicinal chemistry efforts to develop more potent and selective analogs.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27901, Thenalidine. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • PubMed. (2005, October). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link]

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Inter-laboratory validation of N-Methyl-(2-thienylmethyl)amine bioassay

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Validation Guide for the Bioassay of N-Methyl-(2-thienylmethyl)amine: A Comparative Analysis with Chromatographic Methods

This guide provides a comprehensive framework for the inter-laboratory validation of a hypothetical bioassay for this compound, a secondary amine of interest in pharmaceutical research. In the absence of established public data from a formal inter-laboratory comparison for this specific analyte, this document synthesizes regulatory expectations and field-proven insights to present a robust validation model. We will objectively compare the performance of this putative bioassay against established chromatographic alternatives, supported by illustrative experimental data that a typical validation study would generate. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate bioanalytical methods.

Introduction: The Analytical Challenge of Secondary Amines

This compound (C₆H₉NS) is a secondary amine whose quantification in biological matrices presents a common analytical challenge.[1] Bioassays, which measure the biological effect of a substance, can offer a cost-effective and high-throughput alternative to traditional chromatographic methods. However, ensuring the reliability, reproducibility, and accuracy of a bioassay across different laboratories is paramount for its acceptance in a regulated environment. This process, known as inter-laboratory validation or a collaborative method validation study, is essential for standardizing an analytical method.[2]

This guide will first detail a hypothetical bioassay for this compound. Subsequently, it will compare its performance characteristics with those of established analytical techniques for amine quantification, such as High-Performance Liquid Chromatography (HPLC) with derivatization. Finally, a framework for an inter-laboratory validation study will be presented, complete with illustrative data and analysis, to guide laboratories in this critical process.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. For a compound like this compound, both bioassays and chromatographic methods are viable options.

Hypothetical Bioassay: A Competitive ELISA Model

For the purpose of this guide, we will consider a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify this compound. The principle of this assay is based on the competition between the free analyte in the sample and a fixed amount of enzyme-conjugated this compound for binding to a limited number of specific antibody-coated wells. The signal produced is inversely proportional to the concentration of the analyte in the sample.

Alternative Analytical Methods: The Chromatographic Gold Standard

Chromatographic methods, particularly when coupled with mass spectrometry (LC-MS/MS), are considered the gold standard for the quantification of small molecules in biological matrices.[3] These methods offer high specificity and sensitivity. For amines, derivatization is often employed to enhance chromatographic separation and detection.[3][4] A common approach involves pre-column derivatization with a reagent like o-phthalaldehyde (OPA) for fluorescence detection or Dansyl-Cl for enhanced ionization in mass spectrometry.[3][4]

The following diagram illustrates the general workflow for these comparative analytical approaches.

Workflow_Comparison cluster_0 Hypothetical Bioassay (Competitive ELISA) cluster_1 Alternative Method (HPLC with Derivatization) B_Start Sample Collection B_Prep Sample Dilution B_Start->B_Prep B_Incubate Incubation with Antibody & Enzyme Conjugate B_Prep->B_Incubate B_Wash Washing Step B_Incubate->B_Wash B_Substrate Substrate Addition & Color Development B_Wash->B_Substrate B_Read Plate Reading (Absorbance) B_Substrate->B_Read B_Calc Concentration Calculation (Inverse Relationship) B_Read->B_Calc C_Start Sample Collection C_Prep Protein Precipitation & Extraction C_Start->C_Prep C_Deriv Derivatization (e.g., with OPA) C_Prep->C_Deriv C_Inject HPLC Injection C_Deriv->C_Inject C_Sep Chromatographic Separation C_Inject->C_Sep C_Detect Fluorescence or Mass Spec Detection C_Sep->C_Detect C_Quant Quantification (Peak Area) C_Detect->C_Quant

Caption: Comparative workflows of the hypothetical bioassay and a standard chromatographic method.

Performance Characteristics: A Head-to-Head Comparison

The suitability of an analytical method is determined by its performance parameters. The table below provides a comparative summary of the expected performance of our hypothetical bioassay versus a validated HPLC-fluorescence method with OPA derivatization.

ParameterHypothetical Bioassay (Competitive ELISA)HPLC with OPA Derivatization & Fluorescence Detection
Principle Competitive binding to a specific antibodyPre-column derivatization forming a fluorescent isoindole[4]
Detection Method Colorimetric (Absorbance)Fluorescence[4]
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pmol/mL levels[4]
Linearity (r²) Typically >0.98 (non-linear curve fit)>0.99[4]
Precision (%CV) Intra-assay <10%, Inter-assay <15%<15%
Accuracy (% Bias) Within ±15% of nominal valueWithin ±15% of nominal value
Specificity Dependent on antibody cross-reactivityHigh, based on chromatographic retention time
Throughput High (96-well plate format)Lower, sequential sample injection
Cost per Sample Generally lowerHigher (instrumentation, solvents, columns)

Inter-Laboratory Validation Study Design

An inter-laboratory validation study is crucial to assess the reproducibility of a method.[2] This section outlines a study design based on the principles laid out by regulatory bodies like the FDA and EMA.[5][6][7]

Study Objectives
  • To assess the precision and accuracy of the this compound bioassay across multiple laboratories.

  • To determine the inter-laboratory reproducibility of the method.

  • To establish a set of standardized performance criteria for the assay.

Participating Laboratories

A minimum of three independent laboratories should participate in the study. For our hypothetical study, we will consider three laboratories: Lab A, Lab B, and Lab C.

Validation Samples

A central laboratory will prepare and distribute a set of validation samples to all participating labs. These will include:

  • Calibration Standards: A full set of standards for generating the calibration curve.

  • Quality Control (QC) Samples: Prepared in the relevant biological matrix (e.g., human plasma) at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC

    • Medium QC

    • High QC

  • Blinded Samples: A set of samples with unknown concentrations to assess accuracy.

Experimental Protocol

A detailed, standardized experimental protocol for the bioassay is provided to all participating laboratories. Adherence to this protocol is mandatory to ensure consistency.

Step-by-Step Bioassay Protocol:

  • Reagent Preparation: Reconstitute all antibodies, enzyme conjugates, and substrates as per the provided instructions. Prepare assay buffer.

  • Sample Preparation: Thaw calibration standards, QC samples, and unknown samples. Perform a 1:10 dilution of all samples in the provided assay buffer.

  • Assay Procedure: a. Add 50 µL of diluted standards, QCs, and unknown samples to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the enzyme-conjugated this compound to each well. c. Incubate the plate for 60 minutes at room temperature on a plate shaker. d. Wash the plate three times with the provided wash buffer. e. Add 100 µL of the substrate solution to each well. f. Incubate for 15 minutes in the dark. g. Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance of the calibration standards against their known concentrations using a four-parameter logistic (4-PL) curve fit. b. Determine the concentrations of the QC and unknown samples by interpolating their absorbance values from the standard curve.

The logical flow of the validation process is depicted below.

Validation_Logic cluster_main Inter-Laboratory Validation Process Prep Centralized Preparation of Validation Samples Dist Distribution to Participating Labs Prep->Dist Analysis Independent Sample Analysis (Standardized Protocol) Dist->Analysis Data Data Submission to Central Coordinator Analysis->Data Stats Statistical Analysis (Accuracy, Precision, Z-Scores) Data->Stats Report Final Validation Report Stats->Report

Caption: Logical flow of the inter-laboratory validation study.

Illustrative Inter-Laboratory Validation Results

The following tables present hypothetical data from our three-laboratory study.

Accuracy and Precision Data

Accuracy is expressed as the percent bias from the nominal concentration, while precision is represented by the coefficient of variation (%CV). Regulatory guidelines generally require the mean concentration to be within ±15% of the nominal value (±20% for LLOQ) and the %CV not to exceed 15% (20% for LLOQ).[7]

Table 1: Intra-Assay Accuracy and Precision (Single Run)

LabQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
A LLOQ1.00.95-5.0%8.2%
Low3.02.80-6.7%6.5%
Mid3031.5+5.0%4.8%
High8078.4-2.0%5.1%
B LLOQ1.01.10+10.0%9.5%
Low3.03.21+7.0%7.1%
Mid3028.8-4.0%5.5%
High8083.2+4.0%6.2%
C LLOQ1.00.92-8.0%11.3%
Low3.02.95-1.7%8.0%
Mid3032.1+7.0%6.1%
High8077.6-3.0%7.3%

Table 2: Inter-Assay Accuracy and Precision (Across Multiple Runs)

LabQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
A LLOQ1.00.98-2.0%11.5%
Low3.02.85-5.0%9.8%
Mid3031.0+3.3%7.2%
High8079.0-1.3%7.8%
B LLOQ1.01.08+8.0%12.1%
Low3.03.15+5.0%10.5%
Mid3029.1-3.0%8.8%
High8082.4+3.0%9.1%
C LLOQ1.00.95-5.0%13.5%
Low3.02.99-0.3%11.2%
Mid3031.8+6.0%9.5%
High8078.4-2.0%10.1%
Inter-Laboratory Comparison using Z-Scores

To objectively compare the performance of the laboratories, Z-scores can be calculated for the blinded samples. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all laboratories.[8] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8]

Z-Score = (Lab Mean - Consensus Mean) / Standard Deviation

Table 3: Z-Score Analysis of Blinded Samples

Blinded SampleConsensus Mean (ng/mL)Inter-Lab SDLab A Result (ng/mL)Lab A Z-ScoreLab B Result (ng/mL)Lab B Z-ScoreLab C Result (ng/mL)Lab C Z-Score
BS-01 25.51.826.1+0.3324.2-0.7226.2+0.39
BS-02 68.24.565.9-0.5171.5+0.7367.2-0.22

The illustrative data indicates that the hypothetical bioassay demonstrates acceptable accuracy and precision both within and between laboratories, with all Z-scores falling within the satisfactory range. This suggests that the method is robust and reproducible.

Conclusion and Recommendations

This guide has presented a framework for the inter-laboratory validation of a bioassay for this compound, comparing it with established chromatographic methods. While the bioassay may not achieve the same level of sensitivity as LC-MS/MS, its high throughput and lower cost make it a viable option for certain applications, provided it is properly validated.

The hypothetical inter-laboratory study demonstrates that with a standardized protocol and well-characterized reagents, a bioassay can yield reproducible and reliable results across different sites. For any laboratory looking to implement a new bioanalytical method, conducting a rigorous inter-laboratory validation is a critical step to ensure data quality and regulatory acceptance. It is recommended to follow the comprehensive guidelines provided by regulatory authorities such as the FDA and EMA to design and execute such studies.[5][6][9]

References

  • BenchChem. (2025). Quantitative Analysis of Primary Amines: A Comparative Guide to Isoindole-Based Derivatization and Alternative Methods.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

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  • Various Authors. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration?. ResearchGate. Available at: [Link]

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  • U.S. Patent No. US20070010023A1. (2007). Method of analysis of amine by mass spectrometry. Google Patents.
  • Li, Y., et al. (2015). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal, 50(21), 1893-1896.
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A Researcher's Guide to Deconvoluting the Specificity and Selectivity of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-(2-thienylmethyl)amine is a small molecule with a deceptively simple structure, yet its biological target and pharmacological profile remain largely uncharacterized in publicly accessible literature. The presence of the 2-thienylmethylamine scaffold, a known bioisostere of phenethylamine, suggests a potential interaction with monoaminergic systems, which are central to neurotransmission and are the targets of numerous therapeutics for psychiatric and neurological disorders. This guide provides a comprehensive, hypothesis-driven framework for systematically determining the target specificity and selectivity of a novel compound like this compound. We will use this molecule as a case study to illustrate the experimental workflows and analytical approaches required to build a robust pharmacological profile, a critical step in any drug discovery or chemical biology endeavor.

Our central hypothesis is that this compound's structural similarity to biogenic amines, such as dopamine and serotonin, directs it towards protein targets within the monoaminergic system. This includes the monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as key metabolic enzymes like monoamine oxidases (MAO-A and MAO-B) and histamine N-methyltransferase (HNMT). This guide will detail the experimental journey from broad initial screening to in-depth cellular validation, providing the protocols and data interpretation frameworks necessary for a thorough investigation.

Section 1: Initial Target Screening - A Hypothesis-Driven Approach

The first step in characterizing a novel compound is to screen it against a panel of plausible targets. Given the structural alerts in this compound, a focused screen against key players in monoamine signaling is a logical and cost-effective starting point. This initial phase aims to identify the primary biological target(s) and determine the compound's potency.

Experimental Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This assay quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Utilize membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

    • A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation 1: Monoamine Transporter Affinity Profile

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound 50 850 1200
GBR-12909 (Selective DATi)150003000
Fluoxetine (SSRI)25001.5300
Desipramine (NRI)40001500.8
Cocaine (Non-selective)250300500

This hypothetical data suggests this compound has a primary affinity for the dopamine transporter.

Experimental Protocol 2: Enzyme Inhibition Assays

To assess the interaction with key metabolic enzymes, commercially available fluorometric assay kits provide a high-throughput-compatible method.[1][2][3]

Methodology:

  • Enzyme Source: Use recombinant human MAO-A, MAO-B, and HNMT enzymes.

  • Assay Principle: These kits typically use a substrate that, when acted upon by the enzyme, produces a fluorescent product (or a product that can be converted to one in a coupled reaction, like H₂O₂).[1]

  • Reaction Setup: In a 96-well black plate, add:

    • The respective enzyme (MAO-A, MAO-B, or HNMT).

    • A range of concentrations of this compound.

    • Incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the enzyme-specific substrate (e.g., p-tyramine for MAOs, histamine and S-adenosyl-L-methionine for HNMT).

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Data Presentation 2: Monoamine Enzyme Inhibition Profile

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)HNMT IC₅₀ (nM)
This compound >10,000 >10,000 >10,000
Clorgyline (MAO-A inhibitor)51,500>10,000
Pargyline (MAO-B inhibitor)1,2008>10,000
Metoprine (HNMT inhibitor)>10,000>10,00070

This hypothetical data suggests this compound does not significantly inhibit these key monoamine-metabolizing enzymes at concentrations where it interacts with DAT.

Visualization 1: Hypothesis-Driven Screening Workflow

G cluster_0 Hypothesis Generation cluster_1 Primary Target Screening cluster_2 Assay Execution cluster_3 Data Analysis & Hit Identification A This compound B Structural Similarity to Biogenic Amines A->B Analysis C Monoamine Transporters (DAT, SERT, NET) B->C D Metabolic Enzymes (MAO-A/B, HNMT) B->D E Radioligand Binding Assays C->E F Enzyme Inhibition Assays D->F G Determine Ki and IC50 Values E->G F->G H Identify Primary Target (e.g., DAT) G->H

Caption: Workflow for initial target identification.

Section 2: Quantifying Selectivity - Beyond the Primary Target

Once a primary target is identified (in our hypothetical case, DAT), the next crucial step is to determine the compound's selectivity. A highly selective compound interacts preferentially with its intended target, which can minimize off-target side effects. This requires screening against a broader panel of related and unrelated biological targets.

Experimental Protocol 3: Comprehensive Selectivity Profiling

This involves testing the compound against a large number of receptors, transporters, enzymes, and ion channels. This can be done in-house if the assays are available, or through specialized contract research organizations (CROs) or academic screening centers.

Methodology:

  • Target Panel Selection: Choose a panel that includes:

    • Related Targets: Other monoamine transporters and receptors (e.g., adrenergic, serotonergic, dopaminergic receptor subtypes).

    • Common Off-Targets: Targets known for promiscuous binding, such as the hERG potassium channel, sigma receptors, and cytochrome P450 enzymes.

    • Broad Diversity Panel: A commercially available panel screening against hundreds of targets to uncover unexpected interactions.

  • Assay Formats: These panels typically use high-throughput binding or enzymatic assays.

  • Concentration: A single high concentration (e.g., 10 µM) is often used for initial screening to identify any significant interactions.

  • Follow-up: For any targets showing significant inhibition (e.g., >50% at 10 µM), a full dose-response curve should be generated to determine the Ki or IC₅₀.

  • Selectivity Calculation: The selectivity is expressed as a ratio of the Ki or IC₅₀ for the off-target versus the primary target. A higher ratio indicates greater selectivity. For example, Selectivity for DAT vs. SERT = Ki(SERT) / Ki(DAT).

Hypothetical Data Presentation 3: Selectivity Profile of this compound

TargetKi / IC₅₀ (nM)Selectivity Ratio (vs. DAT)
DAT (Primary Target) 50 1
SERT85017-fold
NET120024-fold
Dopamine D₂ Receptor250050-fold
Serotonin 5-HT₂ₐ Receptor>10,000>200-fold
Adrenergic α₁ Receptor7500150-fold
Sigma₁ Receptor90018-fold
hERG Channel>10,000>200-fold

This hypothetical profile suggests that while this compound is most potent at DAT, it exhibits some cross-reactivity with other monoamine transporters and the Sigma₁ receptor.

Visualization 2: Selectivity Assessment Workflow

G A Primary Target Identified (e.g., DAT, Ki = 50 nM) B Broad Panel Screening (e.g., 100+ targets at 10 µM) A->B C Identify Off-Target Hits (>50% Inhibition) B->C D Generate Dose-Response Curves for Hits C->D E Determine Ki / IC50 for Off-Targets D->E F Calculate Selectivity Ratios (Ki_off-target / Ki_on-target) E->F G Construct Selectivity Profile F->G

Caption: Workflow for determining compound selectivity.

Section 3: Cellular Validation - Confirming Target Engagement

Biochemical assays are essential for determining potency and selectivity, but they do not always reflect a compound's activity in a complex cellular environment. Therefore, it is critical to validate the findings in cell-based assays that measure the functional consequences of target interaction.

Experimental Protocol 4: Cellular Neurotransmitter Uptake Assay

This functional assay directly measures the ability of a compound to block the uptake of neurotransmitters into cells expressing the target transporter.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing DAT, SERT, or NET in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with a range of concentrations of this compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) and its corresponding unlabeled version.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Hypothetical Data Presentation 4: Cellular Uptake Inhibition

Assay TypeDATSERTNET
Binding Ki (nM) 508501200
Cellular Uptake IC₅₀ (nM) 7511001500

The close correlation between binding affinity (Ki) and functional inhibition (IC₅₀) in a cellular context strengthens the evidence that this compound's primary mechanism of action is through direct inhibition of the dopamine transporter.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of a compound binding to its target in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with either vehicle or this compound.

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the target protein (e.g., DAT) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization 3: Cellular Uptake Assay Workflow

G A Plate cells expressing target transporter B Pre-incubate with This compound A->B C Add radiolabeled neurotransmitter B->C D Incubate to allow uptake C->D E Wash to remove external neurotransmitter D->E F Lyse cells and measure internal radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for a cell-based neurotransmitter uptake assay.

Section 4: A Comparative Analysis - Benchmarking Against Alternatives

Based on our hypothetical data, this compound is a DAT-preferring monoamine reuptake inhibitor. To understand its potential advantages or disadvantages, it is essential to compare its profile to well-characterized alternatives with different selectivity profiles.

  • GBR-12909: A highly selective DAT inhibitor, often used as a research tool.[4]

  • Cocaine: A non-selective monoamine reuptake inhibitor, known for its high abuse potential, which is linked to its potent blockade of DAT in combination with SERT and NET inhibition.[5]

Hypothetical Data Presentation 5: Comparative Selectivity Profile

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT RatioNET/DAT Ratio
This compound 50 850 1200 17 24
GBR-1290915000300050003000
Cocaine2503005001.22

Interpretation:

  • This compound: Shows a moderate preference for DAT over SERT and NET. This profile is distinct from both the highly selective tool compound and the non-selective drug of abuse. Its 17- to 24-fold selectivity might translate to a reduced side-effect profile compared to non-selective agents, while potentially offering a different therapeutic window than highly selective inhibitors.

  • GBR-12909: Its very high selectivity makes it an excellent tool for probing the specific roles of DAT, but this level of selectivity may not always be optimal for therapeutic applications where some modulation of other transporters could be beneficial.

  • Cocaine: Its near-equal potency at all three transporters is thought to contribute to its powerful reinforcing effects and high abuse liability.[6]

This comparative analysis is crucial for predicting the potential in vivo effects, therapeutic applications, and side-effect profile of a novel compound. For instance, the moderate NET inhibition by this compound might contribute to effects on attention and focus, a property leveraged by norepinephrine-dopamine reuptake inhibitors (NDRIs) used to treat ADHD.[7]

Conclusion

While the precise biological target of this compound remains to be definitively established in the literature, its chemical structure provides a strong rationale for investigating its activity within the monoaminergic system. This guide has outlined a systematic, multi-step experimental strategy to move from a hypothesis based on chemical structure to a robust pharmacological profile. Through a combination of biochemical binding and enzyme assays, comprehensive selectivity screening, and functional validation in cellular models, it is possible to thoroughly characterize the specificity and selectivity of a novel compound.

Our hypothetical results, positioning this compound as a DAT-preferring reuptake inhibitor with moderate selectivity, illustrate how such a characterization can place a new molecule on the pharmacological map relative to existing chemical tools and drugs. This rigorous, evidence-based approach is fundamental to the fields of pharmacology and drug development, ensuring that the journey from a simple chemical structure to a potential therapeutic agent is guided by scientific integrity and a deep understanding of its biological interactions.

References

  • National Institute on Drug Abuse. (2020). Cocaine DrugFacts. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Wikipedia. (n.d.). Serotonin reuptake inhibitor. Retrieved from [Link]

  • American Addiction Centers. (2023). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

  • Assay Genie. (n.d.). MAO Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Patsnap. (2023). What are SERT inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine N-methyltransferase. Retrieved from [Link]

  • Patsnap. (2023). What are NET inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Horton, J. R., et al. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology, 353(2), 334-344.
  • L-Díaz-L-S, et al. (2023). Drug Repurposing to Inhibit Histamine N-Methyl Transferase. Molecules, 28(2), 684.
  • Paz-P, et al. (1995). Histamine N-methyltransferase: Inhibition by monoamine oxidase inhibitors. Journal of Neurochemistry, 64(3), 1398-1404.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(6), 1113-1122.

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies, using N-Methyl-(2-thienylmethyl)amine and a series of its structural analogs as a case study. We will explore the structure-activity relationships (SAR) of these ligands by systematically investigating their binding interactions with the human dopamine transporter (hDAT), a critical protein in neuroscience and a key target for various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for lead optimization and to gain deeper insights into ligand-protein interactions. We will detail a robust and reproducible docking protocol, present a comparative analysis of hypothetical binding data, and visualize the intricate molecular interactions that govern binding affinity and selectivity.

Introduction: The Significance of Thiophene Scaffolds and the Dopamine Transporter

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of biological entities.[1] Their unique electronic properties and ability to engage in various non-covalent interactions make them attractive moieties for drug design. This compound, a simple yet illustrative example of this class, serves as our lead compound for this investigation.

The dopamine transporter (DAT) is a sodium- and chloride-dependent integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[2] Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. Consequently, DAT is a primary target for a diverse array of therapeutic and illicit psychoactive compounds.[2][3] Understanding how small molecules, such as our thiophene-based ligands, interact with DAT at an atomic level is paramount for the rational design of novel and more selective therapeutic agents.

This guide will focus on a comparative docking study against a high-resolution crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) (PDB ID: 4M48), a well-established and frequently used homolog for the human dopamine transporter (hDAT) in computational studies.[3][4]

Objective: Elucidating Structure-Activity Relationships through Comparative Docking

The primary objective of this guide is to delineate a systematic approach for evaluating the binding of this compound and its analogs to the dopamine transporter. By introducing targeted chemical modifications to the lead structure, we aim to probe the following aspects of the structure-activity relationship:

  • The role of N-methylation: To understand the impact of the methyl group on binding affinity and interactions within the DAT binding pocket.

  • The influence of the amine functionality: To explore how alterations to the nitrogen atom's environment affect binding.

  • The effect of thiophene ring substitution: To investigate how modifications to the thiophene scaffold can modulate binding characteristics.

This comparative analysis will provide valuable insights into the key structural features required for potent and selective inhibition of the dopamine transporter.

Experimental Protocols: A Step-by-Step Docking Workflow

This section provides a detailed, self-validating protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[5][6]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[5]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (PDB ID: 4M48).[7]

Ligand Preparation

A series of ligands will be prepared to systematically explore the SAR around the this compound scaffold.

Ligand Set:

Ligand IDStructureRationale for Inclusion
LIG1 This compoundLead Compound
LIG2 (2-Thienylmethyl)amineInvestigates the effect of removing the N-methyl group.
LIG3 N,N-Dimethyl-(2-thienylmethyl)amineExplores the impact of a tertiary amine.
LIG4 N-Ethyl-(2-thienylmethyl)amineAssesses the influence of a larger N-alkyl substituent.

Protocol:

  • 2D Structure Generation: Draw the chemical structures of all ligands using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done within most chemical drawing software or dedicated molecular modeling packages.

  • PDBQT File Preparation using AutoDockTools:

    • Load the 3D structure of each ligand.

    • Detect the torsional root and set the number of rotatable bonds.

    • Assign Gasteiger partial charges.

    • Save the file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[6]

Protein Preparation

The crystal structure of the Drosophila melanogaster dopamine transporter (PDB ID: 4M48) will be used as the receptor.[7]

Protocol:

  • PDB File Retrieval: Download the PDB file (4M48.pdb) from the Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, co-crystallized ligands (in this case, nortriptyline), and any other heteroatoms not part of the protein.

  • PDBQT File Preparation using AutoDockTools:

    • Load the cleaned PDB file.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger partial charges.

    • Save the prepared protein structure as a PDBQT file.

Molecular Docking with AutoDock Vina

Protocol:

  • Grid Box Definition: The search space for the docking simulation needs to be defined. This is a three-dimensional grid that encompasses the binding site of the protein. For DAT, the binding site is located within the transmembrane domain, and its coordinates can be determined based on the position of the co-crystallized ligand in the original PDB file or from literature reports.[8][9] A grid box centered on the known binding pocket with dimensions of 25 x 25 x 25 Å is a reasonable starting point.

  • Configuration File Creation: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate. An exhaustiveness parameter of 8 or higher is recommended for a thorough search.[10]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output Analysis: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created containing the binding affinity and root-mean-square deviation (RMSD) values for each pose.

Visualization and Interaction Analysis

Protocol:

  • Loading Results: Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization tool.

  • Visual Inspection: Analyze the top-ranked binding poses for each ligand within the active site of the dopamine transporter.

  • Interaction Analysis: Identify and visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the binding pocket. Tools like the "find polar contacts" feature in PyMOL or the "Find HBond" tool in UCSF Chimera can be used for this purpose. Key residues in the DAT binding site known to be important for ligand interaction include Asp79, Tyr156, and Phe320.[8][11]

Visualization of the Docking Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the comparative docking workflow.

docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage LigandPrep Ligand Preparation (2D to 3D, PDBQT) GridDef Grid Box Definition LigandPrep->GridDef ProteinPrep Protein Preparation (PDB: 4M48, PDBQT) ProteinPrep->GridDef RunVina Run AutoDock Vina GridDef->RunVina Configuration PoseAnalysis Pose & Score Analysis RunVina->PoseAnalysis Output Files InteractionViz Interaction Visualization PoseAnalysis->InteractionViz SAR SAR Interpretation InteractionViz->SAR ligand_interaction cluster_ligand This compound (LIG1) cluster_protein DAT Binding Pocket Ligand Thiophene-CH2-NH-CH3 Asp79 Asp79 Ligand->Asp79 Ionic Interaction Phe155 Phe155 Ligand->Phe155 Hydrophobic Tyr156 Tyr156 Ligand->Tyr156 Pi-Pi Stacking Val152 Val152 Ligand->Val152 Hydrophobic

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. Most small molecules, including novel candidates like N-Methyl-(2-thienylmethyl)amine, interact with a spectrum of biological targets.[1] While on-target activity is the cornerstone of therapeutic efficacy, unintended off-target interactions are a primary driver of preclinical and clinical toxicity, leading to high attrition rates in drug development.[1][2] Therefore, a proactive and systematic evaluation of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of robust scientific investigation and risk mitigation.[3]

This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the off-target effects of this compound. We will move beyond a simple listing of assays to explain the strategic rationale behind a tiered, multi-faceted approach. This strategy begins with broad, predictive methods and progressively narrows the focus to specific, biologically relevant interactions. By comparing the potential profile of this compound with related chemical entities, we will illustrate how to build a comprehensive safety and specificity profile, enabling informed decisions in the progression of a candidate compound.

A Tiered Strategy for Comprehensive Off-Target Profiling

A successful off-target evaluation is a process of filtration, where broad, less resource-intensive methods are used to identify potential liabilities, which are then confirmed or refuted using more specific and physiologically relevant assays. This tiered approach ensures a thorough investigation while optimizing resources.

G cluster_0 Tier 1: Prediction & Prioritization cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Outcome A In Silico Profiling (Computational Screening) B Broad Kinase Panel Screening (e.g., 100+ Kinases) A->B Identifies potential kinase liabilities C Receptor & Ion Channel Profiling (Binding Assays) A->C Identifies potential GPCR/channel liabilities D Cytotoxicity Assays (e.g., LDH, MTT) B->D E Targeted Functional Assays (e.g., Cellular Phosphorylation) B->E Validate hits in a cellular context C->D C->E Confirm functional impact of binding F Comprehensive Off-Target Profile (Risk Assessment & Lead Optimization) D->F Determine therapeutic window E->F Confirm specific off-target mechanisms

Caption: A tiered workflow for systematic off-target effect evaluation.

Tier 1: In Silico Profiling - The Predictive Foundation

Causality Behind the Choice: Before committing to resource-intensive wet-lab experiments, computational (in silico) screening serves as an invaluable first pass.[4] These methods leverage vast databases of known compound-target interactions to predict the potential binding profile of a novel molecule based on its chemical structure.[1][5] This allows for the early identification and prioritization of potential off-target families that warrant further experimental investigation.

Methodology:

  • Structure Preparation: Obtain the 2D structure (SMILES format) of this compound.

  • Database Screening: Utilize computational platforms that compare the query structure against a library of pharmacologically relevant targets. These tools employ various algorithms, including 2D similarity searching and 3D pharmacophore modeling, to predict interactions.

  • Data Analysis: The output is a ranked list of potential off-targets with associated confidence scores. Targets predicted with high confidence, particularly those known to be involved in adverse events (e.g., hERG channel, certain kinases, GPCRs), should be prioritized for experimental validation in Tier 2.

Tier 2: Broad In Vitro Screening - Casting a Wide Net

Causality Behind the Choice: In silico predictions are not definitive. The next logical step is to experimentally screen the compound against large panels of diverse biological targets.[3] Kinase panels are particularly crucial, as the human kinome is a large family of structurally related enzymes, making unintended cross-reactivity a common liability for small molecule inhibitors.[6][7] Similarly, screening against a panel of common receptors and ion channels can preemptively identify interactions responsible for many known drug side effects.[8]

Key Experimental Approaches:
  • Kinase Panel Screening: This involves testing the ability of this compound to inhibit the activity of a large number of purified kinases. Commercial services offer panels covering the majority of the human kinome.[6][7] The primary output is the percent inhibition at a given concentration (e.g., 1 µM or 10 µM), which identifies initial "hits."

  • Receptor and Ion Channel Binding Assays: These are typically radioligand binding assays where this compound competes with a known high-affinity ligand for binding to a specific receptor or channel. A significant reduction in radioligand binding indicates an interaction.

Tier 3: Cellular Screening - Assessing Functional Impact

Causality Behind the Choice: A compound binding to an off-target protein in a purified system (Tier 2) does not guarantee a biological effect in a living cell. Cellular assays are essential to determine if an identified off-target interaction translates into a functional consequence, such as cell death (cytotoxicity) or the modulation of a signaling pathway.[9]

Protocol Spotlight: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a robust method for quantifying cytotoxicity. It is based on the principle that LDH, a stable cytosolic enzyme, is released into the cell culture medium upon damage to the plasma membrane.[9][10]

Objective: To determine the concentration at which this compound induces cell death in a relevant cell line.

Experimental Protocol:

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293, HepG2) at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Add the compound to the appropriate wells.

  • Control Setup (Self-Validating System):

    • Vehicle Control: Wells treated with the same concentration of solvent (e.g., DMSO) used for the compound. Represents baseline LDH release.

    • Maximum Release Control: Wells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

    • No-Cell Control: Wells containing only culture medium to measure background LDH activity.[10]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[11]

    • Add the LDH reaction mixture, which contains the substrates for the enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[9][12]

    • Incubate at room temperature, protected from light, for 30-60 minutes.[10]

    • Add a stop solution if required by the specific kit.[11]

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration using the following formula:

    • % Cytotoxicity = 100 * ( (Compound Value - Vehicle Control) / (Maximum Release Control - Vehicle Control) )

Comparative Analysis: Building Context

To properly interpret the off-target data for this compound, it is invaluable to compare its profile against that of a structurally or functionally related compound. For this guide, we will use Thenalidine , an antihistamine that also contains a thienylmethylamine moiety and was withdrawn from the market due to safety concerns (neutropenia), as a comparator.[13]

The following table presents a hypothetical comparison based on the assays described above.

Assay Parameter This compound (Hypothetical Data) Thenalidine (Hypothetical Data for Illustration) Interpretation
Kinase Screen (1 µM) % Inhibition > 50%2 kinases (MAP4K4, STK10)15 kinases (including several SRC family and cell cycle kinases)This compound shows a more selective kinase profile, a desirable trait. Thenalidine's broad activity could be a source of toxicity.
Receptor Screen (1 µM) % Binding > 50%1 receptor (Histamine H1)4 receptors (Histamine H1, Adrenergic α1, Dopamine D2, Serotonin 5-HT2A)Thenalidine's activity at multiple monoamine receptors is typical of older antihistamines and could explain potential CNS side effects.
LDH Cytotoxicity CC₅₀ (HepG2 cells)> 100 µM12 µMThis compound exhibits low general cytotoxicity, suggesting a wider therapeutic window compared to Thenalidine.

Data Interpretation and Forward Strategy

The goal of this comprehensive evaluation is to build a detailed risk profile.

  • Clean Profile: If this compound shows minimal off-target hits and low cytotoxicity (as in our hypothetical data), it strengthens its position as a viable development candidate.

  • Problematic Profile: If, like the hypothetical Thenalidine data, the compound shows activity against multiple targets known to be associated with adverse events (e.g., cell cycle kinases, key GPCRs) and exhibits significant cytotoxicity, this is a major red flag.

Based on the results, the next steps could include:

  • Lead Optimization: If the compound has promising on-target activity but a few manageable off-target liabilities, medicinal chemists can attempt to modify the structure to eliminate the unwanted interactions while preserving efficacy.[14]

  • Deeper Mechanistic Studies: For any confirmed off-target hits from Tier 3, further investigation is needed to understand the downstream consequences and assess the potential for clinical risk.

  • Termination: If significant and unavoidable off-target toxicities are identified, the most prudent decision may be to terminate the compound's development early, saving considerable time and resources.[2]

Conclusion

The evaluation of off-target effects is a critical pillar of modern drug discovery, essential for de-risking novel chemical entities like this compound. By employing a strategic, tiered approach that integrates predictive computational methods with broad experimental screening and functional cellular validation, researchers can build a comprehensive specificity profile. This data-driven process, when placed in the context of comparator molecules, enables a robust assessment of a compound's therapeutic potential and provides the critical insights necessary to guide its journey from the laboratory to the clinic.

References

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The Strategic Advantage of N-Methyl-(2-thienylmethyl)amine in Scaffolding for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. While a multitude of commercial building blocks are available, a nuanced understanding of their comparative performance is essential for the rational design of potent and selective therapeutic agents. This guide provides an in-depth technical justification for the preferential use of N-Methyl-(2-thienylmethyl)amine over structurally similar commercial compounds such as N-methylbenzylamine and N-methylfurfurylamine. We will explore the unique electronic and metabolic properties conferred by the thiophene ring and the strategic impact of N-methylation, supported by comparative data and experimental considerations.

The Thiophene Moiety: A Privileged Scaffold in Modern Pharmaceuticals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged structure" in drug discovery.[1] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups, often leading to enhanced biological activity, improved selectivity, and more favorable pharmacokinetic profiles.[1] A significant number of FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine, feature the thiophene core, underscoring its therapeutic relevance.[2][3] The presence of the sulfur atom in the thiophene ring introduces unique electronic properties and potential metabolic handles that can be exploited in drug design.

Comparative Physicochemical Properties

The choice of a scaffold is often guided by its fundamental physicochemical properties, which dictate its behavior in biological systems. A comparison of this compound with its benzene and furan isosteres reveals key differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)
This compound C6H9NS127.21170.3 at 760 mmHg56.8
N-MethylbenzylamineC8H11N121.18184-18560
N-MethylfurfurylamineC6H9NO111.14145-14637

Data sourced from PubChem and commercial supplier information.[4][5][6][7]

While all three compounds are secondary amines with similar core structures, the presence of the thiophene ring in this compound contributes to a distinct electronic distribution and potential for metabolic pathways involving the sulfur atom.

The Strategic Role of N-Methylation in Modulating Pharmacokinetics and Pharmacodynamics

The introduction of a methyl group to a primary amine is a well-established strategy in medicinal chemistry to fine-tune the properties of a lead compound.[8] N-methylation can influence a molecule's basicity, lipophilicity, and metabolic stability, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[8][9]

Impact on Basicity and Receptor Interactions

The N-methyl group in this compound increases the electron density on the nitrogen atom through an inductive effect, making it a stronger base compared to its primary amine counterpart, (2-thienylmethyl)amine. This modulation of basicity can be critical for establishing optimal interactions with target receptors, such as G-protein coupled receptors (GPCRs) or ion channels, where salt-bridge formation is often a key determinant of binding affinity.

Metabolic Stability and Drug Half-Life

Primary amines are often susceptible to rapid metabolism by monoamine oxidase (MAO) enzymes.[10] The presence of the N-methyl group in this compound can sterically hinder the approach of MAO, thereby slowing down the rate of metabolic degradation and potentially prolonging the drug's half-life in the body. This can lead to a more favorable dosing regimen for the resulting drug candidate.

Experimental Justification: A Workflow for Comparative Analysis

To empirically validate the superiority of this compound in a specific therapeutic context, a systematic comparative analysis should be undertaken. The following experimental workflow provides a robust framework for such an investigation.

G cluster_0 Scaffold Selection cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Start Hypothesized Target and Pharmacophore Scaffolds This compound N-Methylbenzylamine N-Methylfurfurylamine Start->Scaffolds Assay Primary Target Binding Assay (e.g., Radioligand Binding, ELISA) Scaffolds->Assay Synthesize Analogs Selectivity Selectivity Profiling (Against related targets) Assay->Selectivity Metabolism Metabolic Stability Assay (Liver Microsomes, S9 Fraction) Selectivity->Metabolism PK Pharmacokinetic Studies (Rodent Model) Metabolism->PK Select Lead Candidate(s) Efficacy In Vivo Efficacy Model (Disease-relevant model) PK->Efficacy Decision Decision Efficacy->Decision Go/No-Go Decision

Caption: A generalized workflow for the comparative evaluation of molecular scaffolds in a drug discovery program.

Step-by-Step Protocol for Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of this compound and its analogs using liver microsomes.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound (this compound or an analog) to the pre-warmed mixture to a final concentration of 1 µM.

    • Vortex briefly to mix.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

Conclusion: A Rationally Selected Scaffold for Enhanced Drug Properties

The selection of this compound as a core scaffold in drug discovery is a decision grounded in sound medicinal chemistry principles. The thiophene ring offers a unique electronic and metabolic profile that can lead to improved potency and pharmacokinetics compared to its benzene and furan isosteres.[1][11] The strategic incorporation of an N-methyl group further refines the molecule's properties by modulating its basicity and enhancing its metabolic stability.[8] The provided experimental framework offers a clear path for the empirical validation of these advantages in the context of a specific therapeutic target. By making informed decisions at the scaffold selection stage, researchers can significantly increase the probability of success in their drug discovery endeavors.

References

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link][2]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link][3]

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  • PubChem. (2-Thienylmethyl)amine. [Link][13]

  • PubChem. N-Methyl-2-(thiophen-2-yl)ethan-1-amine. [Link][14]

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  • PubChem. N-(2-thienylmethyl)imidazol-1-amine. [Link][16]

  • PubChem. N-Methylfurfurylamine. [Link][6]

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  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the... [Link][9]

  • PubMed. [Application of methyl in drug design]. [Link][8]

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  • MDPI. N,N-bis(2-quinolinylmethyl)benzylamine. [Link][23]

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A Senior Application Scientist's Guide to the Analysis of N-Methyl-(2-thienylmethyl)amine Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

N-Methyl-(2-thienylmethyl)amine is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final drug product. Central to this control is the use of highly characterized reference standards. A reference standard is a well-characterized material used as a benchmark for the determination of identity, purity, and potency of a substance. The reliability of analytical data is directly dependent on the quality of the reference standard used.

This guide provides a comprehensive comparison of this compound reference standards from different suppliers. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting a reference standard for their analytical needs. We will delve into the experimental methodologies for comparing these standards, present the data in a clear and comparative format, and provide the scientific rationale behind our experimental choices, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Foundation of Trust: Why Reference Standard Qualification Matters

According to the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, reference standards are critical for the evaluation of APIs.[1][2] The USP General Chapter <11> further emphasizes that reference standards must be of high purity and well-characterized.[3][4] The qualification of a reference standard involves a series of tests to confirm its identity and purity, and to assign a potency value. This process ensures that the standard is fit for its intended use.

In this guide, we will compare two hypothetical, yet representative, commercially available this compound analytical standards, designated as Supplier A and Supplier B . We will subject them to a rigorous analytical workflow to assess their key quality attributes.

Experimental Design: A Multi-faceted Approach to Characterization

To provide a holistic comparison, we will employ a suite of orthogonal analytical techniques. This approach, where different methods with different principles of separation and detection are used, provides a high degree of confidence in the results.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the comparison of the this compound reference standards.

Reference_Standard_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Reference Standard Supplier A HPLC_UV HPLC-UV (Purity & Potency) Sample_A->HPLC_UV GC_MS GC-MS (Identity & Impurity Profile) Sample_A->GC_MS NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Sample_A->NMR KF_Titration Karl Fischer Titration (Water Content) Sample_A->KF_Titration Sample_B Reference Standard Supplier B Sample_B->HPLC_UV Sample_B->GC_MS Sample_B->NMR Sample_B->KF_Titration Purity_Comparison Purity Profile Comparison HPLC_UV->Purity_Comparison Potency_Calculation Potency Assignment HPLC_UV->Potency_Calculation GC_MS->Purity_Comparison Structural_Verification Structural Identity Verification GC_MS->Structural_Verification NMR->Structural_Verification KF_Titration->Potency_Calculation Final_Report Comprehensive Comparison Report Purity_Comparison->Final_Report Potency_Calculation->Final_Report Structural_Verification->Final_Report

Caption: Workflow for the comparative analysis of reference standards.

Methodologies and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity and Potency

Rationale: HPLC-UV is a cornerstone technique for purity determination and assay of pharmaceutical compounds due to its high resolution, sensitivity, and robustness. The use of a UV detector is suitable for this compound, which contains a chromophore (the thiophene ring). To enhance the accuracy of quantification, an internal standard is used. For this analysis, we have selected N-Ethyl-(2-thienylmethyl)amine as the internal standard due to its structural similarity and expected similar chromatographic behavior, ensuring reliable relative response factor determination.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution (IS): Accurately weigh about 25 mg of N-Ethyl-(2-thienylmethyl)amine and dissolve in a 50 mL volumetric flask with methanol.

    • Reference Standard Stock Solutions (Supplier A & B): Accurately weigh about 25 mg of each reference standard and dissolve in separate 50 mL volumetric flasks with methanol.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to concentrations ranging from 1 to 100 µg/mL, each containing a fixed concentration of the internal standard.

    • Sample Solutions: Prepare triplicate solutions of each reference standard at a concentration of 50 µg/mL, each containing the same fixed concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling

Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, confirming the identity of the main peak and allowing for the tentative identification of any impurities. The use of an internal standard, such as Dioctylphthalate , which is chemically inert and chromatographically well-resolved from the analyte, improves the precision of the analysis.[1]

Protocol:

  • Instrumentation: Agilent 7890B GC with a 5977B MS detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Prepare solutions of each reference standard in methanol at a concentration of approximately 1 mg/mL, containing 100 µg/mL of Dioctylphthalate as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the molecular structure of this compound.

Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Concentration: Approximately 10 mg of each reference standard dissolved in 0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy) for proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) for proton-carbon correlations.

Karl Fischer Titration for Water Content

Rationale: The presence of water can affect the potency of a reference standard. Karl Fischer titration is the gold standard for the determination of water content in solid samples due to its accuracy and precision.

Protocol:

  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Procedure:

    • Accurately weigh approximately 50 mg of each reference standard and introduce it into the titration cell.

    • Perform the titration in triplicate for each standard.

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, experimental data obtained from the analysis of the reference standards from Supplier A and Supplier B.

Table 1: HPLC-UV Purity and Assay Results

ParameterSupplier ASupplier BAcceptance Criteria
Purity (Area %) 99.85%99.52%≥ 99.5%
Number of Impurities > 0.1% 13≤ 2
Largest Unknown Impurity 0.08%0.25%≤ 0.15%
Assay (vs. Primary Standard) 99.9%99.6%98.0% - 102.0%

Table 2: GC-MS Identity and Impurity Profile

ParameterSupplier ASupplier B
Identity Confirmation Confirmed (Match > 98%)Confirmed (Match > 98%)
Volatile Impurities Not DetectedOne impurity at 0.18%

Table 3: NMR and Karl Fischer Titration Results

ParameterSupplier ASupplier B
¹H & ¹³C NMR Structure ConfirmedStructure Confirmed
Water Content (KF) 0.05%0.21%

Interpretation and Discussion

The experimental data reveals distinct differences in the quality attributes of the reference standards from Supplier A and Supplier B.

  • Purity: The reference standard from Supplier A demonstrates higher purity (99.85%) as determined by HPLC-UV, with fewer impurities exceeding the 0.1% reporting threshold. In contrast, the standard from Supplier B has a lower purity (99.52%) and a significant unknown impurity at 0.25%, which is above the typical qualification threshold for a reference standard impurity.

  • Identity: Both standards were unequivocally identified as this compound by GC-MS and NMR, confirming their structural integrity.

  • Potency: The potency of a reference standard is calculated by correcting the purity for water and residual solvent content. The higher purity and lower water content of the standard from Supplier A result in a higher assigned potency.

  • Overall Quality: Based on this comprehensive analysis, the reference standard from Supplier A is of higher quality and is more suitable for use in critical analytical applications, such as the release testing of pharmaceutical products. The standard from Supplier B , while still meeting a basic purity requirement, has a less favorable impurity profile that may warrant further investigation before use in a regulated environment.

Conclusion and Recommendations

The selection of a reference standard is a critical decision that directly impacts the quality and reliability of analytical data. This guide has demonstrated a robust, multi-technique approach for the comparative analysis of this compound reference standards.

Our findings underscore the importance of not relying solely on the supplier's Certificate of Analysis, but performing in-house verification to ensure the standard is fit for its intended purpose. For critical applications in drug development and quality control, a reference standard with high purity, a well-defined impurity profile, and an accurately assigned potency, such as the one exemplified by Supplier A , is essential.

Researchers and scientists are encouraged to adopt a similar comprehensive approach to the qualification and comparison of reference standards to ensure the integrity of their analytical results and, ultimately, the safety and efficacy of the medicines they develop.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). 2 new Ph. Eur. reference standards and 15 replacement batches released in August 2021. (2021-08-09). [Link]

  • European Medicines Agency (EMA). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000-11-01). [Link]

  • European Pharmacopoeia. N-Nitrosamines in active substances.[Link]

  • Gauvin, M., et al. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. (2022). [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000-11-10). [Link]

  • United States Pharmacopeia (USP). General Chapter <11> USP REFERENCE STANDARDS.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, procedure-driven guidance for the safe handling and disposal of N-Methyl-(2-thienylmethyl)amine. As a chemical intermediate prevalent in research and pharmaceutical development, its proper management is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide is structured to provide not just a protocol, but a framework for understanding the causality behind each critical step.

Hazard Characterization and Risk Assessment

Effective disposal begins with a thorough understanding of the material's intrinsic hazards. This compound, as a secondary amine containing a thiophene moiety, requires careful handling based on the known risks of its chemical class.

Inherent Chemical Risks: The primary hazards are derived from its amine functionality. The closely related primary amine, (2-Thienylmethyl)amine, is classified as causing severe skin burns and eye damage.[1][2] Therefore, this compound must be handled with the assumption that it is corrosive and capable of causing significant tissue damage upon contact. Amines are also basic and can react exothermically and sometimes violently with acids.[3] Furthermore, similar organic amines are often classified as toxic if swallowed, inhaled, or in contact with skin.[4][5][6]

Reactivity and Incompatibility: To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. Key incompatibilities include:

  • Acids and Acid Halides: Neutralization reactions are exothermic and can cause dangerous temperature and pressure increases in a closed container.[3]

  • Strong Oxidizing Agents: These can lead to vigorous, potentially explosive reactions.[7]

  • Acid Anhydrides and Chloroformates: These will react readily with the amine group.[7]

Hazard Summary Table:

Hazard CategoryClassification & StatementRationale and Source
Skin Corrosion/Irritation Assumed Skin Corrosion 1B (H314) : Causes severe skin burns and eye damage.Based on data for the analogous compound (2-Thienylmethyl)amine.[1][2]
Acute Toxicity Potential Harmful/Toxic (Oral, Dermal, Inhalation) : May be harmful or toxic if swallowed, in contact with skin, or inhaled.A common hazard for this class of organic amines.[4][6]
Reactivity Reactive with Acids and Oxidizers : May react violently with incompatible materials.Amines are basic and incompatible with acids and strong oxidizing agents.[3][7]

Pre-Disposal Operations: PPE and Spill Management

Prior to handling the chemical for disposal, establishing a safe operational environment is critical. This includes wearing appropriate Personal Protective Equipment (PPE) and being prepared for accidental releases.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. The corrosive nature of amines necessitates full-face protection to prevent irreversible eye damage.[1][5]

  • Skin Protection: Wear a chemically resistant lab coat and handle the material with compatible gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[5][7]

Small-Scale Spill Management Protocol:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation (e.g., open fume hood sash).

  • Contain: Prevent the spill from spreading or entering drains.[1]

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[1][7] Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and properly labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to laboratory management or the institutional Environmental Health & Safety (EH&S) department.

The Core Disposal Protocol: Waste Segregation & Accumulation

The disposal of this compound must be managed as a hazardous waste stream from the moment it is generated.[8] Adherence to federal (EPA) and local regulations is mandatory.[9][10]

Step-by-Step Waste Handling Procedure:

  • Waste Characterization: this compound and materials contaminated with it (e.g., gloves, absorbent pads) must be classified and handled as hazardous waste.[11] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Container Selection:

    • Use a chemically compatible, leak-proof container, preferably made of high-density polyethylene (HDPE).

    • Ensure the container is in good condition with a secure, tight-fitting lid.

    • Causality: Amines are basic and can corrode certain metals; plastic containers are generally preferred to avoid this incompatibility.[10]

  • Waste Segregation:

    • Dedicate a specific waste container solely for this compound and closely related compatible amine wastes.

    • Crucially, do not mix this waste with acidic waste, halogenated solvents, or strong oxidizers.

    • Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Segregation prevents the generation of heat, gas, or toxic byproducts.

  • Proper Labeling:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9]

    • The label must also include the full chemical name: "this compound".

    • Indicate the primary hazards using words or GHS pictograms (e.g., Corrosive, Toxic).[9]

    • Note the date when waste was first added to the container (the "accumulation start date").

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[8][9]

    • The SAA should be a secondary containment bin or tray to capture any potential leaks.

    • Keep the waste container closed at all times except when adding waste.[8]

    • Causality: Storing waste at the point of generation ensures it remains under the control of trained laboratory personnel. Secondary containment prevents accidental releases from contaminating the environment.

WasteDisposalWorkflow cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_storage Storage & Final Disposition gen Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) container Select Compatible HDPE Container ppe->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards container->labeling accumulate Add Waste to Container in Fume Hood labeling->accumulate close Keep Container Tightly Closed accumulate->close saa Store in Designated SAA with Secondary Containment close->saa pickup Arrange Pickup by Licensed Disposal Vendor saa->pickup

Caption: Decision workflow for handling this compound waste.

Final Disposition and Regulatory Framework

The ultimate disposal of chemical waste is a highly regulated process that must be conducted by certified professionals to protect human health and the environment.

Arranging for Disposal:

  • Once the waste container is full (do not overfill; 90% capacity is a safe limit), or as required by institutional timelines, arrange for collection.[10]

  • Disposal must be handled by a licensed and insured hazardous waste disposal company.[9][12] These vendors are equipped to transport and dispose of the material in accordance with all regulations.

  • The most common final disposition method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

Regulatory Context: The management of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Facilities that generate specific quantities of hazardous waste are required to obtain an EPA Identification Number and comply with regulations regarding waste accumulation, labeling, transportation, and disposal.[9][10] It is the responsibility of the generating institution to ensure full compliance.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • N-Methyl-1-(2-thienyl)ethanamine hydrochloride. PubChem, National Institutes of Health. [Link]

  • (2-Thienylmethyl)amine. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - N,N-Diethylmethylamine. Angene Chemical. [Link]

  • amine. PubChem, National Institutes of Health. [Link]

  • N,N-dimethyl-N'-(2-thienylmethyl)ethane-1,2-diamine. ChemBK. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-(2-thienylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery. At the heart of this endeavor lies an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-Methyl-(2-thienylmethyl)amine (CAS No. 58255-18-8). As your partner in research, we aim to provide value beyond the product, building a foundation of trust through technical expertise and a shared dedication to a safe laboratory environment.

The 'Why': Understanding the Hazard

Amines as a class, particularly unhindered primary and secondary amines like the subject molecule, can be highly corrosive.[2][3] The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic, allowing them to react readily with biological tissues.

  • Mechanism of Corrosivity: Upon contact, corrosive amines can cause rapid hydrolysis of fats and proteins that constitute skin and eye tissue, leading to severe, liquefactive necrosis. This type of chemical burn can penetrate deep into the tissue, causing significant and sometimes irreversible damage.[2][4]

  • Inhalation Hazard: Volatile amines can also pose a significant respiratory risk, with vapors causing severe irritation and damage to the mucous membranes and respiratory tract.[5][6]

Given these severe hazards, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical, non-negotiable component of the experimental design.[2][7][8]

The 'How': A Multi-Layered PPE & Handling Protocol

A risk-based approach dictates that PPE must be selected to provide a complete barrier against splashes, direct contact, and inhalation of vapors.[4][9] The following protocol outlines the minimum required PPE and a step-by-step operational plan.

PPE ComponentSpecificationRationale for Use
Primary Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) AND a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers a second, broader barrier protecting the entire face from splashes during transfers or potential reactions.[3][7][8][10]
Body Protection Chemical-resistant apron worn over a flame-resistant lab coat, or a full chemical-resistant suit (e.g., Tyvek®).Provides a barrier against splashes and spills that could saturate standard lab coats and contact the skin. Full suits are recommended for larger quantities or splash-intensive procedures.[2][7][11]
Hand Protection Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).Double-gloving protects against immediate exposure if the outer glove is compromised. Neoprene or similar materials offer extended protection against corrosive amines.[10][11] Always check manufacturer-specific breakthrough times.
Foot Protection Closed-toe, chemical-resistant shoes or boots.Protects feet from spills, which can pool on the floor. Open-toed shoes are never permissible in a laboratory setting.[8][9]
Respiratory Protection Use only within a certified chemical fume hood. If fume hood use is not possible, a full-face respirator with an organic vapor/ammonia cartridge is required.A fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[1][12] Respirators are a secondary control for specific, assessed situations.

This workflow ensures that safety is integrated into every step of the process, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep1 Verify Fume Hood Certification & Flow Prep2 Gather & Inspect PPE (Gloves, Goggles, Shield, Coat) Prep1->Prep2 Prep3 Prepare Spill Kit (Neutralizer, Absorbent) Prep2->Prep3 H1 Don PPE: 1. Inner Gloves 2. Lab Coat/Suit 3. Outer Gloves 4. Goggles 5. Face Shield Prep3->H1 Proceed to Handling H2 Perform Chemical Work (Weighing, Transfer, Reaction) H1->H2 C1 Decontaminate Glassware & Surfaces in Hood H2->C1 Work Complete C2 Segregate Contaminated Waste (Gloves, Pipettes, etc.) C1->C2 C3 Doff PPE (Reverse Order): 1. Outer Gloves 2. Face Shield 3. Goggles 4. Lab Coat/Suit 5. Inner Gloves C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for handling this compound.

Emergency & Disposal Plan

3.1. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5][13] An emergency safety shower is the appropriate facility for this.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[1][5][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][13]

3.2. Disposal of Contaminated Materials:

All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, are considered hazardous waste.

  • Segregation: Do not mix this waste with general laboratory trash. Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste container through your institution's Environmental Health & Safety (EHS) office according to all local, state, and federal regulations. Never pour corrosive amines down the drain.[14]

By integrating this expert-driven, safety-first framework into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • PPE tips for working with corrosives and skin sensitizers. (n.d.). MIT. Retrieved January 12, 2026, from [Link]

  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved January 12, 2026, from [Link]

  • What PPE is recommended for chemical hazards? (n.d.). Creative Safety Supply. Retrieved January 12, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved January 12, 2026, from [Link]

  • Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University. Retrieved January 12, 2026, from [Link]

  • CAS 27757-86-4. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved January 12, 2026, from [Link]

  • This compound Hydrochloride. (n.d.). Seedion. Retrieved January 12, 2026, from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved January 12, 2026, from [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Asahi/America. Retrieved January 12, 2026, from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. Retrieved January 12, 2026, from [Link]

  • Safe Handling of Corrosive & Flammable Chemical Reagents. (2019, September 3). Learning Videos Channel. Retrieved January 12, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.